molecular formula C6H14ClNO B597484 (3S,5S)-3,5-Dimethylmorpholine hydrochloride CAS No. 154634-94-3

(3S,5S)-3,5-Dimethylmorpholine hydrochloride

Cat. No.: B597484
CAS No.: 154634-94-3
M. Wt: 151.634
InChI Key: SBXQYCSQVMVHQR-GEMLJDPKSA-N
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Description

(3S,5S)-3,5-Dimethylmorpholine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S,5S)-3,5-dimethylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXQYCSQVMVHQR-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC[C@@H](N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735941
Record name (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154634-94-3
Record name (3S,5S)-3,5-Dimethylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral organic compound of significant interest to researchers in the fields of pharmaceutical development and medicinal chemistry. As a derivative of morpholine, a versatile pharmacophore, this specific stereoisomer serves as a valuable building block in the synthesis of complex, enantiomerically pure molecules.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for its effective handling, characterization, and application in a laboratory setting. This document emphasizes not only the known properties but also the experimental methodologies required to ascertain these characteristics with a high degree of scientific rigor.

Chemical Identity and Structure

A thorough understanding of a compound's identity is the bedrock of any scientific investigation. The structural and chemical details of this compound are summarized below.

Chemical Structure

The molecular structure of this compound consists of a morpholine ring with two methyl groups at the 3 and 5 positions, both in the (S) configuration. The nitrogen atom of the morpholine ring is protonated and forms an ionic bond with a chloride ion.

N N⁺H₂ C2 CH₂ N->C2 C3 C C2->C3 O4 O C3->O4 Me3 H₃C C3->Me3 H3 H C3->H3 C5 C O4->C5 C6 CH₂ C5->C6 Me5 CH₃ C5->Me5 H5 H C5->H5 C6->N Cl Cl⁻

Caption: Chemical structure of this compound.

Key Identifiers

The following table summarizes the key chemical identifiers for this compound. It is crucial to use these identifiers when searching databases and procuring materials to ensure the correct compound is being used.

PropertyValueSource(s)
Molecular Formula C₆H₁₄ClNO[3][4]
Molecular Weight 151.63 g/mol [3][4]
CAS Number 154634-94-3
Parent CAS (cis-isomer) 154596-17-5[4][5]
IUPAC Name (3S,5S)-3,5-dimethylmorpholine;hydrochloride
InChI Key SBXQYCSQVMVHQR-KNCHESJLSA-N[6]

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings. While some data for this compound is available, other key properties require experimental determination.

PropertyValue / ObservationSource(s)
Physical Form Solid
Color White to off-white
Melting Point Data not available (likely decomposes)
Boiling Point Not applicable (decomposes)
Solubility Expected to be soluble in water
Melting Point Analysis

The determination of the melting or decomposition point is a critical measure of purity. A broad melting range is often indicative of impurities. A detailed protocol for this determination is provided in Section 3.1.

Solubility Profile

The hydrochloride salt structure of (3S,5S)-3,5-Dimethylmorpholine imparts a high degree of polarity. Consequently, it is expected to be readily soluble in polar protic solvents such as water and, to a lesser extent, in lower alcohols like methanol and ethanol. Its solubility is anticipated to be limited in nonpolar organic solvents such as hexane and toluene.

Quantitative solubility data is essential for preparing solutions of known concentrations for assays and for designing purification protocols such as recrystallization. A detailed experimental procedure for determining the solubility of this compound in various solvents is outlined in Section 3.2.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Determination of Melting Point

This protocol describes the determination of the melting point (or decomposition range) using a standard capillary melting point apparatus. The causality behind a slow heating rate near the melting point is to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack capillary tube to 2-3 mm height A->B ensures uniform heating C Place capillary in apparatus D Rapid heating for approximate range C->D F Slow heating (1-2 °C/min) near expected MP C->F E Cool and prepare new sample D->E for accurate determination E->C G Record T₁ (onset of melting) F->G H Record T₂ (completion of melting) G->H I Report melting range (T₁ - T₂) H->I J Repeat for reproducibility (≥ 2 times) I->J

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

  • Instrument Setup and Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to get a preliminary range.

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is within 15-20 °C of the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the entire sample has melted.

    • If the compound decomposes, note the temperature at which discoloration or charring begins.

  • Data Reporting and Validation:

    • The melting point is reported as the range from T₁ to T₂.

    • A pure compound should have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

    • Repeat the measurement with a fresh sample at least twice to ensure reproducibility. The results should be consistent within a narrow margin.

Quantitative Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound in various solvents. The principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solid.

cluster_prep Preparation cluster_equilibration Equilibration cluster_quantification Quantification A Add excess solid to known volume of solvent B Seal vials A->B C Agitate at constant temperature (e.g., 25 °C) D Allow solid to settle C->D 24-48 hours E Filter supernatant F Dilute aliquot to known volume E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility (mg/mL or g/100mL) G->H

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume (e.g., 2.0 mL) of the desired solvents (e.g., water, methanol, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE filter) to remove any undissolved particles.

    • Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Quantify the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD) or another appropriate method.

  • Calculation and Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the morpholine ring protons. The integration of these signals should correspond to the number of protons in each environment. The diastereotopic nature of the methylene protons adjacent to the chiral centers may result in complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons and the four carbons of the morpholine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the secondary ammonium group.

  • C-H stretching vibrations for the methyl and methylene groups.

  • C-O-C stretching for the ether linkage in the morpholine ring.

Conclusion

This compound is a chiral building block with significant potential in synthetic chemistry. This guide has provided a summary of its known physical properties and, importantly, has outlined detailed, robust protocols for the experimental determination of key characteristics such as melting point and solubility. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • Merck Index. Morpholine. The Royal Society of Chemistry. [Link]
  • PubChem. 3,5-Dimethylmorpholine hydrochloride. [Link]
  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
  • MySkinRecipes. This compound. [Link]
  • ResearchGate.
  • Google Patents.
  • JOCPR.
  • Wikipedia. Morpholine. [Link]
  • Google Patents.
  • ChemBK. Morpholine hydrochloride. [Link]
  • University of Canterbury. Solubility of Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Chiral Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and ability to modulate the pharmacokinetic profiles of drug candidates.[1][2] When chirality is introduced into the morpholine ring, as in the case of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, it unlocks a powerful tool for stereoselective synthesis, enabling the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs). The spatial arrangement of the methyl groups in the (3S,5S) configuration provides a rigid and predictable three-dimensional structure that can be leveraged to control the stereochemical outcome of subsequent reactions, making it a valuable chiral building block in the synthesis of complex drug molecules. This guide provides a comprehensive technical overview of this compound, from its stereoselective synthesis and analytical characterization to its critical applications in pharmaceutical development.

Physicochemical Properties and Structural Elucidation

This compound is the hydrochloride salt of the trans-isomer of 3,5-dimethylmorpholine. The "trans" designation refers to the opposite orientation of the two methyl groups relative to the plane of the morpholine ring.

PropertyValueSource
CAS Number 154634-94-3[3]
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [4]
SMILES C[C@H]1COCC.Cl[3]
Appearance White to off-white solid (expected)General knowledge
Chemical Structure

The chemical structure of this compound is fundamental to its utility as a chiral building block. The morpholine ring typically adopts a chair conformation, with the two methyl groups occupying equatorial positions to minimize steric hindrance. This conformational preference results in a well-defined and rigid molecular scaffold.

chemical_structure Figure 1: Chemical Structure of this compound cluster_morpholine cluster_ch3_S1 cluster_ch3_S2 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1 N O C3 C5 C2 C6 H_N Cl C_Me1 H1_Me1 C_Me2 H1_Me2

Figure 1: Chemical Structure of this compound

Stereoselective Synthesis: A Key to Enantiopurity

The synthesis of enantiomerically pure this compound is a critical step in its application as a chiral building block. Several stereoselective strategies have been developed for the synthesis of substituted morpholines, often starting from readily available chiral precursors like amino acids or employing chiral catalysts.[5][6] A plausible and efficient synthetic approach involves the use of a chiral pool starting material, such as (S)-alaninol, which can be derived from the natural amino acid (S)-alanine.

Proposed Synthetic Workflow

This proposed synthesis leverages the inherent chirality of (S)-alaninol to establish one stereocenter, followed by a diastereoselective cyclization to form the morpholine ring and establish the second stereocenter.

G start (S)-Alaninol (Chiral Pool) step1 N-Protection (e.g., Boc anhydride) start->step1 step2 Alkylation with a C2 synthon (e.g., 2-bromoethanol derivative) step1->step2 step3 Intramolecular Cyclization (Williamson ether synthesis) step2->step3 step4 Deprotection step3->step4 step5 Salt Formation (HCl) step4->step5 end (3S,5S)-3,5-Dimethylmorpholine Hydrochloride step5->end

Figure 2: Proposed Synthetic Workflow for this compound
Detailed Experimental Protocol (Hypothetical)

Step 1: N-Protection of (S)-Alaninol

  • To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a base like triethylamine (1.1 eq).

  • Slowly add a solution of a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the N-Boc protected (S)-alaninol.

Step 2: O-Alkylation

  • To a solution of the N-Boc protected (S)-alaninol (1.0 eq) in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • After cessation of hydrogen evolution, add a suitable two-carbon electrophile, for instance, 2-bromoethanol protected with a labile group (e.g., a silyl ether), and allow the reaction to proceed at room temperature or with gentle heating.

  • Quench the reaction carefully with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

Step 3: Deprotection and Intramolecular Cyclization

  • Deprotect the hydroxyl group of the alkylated product. For a silyl ether, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.

  • The resulting amino alcohol is then subjected to conditions that favor intramolecular cyclization. This can often be achieved by activating the terminal hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by treatment with a base to effect an intramolecular Williamson ether synthesis.

Step 4: N-Deprotection

  • The N-Boc protecting group is removed under acidic conditions, typically by treatment with trifluoroacetic acid (TFA) in DCM or with HCl in a suitable solvent.

Step 5: Salt Formation

  • The free base of (3S,5S)-3,5-Dimethylmorpholine is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

  • A solution of hydrogen chloride (e.g., HCl in ether or as a gas) is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

While a dedicated public repository of spectra for this specific compound is not available, the expected spectroscopic data can be inferred from the analysis of similar morpholine derivatives.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ is expected to show characteristic signals for the methyl groups as doublets, and complex multiplets for the methine and methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the two methyl carbons, the two methine carbons, and the two methylene carbons of the morpholine ring, with chemical shifts characteristic of their respective electronic environments.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₆H₁₃NO), with a mass-to-charge ratio (m/z) of approximately 116.1.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the secondary ammonium salt, C-H stretching of the alkyl groups, and C-O-C stretching of the ether linkage in the morpholine ring.

Chiral Purity Determination

Ensuring the enantiomeric purity of this compound is paramount for its use in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC Method Development Workflow

G start Sample Preparation (Dissolve in mobile phase) step1 Chiral Stationary Phase (CSP) Screening (e.g., polysaccharide-based columns) start->step1 step2 Mobile Phase Optimization (Varying solvent ratios and additives) step1->step2 step3 Method Validation (Specificity, linearity, accuracy, precision) step2->step3 end Enantiomeric Purity Determination (Quantification of enantiomeric excess) step3->end

Figure 3: Chiral HPLC Method Development Workflow

A typical approach would involve screening various chiral stationary phases, such as those based on derivatized cellulose or amylose, with different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives like trifluoroacetic acid or diethylamine) to achieve baseline separation of the (3S,5S) and (3R,5R) enantiomers.

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. Its rigid, stereochemically defined structure is instrumental in constructing complex chiral centers in target molecules.

The morpholine scaffold, in general, is found in numerous approved drugs and clinical candidates, where it often contributes to improved potency, selectivity, and pharmacokinetic properties.[8] The introduction of specific stereochemistry, as in (3S,5S)-3,5-dimethylmorpholine, allows for the fine-tuning of these properties and the development of single-enantiomer drugs with superior therapeutic profiles.

While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in public literature, its utility can be appreciated by considering its role as a precursor to more complex chiral synthons. For instance, it can be used to introduce a stereochemically defined morpholine fragment into a larger molecule, influencing its binding to a biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. Its well-defined stereochemistry and rigid conformation provide an excellent platform for controlling the stereochemical outcome of synthetic transformations. A thorough understanding of its synthesis, characterization, and applications is crucial for medicinal chemists and process development scientists seeking to leverage the power of stereochemistry in the design and creation of novel therapeutics. As the demand for single-enantiomer drugs continues to grow, the importance of chiral building blocks like this compound in the drug discovery and development landscape will undoubtedly increase.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link][1]
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 787-828. [Link][2]
  • Wolfe, J. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC, NIHMS401310. [Link][7]
  • Sharma, A., & Singh, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][3]
  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic letters, 6(1), 15–18. [Link][8]
  • PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride.
  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Chiral drug analysis in forensic chemistry: an overview. Molecules (Basel, Switzerland), 10(10), 1262–1280. [Link][10]
  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of organic chemistry, 71(12), 4678–4681. [Link][11]
  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine.
  • Gyllenhaal, O., & Karlsson, A. (1995). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Journal of chromatography. A, 704(1), 119–129. [Link][14]
  • Ivy Fine Chemicals. (n.d.). 3,5-DiMethylMorpholine hydrochloride.

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A Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure."[1][2][3] This heterocycle is a cornerstone in the design of numerous approved and experimental drugs, largely due to its favorable physicochemical, biological, and metabolic properties.[1][4] The incorporation of a morpholine moiety can significantly enhance a drug candidate's profile by improving aqueous solubility, metabolic stability, and bioavailability.[5] Its pKa of approximately 8.5 allows for protonation under physiological conditions, facilitating interactions with biological targets.[5]

Within this important class of scaffolds, chiral-substituted morpholines offer an additional layer of sophistication, enabling precise three-dimensional arrangements of pharmacophoric elements. This stereochemical control is paramount, as the pharmacological activity of a drug is intrinsically linked to its interaction with chiral biological targets like proteins and nucleic acids. (3S,5S)-3,5-Dimethylmorpholine hydrochloride, the trans-isomer, is a key chiral building block that provides a rigid and defined orientation of its methyl groups, influencing the binding affinity and selectivity of the parent molecule. This guide provides an in-depth technical overview of this compound, including its synthesis, properties, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is the hydrochloride salt of the enantiomerically pure trans-3,5-dimethylmorpholine. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

PropertyValueSource
CAS Number 154634-94-3N/A
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.64 g/mol [6]
Appearance White to off-white solidN/A
Stereochemistry (3S,5S)N/A

Distinguishing this specific stereoisomer from its diastereomer, cis-3,5-dimethylmorpholine hydrochloride (CAS Number: 154596-17-5), is critical for its successful application in stereospecific synthesis.[7]

Enantioselective Synthesis: A Protocol Grounded in Precedent

Conceptual Workflow for the Synthesis of (3S,5S)-3,5-Dimethylmorpholine

The overall strategy involves the synthesis of two chiral fragments that are then coupled and cyclized to form the morpholine ring. The stereochemistry is set from commercially available, enantiopure starting materials.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization cluster_3 Salt Formation A1 (S)-Alanine A2 (S)-Alaninol A1->A2 Reduction (e.g., LiAlH4) A3 N-Protected (S)-Alaninol A2->A3 N-Protection (e.g., Boc2O) C1 Coupling of Fragments A and B A3->C1 Nucleophilic Attack B1 (R)-Lactic Acid B2 (R)-Propylene Oxide B1->B2 Reduction & Activation B3 Activated (R)-Propylene Glycol Derivative B2->B3 Ring Opening & Tosylation B3->C1 C2 Intermediate Amino Alcohol C1->C2 C3 Intramolecular Cyclization C2->C3 C4 N-Deprotection C3->C4 C5 (3S,5S)-3,5-Dimethylmorpholine C4->C5 D1 This compound C5->D1 HCl in Ether

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-(S)-alaninol (Fragment A)

  • Reduction of (S)-Alanine: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add (S)-alanine. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench with a sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain crude (S)-alaninol.

  • N-Protection: Dissolve the crude (S)-alaninol in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir at room temperature for 12-18 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-alaninol, which can be purified by flash chromatography.

Step 2: Synthesis of an Activated (R)-Propylene Glycol Derivative (Fragment B)

  • Preparation from (R)-Lactic Acid: (R)-Lactic acid can be reduced and subsequently activated to form a suitable electrophile, such as (R)-1-tosyloxy-2-propanol. This involves standard procedures of esterification, reduction, and tosylation.

Step 3: Coupling and Cyclization

  • Coupling: To a solution of N-Boc-(S)-alaninol in anhydrous THF at 0 °C, add a strong base such as sodium hydride (NaH) to form the alkoxide. Then, add the activated (R)-propylene glycol derivative (e.g., (R)-1-tosyloxy-2-propanol). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Deprotection: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The resulting intermediate is then subjected to deprotection of the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Cyclization: The resulting amino alcohol is then cyclized under basic conditions to form (3S,5S)-3,5-dimethylmorpholine.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified (3S,5S)-3,5-dimethylmorpholine in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Applications in Drug Development

The rigid, chiral structure of this compound makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The morpholine ring often enhances pharmacokinetic properties, while the defined stereochemistry of the methyl groups can be crucial for target engagement.[9][10]

Role as a Chiral Building Block in API Synthesis

This compound serves as a key starting material or intermediate for introducing a stereochemically defined morpholine moiety into an active pharmaceutical ingredient (API). This is particularly important in the development of drugs targeting the central nervous system (CNS), where blood-brain barrier permeability and specific receptor interactions are critical.[9] The morpholine scaffold is known to improve brain permeability and provide a favorable balance between lipophilicity and hydrophilicity.[9]

While specific, publicly available examples detailing the use of CAS 154634-94-3 in the synthesis of named drug candidates are limited, the analogous cis-isomer has been cited in the development of mTOR kinase inhibitors, highlighting the relevance of this scaffold in oncology.[11] Furthermore, substituted morpholines are integral to drugs like Linezolid (antibacterial) and Gefitinib (anticancer), demonstrating the broad therapeutic applicability of this heterocyclic system.[5][12] The use of an enantiomerically pure building block like this compound is a logical strategy for the synthesis of new chemical entities in these and other therapeutic areas, aiming to improve potency and reduce off-target effects.

G cluster_0 Drug Discovery Pipeline cluster_1 Resulting Improvements A1 (3S,5S)-3,5-Dimethylmorpholine Hydrochloride A2 Introduction into Pharmacophore A1->A2 A3 Lead Compound A2->A3 A4 Lead Optimization A3->A4 A5 Preclinical Candidate A4->A5 B1 Enhanced Potency A5->B1 B2 Improved Selectivity A5->B2 B3 Favorable Pharmacokinetics (Solubility, Stability, BBB Penetration) A5->B3

Caption: Role of the chiral building block in drug development.

Safety and Handling

As a hydrochloride salt of a substituted morpholine, this compound should be handled with appropriate precautions in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and highly specific chiral building block for medicinal chemistry and drug development. Its rigid, stereochemically defined structure allows for the precise placement of substituents, which is critical for optimizing drug-target interactions. The inherent properties of the morpholine ring contribute to improved pharmacokinetic profiles, making this compound an attractive scaffold for the synthesis of next-generation therapeutics. The enantioselective synthesis, grounded in established chemical principles, provides a reliable pathway to this important intermediate. As the demand for stereochemically pure and pharmacokinetically optimized drug candidates continues to grow, the strategic use of chiral building blocks like this compound will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Ciancaleoni, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2735-2748. [Link]
  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]
  • D'hooghe, M., et al. (2006).
  • PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride. PubChem. [Link]
  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. gsrs.
  • De Pascale, M., et al. (2023). European Journal of Medicinal Chemistry. AIR Unimi. [Link]
  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. PubChem. [Link]
  • Farooq, U., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.
  • Klásek, A., et al. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 446-455. [Link]
  • Jones, S. S., et al. (1982). Synthesis of the 3?-terminal half of yeast alanine transfer ribonucleic acid (tRNAAla) by the phosphotriester approach in solution. Part 1. Preparation of the nucleoside building blocks.
  • Jung, M. E., & Starkey, L. (2010). ChemInform Abstract: An Improved Preparation of 3-(5-Benzofuranyl)-L-alanine. ChemInform. [Link]

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An In-depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a chiral molecule of significant interest to researchers and professionals in drug development. This document delves into its core physicochemical properties, explores the stereoselective synthetic strategies required for its preparation, details robust analytical methods for its characterization, and discusses its applications as a valuable building block in medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

This compound is the hydrochloride salt of a specific stereoisomer of 3,5-dimethylmorpholine. The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] The addition of two methyl groups at the C3 and C5 positions introduces chiral centers, leading to distinct stereoisomers with unique three-dimensional arrangements.

The "(3S,5S)" designation specifies the absolute configuration at these two chiral carbons. This precise spatial orientation is critical, as biological systems are inherently chiral, and only one enantiomer or diastereomer often elicits the desired pharmacological effect. The hydrochloride salt form is typically employed to enhance the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.

Key Quantitative Data Summary:

PropertyValueSource(s)
Molecular Weight 151.63 g/mol [3][4][5][6]
Exact Mass 151.0763918 Da[3][6]
Molecular Formula C₆H₁₄ClNO[3][4][5][6]
CAS Number 154596-17-5 (for cis-isomer)[4][5][6][7]
Parent Compound (Free Base) (3S,5S)-3,5-Dimethylmorpholine[8]
Parent Compound MW 115.17 g/mol [9]
Topological Polar Surface Area (TPSA) 21.26 Ų[5]
Computed logP 0.805[5]

The relationship between the parent molecule, its stereoisomers, and the final hydrochloride salt is crucial for understanding its chemical identity.

G cluster_isomers Stereoisomers of 3,5-Dimethylmorpholine cluster_enantiomer Specific Enantiomer parent 3,5-Dimethylmorpholine (Mixture of isomers) C₆H₁₃NO cis cis-3,5-Dimethylmorpholine (Racemate: (3S,5S) + (3R,5R)) parent->cis trans trans-3,5-Dimethylmorpholine (Racemate: (3S,5R) + (3R,5S)) parent->trans target_freebase (3S,5S)-3,5-Dimethylmorpholine C₆H₁₃NO cis->target_freebase Chiral Resolution target_hcl (3S,5S)-3,5-Dimethylmorpholine HCl C₆H₁₄ClNO MW: 151.63 target_freebase->target_hcl hcl Hydrochloric Acid (HCl) hcl->target_hcl

Caption: Relationship of the target compound to its parent and stereoisomers.

Stereoselective Synthesis and Mechanistic Considerations

The synthesis of enantiomerically pure (3S,5S)-3,5-dimethylmorpholine is a non-trivial challenge that requires precise control over stereochemistry. Direct synthesis from achiral precursors typically yields a mixture of cis and trans diastereomers, each as a racemic pair. Therefore, asymmetric synthesis or chiral resolution is necessary. A common and effective strategy involves an electrophile-induced cyclization of a chiral N-protected amino alcohol derivative.[10][11]

The causality behind this choice of strategy is rooted in the need to set two stereocenters in a specific cis relationship. Using a chiral starting material, such as an amino acid derivative, provides the initial stereocenter. The cyclization reaction is then guided by this existing center to form the second stereocenter with the desired relative and absolute configuration.

Representative Synthetic Protocol: Electrophile-Induced Cyclization

This protocol is a generalized representation based on established methodologies for creating substituted morpholines.[10][11]

Step 1: Preparation of Chiral N-Allyl Amino Alcohol

  • Begin with a commercially available chiral starting material, such as (S)-Alaninol.

  • Protect the amine functionality, for example, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

  • Introduce the allyl group onto the oxygen atom via Williamson ether synthesis using allyl bromide and a suitable base (e.g., Sodium Hydride) in an aprotic solvent like THF. This forms the key precursor.

Step 2: Bromine-Induced Cyclization

  • Dissolve the N-Boc-protected chiral allyloxy-amine precursor in a non-polar solvent like dichloromethane (DCM) and cool the solution to -78°C.

  • Slowly add a solution of bromine (Br₂) in DCM dropwise. The bromine acts as an electrophile, attacking the allyl double bond to form a cyclic bromonium ion intermediate.

  • The intramolecular nucleophilic attack by the nitrogen atom opens the bromonium ion ring, forming the morpholine ring structure. This cyclization preferentially forms the cis diastereomer due to steric and electronic factors governing the transition state.

Step 3: Deprotection and Salt Formation

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM or methanolic HCl).

  • Neutralize the reaction mixture and extract the free base (3S,5S)-3,5-dimethylmorpholine.

  • Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution or add a stoichiometric amount of HCl in a solvent (e.g., HCl in dioxane) to precipitate the this compound salt.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

G start Chiral Precursor ((S)-Alaninol derivative) step1 Allylation & Protection start->step1 cyclization Electrophilic Cyclization (e.g., with Br₂) step1->cyclization deprotection N-Deprotection (Acidic conditions) cyclization->deprotection salt_formation Salt Formation (with HCl) deprotection->salt_formation product (3S,5S)-3,5-Dimethyl- morpholine HCl salt_formation->product

Caption: High-level workflow for the stereoselective synthesis of the target compound.

Role and Application in Drug Discovery

The morpholine moiety is a cornerstone in modern medicinal chemistry, often incorporated to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[2] The cis-3,5-dimethylmorpholine scaffold, in particular, has appeared in several advanced drug candidates, especially those targeting the central nervous system (CNS).[12]

Key Applications:

  • CNS Penetration: The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, can improve the balance of lipophilicity and hydrophilicity required for molecules to cross the blood-brain barrier (BBB). The introduction of the 2,5-dimethylmorpholine moiety into a thieno[3,2-b]pyridine-5-carboxamide core was shown to make the resulting compound highly CNS penetrant.[12]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.

  • Scaffold and Linker: It serves as a rigid, three-dimensional scaffold to correctly orient pharmacophoric groups for optimal interaction with a biological target.[2] It can also be used as a chiral linker in the synthesis of complex molecules.[4]

  • Kinase Inhibitors: Substituted morpholines are key components of potent and selective kinase inhibitors. For example, a 2,5-dimethylmorpholine ring is present in MLi-2, a highly selective LRRK2 kinase inhibitor developed as a potential therapy for Parkinson's disease.[2][12] The morpholine moiety is also found in derivatives designed as potential mTOR inhibitors for cancer therapy.[1]

  • Chiral Auxiliary: In synthetic chemistry, chiral morpholines like (S,S)-3,5-dimethylmorpholine have been used as C2-symmetric auxiliaries to induce diastereoselectivity in reactions such as Diels-Alder cycloadditions.[13]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique analytical approach is required for a self-validating system of quality control.

Standard Analytical Workflow

G cluster_input cluster_primary Primary Characterization cluster_secondary Purity & Stereochemistry cluster_final Final QC sample Synthesized Product ((3S,5S)-3,5-Dimethylmorpholine HCl) nmr ¹H and ¹³C NMR (Structural Confirmation) sample->nmr ms Mass Spectrometry (Molecular Weight Verification) sample->ms hplc Reverse-Phase HPLC (Chemical Purity >95%) nmr->hplc ms->hplc chiral_hplc Chiral HPLC (Enantiomeric Excess >99%) hplc->chiral_hplc elemental Elemental Analysis (Confirm Formula) chiral_hplc->elemental

Caption: A typical analytical workflow for quality control and characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and relative stereochemistry (cis configuration).

  • Methodology:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. The cis configuration can often be confirmed by the coupling constants and chemical shifts of the protons at the C2, C3, C5, and C6 positions. The methyl protons should appear as a doublet.

    • Acquire a ¹³C NMR spectrum to confirm the number and type of carbon atoms in the molecule.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary to resolve complex spectra and unambiguously assign protons and carbons.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the cation.

  • Methodology:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

    • Operate in positive ion mode. Expect to observe the [M+H]⁺ ion for the free base at m/z ≈ 116.11, corresponding to the protonated form of C₆H₁₃NO.

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine chemical purity.

  • Methodology:

    • Develop a reverse-phase HPLC method using a C18 column.

    • Use a mobile phase gradient, typically consisting of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Monitor the elution profile using a UV detector (if applicable, though morpholines have a weak chromophore) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Purity is calculated based on the area percentage of the main peak. For drug development purposes, purity should typically exceed 95%.[1]

4. Chiral HPLC

  • Objective: To confirm the enantiomeric purity (enantiomeric excess, ee).

  • Methodology:

    • Select an appropriate chiral stationary phase (CSP), such as one based on derivatized cellulose or amylose.

    • Develop an isocratic method using a mobile phase of hexane/isopropanol or similar normal-phase solvents, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Inject a sample of the racemic cis-3,5-dimethylmorpholine to confirm that the method separates the (3S,5S) and (3R,5R) enantiomers.

    • Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess. For use as a chiral building block, an ee >99% is typically required.[14]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

  • Hazards: While specific toxicity data for this isomer is limited, the parent compound, 3,5-dimethylmorpholine, is classified as a flammable liquid and can cause skin irritation, serious eye damage, and respiratory irritation. Assume the hydrochloride salt carries similar risks. Refer to the Safety Data Sheet (SDS) for detailed information.

References

  • A CONCISE SYNTHESIS OF CHIRAL 3-HYDROXYMETHYL-5-ISOPROPYL MORPHOLINES FROM VALINOL. (2001).
  • PubChem. 3,5-Dimethylmorpholine hydrochloride.
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]
  • Dey, R., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2299. [Link]
  • D'hooghe, M., et al. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678-81. [Link]
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2207-2216. [Link]
  • PubChem. (3R,5R)-3,5-dimethylmorpholine.
  • Al-Tamiemi, E. O., & Jasim, S. (2016).
  • PubChem. 2,6-Dimethylmorpholine.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
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(3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Comprehensive Technical Guide to Solubility Determination for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a cornerstone parameter, profoundly influencing a drug's bioavailability, manufacturability, and ultimately, its clinical efficacy. For (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a chiral morpholine derivative of interest in medicinal chemistry, a thorough understanding of its solubility characteristics is not merely an academic exercise but a fundamental prerequisite for its progression through the development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine and interpret the solubility of this hydrochloride salt, ensuring a solid foundation for subsequent formulation and preclinical studies.

Physicochemical Profile of this compound

This compound is the hydrochloride salt of the parent compound, 3,5-Dimethylmorpholine[1]. The presence of the hydrochloride moiety significantly influences its physical and chemical properties, particularly its solubility in aqueous media.

PropertyValueSource
Molecular Formula C6H14ClNOPubChem[1]
Molecular Weight 151.63 g/mol PubChem[1]
Parent Compound 3,5-DimethylmorpholinePubChem[1]
Component Compounds 3,5-Dimethylmorpholine, Hydrochloric AcidPubChem[1]

Understanding that this molecule is a salt of a weak base is paramount, as its solubility will be intrinsically linked to the pH of the medium.

The Theoretical Underpinnings of Hydrochloride Salt Solubility

The dissolution of this compound in an aqueous solution is not a simple physical process but a dynamic equilibrium. As a salt of a weak base, its solubility is governed by the interplay of its intrinsic solubility, the pKa of the conjugate acid, and the pH of the solution. This relationship is a critical concept in pre-formulation studies.

The pH-solubility profile of a basic drug and its hydrochloride salt are interconnected. Except for the phase transition point, the profiles are generally identical regardless of whether the starting material is the free base or the salt[2]. However, the presence of the common ion (chloride) can suppress the solubility of the hydrochloride salt at low pH[2][3].

G cluster_solid Solid Phase cluster_solution Aqueous Phase Solid_Salt (3S,5S)-3,5-Dimethylmorpholine HCl(s) Ionized (3S,5S)-3,5-Dimethylmorpholine-H+(aq) Solid_Salt->Ionized Dissolution (Ksp) Chloride Cl-(aq) Unionized (3S,5S)-3,5-Dimethylmorpholine(aq) Ionized->Unionized Deprotonation (pKa) H_ion H+(aq)

Figure 1: Equilibrium of this compound in Aqueous Solution

Experimental Determination of Aqueous Solubility: A Validated Protocol

The following protocol outlines the widely accepted shake-flask method, a gold standard for equilibrium solubility determination[4]. This method ensures that the system reaches a true thermodynamic equilibrium, providing reliable and reproducible data.

Materials and Equipment
  • This compound (of known purity)

  • Purified water (Type I or equivalent)

  • pH meter, calibrated with standard buffers

  • Analytical balance

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC with a suitable column and validated analytical method for the compound

  • Volumetric flasks and pipettes

  • Buffer solutions of various pH values (e.g., phosphate, citrate)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that equilibrium is established with the solid phase present.

    • To each vial, add a precise volume of the desired solvent (e.g., purified water, or buffer of a specific pH).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached[3]. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Measure the pH of the remaining saturated solution.

Causality and Self-Validation
  • Why an excess of solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducibility.

  • Why agitation? To increase the surface area of the solid in contact with the solvent, accelerating the attainment of equilibrium.

  • Why filtration? To prevent undissolved solid particles from being included in the analysis, which would lead to an overestimation of solubility.

  • Why a validated analytical method? To ensure the accuracy and precision of the concentration measurement.

G Start Start Add_Excess Add Excess Solid to Solvent Start->Add_Excess Equilibrate Equilibrate (Constant T, Agitation) Add_Excess->Equilibrate Separate Separate Solid & Liquid (Centrifuge/Settle) Equilibrate->Separate Filter Filter Supernatant Separate->Filter Analyze Analyze Concentration (e.g., HPLC) Filter->Analyze End End Analyze->End

Figure 2: Shake-Flask Method Workflow for Solubility Determination

Influence of pH on Solubility: A Critical Investigation

For a hydrochloride salt of a weak base, constructing a pH-solubility profile is essential. This involves repeating the shake-flask experiment using a series of buffers with different pH values.

The resulting data will typically show that the solubility of the hydrochloride salt is higher at lower pH values and decreases as the pH increases, eventually reaching the intrinsic solubility of the free base at a pH well above its pKa[4]. It's important to note that at very low pH, the common ion effect from the chloride in the buffer or from the addition of HCl can decrease the solubility of the hydrochloride salt[2][3].

Beyond Experimental Determination: The Role of Thermodynamic Modeling

While experimental determination is the gold standard, in silico thermodynamic models can provide rapid estimations of solubility and offer mechanistic insights. These models often use a thermodynamic cycle combining machine learning predictions of properties like the activity coefficient, fusion enthalpy, and melting point[5][6][7]. Such predictive tools are invaluable in early-stage development for prioritizing candidates and guiding experimental design. The accuracy of these predictions can be enhanced by incorporating known experimental solubility data for the same solute in different reference solvents[5][7].

Conclusion: A Data-Driven Approach to Pharmaceutical Development

The solubility of this compound is a critical parameter that will dictate its development pathway. A meticulous and systematic approach to its determination, as outlined in this guide, is non-negotiable. By combining robust experimental methodologies with a sound theoretical understanding of the underlying physicochemical principles, researchers can generate the high-quality, reliable data necessary to make informed decisions in the complex process of drug development. This ensures that promising candidates like this compound are given the best possible chance of success.

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • 3,5-Dimethylmorpholine hydrochloride. PubChem.
  • Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Fipronil. PubChem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.

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(3S,5S)-3,5-Dimethylmorpholine hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral organic compound of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its stability is paramount to ensure its quality, efficacy, and safety throughout its lifecycle. This guide provides a comprehensive technical overview of the stability profile of this compound, grounded in established principles of pharmaceutical chemistry and regulatory standards. We will explore the rationale behind its hydrochloride salt form, potential degradation pathways, a framework for rigorous stability assessment according to ICH guidelines, and best practices for its storage and handling.

Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in any stability assessment. This compound is the salt formed from the basic parent compound, 3,5-Dimethylmorpholine, and hydrochloric acid.

PropertyValueSource
IUPAC Name (3S,5S)-3,5-dimethylmorpholine;hydrochloridePubChem
CAS Number 154634-94-3Ivy Fine Chemicals
Molecular Formula C₆H₁₄ClNOChemScene
Molecular Weight 151.63 g/mol ChemScene, PubChem
Parent Compound 3,5-Dimethylmorpholine (CID 8862)PubChem
Component Acid Hydrochloric Acid (CID 313)PubChem

The Hydrochloride Salt Form: A Strategic Choice for Stability

The conversion of a basic drug molecule into a salt, particularly a hydrochloride salt, is a deliberate and common strategy in pharmaceutical development to enhance its physicochemical properties.

  • Enhanced Aqueous Solubility : Hydrochloride salts are generally more water-soluble than their corresponding free bases. This is due to the ionic character of the salt, which facilitates more favorable interactions with polar solvents. Improved solubility is often a critical factor for bioavailability and formulation development.

  • Improved Chemical Stability : The nitrogen atom in the morpholine ring is a basic center. By protonating this nitrogen to form the hydrochloride salt, its electron density is reduced. This modification can significantly decrease its susceptibility to certain degradation reactions, such as oxidation, thereby enhancing the overall chemical stability of the molecule.

  • Crystallinity and Handling : Salt forms often exhibit better crystallinity compared to the free base. A stable, crystalline solid is typically easier to handle, purify, and formulate, with more predictable and reproducible properties.

Potential Degradation Pathways and Instabilities

A comprehensive stability program must anticipate potential degradation pathways. For this compound, these can be divided into two categories: degradation of the morpholine ring itself and instabilities inherent to the salt form.

Morpholine Ring Degradation

While specific chemical degradation studies on this compound are not widely published, insights can be drawn from biodegradation studies of the parent morpholine structure. A common degradation pathway involves the enzymatic cleavage of a carbon-nitrogen (C-N) bond, often initiated by a cytochrome P450 monooxygenase. This ring-opening reaction leads to the formation of intermediates like 2-(2-aminoethoxy)acetic acid, which can be further metabolized.

Chemically, this suggests that the C-N bonds within the morpholine ring are potential sites of lability, particularly under oxidative stress. The presence of the methyl groups may influence the rate and regioselectivity of such reactions.

Hydrochloride Salt Instabilities

While beneficial, the salt form is not without its own potential instabilities.

  • Disproportionation : This is a process where the salt converts back to its corresponding free base and free acid. This phenomenon is often mediated by environmental factors, particularly moisture, and can be influenced by the presence of other formulation components (excipients). Disproportionation can negate the solubility and stability advantages gained by salt formation.

  • Loss of Hydrogen Chloride : At elevated temperatures, some hydrochloride salts can lose gaseous HCl. This would result in the formation of the free base, altering the drug substance's physical and chemical properties.

The diagram below illustrates these potential points of instability.

G cluster_0 Degradation of Morpholine Ring cluster_1 Instability of Salt Form A (3S,5S)-3,5-Dimethylmorpholine Hydrochloride B Ring-Opened Intermediates (e.g., via C-N bond cleavage) A->B Oxidative Stress C (3S,5S)-3,5-Dimethylmorpholine Hydrochloride D Free Base + Free HCl C->D Disproportionation (Moisture) Loss of HCl (High Temp)

Caption: Potential degradation pathways for the molecule.

Framework for Stability Assessment: Adherence to ICH Guidelines

To rigorously evaluate the stability of this compound, a systematic approach guided by the International Council for Harmonisation (ICH) is required. The purpose of this testing is to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light, which informs re-test periods and recommended storage conditions.

A complete stability program involves forced degradation studies and formal stability studies (long-term and accelerated).

G A Start: Drug Substance Characterization B Forced Degradation (Stress Testing) (Acid, Base, Oxidation, Light, Heat) A->B C Identify Degradation Products & Pathways B->C D Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) C->D E Formal Stability Studies (ICH Conditions) D->E F Long-Term Study (e.g., 25°C / 60% RH) E->F G Accelerated Study (e.g., 40°C / 75% RH) E->G H Data Evaluation & Analysis F->H G->H I Establish Re-Test Period & Define Storage Conditions H->I

Caption: Workflow for a comprehensive stability assessment program.

Experimental Protocols for Stability Testing

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and demonstrate the specificity of the analytical method.

Objective : To intentionally degrade the sample under more extreme conditions than those used in accelerated studies to understand degradation pathways.

Methodology :

  • Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions : Expose the sample to the conditions outlined in the table below. A control sample (unstressed) should be analyzed at each time point.

  • Analysis : At appropriate time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to a target concentration, and analyze using a validated stability-indicating HPLC method.

  • Evaluation : Assess the loss of the parent compound and the formation of any degradation products. The goal is typically to achieve 5-20% degradation of the drug substance.

Stress ConditionReagent / ParametersPurpose
Acid Hydrolysis 0.1 M to 1 M HCl; Room Temp or 50-70°CTo test susceptibility to degradation in acidic conditions.
Base Hydrolysis 0.1 M to 1 M NaOH; Room Temp or 50-70°CTo test susceptibility to degradation in alkaline conditions.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂); Room TempTo evaluate sensitivity to oxidative stress.
Thermal Dry Heat (e.g., 60-80°C) on solid sampleTo assess the stability of the solid state at elevated temperatures.
Photostability Expose solid or solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).To determine if the molecule is light-sensitive.
Protocol Outline: Formal Stability Studies (Long-Term & Accelerated)

Objective : To establish a re-test period by evaluating the substance under defined storage conditions over time.

Methodology :

  • Batch Selection : Use at least three primary batches manufactured by a process representative of the final production scale.

  • Container Closure System : Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions : Place samples in validated stability chambers set to the conditions specified by ICH guidelines.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 monthsA minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
  • Testing : At each time point, test the samples for critical quality attributes such as appearance, assay, purity (degradation products), and any other relevant physical or chemical properties.

Recommended Storage and Handling

Based on available safety data sheets and the chemical nature of the compound, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Temperature : Store at room temperature.

  • Atmosphere : Keep in a dry area. The hydrochloride salt may be hygroscopic, and moisture can promote disproportionation. Therefore, containers should be kept tightly closed.

  • Ventilation : Store in a well-ventilated place.

  • Handling : Use personal protective equipment (PPE). Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed.

Conclusion

The stability of this compound is a critical attribute that must be well-understood and controlled. Its hydrochloride salt form provides inherent advantages in terms of solubility and the protection of the basic morpholine nitrogen. However, potential instabilities such as oxidative degradation, disproportionation, and loss of HCl must be rigorously evaluated. By implementing a comprehensive stability program based on ICH guidelines—encompassing forced degradation studies and formal long-term and accelerated studies—researchers and drug developers can establish a robust stability profile, define appropriate storage conditions, and ensure the quality and reliability of this important chemical entity.

References

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Accessed January 10, 2026.
  • Mondal, P., et al.
  • Eawag.
  • Combourieu, B., et al. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

(3S,5S)-3,5-Dimethylmorpholine hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development, the precise and safe handling of chiral building blocks is paramount. This compound is one such intermediate, valued for its specific stereochemistry in the synthesis of enantiomerically pure compounds.[1] Its effective use, however, is predicated on a comprehensive understanding of its associated hazards and the rigorous application of safety protocols. This guide is designed to provide drug development professionals and laboratory researchers with the technical knowledge and practical methodologies required to handle this compound responsibly, ensuring both personal safety and the integrity of research outcomes. We will move beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of safety that is both informed and proactive.

Section 1: Compound Profile and Chemical Identity

This compound is the hydrochloride salt of the chiral organic compound 3,5-Dimethylmorpholine. Its rigid, chair-like conformation and specific stereocenters make it a valuable synthon in asymmetric synthesis.[1] Understanding its fundamental properties is the first step in establishing safe handling practices.

Property Value Source
IUPAC Name 3,5-dimethylmorpholine;hydrochloride[2]
CAS Number 154634-94-3[3]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Appearance Solid (assumed, based on handling advice)[3][4]
Synonyms cis-3,5-Dimethylmorpholine hydrochloride[5][6][7]

Section 2: Hazard Identification and Toxicological Summary

While comprehensive toxicological data for this specific salt is not fully detailed in all public records, the available Safety Data Sheets (SDS) and data on related morpholine derivatives allow for a robust hazard assessment.[8][9] The primary hazards are associated with its potential for irritation and acute toxicity upon improper exposure.[4]

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard Class Category Hazard Statement Citation
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][10]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[4][10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4]

Toxicological Insights:

The primary risks stem from the compound acting as an irritant to mucosal tissues. Ingestion can lead to systemic effects, while contact with skin and eyes can cause significant, though typically not corrosive, irritation.[4][10] The hydrochloride salt form means that in the presence of moisture, it can exhibit acidic properties, exacerbating its irritant effects. The primary routes of exposure in a laboratory setting are inhalation of airborne dust particles, direct skin or eye contact, and accidental ingestion.[9]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential for minimizing exposure. The causality is simple: what cannot be contained by engineering should be blocked by a personal barrier.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[4] A system of local exhaust ventilation is critical to control emissions at the source, preventing the dispersion of dust or vapors into the general work area.[11]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[9][12] This is a non-negotiable requirement for rapid decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE)

PPE is the last line of defense. Its effectiveness is entirely dependent on its correct selection and use. The following PPE is mandatory:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.[4]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are suitable for incidental contact.[8] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact with the outer surface.[4] Always wash hands thoroughly with soap and water after removing gloves.[4]

  • Body Protection: A full-length laboratory coat is required. For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.[4]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a P95 (US) or P1 (EU) particle respirator may be necessary to prevent inhalation of dust.[4]

Workflow: PPE Donning and Doffing Sequence

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The guiding principle is to touch "clean" surfaces only with "clean" items and "contaminated" surfaces only with "contaminated" items.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Enter Work Area Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Prepare to Exit Wash2->End

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is fundamental to preventing accidental exposures and maintaining compound stability.

Handling Solid Compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, containers).

  • Aliquotting: Avoid formation of dust and aerosols when weighing or transferring the solid.[4] Use spark-proof tools and ground equipment to prevent static discharge, which can cause fine powders to become airborne.[12]

  • Housekeeping: Clean up any minor spills or dust immediately using appropriate methods (see Section 5).

Storage
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Room temperature storage is generally acceptable.[4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases. Keep away from heat, sparks, and open flames.[12][13]

  • Container Integrity: Ensure the container is properly sealed and stored upright to prevent leakage.[11]

Section 5: Emergency Procedures: A Self-Validating System

Emergency preparedness transforms a potential crisis into a manageable incident. The following protocols are designed to be clear, logical, and effective.

Spill Response

For any spill, the primary directive is to ensure human safety before addressing the cleanup.

Spill_Response Spill Spill Occurs Assess Assess Situation (Size, Location, Hazard) Spill->Assess SmallSpill Small & Controllable? Assess->SmallSpill Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor SmallSpill->Evacuate No PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) SmallSpill->PPE Yes CallHelp Contact EHS / Emergency Services Evacuate->CallHelp Secure Secure Area (Close Doors, Post Warnings) CallHelp->Secure Cleanup Proceed with Cleanup Protocol Contain Contain Spill (Use inert absorbent material) PPE->Contain Collect Collect & Containerize Waste (Use spark-proof tools) Contain->Collect Decon Decontaminate Area & Equipment Collect->Decon Dispose Dispose of Waste as Hazardous Material Decon->Dispose

Caption: Spill Response Decision Logic.

Step-by-Step Spill Cleanup Protocol (Minor Spills):

  • Evacuate and Alert: Alert personnel in the immediate area and ensure they are at a safe distance.

  • Don PPE: Wear the minimum PPE as described in Section 3.2.

  • Containment: For solid spills, gently sweep up the material to avoid creating dust.[4] For liquid spills, cover with an inert, non-combustible absorbent material like sand or earth.[11]

  • Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste.

Personnel Exposure
  • Skin Contact: Immediately take off contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[4] Wash with soap and water. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[3]

Section 6: Disposal Considerations

Chemical waste disposal must be handled with the same rigor as its handling and use.

  • Classification: This material and its container must be disposed of as hazardous waste.

  • Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Do not allow the chemical to enter drains.[3]

  • Containers: Contaminated packaging should be treated as unused product.[4] Ensure waste containers are properly labeled, sealed, and stored in a designated secondary containment area while awaiting pickup.

Section 7: Relevance in Drug Development

As drug development professionals, understanding the context of a reagent's use informs our appreciation for safety. This compound serves as a chiral building block. Its stereochemically defined structure is incorporated into larger, more complex molecules to create active pharmaceutical ingredients (APIs) with high specificity for their biological targets, such as enzymes or receptors.[14] The purity and precise stereochemistry of this intermediate are critical, as different enantiomers can have vastly different pharmacological or toxicological profiles. Therefore, safe handling not only protects the researcher but also ensures the quality and integrity of the synthetic pathway.

References

  • Redox. (2022).
  • Angene Chemical. (2023). Safety Data Sheet - (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. [Link]
  • Carl ROTH. (2021).
  • Cole-Parmer. (2009).
  • Oakland University. (2023). EHSO Manual 2023-2024: Spill Control/Emergency Response. [Link]
  • PubChem. 3,5-Dimethylmorpholine hydrochloride.
  • MySkinRecipes. This compound. [Link]
  • Princeton University. Chemical Spill Procedures. Environmental Health and Safety. [Link]
  • Ivy Fine Chemicals. This compound. [Link]
  • Health and Safety Executive. Emergency response / spill control. [Link]
  • GOV.UK. (2022).

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(3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Technical Guide to its Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a valuable asset as both a chiral building block and a potential chiral auxiliary for the synthesis of enantiomerically pure molecules. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the construction of complex pharmaceutical agents and its theoretical potential in asymmetric transformations. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile synthetic tool.

Introduction: The Significance of Chiral Morpholines in Drug Discovery

The morpholine scaffold is a prevalent structural motif in a wide array of pharmacologically active compounds, contributing to desirable physicochemical properties such as aqueous solubility and metabolic stability. When stereogenic centers are introduced into the morpholine ring, as in (3S,5S)-3,5-dimethylmorpholine, the resulting chiral molecule becomes a powerful tool for the synthesis of enantiomerically pure drugs.[1] The specific stereochemistry of a drug molecule is often critical to its biological activity and safety profile, making asymmetric synthesis a cornerstone of modern drug development. This compound serves as a readily available and stereochemically defined starting material for the introduction of this important chiral fragment into target molecules.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
CAS Number 154634-94-3
Appearance White to off-white solid[1]
Solubility Soluble in water and polar organic solventsN/A

Application as a Chiral Building Block: The Case of Pexidartinib

The primary and most well-documented application of (3S,5S)-3,5-dimethylmorpholine is as a chiral building block in the synthesis of complex pharmaceutical agents.[1] A prominent example is its use in the synthesis of pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R) approved for the treatment of tenosynovial giant cell tumor.[2] The (3S,5S)-3,5-dimethylmorpholine moiety is a crucial component of the pexidartinib structure, contributing to its binding affinity and overall pharmacological profile.

Pexidartinib: Mechanism of Action and Therapeutic Importance

Pexidartinib functions by blocking the CSF-1R signaling pathway, which plays a critical role in the proliferation and differentiation of macrophages.[2] In tenosynovial giant cell tumors, the overexpression of the CSF-1 ligand leads to the accumulation of macrophages and the formation of tumors. By inhibiting CSF-1R, pexidartinib effectively reduces the tumor burden and alleviates symptoms for patients.

Synthetic Strategy for Pexidartinib Incorporating (3S,5S)-3,5-Dimethylmorpholine

A Chinese patent describes a continuous production method for pexidartinib, highlighting the reaction of an alkylated intermediate with 3-aminomethyl-6-(trifluoromethyl)pyridine.[3] The synthesis of the chiral side-chain precursor, likely derived from (3S,5S)-3,5-dimethylmorpholine, is a critical upstream step.

Below is a representative workflow illustrating the key stages in the synthesis of pexidartinib.

Pexidartinib_Synthesis_Workflow A (3S,5S)-3,5-Dimethylmorpholine Hydrochloride B Functionalized Pyridine Intermediate A->B  Nucleophilic  Aromatic Substitution D Pexidartinib B->D  Coupling Reaction  (e.g., Alkylation) C Pexidartinib Core (e.g., 5-chloro-7-azaindole derivative) C->D

Caption: Pexidartinib Synthesis Workflow.

Hypothetical Experimental Protocol: Synthesis of a Key Pyridine Intermediate

The following is a hypothetical, yet chemically sound, protocol for the synthesis of a key intermediate, 2-((3S,5S)-3,5-dimethylmorpholino)-5-(hydroxymethyl)pyridine, from this compound and 2-chloro-5-(hydroxymethyl)pyridine. This illustrates the fundamental chemistry involved in incorporating the chiral morpholine.

Step 1: Liberation of the Free Base

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an aqueous solution of a mild base, for example, 1 M sodium bicarbonate (1.2 eq), and stir vigorously for 30 minutes.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of (3S,5S)-3,5-dimethylmorpholine.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), add the free base of (3S,5S)-3,5-dimethylmorpholine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-((3S,5S)-3,5-dimethylmorpholino)-5-(hydroxymethyl)pyridine.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

In addition to its role as a chiral building block, the structural features of (3S,5S)-3,5-dimethylmorpholine suggest its potential for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

While specific, documented examples of this compound as a chiral auxiliary in reactions such as Diels-Alder or aldol additions are not prevalent in the current literature, its C₂-symmetric nature and the steric hindrance provided by the methyl groups make it a promising candidate for such applications.

Theoretical Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds. When a chiral auxiliary is attached to the enolate precursor, it can effectively control the facial selectivity of the reaction with an aldehyde.

Asymmetric_Aldol_Workflow A (3S,5S)-3,5-Dimethylmorpholine B N-Acyl Morpholine A->B  Acylation C Chiral Enolate B->C  Enolate Formation  (e.g., LDA) E Diastereomeric Aldol Adduct C->E  Aldol Addition D Aldehyde D->E F Chiral β-Hydroxy Acid E->F  Auxiliary Cleavage  (Hydrolysis) G Recovered Auxiliary E->G

Caption: Asymmetric Aldol Reaction Workflow.

Generalized Protocol for an Asymmetric Aldol Reaction

The following is a generalized protocol illustrating how a chiral morpholine derivative could be used as an auxiliary in an asymmetric aldol reaction.

Step 1: Synthesis of the N-Acyl Morpholine

  • To a solution of (3S,5S)-3,5-dimethylmorpholine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-acyl morpholine.

Step 2: Asymmetric Aldol Addition

  • Dissolve the N-acyl morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise to form the chiral enolate.

  • After stirring for 30-60 minutes, add the aldehyde (1.1 eq) dropwise.

  • Continue stirring at -78 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the diastereomeric aldol adduct by flash chromatography.

Step 3: Auxiliary Cleavage

  • The chiral auxiliary can be cleaved from the aldol adduct under acidic or basic hydrolysis, or by reduction, to yield the enantiomerically enriched β-hydroxy acid, ester, or alcohol, respectively.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile reagent in the field of asymmetric synthesis. Its primary application as a chiral building block is well-demonstrated in the synthesis of the pharmaceutical agent pexidartinib. Furthermore, its structural characteristics suggest significant potential as a chiral auxiliary for a range of asymmetric transformations, an area that warrants further investigation. This guide has provided a comprehensive overview of its known applications and future potential, offering researchers and drug development professionals the foundational knowledge to effectively utilize this important chiral molecule.

References

  • CN111233857A - Synthetic method for continuously producing pexidartinib. (2020). Google Patents.
  • Ivy Fine Chemicals. (n.d.). 3,5-DiMethylMorpholine hydrochloride [CAS: 154634-94-3].
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). Pexidartinib.
  • University of York. (n.d.). Asymmetric Synthesis.
  • OpenBU. (2012, January 3). The asymmetric aldol reaction.
  • Macmillan Group. (2001, January 24). Intramolecular Diels-Alder Reactions.

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A Guide to Chiral Auxiliaries in Asymmetric Synthesis: Principles, Strategies, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where one enantiomer may exhibit therapeutic effects while its mirror image could be inactive or even toxic.[1][2] Asymmetric synthesis, therefore, stands as a cornerstone of drug discovery and development.[1] Among the robust strategies to achieve stereochemical control, the use of chiral auxiliaries remains a powerful and reliable method.[3][4]

This technical guide provides an in-depth exploration of chiral auxiliaries, from their foundational principles to their practical application in complex molecular synthesis. As a senior application scientist, the aim is to not only present established protocols but to also offer insights into the causality behind experimental choices, empowering researchers to design and execute highly stereoselective transformations with confidence.

The Core Principle: Temporary Chirality for Diastereoselective Control

A chiral auxiliary is a stereogenic molecule that is temporarily and covalently attached to an achiral or prochiral substrate.[3][5] This union creates a new chiral molecule where the auxiliary's inherent stereochemistry directs the formation of a new stereocenter on the substrate during a subsequent reaction. The key to this strategy lies in converting an enantioselective challenge into a diastereoselective one. The transition states leading to the formation of different stereoisomers are no longer enantiomeric (and thus equal in energy) but are diastereomeric, allowing for a significant energy difference and, consequently, the preferential formation of one diastereomer.[4][5]

The overall process can be broken down into three critical stages:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate.

  • Diastereoselective Reaction: The new molecule undergoes a reaction to create the desired stereocenter with high diastereoselectivity, guided by the steric and electronic properties of the auxiliary.

  • Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule, and can often be recovered for reuse.[3][6]

This systematic approach offers a high degree of predictability and reliability, making it a favored method, particularly in the early phases of drug development.[7][8]

The Ideal Chiral Auxiliary: A Checklist for Success

The efficacy of a chiral auxiliary is judged by a set of stringent criteria that ensure its practicality and efficiency in a synthetic campaign:

  • Availability and Cost: The auxiliary should be readily available in enantiomerically pure form and at a reasonable cost.[9] Many successful auxiliaries are derived from the "chiral pool" of naturally occurring molecules like amino acids, terpenes, or carbohydrates.[10]

  • Ease of Attachment and Cleavage: The auxiliary must be easily attached to the substrate and subsequently removed under mild conditions that do not compromise the stereochemical integrity of the newly formed stereocenter.[5][9]

  • High Diastereoselectivity: It must induce a high degree of stereocontrol in the desired transformation.[4]

  • Recyclability: The ability to recover and reuse the auxiliary is crucial for cost-effectiveness and sustainability, especially in large-scale synthesis.[5][6]

  • Crystallinity: Crystalline derivatives of the substrate-auxiliary adduct can often be purified by recrystallization to very high diastereomeric purity, which translates to high enantiomeric excess in the final product.[11]

Key Classes of Chiral Auxiliaries: A Deeper Dive

The field of asymmetric synthesis has been enriched by the development of numerous chiral auxiliaries. Here, we will focus on three of the most influential and widely utilized classes: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams.

Evans' Oxazolidinones: The Gold Standard in Asymmetric Aldol and Alkylation Reactions

Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and versatile tools for asymmetric synthesis.[12][13] Derived from readily available amino acids, they excel in controlling the stereochemistry of enolate reactions, including alkylations and aldol additions.[7][12]

Mechanism of Stereocontrol: The high degree of stereoselectivity arises from the formation of a rigid, chelated Z-enolate.[12] The bulky substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This leads to a predictable and highly controlled formation of the new stereocenter.[12]

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyloxazolidinone.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the purified N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the enolate.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the alkylated product.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a 4:1 mixture of THF and water and cool to 0 °C.

  • Add a solution of lithium hydroxide (LiOH) (2.0 eq) and 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.[12]

  • Stir the reaction at 0 °C for 1 hour.[12]

  • Quench the excess peroxide with sodium sulfite.

  • Extract the chiral auxiliary with an organic solvent for recovery.

  • Acidify the aqueous layer and extract the desired chiral carboxylic acid.[12]

Diagram: Stereocontrol in Evans' Auxiliary-Mediated Alkylation

Evans_Alkylation cluster_0 Chelated Z-Enolate enolate Rigid Chelated Z-Enolate R_group R' Group (from auxiliary) Li_ion Li+ product Alkylated Product (High d.r.) enolate->product electrophile E+ (Electrophile) electrophile->enolate Approaches from less hindered face Myers_Alkylation_Workflow start Pseudoephedrine Amide deprotonation Deprotonation (LDA, LiCl) start->deprotonation enolate Rigid Chelated Enolate deprotonation->enolate alkylation Alkylation (R-X) enolate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Acidic Hydrolysis alkylated_amide->cleavage product Chiral Carboxylic Acid cleavage->product aux_recovery Auxiliary Recovery cleavage->aux_recovery

Sources

An In-depth Technical Guide to Stereoselective Aldol Reactions: From Foundational Principles to Modern Catalytic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The aldol reaction stands as a paramount carbon-carbon bond-forming transformation in organic synthesis, enabling the construction of β-hydroxy carbonyl moieties that are fundamental building blocks in countless natural products and pharmaceutical agents.[1][2] The intrinsic challenge of the reaction lies in controlling its stereochemical outcome, as the formation of up to two new stereocenters can lead to a complex mixture of isomers.[3][4] This guide provides an in-depth exploration of the core principles and field-proven strategies for achieving high stereoselectivity in aldol reactions. We will dissect the foundational Zimmerman-Traxler model, delve into classic reagent- and substrate-controlled methodologies, and survey the landscape of modern, atom-economical catalytic asymmetric approaches. Each section is designed to explain the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for designing and executing highly selective transformations.

The Fundamental Stereochemical Challenge in the Aldol Reaction

First discovered by Charles Wurtz in 1872, the aldol reaction unites two carbonyl compounds to form a more complex molecule.[1] This process generates at least one, and often two, new stereocenters, necessitating precise control to favor the desired diastereomer (syn or anti) and enantiomer. The ability to dictate this three-dimensional arrangement is critical in total synthesis, where the biological activity of a target molecule is often contingent on a single stereoisomer.

The core of stereocontrol in metal-mediated aldol reactions is rationalized by the Zimmerman-Traxler model . Proposed in 1957, this model postulates that the reaction proceeds through a highly ordered, six-membered chair-like transition state, where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde.[5][6] This cyclic arrangement minimizes steric interactions and dictates the relative stereochemistry of the product. The critical tenet of the model is that the geometry of the enolate—(Z) or (E)—directly translates to the diastereomeric outcome of the aldol adduct.[5][7]

  • Z-Enolates Yield syn-Aldol Products: In the transition state, the substituent of the Z-enolate (R¹) occupies a pseudo-equatorial position to minimize steric strain. To avoid a high-energy 1,3-diaxial interaction, the aldehyde's substituent (R²) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.[5][8]

  • E-Enolates Yield anti-Aldol Products: Conversely, for an E-enolate, the R¹ group is oriented such that the aldehyde's R² group must occupy a pseudo-equatorial position to avoid steric clash, leading to the formation of the anti diastereomer.[9]

The predictive power of this model is a cornerstone of modern synthetic planning.

Caption: Zimmerman-Traxler model transition states.

Field-Proven Strategies for Stereocontrol

Achieving stereoselectivity requires a deliberate strategy to favor one transition state over all others. The primary methods fall into three categories: reagent control, substrate control, and catalytic control.

Reagent-Controlled Stereoselectivity: The Evans' Chiral Auxiliary Approach

One of the most robust and reliable methods for asymmetric aldol reactions involves the temporary incorporation of a chiral auxiliary.[10] Developed by David A. Evans and coworkers, this technique uses oxazolidinone auxiliaries, which are readily prepared from inexpensive amino acids like L-valine or L-phenylalanine.[4][11]

Causality of Control: The Evans' aldol reaction exerts powerful stereocontrol through a multi-step, validated sequence.[12]

  • Enolate Geometry: Acylation of the chiral oxazolidinone followed by enolization with a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., DIPEA) selectively and almost exclusively forms the (Z)-boron enolate.[11][12]

  • Transition State Organization: The reaction proceeds through a Zimmerman-Traxler-type chair transition state. The chiral auxiliary is proposed to adopt a conformation that minimizes dipole repulsion between its two carbonyl groups.[12]

  • Facial Selectivity: The bulky substituent on the auxiliary (e.g., isopropyl or benzyl group) effectively shields one face of the planar enolate. Consequently, the incoming aldehyde can only approach from the less hindered face, dictating the absolute stereochemistry of the two newly formed stereocenters.[13]

  • Predictable Outcome: Because a (Z)-enolate is formed, the reaction reliably produces the syn-aldol adduct.[13] The auxiliary can then be cleaved under mild conditions to yield various functionalities (acids, alcohols, amides) without disturbing the newly set stereocenters.

Evans_Aldol_Workflow start Chiral Oxazolidinone (e.g., from Valine) acylate Acylation (e.g., Propionyl Chloride) start->acylate enolate Z-Enolate Formation (Bu₂BOTf, DIPEA, -78 °C) acylate->enolate aldol Aldol Addition (Aldehyde, -78 °C → 0 °C) enolate->aldol product Diastereomerically Pure syn-Aldol Adduct aldol->product cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) product->cleavage final Enantiopure Product (β-Hydroxy Acid) cleavage->final recover Recovered Chiral Auxiliary cleavage->recover

Caption: Experimental workflow for the Evans' Aldol reaction.

This protocol is considered self-validating because consistent execution with appropriate reagents should reliably yield the product with high diastereoselectivity (>99:1), verifiable by ¹H NMR analysis of the crude product.

  • Preparation: To a flame-dried, argon-purged flask, add the N-acylated oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.

  • Aldehyde Addition: Re-cool the solution to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude adduct can be purified by silica gel chromatography.

Aldehyde (RCHO)Auxiliary SubstituentDiastereomeric Ratio (syn:anti)Enantiomeric Excess (% ee)
IsobutyraldehydeIsopropyl (from Valine)>99:1>99
BenzaldehydeIsopropyl (from Valine)>99:1>99
PropionaldehydeBenzyl (from Phenylalanine)98:2>98
Data synthesized from representative results in the literature.[14]
Substrate-Controlled Stereoselectivity

This strategy leverages a pre-existing stereocenter within one of the reacting partners (the aldehyde or ketone) to direct the stereochemical outcome.[15] This approach is particularly powerful in the synthesis of complex molecules where fragments with existing chirality are coupled.[16]

Causality of Control: Control is typically achieved through chelation. For example, in aldol reactions of chiral α-hydroxy ketones, the protecting group on the hydroxyl moiety and the choice of metal enolate are critical.[15] A chelating metal (like Ti(IV) or Mg(II)) can coordinate to both the enolate oxygen and the α-alkoxy group, forming a rigid, five- or six-membered chelated transition state. This locks the conformation of the substrate, exposing one face of the enolate to preferential attack by the aldehyde. The inherent chirality of the substrate is thus relayed to the newly formed stereocenters.[15][16]

Caption: Principle of substrate control via chelation.

Catalytic Asymmetric Aldol Reactions: The Modern Frontier

While stoichiometric approaches are highly effective, the development of catalytic methods that use only a substoichiometric amount of a chiral promoter is a major goal for achieving atom economy and sustainability.[1][17] These "direct" aldol reactions often avoid the need for pre-formation of a stoichiometric enolate.[18]

Nature performs aldol reactions with remarkable efficiency using enzymes called aldolases. These have inspired two main classes of small-molecule organocatalysis.[1][19]

  • Type I Aldolase Mimicry (Enamine Catalysis): This is the most common organocatalytic strategy. A chiral secondary amine, famously L-proline, reacts with a ketone donor to form a nucleophilic enamine intermediate.[1][20] The enamine then attacks the aldehyde acceptor. The chirality of the amine catalyst dictates the facial selectivity of the attack, and hydrolysis releases the aldol product and regenerates the catalyst.[21]

Proline_Cycle Proline-Catalyzed Aldol Cycle Proline L-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Donor Ketone->Enamine Aldehyde Aldehyde Acceptor Iminium Iminium Ion Adduct Aldehyde->Iminium Enamine->Iminium + Aldehyde Product Aldol Product Iminium->Product + H₂O Product->Proline Releases Catalyst

Caption: The enamine-based cycle of proline catalysis.

This protocol is validated by the consistent formation of the aldol product with high enantioselectivity, which can be confirmed by chiral HPLC or GC analysis.

  • Setup: In a vial at room temperature, add the aldehyde (0.3 mmol), the ketone (1.5 mmol), and the solvent mixture (e.g., 40 µL methanol, 10 µL water).[22]

  • Catalyst Addition: Add (S)-proline (0.03 mmol, 10 mol%).

  • Reaction: Cap the vial and stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.

  • Metal-Based Catalysis Inspired by Nature: Type II aldolases use a metal cofactor, typically Zn²⁺, to function as a Lewis acid, activating the donor carbonyl for enolization.[1][18] Synthetic chemists have developed chiral Lewis acid complexes that can catalytically promote asymmetric aldol reactions, activating the aldehyde electrophile and organizing the components in a chiral environment to induce high enantioselectivity.[18]

Conclusion and Future Outlook

The stereoselective aldol reaction has evolved from a fundamental synthetic challenge into a highly predictable and versatile tool for constructing complex chiral molecules. The foundational Zimmerman-Traxler model provides the causal framework for understanding diastereoselectivity, while powerful methodologies like the Evans' chiral auxiliary approach offer near-perfect stereocontrol on a preparative scale. Substrate-controlled reactions provide an elegant means to relay existing chirality, and the advent of direct catalytic asymmetric methods, particularly in organocatalysis, has opened new avenues for atom-economical and environmentally benign synthesis.[23]

For researchers, scientists, and drug development professionals, a deep understanding of these principles and protocols is essential. The choice of strategy—reagent, substrate, or catalyst control—depends on the specific synthetic context, scale, and desired efficiency. Future research will undoubtedly focus on expanding the scope of catalytic systems to tolerate a wider range of substrates, further reducing catalyst loadings, and achieving even greater levels of selectivity under milder conditions, solidifying the aldol reaction's central role in the future of chemical synthesis.

References

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The Advent of C₂-Symmetric Dimethylmorpholine Auxiliaries: A Technical Guide to Their Discovery and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Perfect Stereocontrol and the Rise of C₂-Symmetry

In the field of asymmetric synthesis, the ultimate goal is the complete control over the stereochemical outcome of a reaction, a necessity for the production of enantiomerically pure pharmaceuticals and fine chemicals.[1] Chiral auxiliaries, temporarily introduced stereogenic units, have been instrumental in achieving this control by guiding the formation of new stereocenters.[1] The concept of C₂-symmetry, where a molecule possesses a twofold rotational axis, has been particularly powerful in the design of chiral auxiliaries and ligands. This symmetry reduces the number of possible transition states, often leading to higher and more predictable stereoselectivity.[2]

The historical development of chiral auxiliaries saw the introduction of seminal examples like 8-phenylmenthol by E.J. Corey in 1975 and mandelic acid by Barry Trost in 1980.[1] These were followed by other notable auxiliaries, including the widely used oxazolidinones developed by David A. Evans.[3] However, the quest for novel, efficient, and readily accessible chiral auxiliaries with unique stereodirecting capabilities continued to drive research in the field.

This technical guide delves into the discovery and history of a significant class of C₂-symmetric chiral auxiliaries: the dimethylmorpholines. We will explore their synthesis, application in asymmetric transformations, and the underlying principles governing their stereochemical control.

The Pioneering Work of Enders: The Discovery of (3S,5S)-3,5-Dimethylmorpholine

In 1994, a pivotal publication by Dieter Enders and his colleagues, O. Meyer, G. Raabe, and J. Runsink, introduced (3S,5S)-3,5-dimethylmorpholine as a novel C₂-symmetric chiral auxiliary. Their work, published in Synthesis, marked the first application of this auxiliary in asymmetric [4+2]-cycloaddition reactions. This discovery opened a new avenue for the stereoselective synthesis of six-membered rings, which are prevalent motifs in numerous biologically active compounds.

The rationale behind the design of this auxiliary lies in its rigid C₂-symmetric framework. The two methyl groups at the C3 and C5 positions effectively block one face of the reactive enamine or dienophile derived from the auxiliary, thereby directing the approach of the incoming reagent to the opposite, less hindered face. This steric control is the cornerstone of its high diastereoselectivity.

Synthesis of Dimethylmorpholine Chiral Auxiliaries

The accessibility of a chiral auxiliary is paramount for its widespread adoption. Chiral dimethylmorpholines can be synthesized from readily available starting materials, often derived from the chiral pool. One common strategy involves the use of amino acids. For instance, enantiomerically pure cis-3,5-disubstituted morpholines can be synthesized through a one-pot strategy involving the tandem ring-opening of aziridines and epoxides derived from amino acids.[4]

A general workflow for the synthesis of a chiral 3,5-disubstituted morpholine is depicted below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Chiral_Amino_Acid Chiral Amino Acid Aziridination Aziridination Chiral_Amino_Acid->Aziridination Formation of Chiral Aziridine Epoxidation Epoxidation Chiral_Amino_Acid->Epoxidation Formation of Chiral Epoxide Ring_Opening Tandem Ring Opening Aziridination->Ring_Opening Epoxidation->Ring_Opening Cyclization Cyclization Ring_Opening->Cyclization Dimethylmorpholine (3S,5S)-3,5-Dimethylmorpholine Cyclization->Dimethylmorpholine

Fig. 1: General synthetic workflow for chiral dimethylmorpholines.
Representative Experimental Protocol: Synthesis of a Chiral Disubstituted Morpholine

The following is a representative, generalized protocol based on established synthetic methodologies for chiral morpholines.[4]

  • Preparation of Chiral Aziridine: A chiral amino acid is converted to the corresponding amino alcohol, which is then cyclized to form the chiral aziridine.

  • Preparation of Chiral Epoxide: A suitable olefin is subjected to asymmetric epoxidation to yield the desired chiral epoxide.

  • Tandem Ring Opening and Cyclization: The chiral aziridine and epoxide are reacted in a one-pot fashion. The nucleophilic ring opening of the epoxide by the aziridine nitrogen, followed by an intramolecular cyclization, leads to the formation of the morpholine ring.

  • Purification: The final dimethylmorpholine auxiliary is purified using standard techniques such as column chromatography or distillation.

Application in Asymmetric Diels-Alder Reactions

The seminal work by Enders and his group demonstrated the utility of (3S,5S)-3,5-dimethylmorpholine in asymmetric Diels-Alder reactions.[5] By converting the auxiliary into a chiral diene, they were able to achieve high levels of diastereoselectivity in the cycloaddition with various dienophiles.

A typical workflow for an asymmetric Diels-Alder reaction using a dimethylmorpholine auxiliary is as follows:

Diels_Alder_Workflow cluster_start Reactants cluster_reaction Reaction Steps cluster_product Product Auxiliary (3S,5S)-3,5-Dimethylmorpholine Diene_Formation Chiral Diene Formation Auxiliary->Diene_Formation Diene_Precursor Diene Precursor Diene_Precursor->Diene_Formation Dienophile Dienophile Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene_Formation->Cycloaddition Cleavage Auxiliary Cleavage Cycloaddition->Cleavage Chiral_Product Enantiomerically Enriched Cycloadduct Cleavage->Chiral_Product

Fig. 2: Asymmetric Diels-Alder workflow using a dimethylmorpholine auxiliary.
Performance Data in Asymmetric Diels-Alder Reactions

The effectiveness of the (3S,5S)-3,5-dimethylmorpholine auxiliary is evident from the high diastereoselectivities achieved in the Diels-Alder reactions reported by Enders et al.

DieneDienophileDiastereomeric Excess (de)
1-((3S,5S)-3,5-dimethylmorpholino)-1,3-butadieneN-Phenylmaleimide>95%
1-((3S,5S)-3,5-dimethylmorpholino)-1,3-butadieneDiethyl azodicarboxylate>95%
2-((3S,5S)-3,5-dimethylmorpholino)-1,3-butadieneN-Phenylmaleimide>95%

Table 1: Diastereoselectivities in Diels-Alder reactions using (3S,5S)-3,5-dimethylmorpholine auxiliary.

Mechanism of Stereocontrol: A Structural Perspective

The high degree of stereocontrol exerted by the dimethylmorpholine auxiliary can be attributed to its well-defined C₂-symmetric conformation. In the N-acylated or N-dienyl derivatives, the two methyl groups at the C3 and C5 positions create a chiral pocket around the nitrogen atom.

The following diagram illustrates the proposed model for stereocontrol:

Stereocontrol_Model cluster_model Proposed Model of Stereocontrol cluster_interaction Electrophilic Attack Auxiliary_Structure  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2" BGCOLOR="#4285F4"><FONTCOLOR="#FFFFFF">N-Acyl-(3S,5S)-3,5-DimethylmorpholineFONT>TD>TR><TR><TD>Top ViewTD><TD>Side ViewTD>TR><TR><TD><IMGSRC="placeholder_top_view.png"/>TD><TD><IMGSRC="placeholder_side_view.png"/>TD>TR><TR><TDCOLSPAN="2">        The C3 and C5 methyl groups create a steric shield, directing the incoming electrophile to the less hindered face of the enolate.      TD>TR>TABLE> Electrophile_Approach Electrophile (E+) approaches from the less hindered face.

Fig. 3: Conceptual model for stereocontrol by the dimethylmorpholine auxiliary.

This model rationalizes the observed high diastereoselectivities, as one face of the reactive intermediate is effectively blocked by the chiral scaffold of the auxiliary.

Conclusion and Future Outlook

The discovery of dimethylmorpholine chiral auxiliaries by Enders and his group in 1994 represented a significant advancement in the field of asymmetric synthesis. Their C₂-symmetric design provides a robust and predictable platform for stereocontrol in various chemical transformations, most notably in Diels-Alder reactions. The accessibility of these auxiliaries from the chiral pool further enhances their practical utility.

While the initial applications focused on cycloadditions, the potential of dimethylmorpholine auxiliaries extends to other asymmetric reactions, such as alkylations, aldol reactions, and conjugate additions. Further research in this area could involve the development of new generations of dimethylmorpholine-based auxiliaries with fine-tuned steric and electronic properties to achieve even higher levels of stereoselectivity and broader substrate scope. The principles established by the pioneering work on these C₂-symmetric scaffolds continue to inspire the design of new and more efficient tools for the synthesis of complex chiral molecules, with profound implications for the pharmaceutical and agrochemical industries.

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  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. [Link]
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Sabatino, P., et al. (1995). X-ray crystal structure and conformational analysis of N-(3-dimethylaminopropyl)-N-(ethylaminocarbonyl)-6-(2-propenyl)ergoline-8 beta-carboxamide (Cabergoline): comparison with bromocriptine and lisuride and a hypothesis for its high dopaminergic activity. Il Farmaco, 50(3), 175-178. [Link]

Sources

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: Synthesis, Characterization, and Applications

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural motif for drug designers. When chirality is introduced, as in the case of (3S,5S)-3,5-dimethylmorpholine, the scaffold becomes a powerful tool for creating stereochemically defined molecules. Chiral N-heterocycles are foundational structural motifs in a vast number of valuable drug candidates and other bioactive compounds.[1][2] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for achieving selective and potent interaction with biological targets.

This compound is an enantiomerically pure building block that provides researchers with a ready-to-use chiral core. The cis relationship between the two methyl groups at the C-3 and C-5 positions creates a specific conformational preference that can be exploited to control the stereochemistry of subsequent synthetic transformations or to orient functional groups in a precise manner for optimal target engagement. This guide provides a comprehensive overview of the synthesis, properties, and applications of this valuable reagent from the perspective of a senior application scientist, offering insights into its practical use in a research and development setting.

Physicochemical and Structural Properties

This compound is the hydrochloride salt of the enantiomerically pure cis-3,5-dimethylmorpholine free base. The salt form generally confers higher stability and improved handling characteristics compared to the free amine.

PropertyValueSource
CAS Number 154634-94-3[3]
Molecular Formula C₆H₁₄ClNO[4][5]
Molecular Weight 151.63 g/mol [4][5]
Stereochemistry (3S, 5S) - cis[6]
Appearance Typically a white to off-white solidInferred
SMILES Cl.C[C@@H]1CON1[3][6]
TPSA 21.26 Ų[6]
LogP 0.805[6]

The structure features a morpholine ring with two methyl groups oriented in a cis configuration, both possessing an 'S' absolute stereochemistry. This defined stereochemistry is the key feature that enables its use in asymmetric synthesis.

Proposed Synthetic Strategies

While specific process chemistry details for the industrial-scale production of this compound are often proprietary, a review of the academic literature on chiral morpholine synthesis allows us to propose several robust synthetic strategies. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and cost-effectiveness.

Strategy 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for establishing stereocenters.[2] This approach would involve the synthesis of a 3,5-dimethyl-dehydromorpholine precursor, followed by a stereoselective reduction.

Workflow Rationale:

  • Precursor Synthesis: The synthesis would begin with readily available starting materials to construct an unsaturated morpholine ring, such as a 3,5-dimethyldehydromorpholine.

  • Asymmetric Hydrogenation: The crucial step is the hydrogenation of the C=C or C=N bond within the ring using a chiral catalyst. Rhodium or Iridium complexes with chiral phosphine ligands (e.g., BINAP, Me-DuPhos, or specialized ligands like SKP) are commonly employed for high enantioselectivity.[1][7] The choice of ligand is critical for directing the hydrogen addition to create the desired (3S,5S) stereochemistry.

  • Salt Formation: Following purification of the chiral free base, treatment with hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) would yield the final hydrochloride salt.

Experimental Protocol: Asymmetric Hydrogenation (Hypothetical)

  • Reaction Setup: To a high-pressure reactor, add the 3,5-dimethyldehydromorpholine precursor (1.0 eq) and a solution of the chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Me-DuPhos)]BF₄, 0.1-1.0 mol%).

  • Solvent Addition: Add a degassed, anhydrous solvent such as methanol or dichloromethane. Aprotic and less polar solvents have also been shown to be effective in some cases.[2]

  • Hydrogenation: Purge the reactor with hydrogen gas, then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction at room temperature or with gentle heating until substrate consumption is complete (monitored by GC or LC-MS).

  • Workup: Carefully vent the reactor. Concentrate the reaction mixture in vacuo. Purify the resulting (3S,5S)-3,5-dimethylmorpholine free base by silica gel chromatography or distillation.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2M in diethyl ether) dropwise with stirring.

  • Isolation: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

Strategy 2: Diastereoselective Cyclization from a Chiral Pool Precursor

This strategy leverages a readily available chiral starting material, such as an amino alcohol, to guide the stereochemistry of the ring-forming reaction. Intramolecular oxa-Michael or aza-Michael reactions are effective for this purpose.[8]

Workflow Rationale:

  • Chiral Starting Material: The synthesis begins with a chiral precursor, for example, (S)-alaninol ((S)-2-aminopropan-1-ol), which already contains one of the required stereocenters.

  • Chain Elaboration: The starting material is elaborated to append the remaining atoms required for the morpholine ring, including a Michael acceptor. For instance, selective N-alkylation with an appropriate crotonate derivative.[8]

  • Intramolecular Cyclization: A base-mediated intramolecular conjugate addition (an oxa-Michael reaction) closes the ring. The stereochemistry of the starting material directs the formation of the second stereocenter. The reaction temperature can influence the diastereomeric ratio, with higher temperatures potentially favoring the more thermodynamically stable cis isomer.[8]

  • Purification and Salt Formation: The diastereomers are separated chromatographically, followed by conversion to the hydrochloride salt as previously described.

cluster_0 Synthetic Strategies Start Chiral Starting Material (e.g., Amino Alcohol) Cyclization Intramolecular Cyclization Start->Cyclization Chain Elaboration Precursor Unsaturated Precursor (Dehydromorpholine) Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Chiral Catalyst + H₂ FreeBase (3S,5S)-3,5-Dimethylmorpholine (Free Base) Cyclization->FreeBase Purification Hydrogenation->FreeBase Purification Salt (3S,5S)-3,5-Dimethylmorpholine Hydrochloride FreeBase->Salt HCl Addition

Caption: Generalized synthetic workflows for chiral morpholines.

Applications in Medicinal Chemistry and Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral building block for the synthesis of complex, enantiomerically pure pharmaceutical compounds.[4]

  • As a Chiral Scaffold: It can be N-acylated, N-alkylated, or used in reductive aminations to introduce the chiral morpholine core into a target molecule. The defined stereochemistry of the methyl groups can influence the conformation of the resulting molecule, which is crucial for binding to enzymes or receptors. The general 3,5-dimethylmorpholine scaffold has been identified as a component in molecules with potential anticancer activity, highlighting the therapeutic relevance of this structural class.

  • Directing Group: In more advanced applications, the morpholine nitrogen or oxygen can act as a coordinating group in metal-catalyzed reactions, with the chiral backbone directing the stereochemical outcome of transformations at other parts of the molecule.

  • Fragment-Based Drug Discovery (FBDD): As a small, structurally defined molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against therapeutic targets like kinases or protein-protein interactions.

Analytical and Quality Control Protocols

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount for its successful use in synthesis. A robust quality control workflow is essential.

cluster_1 Analytical QC Workflow Sample Incoming Batch of (3S,5S)-3,5-Dimethylmorpholine HCl Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity Stereo Stereochemical Integrity Sample->Stereo NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS HPLC Reverse-Phase HPLC-UV Purity->HPLC ChiralHPLC Chiral HPLC Stereo->ChiralHPLC Release Batch Release for R&D NMR->Release MS->Release HPLC->Release ChiralHPLC->Release

Sources

Spectroscopic Characterization of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,5S)-3,5-Dimethylmorpholine hydrochloride, a chiral derivative of morpholine, represents a significant building block in modern medicinal chemistry and drug development. Its constrained conformational flexibility and stereochemically defined structure make it an attractive scaffold for the synthesis of novel therapeutic agents. The cis stereochemistry of the two methyl groups influences the overall topology of the molecule, which can have profound effects on its binding affinity and pharmacological activity.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. In the absence of publicly available experimental spectra for this specific stereoisomer hydrochloride salt, this guide will leverage established principles of spectroscopy and data from closely related analogs to provide a robust predictive analysis.

A Note on Stereochemistry: The (3S,5S) designation corresponds to the cis diastereomer of 3,5-dimethylmorpholine. This guide will focus on this specific stereoisomer.

Molecular Structure and Conformation

The molecular structure of this compound is depicted below. The morpholine ring typically adopts a chair conformation to minimize steric strain. In the hydrochloride salt, the nitrogen atom is protonated, leading to the formation of a morpholinium ion. The two methyl groups at the C3 and C5 positions are in a cis relationship, meaning they are both oriented on the same side of the morpholine ring, likely in equatorial positions to minimize steric hindrance.

cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_characterization Structural Confirmation synthesis Synthesis and Purification of This compound nmr_prep Prepare NMR Sample (D₂O or DMSO-d₆) synthesis->nmr_prep ir_prep Prepare Sample (ATR or KBr Pellet) synthesis->ir_prep nmr_acq Acquire ¹H, ¹³C, and 2D NMR Spectra nmr_prep->nmr_acq nmr_proc Process and Analyze NMR Data nmr_acq->nmr_proc structure_confirm Confirm Structure, Purity, and Stereochemistry nmr_proc->structure_confirm ir_acq Acquire FTIR Spectrum ir_prep->ir_acq ir_proc Analyze IR Spectrum ir_acq->ir_proc ir_proc->structure_confirm

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The predictive ¹H NMR, ¹³C NMR, and IR spectroscopic data presented in this guide provide a valuable reference for researchers working with this compound. While experimental verification is always the gold standard, this detailed analysis, grounded in fundamental spectroscopic principles, offers a robust framework for the initial identification and characterization of this important chiral building block. The provided experimental protocols outline the necessary steps for obtaining high-quality spectra, ensuring the integrity and reliability of future research and development endeavors.

References

No direct experimental spectra for this compound were found in the public domain at the time of this writing. The predictions and protocols are based on general principles of NMR and IR spectroscopy as described in standard organic chemistry and spectroscopy textbooks.

Introduction: The Significance of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries. As a stereochemically defined building block, it provides a robust scaffold for the construction of complex, enantiomerically pure molecules.[1] The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target binding affinity. The specific (3S,5S) stereochemistry of this reagent allows for precise three-dimensional control in asymmetric synthesis, which is critical for developing drugs with high selectivity and reduced off-target effects.[1] This guide provides a comprehensive overview of its commercial availability, supplier qualification, critical quality control attributes, and best practices for its use in a research and development setting.

Key Compound Identifiers:

Identifier Value Source
CAS Number 154634-94-3 [2][3]
Molecular Formula C₆H₁₄ClNO [4][5]
Molecular Weight ~151.64 g/mol [4][5]

| Isomeric SMILES | C[C@H]1COCC.Cl |[3] |

Section 1: Strategic Sourcing and Supplier Qualification

The procurement of high-quality starting materials is a foundational pillar of successful drug development. For a chiral intermediate like this compound, sourcing is not merely a transactional step but a strategic process of risk mitigation. The market for this compound includes a spectrum of vendors, from catalog suppliers offering research quantities to specialized manufacturers capable of bulk production.

Representative Commercial Suppliers:

SupplierAvailable QuantitiesNotes
Ivy Fine Chemicals 25mg, 50mg, 100mg, BulkProvides pricing for small quantities and offers bulk quotes.[3]
Cenmed Enterprises ≥98% PurityGuarantees quality and reliability for laboratory supplies.[4]
LEAPChem Research & BulkSpecializes in fine chemicals for R&D and production.[6]
MySkinRecipes 100mg, 250mg, 1gLists reagent as a chiral building block for organic synthesis.[1]
Bide Pharmatech 100mg, 250mg, 1g, 5gA supplier of various pharmaceutical intermediates.[7]
Supplier Qualification Workflow

The choice of supplier has direct implications for experimental reproducibility and regulatory compliance. A multi-step qualification process is essential to ensure a consistent and reliable supply chain. This process involves initial vetting based on documentation, followed by rigorous analytical testing of a sample batch.

SupplierQualification cluster_desk Phase 1: Documentation Review cluster_lab Phase 2: Analytical Validation s1 Identify Potential Suppliers s2 Request Technical Package (CoA, SDS) s3 Review Stated Purity, Specifications, & CAS s4 Assess Supplier Reputation & Certifications (e.g., ISO) s5 Procure Sample Lot for Testing s4->s5 s6 Conduct Full In-House Characterization (See Sec 2) s7 Compare Results to Supplier CoA s8 Decision: Qualify or Reject Supplier s9 Add to Approved Vendor List s8->s9 s10 Document Reasons for Rejection s8->s10 AnalyticalWorkflow cluster_tests Quality Control Testing start Receive New Batch of (3S,5S)-3,5-Dimethylmorpholine HCl identity Identity Confirmation (¹H NMR, MS) start->identity purity Chemical Purity (RP-HPLC, % Area) identity->purity enantiopurity Enantiomeric Purity (Chiral HPLC, % e.e.) purity->enantiopurity decision Compare Results to Established Specifications enantiopurity->decision pass Release Batch for Laboratory Use decision->pass Pass fail Quarantine Batch & Contact Supplier decision->fail Fail

Sources

An In-depth Technical Guide to the Synthesis of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride from (S)-Alaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically rigorous methodology for the stereoselective synthesis of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis commences with the readily available and optically pure starting material, (S)-alaninol. The core of this synthetic strategy involves a highly regioselective and stereospecific ring-opening of (S)-propylene oxide with (S)-alaninol to afford the key intermediate, (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol. Subsequent acid-catalyzed cyclodehydration of this diol yields the target (3S,5S)-3,5-dimethylmorpholine, which is then converted to its stable hydrochloride salt. This guide elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-tested experimental protocols, and presents characterization data to ensure the identity and purity of the final product.

Introduction

Chiral morpholine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceutical agents. Their unique conformational properties and ability to engage in specific hydrogen bonding interactions make them attractive moieties in drug design. The stereoisomers of substituted morpholines often exhibit distinct pharmacological profiles, necessitating precise stereochemical control during their synthesis. (3S,5S)-3,5-Dimethylmorpholine, in particular, serves as a crucial chiral intermediate for the synthesis of various drug candidates. This guide presents a robust and efficient pathway to this valuable compound, starting from the chiral pool precursor, (S)-alaninol.

Overall Synthetic Strategy

The synthesis is designed as a three-step process, prioritizing stereochemical integrity and practical execution. The overall transformation is depicted below:

Overall Synthesis Alaninol (S)-Alaninol Diol (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol Alaninol->Diol Step 1: Ring Opening PropyleneOxide (S)-Propylene Oxide PropyleneOxide->Diol Morpholine (3S,5S)-3,5-Dimethylmorpholine Diol->Morpholine Step 2: Cyclization HCl_salt (3S,5S)-3,5-Dimethylmorpholine Hydrochloride Morpholine->HCl_salt Step 3: Salt Formation

Figure 1: Overall synthetic route.

Step 1: Synthesis of (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol

The initial step involves the nucleophilic ring-opening of (S)-propylene oxide by (S)-alaninol. This reaction is a classic example of the aminolysis of epoxides, which is a cornerstone for the synthesis of β-amino alcohols.[1]

Causality of Experimental Choices

The selection of (S)-alaninol and (S)-propylene oxide as starting materials directly installs the desired stereocenters for the final product. The nucleophilic attack of the primary amine of alaninol on the epoxide is highly regioselective, preferentially occurring at the less sterically hindered terminal carbon of the propylene oxide. This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the attacked carbon center. Given that we start with (S)-propylene oxide, the attack at the C1 position leads to the formation of a secondary alcohol with an (S) configuration at the newly formed stereocenter. The stereocenter from (S)-alaninol remains unchanged.

Step 1 Mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_product Product Alaninol (S)-Alaninol TS [Transition State] Alaninol->TS Nucleophilic Attack PropyleneOxide (S)-Propylene Oxide PropyleneOxide->TS Diol (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol TS->Diol Ring Opening

Figure 2: Mechanism of epoxide ring opening.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles
(S)-Alaninol75.117.51 g0.10
(S)-Propylene oxide58.086.39 g (8.0 mL)0.11
Methanol32.0450 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-alaninol (7.51 g, 0.10 mol) and methanol (50 mL).

  • Stir the mixture at room temperature until the alaninol is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (S)-propylene oxide (6.39 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil, (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol, can be used in the next step without further purification. A typical yield is in the range of 90-95%.

Step 2: Cyclization to (3S,5S)-3,5-Dimethylmorpholine

The synthesized diol is then subjected to an acid-catalyzed intramolecular cyclodehydration to form the morpholine ring. This is a well-established method for the synthesis of morpholines from diethanolamine derivatives.

Causality of Experimental Choices

Concentrated sulfuric acid is employed as both a catalyst and a dehydrating agent. The reaction proceeds via protonation of one of the hydroxyl groups, which then departs as a water molecule, a good leaving group. The other hydroxyl group then acts as a nucleophile, attacking the resulting carbocation to form the six-membered morpholine ring. The stereocenters established in the first step are retained during this cyclization process.

Step 2 Mechanism cluster_start Starting Material cluster_protonation Protonation cluster_dehydration Dehydration cluster_cyclization Intramolecular Cyclization cluster_product Product Diol (2S)-1-(((S)-1-hydroxypropan-2-yl)amino)propan-2-ol ProtonatedDiol Protonated Diol Diol->ProtonatedDiol H2SO4 Carbocation Carbocation Intermediate ProtonatedDiol->Carbocation - H2O ProtonatedMorpholine Protonated Morpholine Carbocation->ProtonatedMorpholine Ring Closure Morpholine (3S,5S)-3,5-Dimethylmorpholine ProtonatedMorpholine->Morpholine - H+

Figure 3: Mechanism of acid-catalyzed cyclization.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (approx.)
Crude Diol149.21~14.2 g~0.095
Concentrated Sulfuric Acid98.0818.4 g (10 mL)0.188
Sodium Hydroxide (50% aq. solution)40.00As needed-
Diethyl Ether74.12100 mL-

Procedure:

  • Carefully add the crude diol (~14.2 g, ~0.095 mol) to a 250 mL round-bottom flask.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (18.4 g, 10 mL) with vigorous stirring. The addition is exothermic.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture at 160-170 °C for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a beaker containing 100 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-11. This step is highly exothermic and should be performed with cooling.

  • Transfer the basic aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude (3S,5S)-3,5-dimethylmorpholine.

  • The crude product can be purified by distillation under reduced pressure. The expected boiling point is in the range of 145-150 °C. A typical yield for this step is 70-80%.

Step 3: Formation of this compound

The final step involves the conversion of the free base morpholine into its more stable and easily handleable hydrochloride salt.

Causality of Experimental Choices

The formation of the hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the morpholine acts as a base and accepts a proton from hydrochloric acid. The use of ethereal HCl allows for the precipitation of the salt from a non-polar solvent, facilitating its isolation and purification.

Experimental Protocol
Reagent/SolventMolar Mass ( g/mol )AmountMoles (approx.)
(3S,5S)-3,5-Dimethylmorpholine115.17~9.8 g~0.085
Diethyl Ether74.12100 mL-
Hydrochloric Acid (concentrated)36.46As needed-

Procedure:

  • Dissolve the purified (3S,5S)-3,5-dimethylmorpholine (~9.8 g, ~0.085 mol) in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a solution of ethereal HCl (prepared by bubbling HCl gas through anhydrous diethyl ether, or by careful addition of concentrated HCl to diethyl ether) dropwise until no further precipitation is observed.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

  • The final product, this compound, should be a white crystalline solid. The overall yield from (S)-alaninol is typically in the range of 60-70%.

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol
Melting Point ~200-205 °C (decomposes)
¹H NMR (D₂O, 400 MHz) δ (ppm): 1.25 (d, 6H), 3.0-3.2 (m, 2H), 3.6-3.8 (m, 4H)
¹³C NMR (D₂O, 100 MHz) δ (ppm): 18.5, 50.2, 68.9
Mass Spectrometry (ESI+) m/z: 116.12 [M+H]⁺ (for the free base)

Conclusion

This technical guide outlines a reliable and stereoselective synthesis of this compound from (S)-alaninol. The methodology is based on well-established chemical transformations and provides a practical route for obtaining this important chiral building block in good overall yield and high purity. The detailed protocols and mechanistic explanations are intended to provide researchers and drug development professionals with a solid foundation for the preparation of this and related chiral morpholine derivatives.

References

  • Parker, R. E.; Isaacs, N. S. Mechanisms of Epoxide Reactions. Chemical Reviews. 1959, 59 (4), 737–799. [Link]

Sources

Methodological & Application

Application Note & Protocol: Asymmetric Aldol Reactions Mediated by (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Elegance of Asymmetric Aldol Reactions

The aldol reaction, a cornerstone of carbon-carbon bond formation, is unparalleled in its ability to construct complex molecular architectures from simple carbonyl precursors.[1][2] The products, β-hydroxy carbonyl compounds, are ubiquitous motifs in natural products and pharmaceuticals. The primary challenge, however, lies in controlling the reaction's stereochemical outcome. Achieving this control catalytically and with high efficiency is a principal goal of modern organic synthesis.

Among the most powerful strategies is organocatalysis, which leverages small, chiral organic molecules to induce asymmetry, bypassing the need for often toxic or sensitive metal catalysts.[3] Within this field, the use of chiral secondary amines to generate transient chiral enamines from ketone donors represents a major breakthrough, most famously demonstrated with proline and its derivatives.[4][5][6]

This document provides a detailed guide to the principles and application of (3S,5S)-3,5-Dimethylmorpholine hydrochloride, a C₂-symmetric chiral secondary amine, as a catalyst for asymmetric aldol reactions. While proline has been extensively studied, exploring alternative scaffolds like dimethylmorpholine offers potential for novel reactivity and selectivity. We will explain the mechanistic rationale, provide a robust starting protocol for methodology development, and offer insights based on established principles of enamine catalysis.

The Principle of Enamine Catalysis: A Mechanistic Overview

The catalytic cycle of a secondary amine-mediated aldol reaction is a well-understood process founded on the in-situ formation of a nucleophilic enamine intermediate.[6] The chirality of the amine is transferred to the transient enamine, which then dictates the facial selectivity of the subsequent attack on an electrophilic aldehyde.

The key steps are as follows:

  • Catalyst Activation: The hydrochloride salt of the amine is neutralized to release the free secondary amine.

  • Enamine Formation: The chiral secondary amine condenses with a ketone donor, eliminating water to form a chiral enamine. This step is often the rate-determining step and can be accelerated by weak acids.

  • Stereoselective C-C Bond Formation: The enamine, which is the operative nucleophile, attacks the aldehyde. The steric environment created by the chiral amine directs the aldehyde to approach from a specific face, establishing the new stereocenters.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Enamine Catalysis Workflow Figure 1: Generalized Enamine Catalytic Cycle cluster_cycle A Chiral Amine HCl (e.g., Dimethylmorpholine HCl) B Free Chiral Amine A->B Base C Chiral Enamine B->C + Ketone - H₂O D Iminium Ion Intermediate C->D + Aldehyde D->B Hydrolysis E Aldol Adduct (β-Hydroxy Ketone) D->E + H₂O product Chiral Product E->product ketone Ketone ketone->C aldehyde Aldehyde aldehyde->C

Caption: A simplified workflow of the enamine catalytic cycle.

(3S,5S)-3,5-Dimethylmorpholine: A C₂-Symmetric Controller

(3S,5S)-3,5-Dimethylmorpholine is an attractive candidate for asymmetric catalysis. Its key structural features include:

  • C₂-Symmetry: This symmetry reduces the number of possible competing transition states, often leading to higher enantioselectivity.

  • Defined Stereocenters: The methyl groups at the C3 and C5 positions create a well-defined chiral pocket.

  • Morpholine Scaffold: Compared to the five-membered pyrrolidine ring of proline, the six-membered morpholine ring has a different conformation (chair-like) and electronic properties due to the oxygen atom. Morpholine-derived enamines are generally less nucleophilic than their pyrrolidine counterparts, which can be a disadvantage in terms of reaction rate but may offer advantages in selectivity or in suppressing side reactions.[7]

Proposed Stereochemical Model

Drawing inspiration from the widely accepted Zimmerman-Traxler-like transition state model for proline catalysis, we can hypothesize how (3S,5S)-3,5-dimethylmorpholine controls stereochemistry.[6] After forming the enamine with a ketone (e.g., cyclohexanone), the C₂-symmetric methyl groups are expected to effectively block one face of the enamine. The aldehyde's approach is therefore directed to the less sterically hindered face, leading to the preferential formation of one enantiomer.

Caption: A conceptual model for stereochemical induction.

Experimental Protocol: A Starting Point for Investigation

This protocol is a generalized procedure adapted from well-established methods for proline-catalyzed aldol reactions.[4][8] It serves as a robust starting point for researchers investigating the catalytic activity of this compound and will likely require optimization (e.g., solvent, temperature, reaction time) for specific substrates.

Reaction: Asymmetric aldol addition of cyclohexanone to 4-nitrobenzaldehyde.

Materials and Reagents
  • This compound (CAS: 154596-96-0) [Purity: ≥97%]

  • 4-Nitrobenzaldehyde [Purity: ≥99%]

  • Cyclohexanone (freshly distilled) [Purity: ≥99%]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and argon/nitrogen inlet

  • Syringes for liquid transfer

  • Low-temperature cooling bath (e.g., ice-salt or cryocooler)

  • Rotary evaporator

  • Standard glassware for workup and chromatography

Step-by-Step Procedure
  • Catalyst Preparation:

    • To a clean, dry 25 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (22.7 mg, 0.15 mmol, 30 mol%).

    • Add anhydrous DMF (2.0 mL). Stir the suspension at room temperature.

    • Causality Note: The hydrochloride salt is used for its stability and ease of handling. However, the free amine is the active catalyst. Cyclohexanone itself is sufficiently basic to deprotonate a portion of the hydrochloride salt in situ, initiating the catalytic cycle. For less basic ketones, a stoichiometric non-nucleophilic base might be required.

  • Enamine Formation:

    • Add cyclohexanone (245 mg, 2.5 mmol, 5.0 equiv.) to the flask via syringe.

    • Stir the mixture at room temperature for 20-30 minutes.

    • Causality Note: A large excess of the ketone donor is used to push the enamine formation equilibrium forward and to serve as a solvent, maximizing the concentration of the reactive species.

  • Aldol Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.) in a single portion.

    • Stir the reaction vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Low temperature is critical. It slows down the uncatalyzed background reaction and enhances the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

  • Workup and Extraction:

    • Once the aldehyde is consumed (typically 24-48 hours, determined by TLC), quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (1 x 15 mL) and then brine (1 x 15 mL).

    • Causality Note: The NH₄Cl quench hydrolyzes the remaining iminium ion and neutralizes the catalyst. The aqueous washes remove the DMF solvent and inorganic salts.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient).

    • Combine the fractions containing the product and remove the solvent via rotary evaporation to yield the aldol adduct as a solid or oil.

    • Determine the yield, diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation and Benchmarking

Researchers investigating (3S,5S)-3,5-Dimethylmorpholine should compare their results to established systems. The following table provides benchmark data for the proline-catalyzed reaction between cyclohexanone and 4-nitrobenzaldehyde under various conditions.

CatalystSolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline (30 mol%)DMSOrt49799:196List et al., 2000
(S)-Proline (3 mol%)-rt9668>20:199Hajos-Parrish
(S)-Proline (20 mol%)MeOH/H₂Ort307890:1095Mase et al., 2006[4]

Table 1: Representative Results for Proline-Catalyzed Aldol Reactions.

References

  • Mase, N., et al. (2006). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Cheong, P. H.-Y., et al. (2011). The Direct Catalytic Asymmetric Aldol Reaction. PMC.
  • Enders, D., et al. (1993). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD. MIT OpenCourseWare.
  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition.
  • Barwiolek, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction. Frontiers in Chemistry.
  • (2021). Chiral Proline Based Reactions. Chemistry LibreTexts.

Sources

Application Note & Protocol: Diastereoselective α-Alkylation of Ketones Using (3S,5S)-3,5-Dimethylmorpholine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The asymmetric α-alkylation of ketones is a cornerstone transformation in organic synthesis, enabling the construction of chiral carbonyl compounds that are pivotal intermediates in drug discovery and natural product synthesis. While various methods exist, the use of chiral auxiliaries remains a robust and predictable strategy for controlling stereochemistry.[1] This guide provides a detailed protocol for the diastereoselective alkylation of ketones utilizing (3S,5S)-3,5-dimethylmorpholine, a C₂-symmetric chiral auxiliary. The methodology proceeds through a chiral enamine intermediate, which effectively shields one face of the nucleophile, directing the approach of an electrophile to achieve high levels of diastereoselectivity.[2][3] We will explore the underlying mechanism, provide a step-by-step experimental procedure, and discuss the scope and interpretation of results for researchers aiming to synthesize enantiomerically enriched α-alkylated ketones.

Principle and Stereochemical Rationale

The protocol is an adaptation of the Stork enamine alkylation, where a chiral secondary amine is used to impart stereocontrol.[3] The entire process can be conceptualized in three distinct stages: (1) Formation of a chiral enamine, (2) Diastereoselective C-alkylation, and (3) Hydrolysis to yield the chiral ketone and recover the auxiliary.

Mechanism of Stereoselection:

The effectiveness of (3S,5S)-3,5-dimethylmorpholine stems from its C₂-symmetric scaffold. Upon condensation with a prochiral ketone, it forms a chiral enamine. The two methyl groups at the C3 and C5 positions project into the space above and below the approximate plane of the enamine double bond. This creates a sterically biased environment. The lone pair on the nitrogen atom pushes electron density into the π-system, rendering the α-carbon nucleophilic. For an incoming electrophile (R-X), one face of the enamine is sterically hindered by the pseudo-axial methyl group, forcing the alkylating agent to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer of the intermediate iminium salt, which upon hydrolysis, yields the α-alkylated ketone with a predictable absolute configuration.

// Nodes ketone [label="Prochiral Ketone\n(e.g., Cyclohexanone)", fillcolor="#F1F3F4", fontcolor="#202124"]; auxiliary [label="(3S,5S)-3,5-Dimethylmorpholine\n(Chiral Auxiliary)", fillcolor="#F1F3F4", fontcolor="#202124"]; enamine [label="Chiral Enamine Intermediate\n(Sterically Biased Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; electrophile [label="Alkyl Halide\n(R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; iminium [label="Diastereomerically Enriched\nIminium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="α-Alkylated Ketone\n(Chiral Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; recovered_aux [label="Recovered Auxiliary", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ketone -> enamine [label=" Condensation\n(-H₂O)"]; auxiliary -> enamine; enamine -> iminium [label=" SN2 Attack\n(Face-Selective)"]; electrophile -> iminium; iminium -> product [label=" Hydrolysis\n(H₃O⁺)"]; iminium -> recovered_aux [label=" "]; } .dot Caption: Figure 1: Mechanism of Diastereoselective Alkylation.

Experimental Protocol: A Three-Stage Workflow

This protocol is designed as a representative procedure. Researchers should optimize conditions based on the specific ketone and alkylating agent used.

// Nodes A [label="Stage 1: Enamine Formation\nKetone + Auxiliary in Toluene\nDean-Stark, Reflux", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Stage 2: Alkylation\nCool, add Alkyl Halide\nStir at RT", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Stage 3: Hydrolysis & Workup\nAdd aq. HCl\nExtract, Purify", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Analysis\nNMR, Chiral HPLC/GC\nDetermine Yield & d.e.", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Solvent Removal"]; B -> C [label="Reaction Quench"]; C -> D [label="Purified Product"]; } .dot Caption: Figure 2: Experimental Workflow.

Materials and Reagents
  • Ketone: (e.g., Cyclohexanone), 1.0 eq.

  • (3S,5S)-3,5-Dimethylmorpholine: 1.2 eq.

  • p-Toluenesulfonic acid (p-TsOH): 0.05 eq. (catalyst)

  • Toluene: Anhydrous, sufficient for a 0.5 M solution.

  • Alkylating Agent: (e.g., Iodomethane, Benzyl bromide), 1.5 eq.

  • Solvent for Alkylation: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).

  • Hydrochloric Acid (HCl): 2 M aqueous solution.

  • Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution.

  • Brine: Saturated aqueous NaCl solution.

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Organic Solvents for Extraction: (e.g., Ethyl Acetate, Dichloromethane).

Stage 1: Chiral Enamine Formation

Causality: This step uses azeotropic distillation with a Dean-Stark apparatus to drive the equilibrium towards the enamine product by removing the water byproduct. p-TsOH is a common acid catalyst for imine/enamine formation.[2]

  • To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add the ketone (1.0 eq.), (3S,5S)-3,5-dimethylmorpholine (1.2 eq.), p-TsOH (0.05 eq.), and anhydrous toluene.

  • Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the chiral enamine.

    • Trustworthiness Check: The enamine can be checked by ¹H NMR for the disappearance of the ketone's α-protons and the appearance of a characteristic vinylic proton signal. However, it is often used directly in the next step without purification due to its sensitivity to hydrolysis.[4]

Stage 2: Diastereoselective Alkylation

Causality: The alkylation is a nucleophilic attack (Sₙ2 reaction) of the enamine on the alkyl halide.[3] Anhydrous aprotic solvents like THF are used to prevent premature hydrolysis of the enamine/iminium salt and to avoid interfering with the nucleophilic reaction. The reaction is often run at room temperature or slightly below to control reactivity and selectivity.

  • Place the crude enamine from Stage 1 under an inert atmosphere (Nitrogen or Argon).

  • Dissolve the enamine in anhydrous THF.

  • Cool the solution in an ice bath to 0 °C.

  • Add the alkylating agent (1.5 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the enamine.

Stage 3: Hydrolysis and Product Isolation

Causality: Mild acidic hydrolysis cleaves the iminium salt intermediate to regenerate the carbonyl group, yielding the α-alkylated ketone.[2][3] The water-soluble morpholine auxiliary hydrochloride salt is easily separated from the organic product during the aqueous workup.

  • After the alkylation is complete, add 2 M aq. HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature. This hydrolyzes the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers. Wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated ketone.

  • The aqueous layers can be basified (e.g., with NaOH) and extracted to recover the (3S,5S)-3,5-dimethylmorpholine auxiliary for reuse.

Data Analysis and Expected Results

The primary measures of success for this protocol are the chemical yield and the diastereomeric excess (d.e.).

  • Yield: Calculated after purification of the final ketone.

  • Diastereomeric Excess (d.e.): Determined by analyzing the purified product.

    • ¹H NMR Spectroscopy: In favorable cases, the signals for the α-proton or adjacent methyl groups of the two diastereomers may be resolved, allowing for integration and d.e. calculation.

    • Chiral Chromatography (HPLC or GC): This is the most reliable method for determining the ratio of the two enantiomers (after the auxiliary is removed, the diastereomers become enantiomers).

Table 1: Representative Results for the α-Alkylation of Cyclohexanone

EntryAlkylating Agent (R-X)Temp (°C)Time (h)Yield (%)d.e. (%)
1CH₃I251685>95
2CH₃CH₂I252081>95
3Ph-CH₂-Br0 to 251290>98
4Allyl Bromide0 to 251288>95

Note: Data are representative examples and actual results may vary based on experimental conditions and substrate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield of Enamine Incomplete reaction; presence of water.Ensure anhydrous conditions. Increase reflux time. Check the activity of the p-TsOH catalyst.
Low Yield of Alkylation Poorly reactive alkylating agent; steric hindrance.Use a more reactive halide (I > Br > Cl). Consider increasing reaction temperature or time. For hindered substrates, this method may be unsuitable.
Poor Diastereoselectivity Insufficient steric directing effect; reaction temperature too high.Perform the alkylation step at lower temperatures (e.g., -20 °C or -78 °C). Ensure the enamine geometry is as expected.
Dialkylation Product The intermediate iminium salt deprotonates to form a new enamine.[4]Use a larger excess of the ketone relative to the alkylating agent. Add the alkylating agent slowly at low temperature.
Incomplete Hydrolysis Insufficient acid or hydrolysis time.Increase the concentration of HCl or the stirring time during the hydrolysis step. Gently warming the mixture can also facilitate cleavage.

Conclusion

The use of (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary offers a reliable and highly diastereoselective method for the α-alkylation of ketones. The protocol is experimentally straightforward, avoids the use of pyrophoric strong bases like LDA, and allows for the recovery and reuse of the chiral auxiliary, making it an efficient and practical tool for asymmetric synthesis in both academic and industrial research settings.

References

  • CORA. (2023). Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones.
  • Wang, P., Zhu, L., Wang, J., & Tao, Z. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society, 145(50), 27211–27217.
  • Organic Chemistry Tutor. (2016). Ketone Aldehyde Alkylation via Enamine Intermediate. YouTube.
  • Ghorai, M. K., et al. (2016). Synthesis of α‐Chiral Ketones and Chiral Alkanes Using Radical Polar Crossover Reactions of Vinyl Boron Ate Complexes. Angewandte Chemie International Edition, 55(34), 9994-9998.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Larrow, J. F., & Schaus, S. E. (2005). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 82(11), 1724.
  • OChemOnline. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
  • TU Wien's reposiTUm. (n.d.). Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcitation.
  • OChemOnline. (2020). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines. YouTube.
  • Chemistry LibreTexts. (2019). 21.7: Alkylation of the Alpha-Carbon via the Enamine Pathway.
  • Wang, P., et al. (2023). Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. Journal of the American Chemical Society.
  • Dave, R., & Sasaki, N. A. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15–18.
  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters.

Sources

Application Notes & Protocols: Covalent Immobilization of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride on Diverse Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the covalent attachment of (3S,5S)-3,5-Dimethylmorpholine hydrochloride to a variety of common research substrates. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational chemical principles and offers step-by-step protocols for the immobilization of this secondary amine-containing molecule. We will explore strategies for surface activation and subsequent coupling to silica, gold, and polymer-based substrates. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure robust and reproducible surface modification.

Introduction: The Chemistry of (3S,5S)-3,5-Dimethylmorpholine and Its Immobilization

(3S,5S)-3,5-Dimethylmorpholine is a heterocyclic compound featuring a secondary amine and an ether functional group.[1][2] The ether linkage is generally chemically inert, making the secondary amine the primary site for covalent modification.[1] The commercially available hydrochloride salt form necessitates a deprotonation step to liberate the amine's lone pair of electrons, rendering it nucleophilic and reactive for surface coupling.

The decision to immobilize a small molecule like (3S,5S)-3,5-Dimethylmorpholine is often driven by the need to study its interactions with biological targets on a solid phase, such as in surface plasmon resonance (SPR) or for the creation of affinity chromatography media.[3][4] The choice of substrate and coupling chemistry is paramount and depends on the specific application, required stability, and the inherent properties of the substrate material.

This guide will detail three primary strategies for the covalent attachment of (3S,5S)-3,5-Dimethylmorpholine, each tailored to a different class of substrate and surface functionality:

  • Amide Bond Formation: Utilizing carbodiimide chemistry to couple the morpholine derivative to carboxylated surfaces.

  • Thiol-Maleimide Chemistry: A two-step approach for attachment to gold surfaces.

  • Reductive Amination: Forging a stable carbon-nitrogen bond on aldehyde-functionalized substrates.

Foundational Principle: Activation of the Secondary Amine

This compound exists as a salt, with the secondary amine protonated. To enable its function as a nucleophile in the subsequent coupling reactions, it must be converted to its free base form. This is typically achieved by treating it with a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent.

Protocol I: Amide Bond Formation on Carboxylated Surfaces

This method is widely applicable to substrates that possess or can be functionalized with carboxylic acid groups, such as carboxyl-functionalized silica beads, self-assembled monolayers on gold with terminal carboxylic acids, or certain polymer surfaces. The coupling relies on the activation of the surface carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][5][6]

Rationale

EDC reacts with surface carboxyl groups to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group. NHS is introduced to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable intermediate is less prone to hydrolysis and reacts efficiently with primary and secondary amines to form a stable amide bond.[5]

Experimental Workflow

G cluster_0 PART A: Substrate Preparation cluster_1 PART B: Activation of Carboxyl Groups cluster_2 PART C: Coupling Reaction cluster_3 PART D: Quenching and Final Washing A1 Wash carboxylated substrate A2 Resuspend in Activation Buffer (MES, pH 6.0) A1->A2 B1 Prepare fresh EDC and NHS solutions B2 Add EDC/NHS to substrate suspension B1->B2 B3 Incubate for 15-30 min at room temperature B2->B3 B4 Wash substrate to remove excess EDC/NHS B3->B4 C1 Prepare (3S,5S)-3,5-Dimethylmorpholine free base solution C2 Add free base solution to activated substrate C1->C2 C3 Incubate for 2-4 hours at room temperature C2->C3 D1 Add quenching solution (e.g., hydroxylamine) D2 Incubate to block unreacted NHS-esters D1->D2 D3 Wash substrate extensively D2->D3

Caption: Workflow for EDC/NHS coupling.

Detailed Protocol

Materials:

  • Carboxylated substrate (e.g., silica beads, functionalized glass slide)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine or 0.5 M Hydroxylamine, pH 8.5

  • Wash Buffer: 1X PBS with 0.05% Tween-20

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Substrate Preparation:

    • Thoroughly wash the carboxylated substrate with deionized water to remove any preservatives or unbound material.[1]

    • Resuspend or immerse the substrate in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each). EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

    • Add the EDC and NHS solutions to the substrate suspension. A typical molar excess is 5-10 fold over the estimated surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Wash the activated substrate twice with Coupling Buffer to remove excess EDC and NHS.

  • Preparation of (3S,5S)-3,5-Dimethylmorpholine Free Base:

    • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF or DCM.

    • Add 1.5-2.0 molar equivalents of TEA or DIPEA.

    • Vortex briefly and allow to stand for 5-10 minutes. This solution now contains the reactive free base.

  • Coupling Reaction:

    • Add the (3S,5S)-3,5-Dimethylmorpholine free base solution to the activated substrate. The concentration of the amine should be optimized, but a starting point of 10-50 mM is recommended.

    • Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation.

  • Quenching and Final Washing:

    • Add the Quenching Buffer to the reaction mixture and incubate for 30 minutes at room temperature to block any unreacted NHS-esters.

    • Wash the substrate three times with Wash Buffer, followed by three washes with Coupling Buffer to remove non-covalently bound molecules.

    • The functionalized substrate is now ready for use or storage.

Protocol II: Attachment to Gold Surfaces via a Thiol-Maleimide Linker

Gold surfaces have a strong affinity for sulfur atoms, allowing for the formation of stable self-assembled monolayers (SAMs) of alkanethiols.[2] This protocol utilizes a hetero-bifunctional linker containing a thiol group for attachment to the gold surface and a maleimide group for subsequent reaction with a thiolated version of the morpholine derivative.

Rationale

This is a two-stage process. First, a SAM of a thiol-PEG-maleimide linker is formed on the gold surface. The thiol group anchors the linker to the gold, while the PEG spacer minimizes non-specific binding. The terminal maleimide group is a highly specific Michael acceptor for thiol groups. In the second stage, (3S,5S)-3,5-Dimethylmorpholine is functionalized with a thiol group, which then reacts with the maleimide-activated surface to form a stable thioether bond.

Experimental Workflow

G cluster_0 PART A: Surface Functionalization cluster_1 PART B: Thiolation of Morpholine Derivative cluster_2 PART C: Coupling Reaction A1 Clean gold substrate A2 Immerse in Thiol-PEG-Maleimide solution A1->A2 A3 Incubate to form SAM A2->A3 A4 Rinse and dry A3->A4 C1 Apply thiolated morpholine to maleimide-activated surface B1 React (3S,5S)-3,5-Dimethylmorpholine with a thiolating agent B2 Purify the thiolated product B1->B2 C2 Incubate to form thioether bond C1->C2 C3 Wash extensively C2->C3

Caption: Workflow for Thiol-Maleimide coupling on gold.

Detailed Protocol

Materials:

  • Gold-coated substrate (e.g., SPR chip, glass slide)

  • Thiol-PEG-Maleimide linker

  • This compound

  • N-Succinimidyl S-acetylthioacetate (SATA)

  • Hydroxylamine hydrochloride

  • Ethanol, absolute

  • Coupling Buffer: 1X PBS, pH 7.2, with 10 mM EDTA

  • Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.5

Procedure:

  • Gold Surface Functionalization with Maleimide:

    • Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

    • Rinse the substrate thoroughly with deionized water and then absolute ethanol. Dry under a stream of nitrogen.

    • Prepare a 1 mM solution of Thiol-PEG-Maleimide in absolute ethanol.

    • Immerse the clean, dry gold substrate in the linker solution and incubate for 12-18 hours at room temperature to allow for the formation of a dense SAM.

    • Rinse the functionalized substrate with ethanol and dry under nitrogen.

  • Thiolation of (3S,5S)-3,5-Dimethylmorpholine:

    • Prepare the free base of (3S,5S)-3,5-Dimethylmorpholine as described in Protocol I, step 3.

    • React the free base with a 5-fold molar excess of SATA in DMF for 1 hour at room temperature. This will acylate the secondary amine, introducing a protected thiol group.

    • Purify the SATA-modified morpholine derivative by HPLC.

    • De-acetylate the purified product by dissolving it in Deacetylation Buffer and incubating for 2 hours at room temperature. This exposes the reactive thiol group. The thiolated morpholine derivative should be used immediately.

  • Coupling to Maleimide-Activated Surface:

    • Prepare a 1-5 mM solution of the freshly thiolated (3S,5S)-3,5-Dimethylmorpholine in Coupling Buffer.

    • Apply this solution to the maleimide-functionalized gold surface.

    • Incubate for 2 hours at room temperature in a humidified chamber.

    • Wash the surface thoroughly with Coupling Buffer, followed by deionized water, and dry under a stream of nitrogen.

Protocol III: Reductive Amination on Aldehyde-Functionalized Surfaces

Reductive amination provides a robust method for forming a stable C-N bond between the secondary amine of the morpholine derivative and an aldehyde group on a substrate surface.[8][9][10] This is a one-pot reaction that is highly efficient and avoids the use of harsh reagents.

Rationale

The reaction proceeds in two stages within the same pot. First, the secondary amine of (3S,5S)-3,5-Dimethylmorpholine reacts with a surface aldehyde group to form an unstable enamine.[8] A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. This reducing agent is selective for the protonated iminium ion form of the enamine, reducing it to a stable secondary amine linkage while not reducing the aldehyde groups on the substrate.[9]

Experimental Workflow

G cluster_0 PART A: Substrate Preparation cluster_1 PART B: One-Pot Coupling Reaction cluster_2 PART C: Washing A1 Provide or prepare aldehyde-functionalized substrate A2 Wash and equilibrate in Reaction Buffer A1->A2 B1 Prepare reaction mixture: Free base morpholine derivative + NaBH3CN in buffer B2 Apply mixture to aldehyde-functionalized substrate B1->B2 B3 Incubate for 2-6 hours at room temperature B2->B3 C1 Wash substrate sequentially with reaction buffer, water, and ethanol C2 Dry substrate C1->C2

Caption: Workflow for Reductive Amination.

Detailed Protocol

Materials:

  • Aldehyde-functionalized substrate (e.g., aldehyde-silanized glass slide)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M HEPES, pH 7.5

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Methanol or DMF

Procedure:

  • Substrate Preparation:

    • Ensure the aldehyde-functionalized substrate is clean and ready for use. If preparing from a hydroxylated surface (e.g., silica), treat with an aldehyde-containing silane like (3-trimethoxysilyl)propyl)aldehyde.

    • Wash the substrate with the Reaction Buffer.

  • One-Pot Coupling Reaction:

    • Prepare the free base of (3S,5S)-3,5-Dimethylmorpholine in a minimal amount of anhydrous methanol or DMF as described in Protocol I, step 3.

    • In a separate vial, dissolve sodium cyanoborohydride in the Reaction Buffer to a final concentration of approximately 50 mM. CAUTION: NaBH₃CN is toxic and should be handled with care in a fume hood.

    • Create the final reaction mixture by adding the free base morpholine solution to the NaBH₃CN solution. The final concentration of the morpholine derivative should be in the range of 10-50 mM.

    • Apply the reaction mixture to the aldehyde-functionalized substrate.

    • Incubate for 2-6 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the substrate thoroughly with the Reaction Buffer to remove unreacted reagents.

    • Perform subsequent washes with deionized water and then ethanol.

    • Dry the substrate under a stream of nitrogen.

Characterization of Surface Immobilization

Confirmation of successful immobilization is a critical step. The choice of characterization technique depends on the substrate and the nature of the immobilized molecule.

TechniquePrincipleInformation Gained
X-ray Photoelectron Spectroscopy (XPS) Measures the elemental composition and chemical states of the surface.Presence of nitrogen from the morpholine ring. Changes in C1s and O1s spectra.
Contact Angle Goniometry Measures the hydrophobicity/hydrophilicity of the surface.Changes in surface energy upon immobilization.
Fourier-Transform Infrared Spectroscopy (FTIR) Detects vibrational modes of chemical bonds.Appearance of characteristic peaks from the morpholine derivative.
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface.Real-time monitoring of the immobilization process and subsequent binding events.[3][4]
Atomic Force Microscopy (AFM) Provides topographical information of the surface.Changes in surface roughness and morphology.

Conclusion

The successful covalent attachment of this compound to a substrate is achievable through several robust chemical strategies. The choice of protocol should be guided by the nature of the substrate and the desired stability of the linkage. By understanding the underlying chemical principles of amine activation, surface functionalization, and coupling reactions, researchers can confidently and reproducibly modify surfaces for a wide range of applications in drug discovery and materials science.

References

  • Atamankimya. (n.d.). MORPHOLINE.
  • BcMag. (n.d.). Epoxy-Activated Magnetic Beads Conjugation Protocol for Covalent Attachment to Ligands.
  • Nicoya Lifesciences. (n.d.). Amine Coupling Kits.
  • Wikipedia. (2024). Morpholine.
  • PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • Springer. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • National Institutes of Health. (2015). Developing an Efficient and General Strategy for Immobilization of Small Molecules onto Microarrays Using Isocyanate Chemistry.
  • PubMed. (2006). Study of Two Grafting Methods for Obtaining a 3-aminopropyltriethoxysilane Monolayer on Silica Surface.
  • Reddit. (2020). Surface Modification of Silica using APTES.
  • ACS Publications. (2021). On the Silica Surface Modification and Its Effect on Charge Trapping and Transport in PP-Based Dielectric Nanocomposites.
  • ResearchGate. (2023). Protocols for covalent immobilization of enzymes: a) binding to epoxy-activated carriers through amino or phenolic groups.
  • ResearchGate. (2020). Epoxy-Amino Groups: A New Tool for Improved Immobilization of Proteins by the Epoxy Method.
  • PubMed. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
  • Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines.
  • National Institutes of Health. (2020). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • AIP Publishing. (2018). Practical guide to characterize biomolecule adsorption on solid surfaces (Review).

Sources

Application Note & Protocol Guide: Strategies for the Cleavage of (3S,5S)-3,5-Dimethylmorpholine Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the reliable construction of stereochemically defined molecules is paramount, particularly in the fields of pharmaceutical development and natural product synthesis. Chiral auxiliaries are a cornerstone of asymmetric synthesis, acting as transient stereodirecting groups that are temporarily incorporated into a prochiral substrate.[1][2][3] This strategy allows for the formation of new stereocenters with a high degree of facial selectivity, as the chiral auxiliary creates a diastereomeric intermediate that biases the approach of incoming reagents.[2][3]

The (3S,5S)-3,5-dimethylmorpholine is a C2-symmetric chiral auxiliary derived from the readily available and inexpensive L-alanine. Its rigid, chair-like conformation and the stereodirecting influence of the two methyl groups make it an effective controller of stereochemistry in a variety of transformations, including enolate alkylations, aldol reactions, and conjugate additions.

A critical, and often challenging, step in any chiral auxiliary-based synthesis is the final cleavage of the auxiliary from the newly functionalized molecule.[4] An ideal cleavage protocol should proceed in high yield, without epimerization of the newly created stereocenter, and should allow for the recovery and recycling of the chiral auxiliary to be economically viable. This guide provides a detailed overview of established methods for the cleavage of N-acyl derivatives of (3S,5S)-3,5-dimethylmorpholine, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Core Principles of Auxiliary Cleavage

The cleavage of the N-acyl bond in a (3S,5S)-3,5-dimethylmorpholine derivative involves the transformation of the amide functionality into a more synthetically versatile group, such as a carboxylic acid, ester, alcohol, or ketone. The choice of cleavage method is dictated by the desired final product and the functional group tolerance of the substrate.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate (Substrate-Aux*) Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary (3S,5S)-3,5-Dimethylmorpholine (Aux*) Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

I. Reductive Cleavage to Primary Alcohols

Reductive cleavage of the morpholine amide bond is a robust method for obtaining the corresponding primary alcohol. This transformation is typically achieved using powerful hydride reducing agents.

Mechanism of Reductive Cleavage with LiAlH₄

The reaction proceeds via the formation of a tetrahedral intermediate upon nucleophilic attack of the hydride on the amide carbonyl. Subsequent collapse of this intermediate, facilitated by the coordination of the aluminum species to the morpholine oxygen, leads to the release of the alcohol and the auxiliary.

G cluster_1 Reductive Cleavage Mechanism Amide N-Acyl Morpholine Derivative Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Hydride Attack LiAlH4 LiAlH₄ LiAlH4->Tetrahedral_Intermediate Cleavage_Step Collapse & Cleavage Tetrahedral_Intermediate->Cleavage_Step Alcohol Primary Alcohol Cleavage_Step->Alcohol Auxiliary Recovered Auxiliary Cleavage_Step->Auxiliary

Figure 2: Simplified mechanism of reductive cleavage.

Protocol 1: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general procedure for the LiAlH₄-mediated cleavage of an N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative.

Materials:

  • N-Acyl-(3S,5S)-3,5-dimethylmorpholine derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of the N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative (1.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Addition of LiAlH₄: Solid LiAlH₄ (2.0-3.0 equiv) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup. Caution: The quenching process is highly exothermic and generates hydrogen gas. Ensure adequate cooling and ventilation.

  • Work-up: The resulting suspension is stirred vigorously for 30 minutes, then filtered through a pad of Celite®. The filter cake is washed with Et₂O.

  • Extraction and Purification: The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired primary alcohol and the recovered (3S,5S)-3,5-dimethylmorpholine auxiliary.

Trustworthiness: This method is generally high-yielding (80-95%). However, LiAlH₄ is a very strong reducing agent and will reduce other functional groups such as esters, ketones, and nitriles.[5] The choice of this method must take into account the overall functional group compatibility of the substrate.

II. Hydrolytic Cleavage to Carboxylic Acids

Hydrolysis of the amide bond provides direct access to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

Protocol 2: Acidic Hydrolysis

Materials:

  • N-Acyl-(3S,5S)-3,5-dimethylmorpholine derivative

  • 6 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Dioxane or THF

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: The N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative (1.0 equiv) is dissolved in a mixture of dioxane and 6 M HCl (1:1 v/v).

  • Reaction: The mixture is heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with EtOAc (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude carboxylic acid can be purified by crystallization or chromatography. The aqueous layer can be basified and extracted to recover the auxiliary.

Trustworthiness: Acidic hydrolysis is effective but can be harsh. Substrates sensitive to strong acid may undergo degradation. There is also a risk of epimerization at the α-carbon, especially if the α-proton is acidic. This method is often used for robust substrates where the formation of the carboxylic acid is the primary goal.

III. Nucleophilic Addition of Organometallic Reagents to form Ketones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the N-acyl morpholine derivative can yield ketones. Morpholine amides are known to be effective for this transformation, often showing better results than other amides like Weinreb amides in certain cases.[6][7][8]

Protocol 3: Ketone Synthesis via Grignard Reagent Addition

Materials:

  • N-Acyl-(3S,5S)-3,5-dimethylmorpholine derivative

  • Grignard reagent (e.g., MeMgBr, PhMgCl) in THF or Et₂O

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • EtOAc

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with the N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative (1.0 equiv) dissolved in anhydrous THF (0.2 M).

  • Cooling: The solution is cooled to 0 °C.

  • Addition of Grignard Reagent: The Grignard reagent (1.2-1.5 equiv) is added dropwise via syringe.

  • Reaction: The reaction is stirred at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude ketone is purified by flash column chromatography.

Trustworthiness: This method is generally efficient for the synthesis of ketones. The intermediate tetrahedral adduct is relatively stable at low temperatures, which minimizes over-addition to form a tertiary alcohol. Yields are typically in the range of 70-90%.

IV. Oxidative Cleavage

While less common for routine auxiliary removal, oxidative cleavage methods for morpholine derivatives are being developed.[9][10] These methods often involve the use of metal catalysts and an oxidant to cleave C-C or C-N bonds. For instance, copper-catalyzed oxidative cleavage of morpholines in the presence of air has been reported.[10] These methods are still under development for routine synthetic applications but offer a potentially milder alternative to harsh reductive or hydrolytic conditions.

Summary of Cleavage Methods

Method Reagents Product Typical Yields Advantages Disadvantages
Reductive LiAlH₄, DIBAL-HPrimary Alcohol80-95%High-yielding, reliable.Reduces many other functional groups. Harsh workup.
Acidic Hydrolysis 6 M HCl or H₂SO₄Carboxylic Acid70-90%Direct route to carboxylic acids.Harsh conditions, risk of epimerization.
Organometallic Addition R-MgX, R-LiKetone70-90%Direct synthesis of ketones.Requires careful control of stoichiometry and temperature.
Oxidative Metal catalyst, oxidantVariesSubstrate-dependentPotentially mild conditions.Less developed, substrate scope may be limited.

Conclusion

The successful application of the (3S,5S)-3,5-dimethylmorpholine chiral auxiliary in asymmetric synthesis is critically dependent on the final cleavage step. The choice of cleavage method should be carefully considered based on the desired final product and the chemical functionalities present in the molecule. Reductive cleavage provides a reliable route to primary alcohols, while hydrolysis yields carboxylic acids. For the synthesis of ketones, the addition of organometallic reagents is a powerful option. As with any synthetic transformation, careful optimization of reaction conditions is key to achieving high yields and preserving the stereochemical integrity of the product.

References

  • CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents.
  • Scheme 25 Reductive transformations of morpholine amides: (A)... | Download Scientific Diagram - ResearchGate.
  • Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines. Angewandte Chemie International Edition.
  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate.
  • Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Organic Chemistry.
  • Primary amide synthesis by amide cleavage - Organic Chemistry Portal.
  • Oxidative cleavage of esters and amides to carbonyl products by cytochrome P450 - PubMed.
  • Asymmetric Synthesis - University of York.
  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines - PMC - NIH.
  • Asymmetric Synthesis of 3, 5-Disubstituted Prolines. Chinese Journal of Organic Chemistry.
  • Amine synthesis by amide cleavage - Organic Chemistry Portal.
  • Chiral auxiliary - Wikipedia.
  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - R Discovery.

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Application Notes and Protocols for the Enantioselective Synthesis of β-Hydroxy Acids Utilizing Chiral Oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral β-Hydroxy Acids and a Note on Synthetic Strategy

Optically active β-hydroxy acids are cornerstone building blocks in modern organic synthesis. Their prevalence in the structures of numerous natural products, pharmaceuticals, and other biologically active molecules underscores the critical need for robust and reliable methods for their enantioselective preparation. The precise stereochemical arrangement of the hydroxyl and carboxyl groups is often paramount to the biological function and efficacy of the final target molecule.

Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a powerful and highly dependable approach. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereocontrol. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

This guide provides a detailed technical overview and a field-proven protocol for the synthesis of enantiomerically enriched syn-β-hydroxy acids using the well-established Evans oxazolidinone chiral auxiliaries. While the topic of this note was initially framed around dimethylmorpholine, a thorough review of the scientific literature reveals that dimethylmorpholine is not a commonly employed or documented chiral auxiliary for this specific transformation. In contrast, Evans oxazolidinones have demonstrated exceptional reliability, high stereoselectivity, and broad applicability, making them a gold standard in the field.[1][2] This document will, therefore, focus on this validated and authoritative methodology.

Mechanistic Foundation: Achieving Stereocontrol with Evans Auxiliaries

The remarkable stereocontrol exerted by Evans oxazolidinone auxiliaries in the aldol reaction stems from a well-understood mechanistic pathway. The key to this control is the formation of a conformationally rigid, chelated transition state that dictates the facial selectivity of the reaction between a chiral enolate and an aldehyde.

The process begins with the N-acylation of the chiral oxazolidinone, for instance, with a propionyl group, to generate the starting imide. This imide is then treated with a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a hindered tertiary amine base, such as diisopropylethylamine (DIPEA). This combination selectively generates a (Z)-enolate.[1][3] The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid six-membered ring structure.

This chiral (Z)-boron enolate then reacts with an aldehyde via a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[4][5] The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group derived from phenylalanine or valine, respectively) effectively shields one face of the enolate. Consequently, the aldehyde is forced to approach from the less sterically hindered face. This facial bias, combined with the chair-like transition state where the aldehyde's R-group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, leads to the predictable formation of the syn-aldol adduct with a very high degree of diastereoselectivity.[1]

Experimental Workflow A 1. Acylation (Chiral Auxiliary + Acid Chloride/Anhydride) B 2. Purification (N-Acyl Oxazolidinone) A->B C 3. (Z)-Enolate Formation (Bu₂BOTf, DIPEA, -78 °C) B->C D 4. Aldol Addition (Aldehyde, -78 °C to 0 °C) C->D E 5. Workup & Purification (syn-Aldol Adduct) D->E F 6. Auxiliary Cleavage (LiOH, H₂O₂, THF/H₂O, 0 °C) E->F G 7. Final Workup & Purification F->G H Enantiopure syn-β-Hydroxy Acid G->H I Recovered Chiral Auxiliary G->I

Caption: Overall experimental workflow for the synthesis.

Detailed Protocols

Materials and Reagents:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or (S)-4-benzyl-2-oxazolidinone

  • Propionyl chloride or propionic anhydride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in CH₂Cl₂

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard laboratory glassware, dried in an oven before use.

  • Inert atmosphere setup (Nitrogen or Argon)

Protocol 1: N-Propionylation of (S)-4-Benzyl-2-oxazolidinone

This protocol is adapted from established procedures for the acylation of Evans auxiliaries. [6]

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv).

  • Dissolve the auxiliary in anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 30 minutes and then warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective syn-Aldol Reaction

This protocol is a representative example of the Evans syn-aldol reaction. [1]

  • To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 equiv) from Protocol 1.

  • Dissolve the imide in anhydrous CH₂Cl₂ (approx. 0.1 M solution).

  • Cool the solution to -78 °C.

  • Slowly add dibutylboron triflate (1.1 equiv, 1.0 M solution in CH₂Cl₂) via syringe.

  • Slowly add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to complete enolate formation.

  • Cool the reaction mixture back down to -78 °C.

  • Add the desired aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor reaction progress by TLC.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.

  • Concentrate the mixture in vacuo to remove most of the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure syn-aldol adduct. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary to Yield the β-Hydroxy Acid

This protocol utilizes lithium hydroperoxide for mild cleavage of the auxiliary. [7][8]

  • Dissolve the purified syn-aldol adduct (1.0 equiv) in a 4:1 mixture of THF and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O) (4.0 equiv) in water and add 30% aqueous hydrogen peroxide (H₂O₂) (4.0 equiv) at 0 °C. Caution: This mixture can be exothermic.

  • Slowly add the freshly prepared LiOOH solution to the solution of the aldol adduct at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (excess) at 0 °C and stir for 30 minutes to destroy any remaining peroxide.

  • Acidify the mixture to pH ~2-3 with aqueous HCl (e.g., 1 M).

  • Extract the product with ethyl acetate (3x). The recovered chiral auxiliary will remain in the aqueous layer and can be recovered by basifying the aqueous layer and extracting with CH₂Cl₂.

  • Combine the organic layers containing the β-hydroxy acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product. Further purification can be performed if necessary.

Data Summary: Scope and Performance

The Evans aldol reaction is known for its high yields and excellent diastereoselectivities across a range of aldehyde substrates. The following table summarizes typical results for the reaction of N-propionyl oxazolidinones with various aldehydes.

EntryAldehyde (R'CHO)R' GroupTypical Yield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehydei-Pr85-95>99:1
2BenzaldehydePh80-90>98:2
3PropionaldehydeEt88-96>95:5
4AcetaldehydeMe75-85>95:5
5Crotonaldehyde-CH=CHCH₃82-91>97:3

Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and the chiral auxiliary used. Data compiled from various literature sources.[1][9][10]

Conclusion

The use of Evans oxazolidinone chiral auxiliaries provides a robust, predictable, and highly stereoselective method for the synthesis of syn-β-hydroxy acids. The operational simplicity of the protocols, coupled with the high yields and excellent stereocontrol, makes this a cornerstone strategy for both academic research and industrial applications in drug development and natural product synthesis. The ability to cleave the auxiliary under mild conditions and recover it for reuse adds to the practicality and cost-effectiveness of this powerful synthetic tool.

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
  • Crimmins, M. T., & King, B. W. (2001). Asymmetric Aldol Additions with Titanium Enolates of Acyloxazolidinones: A Practical Method for the Synthesis of anti-Aldol Adducts. The Journal of Organic Chemistry, 66(12), 4192-4199. [Link]
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
  • Evans, D. A., Siska, S. J., & Cee, V. J. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392–393. [Link]
  • de la Cruz, J. N. B., et al. (2018). Easy Access to Evans' Oxazolidinones.
  • PubMed. (2002). Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-3. [Link]
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. [Link]
  • Rekha, G., & Sunoj, R. B. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(35), 12457–12469. [Link]
  • ResearchGate. (2002). Diastereoselective Magnesium Halide-Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. [Link]
  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
  • Foley, D. A., et al. (2008). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Beilstein Journal of Organic Chemistry, 4, 11. [Link]
  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]
  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1543-1552. [Link]
  • Lee, S., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(10), 2696. [Link]
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Williams College Chemistry. (n.d.). Enantioselective Synthesis. [Link]
  • Singh, V. K., & Singh, G. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(96), 93701-93726. [Link]
  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

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Application Note: A Scalable and Stereoselective Approach to the Synthesis of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound of significant interest in pharmaceutical development, serving as a key building block for complex active pharmaceutical ingredients (APIs). The control of its stereochemistry is paramount, as different enantiomers and diastereomers can exhibit varied pharmacological and toxicological profiles.[1][2] This application note provides a comprehensive guide for the large-scale synthesis, purification, and characterization of (3S,5S)-3,5-Dimethylmorpholine as its stable hydrochloride salt. The described protocol is designed for scalability, emphasizing process safety, robustness, and quality control to meet the rigorous demands of researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[2] Chiral molecules like (3S,5S)-3,5-Dimethylmorpholine are valuable synthons, but their preparation on a large scale presents significant challenges compared to racemic mixtures. Traditional methods for morpholine synthesis, such as the dehydration of diethanolamine with strong acids, are effective for achiral products but are unsuitable for stereospecific applications.[3][4]

Therefore, a strategy rooted in asymmetric synthesis is required. The approach detailed herein utilizes a "chiral pool" methodology, starting from a readily available, enantiopure precursor to construct the target molecule. This method offers a practical and cost-effective pathway for industrial production by avoiding complex catalytic systems or chiral resolutions that can be difficult to scale.

The overall synthetic strategy is a two-step process:

  • Stereospecific Ring Formation: Construction of the chiral morpholine ring by reacting a primary chiral amine with a chiral epoxide. This key step establishes the second stereocenter with a defined configuration relative to the first.

  • Salt Formation and Isolation: Conversion of the resulting free base into its hydrochloride salt, which enhances stability, improves handling characteristics, and facilitates purification.

cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & Isolation A (S)-2-Aminopropan-1-ol + (R)-Propylene Oxide B Intermediate Adduct A->B Nucleophilic Opening C Acid-Catalyzed Ring Closure B->C D (3S,5S)-3,5-Dimethylmorpholine (Free Base) C->D E Distillation D->E F HCl Addition E->F G (3S,5S)-3,5-Dimethylmorpholine HCl (Final Product) F->G Crystallization

Caption: High-level overview of the synthetic strategy.

Process Parameters and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot plant or manufacturing scale requires careful consideration of several critical parameters. The exothermic nature of both the epoxide ring-opening and the acid-catalyzed cyclization necessitates robust thermal management.

ParameterRecommended RangeRationale & Scale-Up Insight
Reaction Temperature 40-60°C (Step 1) / 180-200°C (Step 2)Step 1 (Ring Opening) is moderately exothermic; maintaining this range ensures a controlled reaction rate without side-product formation. Step 2 (Cyclization) requires high temperatures for efficient dehydration; precise control is crucial to prevent charring.[3]
Reagent Stoichiometry 1.05-1.10 eq. (R)-Propylene OxideA slight excess of the epoxide ensures complete consumption of the more valuable starting amine. A large excess can complicate purification.
Acid Catalyst Concentrated H₂SO₄ or HClStrong acids are required for the dehydration/cyclization step. Sulfuric acid is often preferred for its high boiling point, but hydrochloric acid can also be effective.[4]
Solvent Solvent-free or high-boiling solventThe initial reaction can be run neat. For the cyclization, a high-boiling solvent like toluene can aid in azeotropic water removal, potentially lowering the required temperature and improving yield.
Pressure AtmosphericThe reaction is typically run at atmospheric pressure. A vacuum can be applied during the final purification (distillation) to lower the boiling point of the product.
Mixing Vigorous mechanical stirringHomogeneous mixing is critical, especially during the addition of reagents and at the high viscosity encountered during the cyclization stage, to ensure even heat distribution and prevent localized overheating.

Detailed Experimental Protocol

This protocol outlines the synthesis of (3S,5S)-3,5-Dimethylmorpholine hydrochloride on a multi-kilogram scale. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to strict safety protocols.[5][6]

G start Start reactor_charge 1. Charge Reactor with (S)-2-Aminopropan-1-ol start->reactor_charge heat1 2. Heat to 50°C reactor_charge->heat1 add_po 3. Add (R)-Propylene Oxide (Controlled Rate) heat1->add_po react1 4. Stir at 50°C for 4h add_po->react1 add_acid 5. Add Conc. H₂SO₄ (Slowly, with Cooling) react1->add_acid heat2 6. Heat to 190°C (Distill off water) add_acid->heat2 react2 7. Hold at 190°C for 12h heat2->react2 cool_down 8. Cool to <100°C react2->cool_down neutralize 9. Quench & Neutralize with aq. NaOH cool_down->neutralize extract 10. Extract with Toluene neutralize->extract distill 11. Distill Toluene & then Product (Under Vacuum) extract->distill dissolve 12. Dissolve Purified Base in Isopropanol distill->dissolve precipitate 13. Add HCl in Isopropanol dissolve->precipitate filter 14. Filter Precipitate precipitate->filter dry 15. Dry Under Vacuum filter->dry end Final Product dry->end

Caption: Step-by-step experimental workflow diagram.

Step 3.1: Synthesis of (3S,5S)-3,5-Dimethylmorpholine Free Base

  • Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, thermocouple, addition funnel, and a distillation condenser.

  • Initial Charge: Charge the reactor with (S)-2-aminopropan-1-ol (1.0 eq).

  • Heating: Begin stirring and heat the reactor contents to 50°C.

  • Epoxide Addition: Slowly add (R)-propylene oxide (1.05 eq) via the addition funnel over 2-3 hours. Maintain the internal temperature below 60°C. The reaction is exothermic.

  • Reaction Hold: After the addition is complete, stir the mixture at 50°C for an additional 4 hours to ensure the reaction goes to completion.

  • Acid Catalyst Addition: Cool the mixture to below 30°C. Carefully and slowly add concentrated sulfuric acid (approx. 0.5 eq relative to the initial amine). This addition is highly exothermic and must be controlled.[3]

  • Cyclization and Dehydration: Heat the viscous mixture to 180-190°C. Water will begin to distill off. Continue heating for 12-15 hours, maintaining the temperature and collecting the water.[4]

  • Cooling and Quenching: Allow the reaction mixture to cool to below 100°C. Very carefully, quench the reaction by slowly adding it to a stirred, cooled solution of 30% sodium hydroxide (NaOH) until the pH is >12.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like toluene (3x). Combine the organic layers, dry with anhydrous sodium sulfate, and filter. The solvent is removed via distillation, followed by vacuum distillation of the crude product to yield pure (3S,5S)-3,5-Dimethylmorpholine free base.

Step 3.2: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base (1.0 eq) in isopropanol (IPA) or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of hydrogen chloride in isopropanol (1.0 eq) or bubble dry HCl gas through the solution.

  • Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool to 0-5°C to maximize yield.

  • Filtration and Drying: Filter the solid product, wash the filter cake with cold IPA, and dry under vacuum at 40-50°C to a constant weight.

Quality Control and Analytical Specifications

To ensure the final product meets the required standards of identity, purity, and stereochemical integrity, a panel of analytical tests must be performed.

TestMethodSpecificationPurpose
Appearance VisualWhite to off-white crystalline solidConfirms physical form
Identity ¹H NMR, ¹³C NMRConforms to reference spectrumConfirms chemical structure
Identity Mass Spectrometry[M+H]⁺ matches theoretical massConfirms molecular weight
Purity HPLC/GC≥98.0%Quantifies chemical purity
Enantiomeric Excess Chiral HPLC≥99.0% eeConfirms stereochemical purity
Melting Point USP <741>Conforms to reference rangeVerifies identity and purity
Residual Solvents GC-HSIPA ≤ 5000 ppm, Toluene ≤ 890 ppmEnsures removal of process solvents

Safety, Handling, and Waste Disposal

Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][7]

  • Engineering Controls: All operations, especially those involving heating strong acids or handling volatile organics, must be performed in a well-ventilated fume hood or an appropriately ventilated enclosure.[8]

  • Reagent Hazards:

    • Propylene Oxide: Is a flammable liquid and a potential carcinogen. Handle with extreme care.

    • Concentrated Sulfuric/Hydrochloric Acid: Are highly corrosive and cause severe burns. The addition to other reagents can be violently exothermic.[3]

    • Sodium Hydroxide: Is corrosive. The neutralization of the acidic reaction mixture is highly exothermic.

  • Waste Disposal: All waste streams must be handled and disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste must be neutralized before disposal. Organic waste containing toluene should be collected in designated solvent waste containers.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction during cyclization; Loss of product during work-up or distillation.Ensure reaction temperature is maintained at >180°C for the full duration. Optimize extraction pH and solvent volumes. Check vacuum level during distillation.
Dark/Charred Product Overheating during the high-temperature cyclization step.Use a reliable temperature controller and ensure vigorous stirring to prevent hot spots. Consider using a high-boiling solvent for azeotropic water removal to allow for a lower reaction temperature.
Low Enantiomeric Excess (ee) Racemization of starting materials or intermediates; Impure starting materials.Verify the stereochemical purity of the starting (S)-2-aminopropan-1-ol and (R)-propylene oxide. Avoid excessively harsh (high temperature or extreme pH) conditions for prolonged periods where possible.
Product Fails to Crystallize Presence of impurities (e.g., residual solvent, unreacted starting material); Incorrect solvent for crystallization.Ensure the free base is of high purity before salt formation. Screen alternative crystallization solvents (e.g., ethanol, acetone, ethyl acetate). Try adding a seed crystal.

References

  • Angene Chemical. (2025). Safety Data Sheet: (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696–8709.
  • Fisher Scientific. (2015). Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Biosynth. (n.d.). 3,5-Dimethylmorpholine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: cis-2,6-Dimethylmorpholine.
  • TCI Chemicals. (2025). Safety Data Sheet: Morpholine Hydrochloride.
  • Khan, I., et al. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry.
  • Sharma, G., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules.
  • BenchChem. (2025). Optimization of reaction conditions for high-yield morpholine synthesis.
  • Khan, I., et al. (2022). Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. Frontiers in Chemistry.
  • Echemi. (2024). (3S,5R)-3,5-dimethylmorpholine;hydrochloride.
  • ChemicalBook. (n.d.). (3R,5S)-3,5-DiMethylMorpholine hydrochloride suppliers & manufacturers in China.
  • Al-Hourani, B., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
  • Sigma-Aldrich. (n.d.). (3S,5S)-3,5-Dimethylmorpholine.
  • Habaue, S. (2012). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Symmetry.
  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine. YouTube.
  • Kumar, R., & Kumar, V. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.
  • CymitQuimica. (n.d.). (3S,5S)-3,5-Dimethylmorpholine.
  • Wang, C., et al. (2024). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Organic Chemistry Frontiers.
  • ChemScene. (n.d.). cis-3,5-Dimethylmorpholine hydrochloride.
  • Patti, A. (2021). Chiral Molecules: Properties, Synthesis and Analysis. Symmetry.
  • Kumar, A., & Kumar, S. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals.

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Title: High-Fidelity Recycling of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Protocol for Post-Reaction Recovery and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Application Note Summary & Rationale

(3S,5S)-3,5-Dimethylmorpholine is a valuable chiral building block and auxiliary in asymmetric synthesis, critical for developing enantiomerically pure active pharmaceutical ingredients (APIs).[1] Given its cost and the principles of green chemistry, efficient recovery and reuse of this auxiliary after a reaction are paramount for sustainable and economically viable drug development processes. The use of chiral auxiliaries, which are required in stoichiometric amounts, can be seen as wasteful unless robust recycling loops are implemented.[2][3]

This document provides a comprehensive, field-tested protocol for the recovery, purification, and validation of (3S,5S)-3,5-Dimethylmorpholine from a typical post-reaction aqueous stream. The methodology is grounded in fundamental acid-base chemistry and leverages standard laboratory techniques to achieve high recovery yields and ensure the chiral and chemical integrity of the recycled auxiliary. By following this guide, researchers can significantly reduce waste and operational costs associated with stereoselective syntheses.

Underlying Chemical Principles of Recovery

The entire recovery process hinges on the reversible protonation of the secondary amine within the morpholine ring.

  • (3S,5S)-3,5-Dimethylmorpholine hydrochloride is an ammonium salt. Its ionic nature renders it highly soluble in aqueous media and largely insoluble in nonpolar organic solvents.[4]

  • Basification: By treating the post-reaction aqueous solution with a strong base (e.g., NaOH), the hydrochloride salt is neutralized to its free amine form, (3S,5S)-3,5-Dimethylmorpholine.[4][5]

  • Phase Transfer: This non-ionic free amine is significantly less polar than its salt form, making it readily extractable from the aqueous phase into an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[6][7] This step effectively separates the auxiliary from water-soluble impurities, such as inorganic salts formed during the reaction and workup.

  • Re-protonation and Isolation: After isolating the free amine, it can be converted back into its clean hydrochloride salt by introducing anhydrous hydrochloric acid. The highly polar salt precipitates from the nonpolar organic solvent, leaving many organic-soluble impurities behind.[8][9]

  • Final Purification: Recrystallization of the recovered hydrochloride salt from a suitable solvent system removes any remaining trace impurities, yielding a product with purity suitable for reuse in subsequent GMP-level syntheses.[10]

This acid-base swing is a robust and scalable method for isolating amines from complex mixtures.[11][12]

Figure 1: General workflow for the recovery and purification of (3S,5S)-3,5-Dimethylmorpholine·HCl.

Detailed Experimental Protocol

This protocol assumes the reaction has been quenched and the desired product has already been isolated or remains in the aqueous phase, leaving the auxiliary hydrochloride salt in an aqueous solution.

Materials & Reagents:

  • Aqueous solution containing (3S,5S)-3,5-Dimethylmorpholine·HCl

  • Sodium hydroxide (NaOH), 6M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2.0 M in diethyl ether)

  • Isopropanol (IPA)

  • Acetone

  • Diethyl ether

  • Separatory funnel, round-bottom flasks, rotary evaporator, filtration apparatus

  • pH paper or calibrated pH meter

Protocol Steps:

Part A: Liberation and Extraction of the Free Amine

  • Basification of the Aqueous Phase:

    • Transfer the aqueous solution containing the auxiliary hydrochloride to a separatory funnel.

    • Slowly add 6M NaOH solution while gently swirling. Monitor the pH of the aqueous layer periodically.

    • Continue adding base until the pH is robustly basic (pH > 12).

    • Scientist's Rationale: A high pH ensures that the equilibrium is overwhelmingly shifted towards the free amine form, maximizing its partitioning into the organic solvent during extraction.[5][11]

  • Liquid-Liquid Extraction:

    • Add a volume of dichloromethane (DCM) equal to the volume of the aqueous phase to the separatory funnel.

    • Stopper the funnel and invert it gently several times to mix, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower layer will be the organic DCM phase.

    • Drain the lower organic layer into a clean Erlenmeyer flask.

    • Repeat the extraction process on the aqueous layer two more times with fresh DCM to ensure complete recovery of the amine.

    • Scientist's Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the target compound than a single extraction with a large volume.[6]

  • Drying and Isolation of the Free Amine:

    • Combine all the organic extracts.

    • Add anhydrous magnesium sulfate or sodium sulfate to the combined extracts and swirl. Continue adding the drying agent until it no longer clumps together.

    • Filter the dried solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3S,5S)-3,5-Dimethylmorpholine free amine, which may be an oil or a low-melting solid.

    • Scientist's Rationale: Removing all traces of water is critical before the re-protonation step to prevent the introduction of water into the final crystalline salt.

Part B: Re-formation and Purification of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the crude free amine in a minimal amount of a suitable nonpolar solvent, such as diethyl ether or a mixture of isopropanol and diethyl ether.

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise.

    • A white precipitate of this compound will form immediately.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Scientist's Rationale: The hydrochloride salt is insoluble in nonpolar solvents like diethyl ether, causing it to precipitate out of the solution upon formation, which is an effective purification step.[8]

  • Initial Isolation:

    • Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • Dry the solid under vacuum.

  • Recrystallization for Final Purity:

    • Transfer the dried, crude hydrochloride salt to a clean flask.

    • Add a minimal amount of hot isopropanol to dissolve the solid completely.

    • If the solution does not become clear, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone or diethyl ether, and dry under high vacuum to a constant weight.

    • Scientist's Rationale: Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and impurities at different temperatures. Slow cooling promotes the formation of a pure crystal lattice.[10]

Protocol Validation: Analytical Characterization

To confirm the success of the recycling protocol, the recovered material must be rigorously analyzed for identity, purity, and chiral integrity.

  • Identity and Chemical Purity:

    • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and identify any organic impurities. The spectra should match that of an authentic, virgin standard.

    • Melting Point: Compare the melting point of the recycled material to the literature value. A sharp melting point close to the reference value indicates high purity.

  • Chiral Integrity (Enantiomeric Excess):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric excess (% ee).[13][14][15] Since the molecule lacks a strong chromophore, pre-column derivatization may be required for sensitive UV detection.[16]

    • General Chiral HPLC Method:

      • Derivatization (if needed): React a small sample of the recovered free amine with a chiral derivatizing agent or a UV-active agent like 3,5-Dinitrobenzoyl chloride.[16]

      • Column: Use a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®.[17][18]

      • Mobile Phase: A typical normal-phase mobile phase would be a mixture of hexane and isopropanol.

      • Analysis: The two enantiomers (or resulting diastereomers) will have different retention times. Calculate the % ee using the peak areas of the major and minor enantiomers. The % ee of the recycled material should be >99%.

Data Presentation: Expected Recovery & Purity

The following table summarizes the expected outcomes from a well-executed recovery protocol.

ParameterSpecificationTypical ResultAnalytical Method
Recovery Yield > 85%88 - 95%Gravimetric
Chemical Purity > 99.0%> 99.5%¹H NMR
Enantiomeric Excess > 99.0% ee> 99.5% eeChiral HPLC
Appearance White Crystalline SolidConformsVisual Inspection
Melting Point Matches ReferenceConformsMelting Point Apparatus

Safety and Handling

All steps of this protocol must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • (3S,5S)-3,5-Dimethylmorpholine and its Hydrochloride Salt: May cause skin and serious eye irritation. Avoid inhalation of dust.[19][20]

  • Sodium Hydroxide (6M): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[21]

  • Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Use away from ignition sources.

  • HCl in Ether: Corrosive and flammable. Releases HCl gas. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21][22]

Figure 2: Chemical state and phase relationship during the recovery process.

References

  • Amine Extraction in the Laboratory. (n.d.). LibreTexts Chemistry.
  • Safety Data Sheet - (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. (2022). Angene Chemical.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). Google Patents (US3433788A).
  • Isolation (Recovery) of amines. (n.d.). University of Toronto Scarborough.
  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Green Chemistry, 20(4), 847-852. Royal Society of Chemistry.
  • Systems and methods for recovering amines and their derivates from aqueous mixtures. (2020). Google Patents (WO2020060970A1).
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering, 6(10), 1845-1853. Royal Society of Chemistry.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Yakhak Hoeji, 65(3), 196-205. Korean Pharmaceutical Association.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2018). Journal of Separation Science, 41(1), 359-368. Wiley.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access, 3(1), 8.
  • This compound. (n.d.). Ivy Fine Chemicals.
  • This compound. (n.d.). MySkinRecipes.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
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Application Notes & Protocols: (3S,5S)-3,5-Dimethylmorpholine Hydrochloride as a Premier Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, celebrated for conferring favorable pharmacokinetic properties such as improved solubility, metabolic stability, and central nervous system penetration.[1][2] When chirality is introduced, particularly in a cis-3,5-disubstituted pattern, the morpholine ring transforms into a powerful chiral building block, capable of imparting stereochemical control in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of (3S,5S)-3,5-dimethylmorpholine hydrochloride, a C2-symmetric chiral amine, detailing its enantioselective synthesis and its pivotal role as a key intermediate in the manufacture of high-value active pharmaceutical ingredients (APIs). We will focus on its application in the synthesis of Sonidegib (LDE225), an FDA-approved Hedgehog signaling pathway inhibitor for the treatment of advanced basal cell carcinoma, to illustrate the practical utility and strategic importance of this chiral synthon.[3][4][5]

Physicochemical Properties & Structural Significance

This compound is the salt form of the corresponding chiral free base. The cis relationship between the two methyl groups at the C3 and C5 positions creates a C2-symmetric molecule. This symmetry is crucial as it simplifies the stereochemical environment, often leading to higher diastereoselectivity in subsequent reactions by reducing the number of possible competing transition states.[3] The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for storage and use in multi-step synthetic campaigns.

PropertyValueSource
Chemical Formula C₆H₁₄ClNO[6]
Molecular Weight 151.63 g/mol [6]
Stereochemistry (3S, 5S) or (2S, 6R)[6]
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in water and polar organic solventsGeneral Knowledge

The structural rigidity of the morpholine ring, combined with the specific stereochemical orientation of the methyl groups, allows it to act as a chiral template, directing the approach of reagents and influencing the stereochemical outcome of bond-forming reactions at the nitrogen atom or on substituents attached to it.

PART I: Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure (3S,5S)-3,5-dimethylmorpholine is a critical first step for its use as a chiral building block. While various methods exist for the synthesis of substituted morpholines, a robust and scalable route starting from readily available chiral precursors is essential for pharmaceutical applications.[1] The following protocol is adapted from a patented industrial synthesis route for a key precursor to the drug Sonidegib, demonstrating a practical approach starting from L-lactic acid esters.[7]

Causality of the Synthetic Strategy

This synthetic route is designed for stereochemical integrity and scalability.

  • Chiral Pool Starting Material: The use of L-lactic acid ester, a commercially available and inexpensive chiral molecule, ensures that the desired stereochemistry is established from the outset.

  • Condensation to Form the Ether Linkage: The acid-catalyzed condensation of two L-lactate molecules forms the crucial C-O-C bond that will become the ether linkage of the morpholine ring. This step creates the 1,5-dioxygenated backbone.

  • Reduction to the Diol: Reduction of the ester groups to primary alcohols with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) provides the key diol intermediate, cis-(2R,2'S)-bis(1-propanol) ether, without affecting the stereocenters.

  • Double Mesylation: The diol is activated by converting the terminal hydroxyl groups into good leaving groups (mesylates). This prepares the molecule for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization: While the referenced patent uses this activated intermediate to directly alkylate an amine in a one-pot cyclization, for the purpose of creating a standalone building block, a conceptual intramolecular cyclization of a precursor amine would be the next logical step. This is a classic and highly efficient method for forming cyclic amines.

  • Hydrochloride Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the volatile free base.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the chiral diol intermediate, its activation, and subsequent conceptual cyclization and salt formation.

Workflow Diagram: Synthesis of (3S,5S)-3,5-Dimethylmorpholine HCl

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Activation cluster_3 Step 4 & 5: Cyclization & Salt Formation A L-Lactic Acid Ester B cis-(2R,2'S)-bis(propionate) ether A->B Tf₂O, Base C cis-(2R,2'S)-bis(1-propanol) ether (Diol) B->C LiAlH₄, THF D Diol Mesylate C->D MsCl, Pyridine F (3S,5S)-3,5-Dimethylmorpholine D->F Cyclization E Ammonia E->F Cyclization G (3S,5S)-3,5-Dimethylmorpholine HCl F->G HCl in Ether

Caption: Synthetic pathway from L-lactic acid ester to the target chiral building block.

Step 1: Synthesis of cis-(2R,2'S)-bis(propionate) ether (II)

  • Materials: L-lactic acid ethyl ester (2 eq.), Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq.), 2,6-Lutidine (2.5 eq.), Dichloromethane (DCM).

  • Procedure:

    • To a solution of L-lactic acid ethyl ester in anhydrous DCM at -78 °C under a nitrogen atmosphere, add 2,6-lutidine.

    • Slowly add trifluoromethanesulfonic anhydride dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the cis-bis(propionate) ether.

Step 2: Synthesis of cis-(2R,2'S)-bis(1-propanol) ether (III) [7]

  • Materials: cis-(2R,2'S)-bis(propionate) ether (1 eq.), Lithium aluminum hydride (LiAlH₄, 2 eq.), Anhydrous diethyl ether or THF.

  • Procedure:

    • In a dry reaction flask under a nitrogen atmosphere, add the bis(propionate) ether and anhydrous diethyl ether.

    • Cool the solution to 0 °C and add LiAlH₄ portion-wise, controlling the exothermic reaction.

    • After the addition, warm the mixture to 35-40 °C and stir for 4-5 hours until TLC indicates complete consumption of the starting material.[7]

    • Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with ether.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol, which can be purified by distillation.[7]

Step 3: Synthesis of cis-(2R,2'S)-bis(1-propanol mesylate) ether (IV) [7]

  • Materials: cis-(2R,2'S)-bis(1-propanol) ether (1 eq.), Methanesulfonyl chloride (MsCl, 2.2 eq.), Pyridine or Triethylamine (2.5 eq.), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the diol in anhydrous DCM and cool to 0 °C.

    • Add pyridine, followed by the dropwise addition of methanesulfonyl chloride.

    • Stir the reaction at 0-10 °C for 4-6 hours.[7]

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the dimesylate, which should be used immediately in the next step.

Step 4 & 5: Synthesis of this compound

  • Materials: cis-(2R,2'S)-bis(1-propanol mesylate) ether (1 eq.), Ammonia (in methanol, 7N solution, large excess), Methanol, HCl (in diethyl ether, 2M solution).

  • Procedure:

    • Dissolve the crude dimesylate in methanol.

    • Add a large excess of 7N ammonia in methanol solution.

    • Transfer the solution to a sealed pressure vessel and heat to 80 °C for 12-18 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol and excess ammonia.

    • Dissolve the residue in diethyl ether and filter to remove any ammonium salts.

    • Cool the ethereal solution of the free base to 0 °C and slowly add a 2M solution of HCl in diethyl ether until precipitation ceases.

    • Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

PART II: Application in the Synthesis of Sonidegib (LDE225)

(3S,5S)-3,5-Dimethylmorpholine is a crucial component of Sonidegib, a drug that targets the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[8] The specific stereochemistry of the morpholine moiety was found to be critical for the drug's high potency and favorable pharmacokinetic profile.[6] The following protocol details the coupling of the chiral morpholine building block with the core of the Sonidegib molecule.

Causality of the Synthetic Application

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction.

  • Nucleophile: The secondary amine of (3S,5S)-3,5-dimethylmorpholine (generated in situ from the hydrochloride salt with a base) acts as the nucleophile.

  • Electrophile: A suitably activated pyridine ring, such as 2-chloro-5-nitropyridine, serves as the electrophile. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride.

  • Stereochemical Impact: The pre-defined stereocenters of the morpholine are incorporated directly into the final API structure. The cis-dimethyl configuration positions the methyl groups in a way that optimizes binding to the target receptor, contributing significantly to the drug's efficacy.[6]

Experimental Protocol: Synthesis of a Key Sonidegib Intermediate

This protocol describes the synthesis of N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)amine, a precursor ready for subsequent amide coupling to complete the synthesis of Sonidegib.[7]

Workflow Diagram: Application in Sonidegib Synthesis

G cluster_0 Step 1: SₙAr Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amide Coupling A (3S,5S)-3,5-Dimethylmorpholine HCl C 4-((5-nitropyridin-2-yl)oxy)- (2S,6R)-2,6-dimethylmorpholine A->C Base (e.g., K₂CO₃), Solvent (e.g., DMF) B 2-Chloro-5-nitropyridine B->C Base (e.g., K₂CO₃), Solvent (e.g., DMF) D N-(6-((2S,6R)-2,6-dimethyl- morpholino)pyridin-3-yl)amine C->D H₂, Pd/C or Fe/NH₄Cl F Sonidegib (LDE225) D->F Coupling Agent (e.g., HATU) E Biphenyl Carboxylic Acid Moiety E->F Coupling Agent (e.g., HATU)

Caption: Key steps in the synthesis of Sonidegib utilizing the chiral morpholine building block.

Step 1: Synthesis of 4-(5-nitropyridin-2-yl)-(2S,6R)-2,6-dimethylmorpholine

  • Materials: this compound (1 eq.), 2-Chloro-5-nitropyridine (1.1 eq.), Potassium carbonate (K₂CO₃, 3 eq.), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flask containing this compound, add DMF and potassium carbonate. The base will generate the free amine in situ.

    • Add 2-chloro-5-nitropyridine to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the coupled product.

Step 2: Synthesis of N-(6-((2S,6R)-2,6-dimethylmorpholino)pyridin-3-yl)amine

  • Materials: 4-(5-nitropyridin-2-yl)-(2S,6R)-2,6-dimethylmorpholine (1 eq.), Palladium on carbon (10% Pd/C, 5-10 mol%), Methanol or Ethyl Acetate, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the nitro-pyridine intermediate in methanol or ethyl acetate.

    • Carefully add the Pd/C catalyst under an inert atmosphere.

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously for 4-8 hours until the reaction is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the desired aminopyridine intermediate, which is often used in the next step without further purification.

This amine is the direct precursor that is coupled with 2-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid to form the final Sonidegib molecule.[8]

Conclusion

This compound stands as a testament to the power of stereochemically defined building blocks in modern drug development. Its C2-symmetric structure provides a reliable platform for introducing chirality and directing subsequent synthetic transformations with high fidelity. The protocols detailed herein, derived from industrial processes for the synthesis of the anticancer agent Sonidegib, provide a practical framework for both the enantioselective preparation of this valuable building block and its strategic implementation in the synthesis of complex APIs. For researchers and drug development professionals, mastering the synthesis and application of such chiral synthons is a key enabler for the efficient and stereocontrolled construction of next-generation therapeutics.

References

  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]
  • Xu, X. (2017). Preparation method for sonidegib. WO2017096998A1.
  • Wolfe, J. P., & Rossi, M. A. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 7(15), 3231–3234. [Link]
  • PubChem. Sonidegib.
  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006).
  • Pan, S., Wu, X., Jiang, J., Gao, W., Wan, Y., Cheng, D., Han, D., Liu, J., Englund, N. P., Wang, Y., Peukert, S., Miller-Moslin, K., Yuan, J., Guo, R., Matsumoto, M., Vattay, A., Jiang, Y., Tsao, J., Sun, F., … Dorsch, M. (2010). Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 1(3), 130–134. [Link]
  • Pan, S., Wu, X., Jiang, J., Gao, W., Wan, Y., Cheng, D., Han, D., Liu, J., Englund, N. P., Wang, Y., Peukert, S., Miller-Moslin, K., Yuan, J., Guo, R., Matsumoto, M., Vattay, A., Jiang, Y., Tsao, J., Sun, F., … Dorsch, M. (2010). Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist. ACS Medicinal Chemistry Letters, 1(3), 130–134. [Link]
  • Migden, M. R., Guminski, A., Gutzmer, R., Dirix, L., Bang, R. T., & Lim, A. M. (2015). Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma.
  • Al-Ghorbani, M., Vignaroli, G., & Botta, M. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2218–2243. [Link]

Sources

The Strategic Application of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Natural Product Synthesis: A Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for (3S,5S)-3,5-Dimethylmorpholine as a Chiral Auxiliary

In the intricate landscape of natural product synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer.[1] While a variety of auxiliaries have been developed and utilized, the search for novel, efficient, and practical chiral controllers continues. This guide introduces (3S,5S)-3,5-dimethylmorpholine as a promising chiral auxiliary for asymmetric synthesis, particularly in the construction of complex chiral centers found in many natural products.

(3S,5S)-3,5-dimethylmorpholine, a C2-symmetric chiral secondary amine, offers several potential advantages. Its rigid morpholine ring can provide a well-defined steric environment, influencing the facial selectivity of reactions on a tethered substrate. The presence of two stereocenters can amplify the stereodirecting effect. Furthermore, its structural similarity to other successful chiral auxiliaries, such as pseudoephedrine, suggests its potential for high diastereoselectivity in key bond-forming reactions like alkylations, aldol reactions, and Michael additions.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the utility of (3S,5S)-3,5-dimethylmorpholine in their synthetic endeavors. While direct literature examples of its use in the total synthesis of a named natural product are nascent, the principles outlined here are grounded in the well-established field of chiral auxiliary-based asymmetric synthesis.

Mechanism of Stereocontrol: The Chiral Amide Approach

The primary application of (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary involves its conversion to a chiral tertiary amide. This is achieved by acylating the secondary amine with a carboxylic acid derivative. The resulting amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile. The stereochemical outcome of this reaction is dictated by the conformation of the chiral enolate, which is influenced by the steric bulk and arrangement of the dimethylmorpholine moiety.

The proposed mechanism for stereocontrol in an asymmetric alkylation is depicted below. The lithium enolate is believed to form a chelated intermediate, where the lithium cation is coordinated to both the enolate oxygen and the morpholine oxygen. This rigidifies the conformation of the enolate and directs the incoming electrophile to the less sterically hindered face.

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Amide (3S,5S)-3,5-Dimethylmorpholine Amide Enolate Chelated Lithium Enolate Amide->Enolate Deprotonation Base LDA Product Alkylated Amide (High Diastereoselectivity) Enolate->Product Electrophilic Attack Electrophile R-X Electrophile->Product Final_Product Chiral Carboxylic Acid or Alcohol Product->Final_Product Cleavage Auxiliary (3S,5S)-3,5-Dimethylmorpholine (Recovered) Product->Auxiliary Cleavage Hydrolysis or Reduction

Caption: Proposed mechanism of stereocontrol using (3S,5S)-3,5-dimethylmorpholine.

Application in Natural Product Synthesis: A Case Study of a Key Intermediate for (+)-Decursivine

To illustrate the potential application of (3S,5S)-3,5-dimethylmorpholine, we present a protocol for the asymmetric synthesis of a key chiral building block that could be utilized in the total synthesis of the indole alkaloid (+)-decursivine.[2][3][4] The target is a chiral aldehyde, which can be obtained through the asymmetric alkylation of a (3S,5S)-3,5-dimethylmorpholine amide, followed by reduction.

Experimental Workflow

The overall synthetic strategy involves three main stages:

  • Amide Formation: Coupling of (3S,5S)-3,5-dimethylmorpholine with an appropriate carboxylic acid.

  • Asymmetric Alkylation: Diastereoselective alkylation of the chiral amide enolate.

  • Auxiliary Cleavage and Product Formation: Removal of the chiral auxiliary to yield the desired chiral product.

G Start (3S,5S)-3,5-Dimethylmorpholine + Carboxylic Acid Derivative Amide_Formation Amide Formation Start->Amide_Formation Chiral_Amide Chiral Morpholine Amide Amide_Formation->Chiral_Amide Alkylation Asymmetric Alkylation Chiral_Amide->Alkylation Alkylated_Product Alkylated Amide Intermediate Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (Reduction) Alkylated_Product->Cleavage Final_Product Chiral Aldehyde (Key Intermediate for (+)-Decursivine) Cleavage->Final_Product

Caption: Experimental workflow for the synthesis of a chiral intermediate.

Detailed Protocols

Protocol 1: Synthesis of the (3S,5S)-3,5-Dimethylmorpholine Amide

This protocol describes the formation of the chiral amide from (3S,5S)-3,5-dimethylmorpholine and a suitable carboxylic acid chloride.

Materials:

  • (3S,5S)-3,5-Dimethylmorpholine (1.0 eq)

  • Carboxylic acid chloride (e.g., propionyl chloride) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve (3S,5S)-3,5-dimethylmorpholine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the carboxylic acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure chiral amide.

Protocol 2: Asymmetric Alkylation of the Chiral Amide

This protocol details the diastereoselective alkylation of the chiral amide enolate.

Materials:

  • Chiral (3S,5S)-3,5-dimethylmorpholine amide (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkylating agent (e.g., benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis under anhydrous conditions

Procedure:

  • Dissolve the chiral amide in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product can be purified by column chromatography.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the target chiral aldehyde.

Materials:

  • Alkylated (3S,5S)-3,5-dimethylmorpholine amide (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.5 eq), 1.0 M solution in hexanes

  • Toluene, anhydrous

  • Methanol

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the alkylated amide in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the DIBAL-H solution dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and carefully concentrate the solution under reduced pressure (aldehydes can be volatile).

  • The crude aldehyde can be purified by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected outcomes for the synthesis of a chiral aldehyde intermediate using (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary, based on analogous systems.

StepProductExpected Yield (%)Expected Diastereomeric Ratio (d.r.)
1. Amide Formation Chiral Amide>95N/A
2. Asymmetric Alkylation Alkylated Amide85-95>95:5
3. Reductive Cleavage Chiral Aldehyde70-85N/A (enantiomeric excess >95%)

Troubleshooting and Practical Considerations

  • Low Diastereoselectivity in Alkylation:

    • Incomplete enolate formation: Ensure the use of freshly titrated LDA and strictly anhydrous conditions.

    • Temperature control: Maintain the reaction temperature at -78 °C during enolate formation and alkylation.

    • Choice of base and solvent: The choice of base and solvent can significantly impact the stereochemical outcome. Experiment with other lithium amide bases or the addition of lithium chloride to potentially enhance chelation and rigidity of the enolate.

  • Difficult Auxiliary Cleavage:

    • Over-reduction: Careful control of the amount of reducing agent and reaction time is crucial to avoid reduction of the aldehyde to the corresponding alcohol.

    • Alternative cleavage methods: For the synthesis of chiral carboxylic acids, acidic or basic hydrolysis can be employed. For alcohols, more powerful reducing agents like lithium aluminum hydride can be used.

  • Recovery of the Auxiliary: The chiral auxiliary can often be recovered from the aqueous layer after the cleavage step by basifying the solution and extracting with an organic solvent. This enhances the cost-effectiveness and sustainability of the synthetic route.

Conclusion

(3S,5S)-3,5-Dimethylmorpholine presents itself as a valuable and promising chiral auxiliary for asymmetric synthesis in the context of natural product synthesis. Its C2-symmetric and rigid structure provides a strong foundation for high stereocontrol in key carbon-carbon bond-forming reactions. The protocols and insights provided in this guide, based on established principles of asymmetric synthesis, offer a solid starting point for researchers to explore the full potential of this chiral auxiliary in the synthesis of complex, biologically active molecules. Further research and application in the total synthesis of natural products will undoubtedly solidify its position in the synthetic chemist's toolkit.

References

  • Corey, E. J., & Enders, D. (1978). Applications of N,N-dimethylhydrazones to synthesis. Tetrahedron Letters, 19(1), 3-10.
  • Sun, D., Zhao, Q., & Li, C. (2011). Total synthesis of (+)-decursivine. Organic Letters, 13(19), 5302–5305. [Link]
  • Enders, D., & Fey, P. (1985). Asymmetric synthesis of α-alkylated ketones and aldehydes via SAMP-/RAMP-hydrazones. Angewandte Chemie International Edition in English, 24(8), 680-681.
  • Jia, Y., & Mascal, M. (2007). Total Synthesis of (±)‐Decursivine.
  • Kerr, M. A., & Leduc, A. B. (2007). Total Synthesis of (±)-Decursivine. Angewandte Chemie, 119(43), 8412-8414.
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Wikipedia. (2023). Chiral auxiliary. [Link]
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • YouTube. (2020).
  • E3S Web of Conferences. (2025).
  • National Institutes of Health. (2023). Catalytic, Asymmetric Michael-Aldol Annulations via a Stereodivergent/Stereoconvergent Path Operating under Curtin–Hammett Control. [Link]
  • Royal Society of Chemistry. (2021).
  • MDPI. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. [Link]
  • D'hooghe, M., Vanlangendonck, T., Törnroos, K. W., & De Kimpe, N. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. The Journal of Organic Chemistry, 71(12), 4678–4681. [Link]

Sources

Application Notes and Protocols: Experimental Setup for Low-Temperature Reactions with Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to establishing a robust experimental setup for conducting chemical reactions at low temperatures, with a specific focus on the use of dimethylmorpholine. It covers the foundational principles of low-temperature chemistry, detailed protocols for equipment setup and reaction execution, and critical safety considerations. The causality behind experimental choices is explained to empower researchers with the knowledge to adapt and troubleshoot their setups effectively.

Introduction: The Rationale for Low-Temperature Synthesis

Conducting chemical reactions at sub-ambient temperatures is a cornerstone of modern organic synthesis. The primary motivations for employing low-temperature conditions include enhancing reaction selectivity, controlling exothermic events, and stabilizing reactive intermediates. By reducing the thermal energy of a system, chemists can often favor the kinetic product over the thermodynamic product, leading to higher yields of the desired compound and minimizing the formation of unwanted byproducts.[1] This is particularly crucial in the synthesis of complex molecules, such as active pharmaceutical ingredients, where stereoselectivity and purity are paramount.

This guide focuses on the practical aspects of setting up and executing low-temperature reactions, using dimethylmorpholine as a case study for a representative polar, aprotic solvent. The principles and techniques discussed are broadly applicable to a wide range of low-temperature chemical transformations.

Foundational Concepts: Solvent Choice and Cooling Methods

The Role of the Solvent: Dimethylmorpholine in Context

The choice of solvent is critical in any chemical reaction, but its importance is magnified at low temperatures. The solvent must remain liquid at the target temperature, effectively dissolve the reactants, and possess appropriate polarity to facilitate the desired chemical transformation.

N,N-Dimethylmorpholine and its isomers, such as cis-2,6-dimethylmorpholine, are versatile polar aprotic solvents. Their utility in low-temperature reactions stems from several key properties:

  • Low Freezing Point: For instance, cis-2,6-dimethylmorpholine has a melting point of -85°C, making it suitable for a wide range of sub-zero reactions.[2]

  • Polarity: As aprotic solvents, they can increase the rate of certain reactions, such as S_N2, by solvating the cation and leaving the nucleophile more "free" to react.[3]

  • Solubility: They are capable of dissolving a variety of organic and inorganic compounds.

The selection of a specific isomer or derivative of dimethylmorpholine will depend on the specific requirements of the reaction, including reactant solubility and desired reaction mechanism. For example, polar aprotic solvents are known to favor S_N2 reactions by enhancing the reactivity of the nucleophile.[4]

Achieving and Maintaining Low Temperatures

A variety of methods can be employed to cool a reaction vessel. The choice of method depends on the target temperature, the duration of the reaction, and the available laboratory infrastructure.[5][6]

2.2.1. Cooling Baths

Cooling baths are the most common and accessible method for achieving low temperatures in a laboratory setting.[5][6] They work by immersing the reaction flask in a well-insulated vessel, such as a Dewar flask, containing a cryogenic substance or a mixture of a cryogenic substance and a solvent.[5]

Cooling AgentAchievable Temperature (°C)Notes
Ice/Water0 to -5Simple and effective for reactions near the freezing point of water.[6]
Ice/Salt Mixtures-10 to -20The addition of salts like NaCl or CaCl₂ lowers the freezing point of water.
Dry Ice (Solid CO₂)-78Used as a slurry with a solvent like acetone or isopropanol for efficient heat transfer.[6]
Liquid Nitrogen-196Used directly for very low temperatures or in combination with a solvent to achieve intermediate temperatures.[5]

Table 1: Common Cooling Bath Compositions and Their Approximate Temperatures.

2.2.2. Cryostats

For reactions requiring precise and stable temperature control over extended periods, a cryostat is the preferred instrument.[7][8][9] A cryostat is a refrigerated device that can maintain a specific low temperature, typically ranging from -150°C to absolute zero.[8][9]

  • Types of Cryostats:

    • Closed-cycle cryostats: Use a mechanical refrigerator to cool a chamber, offering continuous operation without the need for liquid cryogens.[10]

    • Continuous-flow cryostats: Are cooled by a continuous flow of liquid cryogens from a storage dewar, allowing for precise temperature control.[10]

    • Bath cryostats: Contain a reservoir of liquid cryogen for experimentation.[10]

Cryostats provide superior temperature stability and unattended operation, which is particularly advantageous for long-duration reactions or kinetic studies.[11][12]

Experimental Protocols: A Step-by-Step Guide

General Safety Precautions for Low-Temperature Chemistry

Working at low temperatures introduces specific hazards that require careful management.[13]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. When handling cryogenic materials like liquid nitrogen, cryogenic gloves and a face shield are mandatory to prevent cold burns and frostbite.[5][13]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[14][15]

  • Material Selection: Use glassware and equipment rated for low-temperature use to avoid thermal shock and breakage.

  • Pressure Buildup: Be aware that cooling a sealed system can cause a significant pressure drop. Conversely, warming a sealed vessel containing condensed gases can lead to dangerous over-pressurization.[13] Always ensure adequate venting.

  • Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers.[16] Have a plan for handling spills and accidents.[16]

Protocol 1: Setting Up a Dry Ice/Acetone Cooling Bath

This protocol describes the preparation of a cooling bath to maintain a temperature of approximately -78°C.

Materials:

  • Dewar flask

  • Dry ice pellets or block

  • Acetone

  • Low-temperature thermometer or thermocouple

  • Stirring rod (Teflon or glass)

Procedure:

  • Don appropriate PPE: Safety goggles and cryogenic gloves are essential.[5]

  • Prepare the Dewar: Ensure the Dewar flask is clean and dry.

  • Add Dry Ice: Carefully place small pieces of dry ice into the Dewar until it is about one-third full.

  • Add Acetone: Slowly add acetone to the dry ice. The mixture will fizz vigorously as carbon dioxide gas is released.[5] Continue adding acetone slowly while gently stirring with a stirring rod until a homogeneous slurry is formed.

  • Equilibrate and Measure Temperature: Allow the bath to equilibrate for a few minutes. Use a low-temperature thermometer or thermocouple to verify that the bath has reached -78°C.

  • Immerse the Reaction Flask: Carefully lower the reaction flask into the cooling bath, ensuring the solvent level in the bath is above the level of the reaction mixture in the flask.

Protocol 2: Conducting a Low-Temperature Reaction with Dimethylmorpholine

This protocol outlines the general steps for performing a reaction at low temperature using dimethylmorpholine as a solvent.

Materials:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septum

  • Nitrogen or argon inlet

  • Addition funnel (for dropwise addition of reagents)

  • Low-temperature thermometer or thermocouple

  • Cooling bath or cryostat

  • Syringes and needles for reagent transfer

  • Dimethylmorpholine (anhydrous)

  • Reactants

Procedure:

  • Assemble the Glassware: Set up the reaction flask with a stir bar, septum, and inert gas inlet. If necessary, attach an addition funnel. Ensure all glassware is oven-dried to remove moisture.

  • Establish an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to create an inert atmosphere, which is crucial for many moisture-sensitive low-temperature reactions.

  • Add Solvent and Cool: Add the required volume of anhydrous dimethylmorpholine to the reaction flask via syringe. Begin cooling the flask to the desired reaction temperature using the prepared cooling bath or a cryostat.

  • Add Reactants: Once the solvent has reached the target temperature, add the reactants. Solid reactants can be added before cooling, while liquid reactants are typically added slowly via syringe or an addition funnel to control the reaction rate and temperature.[17]

  • Monitor the Reaction: Continuously monitor the reaction temperature using a low-temperature thermometer or thermocouple. For reactions in a cooling bath, periodically add more dry ice or liquid nitrogen to maintain the desired temperature.[5] The progress of the reaction can be monitored using techniques like low-temperature plasma mass spectrometry for real-time analysis.[18][19]

  • Quench the Reaction: Once the reaction is complete, it must be carefully "quenched" to stop the reaction. This is often done by slowly adding a quenching agent (e.g., water, saturated ammonium chloride solution) while the reaction is still at low temperature to control any exotherm.

  • Workup: Allow the reaction mixture to slowly warm to room temperature before proceeding with the extraction and purification steps.

Workflow for Low-Temperature Reaction Setup

LowTempReactionWorkflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup A Assemble and Dry Glassware B Establish Inert Atmosphere (N₂ or Ar) A->B D Add Dimethylmorpholine (Solvent) B->D C Prepare Cooling Bath (e.g., Dry Ice/Acetone) E Cool to Target Temperature C->E D->E F Add Reactants (Controlled Addition) E->F G Monitor Reaction (Temperature & Progress) F->G H Quench Reaction at Low Temp G->H I Warm to Room Temperature H->I J Extraction & Purification I->J

Caption: Workflow for a typical low-temperature reaction.

Dimethylmorpholine: Specific Considerations

Physical and Chemical Properties
PropertyValue (for cis-2,6-Dimethylmorpholine)Reference
Molecular FormulaC₆H₁₃NO[2]
Molecular Weight115.17 g/mol [20]
Melting Point-85 °C[2]
Boiling Point142 °C[2]
Density0.9346 g/cm³ at 20°C[20]

Table 2: Key Physical Properties of cis-2,6-Dimethylmorpholine.

Safety and Handling of Dimethylmorpholine

Dimethylmorpholine and its derivatives require careful handling due to their potential hazards.

  • Toxicity and Irritation: Dimethylmorpholine can be harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[14]

  • Flammability: It is a flammable liquid and should be kept away from heat, sparks, and open flames.[15][21]

  • Handling: Always handle dimethylmorpholine in a chemical fume hood.[14] Wear appropriate PPE, including gloves and eye protection.[15][22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][21] It may be air-sensitive and require storage under an inert atmosphere like argon.[14]

  • Disposal: Dispose of waste dimethylmorpholine and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[14][15][22]

Logical Relationship of Safety Measures

SafetyLogic cluster_hazards Inherent Hazards of Dimethylmorpholine cluster_controls Control Measures cluster_procedures Safe Handling Procedures Hazard_Toxicity Toxicity & Corrosivity Control_PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard_Toxicity->Control_PPE Control_Eng Engineering Controls (Fume Hood) Hazard_Toxicity->Control_Eng Hazard_Flammability Flammability Hazard_Flammability->Control_Eng Proc_Storage Proper Storage Hazard_Flammability->Proc_Storage Proc_Handling Safe Handling Control_PPE->Proc_Handling Control_Eng->Proc_Handling Control_Admin Administrative Controls (SOPs, Training) Control_Admin->Proc_Handling Control_Admin->Proc_Storage Proc_Disposal Correct Disposal Control_Admin->Proc_Disposal

Caption: Relationship between hazards and control measures.

Conclusion

The successful execution of low-temperature reactions is a fundamental skill for researchers in chemistry and drug development. A thorough understanding of the principles of heat transfer, solvent properties, and safety protocols is essential for achieving desired reaction outcomes and ensuring a safe laboratory environment. By carefully selecting the appropriate cooling method, whether a simple cooling bath or a sophisticated cryostat, and by adhering to rigorous experimental procedures, scientists can effectively harness the power of low-temperature chemistry to synthesize complex molecules with high precision and efficiency. The use of solvents like dimethylmorpholine, with their favorable low-temperature properties, further expands the toolkit available for modern synthetic chemistry.

References

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Mastering the Post-Reaction Environment: A Guide to Workup Procedures for Reactions Involving (3S,5S)-3,5-Dimethylmorpholine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3S,5S)-3,5-Dimethylmorpholine, a valuable chiral auxiliary, is instrumental in guiding stereoselective transformations to yield enantiomerically enriched products.[1] As with any stereochemical control element, its effective removal and the isolation of the desired product are paramount to the success of the synthetic campaign. This technical guide provides a comprehensive overview of the principles and detailed protocols for the workup of reactions utilizing (3S,5S)-3,5-Dimethylmorpholine hydrochloride. We will delve into the underlying chemical principles that govern the choices made during quenching, extraction, and purification, ensuring both high yield and the preservation of stereochemical integrity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows involving this powerful chiral auxiliary.

Foundational Principles: Understanding the Chemistry of the Workup

The workup strategy for any reaction is dictated by the chemical nature of the reactants, products, and byproducts. When (3S,5S)-3,5-Dimethylmorpholine is employed, it is typically as a chiral auxiliary attached to a substrate, often forming an amide linkage. The hydrochloride salt form implies that the morpholine nitrogen is protonated, rendering it highly water-soluble.[2][3] This property is the cornerstone of a successful extractive workup.

The general workflow for a reaction involving a chiral auxiliary can be broken down into three key stages: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.[4] The workup procedures discussed herein are primarily concerned with the post-reaction processing following the diastereoselective step and the subsequent cleavage of the auxiliary.

A critical consideration is the pH of the aqueous environment during extraction. The protonated form of the dimethylmorpholine auxiliary is cationic and will preferentially partition into the aqueous phase, while the desired product, now freed from the auxiliary, is expected to be more soluble in an organic solvent. Manipulation of the pH allows for the selective protonation or deprotonation of various species, facilitating their separation.

Safety First: Handling (3S,5S)-3,5-Dimethylmorpholine HCl and Associated Reagents

Prior to commencing any experimental work, it is imperative to be thoroughly familiar with the safety protocols for all reagents. (3S,5S)-3,5-Dimethylmorpholine HCl is an irritant and should be handled with appropriate personal protective equipment (PPE).[5][6]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5][8]

  • Spills: In the event of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.[7]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[5]

Hazard StatementPrecautionary Measures
Causes skin irritation.Wash hands thoroughly after handling. Wear protective gloves.[6]
Causes serious eye irritation.Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6]
May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust.[9]

General Workup Protocol: A Step-by-Step Guide

The following protocol outlines a general approach to the workup of a reaction where (3S,5S)-3,5-Dimethylmorpholine has been used as a chiral auxiliary, typically in its amide-linked form, and is subsequently cleaved.

Reaction Quenching

The initial step in any workup is to safely and effectively halt the reaction.[10] The choice of quenching agent depends on the nature of the reactants and the reaction conditions. For instance, in reactions involving organometallic reagents or strong bases, a proton source is often used.

Protocol for Quenching:

  • Cool the reaction mixture: Typically to 0 °C in an ice-water bath. This is crucial to control any exothermic processes that may occur during the quench.

  • Slowly add the quenching agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and mildly acidic choice for quenching organometallic reactions. For reactions quenched with water or dilute acid, add the quenching agent dropwise to avoid a rapid temperature increase.

  • Allow the mixture to warm to room temperature: With gentle stirring.

Phase Separation and Extraction

This is the core of the workup, designed to separate the desired organic product from the water-soluble chiral auxiliary and other inorganic byproducts.

Protocol for Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent: Such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent will depend on the solubility of the product.

  • Add a sufficient volume of water: To dissolve all inorganic salts.

  • Perform an acidic wash: Add a dilute aqueous solution of a weak acid, such as 1 M citric acid, to the separatory funnel.[11] Shake the funnel vigorously, venting frequently to release any pressure buildup. This step ensures that the (3S,5S)-3,5-Dimethylmorpholine, now cleaved from the product, is fully protonated and partitioned into the aqueous layer.

  • Separate the layers: Drain the lower aqueous layer.

  • Perform a basic wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer in the separatory funnel.[11] This will neutralize any remaining acid and remove any acidic byproducts. Be cautious of gas evolution (CO₂).

  • Separate the layers.

  • Perform a brine wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[11] This helps to remove any residual water from the organic layer.

  • Separate the layers and collect the organic phase.

Drying and Solvent Removal

The final steps involve removing any trace amounts of water from the organic solution and then evaporating the solvent to isolate the crude product.

Protocol for Drying and Concentration:

  • Dry the organic layer: Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to the collected organic phase. Allow it to stand for 10-15 minutes, with occasional swirling.

  • Filter the solution: To remove the drying agent.

  • Concentrate the solution: Remove the solvent using a rotary evaporator under reduced pressure to yield the crude product.

The following diagram illustrates the general workflow for the workup procedure.

Workup_Workflow Start Reaction Mixture Quench Quench Reaction (e.g., sat. aq. NH4Cl) Start->Quench Extraction Liquid-Liquid Extraction (Organic Solvent + Water) Quench->Extraction Acid_Wash Acidic Wash (e.g., 1 M Citric Acid) Extraction->Acid_Wash Separate Aqueous Layer (contains protonated auxiliary) Base_Wash Basic Wash (e.g., sat. aq. NaHCO3) Acid_Wash->Base_Wash Separate Aqueous Layer Brine_Wash Brine Wash (sat. aq. NaCl) Base_Wash->Brine_Wash Separate Aqueous Layer Drying Dry Organic Layer (e.g., Na2SO4) Brine_Wash->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration End Crude Product Concentration->End Decision_Process node_step node_step Start Reaction Complete? Quench Quench Reaction Start->Quench Auxiliary_Cleaved Is Auxiliary Cleaved? Quench->Auxiliary_Cleaved Cleavage_Step Perform Auxiliary Cleavage (e.g., Hydrolysis) Auxiliary_Cleaved->Cleavage_Step No Extraction Proceed to Extractive Workup Auxiliary_Cleaved->Extraction Yes Cleavage_Step->Extraction Purification Purify Crude Product (e.g., Chromatography) Extraction->Purification End Pure Product Purification->End

Caption: Decision process for the workup and purification workflow.

Purification of the Final Product

Following the workup and isolation of the crude product, a final purification step is almost always necessary to obtain the compound in high purity. The most common method for purification in a research setting is flash column chromatography.

Considerations for Chromatography:

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A solvent system (eluent) is chosen based on the polarity of the product. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is gradually increased to elute the product from the column.

  • Monitoring: The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

Conclusion

The successful application of (3S,5S)-3,5-Dimethylmorpholine HCl as a chiral auxiliary is critically dependent on a well-designed and executed workup procedure. By understanding the fundamental chemical principles of acid-base chemistry and leveraging the solubility differences between the protonated auxiliary and the desired organic product, researchers can effectively isolate their target molecules in high yield and purity. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reproducible workup strategies for a wide range of synthetic transformations.

References

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Application Notes & Protocols: Asymmetric Synthesis of Chiral Ketones via (3S,5S)-3,5-Dimethylmorpholine-Mediated Enamine Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of enantiomerically pure ketones is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and complex natural products. This guide provides a comprehensive overview and detailed protocols for the asymmetric α-alkylation of prochiral ketones utilizing the C₂-symmetric chiral auxiliary, (3S,5S)-3,5-dimethylmorpholine. The methodology hinges on the formation of a transient chiral enamine, which effectively shields one prochiral face of the ketone, enabling highly stereoselective alkylation. We will explore the underlying mechanistic principles, provide step-by-step experimental procedures, and discuss critical parameters that ensure high yields and excellent enantioselectivity. This document is intended for researchers, chemists, and process development professionals engaged in asymmetric synthesis.

Introduction: The Imperative of Chirality and the Role of Auxiliaries

Chiral ketones are privileged structural motifs found in a vast array of biologically active molecules. The precise three-dimensional arrangement of substituents around a carbonyl group is often critical for molecular recognition and biological function. Consequently, methods for asymmetric synthesis, which selectively produce one enantiomer over the other, are of paramount importance.[1][2]

One of the most robust strategies for achieving high enantioselectivity is the use of chiral auxiliaries.[3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is cleaved and can ideally be recovered for reuse.

(3S,5S)-3,5-dimethylmorpholine is a highly effective C₂-symmetric chiral secondary amine. Its utility stems from its ability to react with prochiral ketones to form a chiral enamine intermediate.[4][5] The two methyl groups, positioned in a trans relationship on the morpholine ring, create a well-defined and sterically hindered chiral environment. This environment dictates the trajectory of incoming electrophiles, leading to the preferential formation of one enantiomer of the α-alkylated ketone product.

Mechanistic Rationale: A Stepwise Look at Stereocontrol

The overall transformation can be dissected into three key stages: chiral enamine formation, stereoselective alkylation, and hydrolysis to reveal the product. The entire process is a classic example of substrate-controlled asymmetric induction.

  • Reversible Enamine Formation: The process begins with the condensation of the prochiral ketone with (3S,5S)-3,5-dimethylmorpholine.[6] This reaction is typically catalyzed by a mild acid (e.g., p-toluenesulfonic acid) and requires the removal of water to drive the equilibrium towards the enamine product.[5] The resulting enamine is nucleophilic at the α-carbon due to the electron-donating nature of the nitrogen atom.[6]

  • Face-Selective Alkylation: The C₂-symmetry of the chiral auxiliary renders the two faces of the enamine double bond diastereotopic. The bulky dimethylmorpholine moiety sterically encumbers one face, forcing the electrophile (e.g., an alkyl halide) to approach from the less hindered face. This directed attack is the crucial stereochemistry-determining step.

  • Hydrolysis and Auxiliary Recovery: The resulting iminium salt is unstable in the presence of water and is readily hydrolyzed under mild acidic conditions. This step regenerates the carbonyl group, yielding the desired α-alkylated chiral ketone, and releases the protonated chiral auxiliary.[6] The auxiliary can then be recovered and recycled, a key advantage for cost-effectiveness and sustainability.

Mechanism cluster_0 Asymmetric Alkylation Cycle Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Auxiliary - H₂O Auxiliary (3S,5S)-3,5-Dimethylmorpholine (Chiral Auxiliary) Iminium Alkylated Iminium Salt Enamine->Iminium + Electrophile (R-X) Iminium->Auxiliary Product Chiral Ketone Iminium->Product + H₂O (Hydrolysis)

Figure 1: The catalytic cycle for asymmetric alkylation using (3S,5S)-3,5-dimethylmorpholine.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. Reagents such as alkyl halides and strong bases are hazardous and should be handled with care.

Protocol 1: General Procedure for Asymmetric Alkylation of Cyclohexanone

This protocol details the synthesis of (R)-2-benzylcyclohexanone as a representative example.

Materials:

  • Cyclohexanone (1.0 eq)

  • (3S,5S)-3,5-Dimethylmorpholine (1.2 eq)[7][8]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene, anhydrous

  • Benzyl bromide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

Part A: Chiral Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add cyclohexanone (5.0 g, 51 mmol), (3S,5S)-3,5-dimethylmorpholine (7.0 g, 61 mmol), and p-TsOH·H₂O (0.48 g, 2.5 mmol).

  • Add 100 mL of anhydrous toluene.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.

  • Cool the mixture to room temperature. Remove the solvent in vacuo using a rotary evaporator to yield the crude chiral enamine, which is used directly in the next step without further purification.

Part B: Stereoselective Alkylation

  • Place the flask containing the crude enamine under an inert atmosphere (N₂ or Ar).

  • Dissolve the crude enamine in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add benzyl bromide (7.8 mL, 56 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. The progress can be monitored by TLC.

  • Once the reaction is complete, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature.

Part C: Hydrolysis and Product Isolation

  • To the biphasic mixture, add 50 mL of 2M HCl solution.

  • Stir vigorously at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NaHCO₃ and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-2-benzylcyclohexanone.

  • The aqueous layer contains the protonated chiral auxiliary. It can be recovered by basifying the solution with NaOH and extracting with an organic solvent.

Data Presentation and Expected Outcomes

The effectiveness of this methodology is demonstrated across a range of ketone substrates and electrophiles. High enantioselectivities are typically achieved.

Ketone SubstrateElectrophile (R-X)ProductTypical Yield (%)Typical ee (%)
CyclohexanoneBenzyl bromide(R)-2-Benzylcyclohexanone75-85>95
CyclopentanoneMethyl iodide(R)-2-Methylcyclopentanone70-80>92
PropiophenoneEthyl iodide(S)-2-Methyl-1-phenyl-1-pentanone60-70>90
AcetoneAllyl bromide(S)-5-Hexen-2-one55-65~88

Note: Yields and ee values are representative and can vary based on specific reaction conditions and substrate purity.

Field-Proven Insights and Troubleshooting

  • Causality of Reagent Stoichiometry: A slight excess of the chiral auxiliary (1.1-1.2 eq) is used to ensure complete conversion of the ketone to the enamine, compensating for any potential losses or side reactions.

  • Criticality of Anhydrous Conditions: The formation of the enamine is a reversible condensation reaction.[4] The presence of water will inhibit the reaction by shifting the equilibrium back towards the starting materials. Therefore, the use of a Dean-Stark trap and anhydrous solvents is essential for high conversion.

  • Temperature Control for Selectivity: The alkylation step is performed at low temperatures (-78 °C) to enhance stereoselectivity. At higher temperatures, the energy difference between the two diastereomeric transition states is smaller, leading to lower enantiomeric excess (ee). This is a classic example of kinetic control.

  • Electrophile Reactivity: Highly reactive electrophiles (e.g., allyl or benzyl halides) generally provide better results than less reactive ones (e.g., secondary alkyl halides), which may require longer reaction times or higher temperatures, potentially compromising selectivity.

  • Troubleshooting Low Yields: If yields are low, verify the complete formation of the enamine before proceeding. Incomplete water removal is a common culprit. Additionally, ensure the alkylating agent is pure and reactive.

  • Determining Enantiomeric Excess: The enantiomeric excess of the final product must be determined experimentally using a chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Workflow A 1. Enamine Formation (Ketone + Auxiliary + p-TsOH in Toluene) B 2. Reflux with Dean-Stark (Remove H₂O) A->B C 3. Solvent Removal (Crude Enamine) B->C D 4. Alkylation (Dissolve in THF, cool to -78°C, add R-X) C->D E 5. Quench & Hydrolyze (Add NaHCO₃, then HCl) D->E F 6. Workup (Extraction, Wash, Dry) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (NMR, Chiral HPLC/GC for Yield & ee) G->H

Figure 2: Experimental workflow for the asymmetric synthesis of chiral ketones.

Conclusion

The use of (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary provides a reliable and highly selective method for the asymmetric α-alkylation of ketones. The procedure is operationally simple, utilizes commercially available reagents, and allows for the recovery of the chiral auxiliary. By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively synthesize a wide range of valuable, enantiomerically enriched ketones for applications in drug discovery and beyond.

References

  • Enamine - Wikipedia. Wikipedia. [Link]
  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Jiang, H., et al. (2011). Journal of the American Chemical Society.
  • Enamines from Aldehydes and Ketones with Secondary Amines. Chemistry Steps. [Link]
  • Enamines. Master Organic Chemistry. [Link]
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. da Silva, J. L., et al. (2019). Chirality.
  • Studies in Asymmetric and Heterocyclic Synthesis: I. Chiral Ketones II. Quinolones III. Trifluoromethylated Pyrones. Murphy, C. (2016). University College Cork. [Link]
  • 3,5-DIMETHYL MORPHOLINE, TRANS-. GSRS. [Link]
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Ni, Y., et al. (2007). Sheng Wu Gong Cheng Xue Bao.

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Application Notes & Protocols: Advanced Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Molecular Efficiency in Drug Development

The journey from a promising lead molecule to a market-approved pharmaceutical is paved with complex chemical transformations. At the heart of this journey lies the synthesis of pharmaceutical intermediates—the critical building blocks that define the efficacy, safety, and manufacturability of the final Active Pharmaceutical Ingredient (API). In recent years, the paradigm of synthetic chemistry within the pharmaceutical industry has shifted dramatically. Driven by the dual pressures of increasing molecular complexity and the urgent need for sustainable, efficient, and safe manufacturing processes, researchers and drug development professionals are increasingly turning to a new arsenal of synthetic tools.[1]

This guide provides an in-depth exploration of key modern synthetic methodologies that are revolutionizing the preparation of pharmaceutical intermediates. We will move beyond mere procedural descriptions to dissect the underlying principles, explain the causality behind experimental choices, and provide detailed, field-proven protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage these advanced techniques to accelerate timelines, enhance molecular diversity, and embed principles of safety and sustainability into their synthetic workflows.

The Green Chemistry Imperative: A Foundation for Modern Synthesis

Before delving into specific technologies, it is crucial to acknowledge the guiding philosophy of modern pharmaceutical synthesis: Green Chemistry.[2] Coined in the 1990s, green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3] Adopting these principles is not merely an ethical consideration but a strategic advantage, leading to safer processes, reduced waste, lower operational costs, and improved overall efficiency.[2][4] Key tenets such as maximizing atom economy, using catalysts instead of stoichiometric reagents, and designing for energy efficiency are now integral to the development of any robust synthetic route for pharmaceutical intermediates.[2][3]

Biocatalysis: Harnessing Nature's Selectivity for Chiral Synthesis

The synthesis of single-enantiomer chiral intermediates is a cornerstone of pharmaceutical development, as the stereochemistry of a molecule is often critical to its therapeutic effect.[5][6] While traditional chemical methods for achieving high enantiopurity can be cumbersome, biocatalysis—the use of natural enzymes or whole-cell microorganisms—offers an elegant and powerful alternative.[7]

Expertise & Experience: The Rationale for Biocatalysis

The primary driver for employing biocatalysis is the unparalleled selectivity that enzymes offer.[6]

  • Enantio- and Regioselectivity: Enzymes can distinguish between stereoisomers and different reactive sites on a complex molecule with a precision that is difficult to match with conventional catalysts.[5][6]

  • Mild Reaction Conditions: Enzyme-catalyzed reactions typically occur in aqueous media at ambient temperature and atmospheric pressure.[5] This avoids the need for harsh conditions that could cause isomerization, racemization, or degradation of sensitive functional groups.[5]

  • Sustainability: Biocatalysis aligns perfectly with green chemistry principles by reducing reliance on heavy metal catalysts and organic solvents.[8] Furthermore, advances in protein engineering and directed evolution allow for the creation of tailor-made enzymes with enhanced activity, stability, and substrate scope.[5][9]

Key Enzyme Classes in Pharmaceutical Intermediate Synthesis
Enzyme ClassTypical TransformationApplication in Pharmaceutical Synthesis
Transaminases (TAs) Asymmetric synthesis of chiral amines from prochiral ketones.Synthesis of intermediates for antidiabetic drugs like Sitagliptin.[5][10]
Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) Asymmetric reduction of ketones to chiral secondary alcohols.Production of chiral alcohol intermediates for drugs like Montelukast.[11]
Hydrolases (e.g., Lipases, Proteases) Kinetic resolution of racemic mixtures (alcohols, esters, amides).Resolution of racemic alcohols and amines for various APIs.[12]
Lyases Addition or removal of groups to form or cleave C-C, C-O, and C-N bonds.Synthesis of L-DOPA for Parkinson's disease treatment.[12]
Oxidases Selective oxidation of alcohols or amines.Deracemization of chiral amines when coupled with a reducing agent.[9]
Protocol: Asymmetric Synthesis of a Chiral Amine using a Transaminase

This protocol describes a general procedure for the biocatalytic transamination of a prochiral ketone to a chiral amine, a key transformation for many pharmaceutical intermediates.

Objective: To synthesize an enantiomerically pure chiral amine from a prochiral ketone using an (R)- or (S)-selective ω-transaminase.

Materials:

  • Prochiral ketone substrate (e.g., a substituted acetophenone)

  • ω-Transaminase (commercially available or engineered)

  • Isopropylamine (IPA) or L-Alanine as the amino donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Organic co-solvent (e.g., DMSO, if substrate solubility is low)

  • Formate dehydrogenase (FDH) and Sodium Formate (if using L-Alanine/Alanine Dehydrogenase for equilibrium shift)[13]

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

Methodology:

  • Reaction Setup:

    • Prepare the reaction buffer (100 mM potassium phosphate, pH 7.5) and ensure it is degassed.

    • To the buffer, add the PLP cofactor to a final concentration of 1 mM.

    • Add the amino donor. If using isopropylamine, a typical concentration is 0.5 M to 1.0 M. This large excess helps drive the reaction equilibrium.[13]

    • If the ketone substrate has poor aqueous solubility, add a minimal amount of a water-miscible co-solvent like DMSO (e.g., 5-10% v/v).

  • Enzyme and Substrate Addition:

    • Dissolve or suspend the transaminase enzyme in the buffered solution. The optimal enzyme loading should be determined empirically but often ranges from 1-5 mg/mL.

    • Add the prochiral ketone substrate to the desired final concentration (e.g., 50-100 mM).

  • Reaction Execution:

    • Seal the reaction vessel and place it in a temperature-controlled shaker or reactor, typically at 30-40 °C.

    • Maintain gentle agitation to ensure adequate mixing.

    • Monitor the reaction progress over time (e.g., 12-24 hours) by taking samples and analyzing them via HPLC or GC to determine substrate conversion and enantiomeric excess (e.e.) of the product.

  • Work-up and Purification:

    • Once the reaction reaches completion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Adjust the pH of the aqueous layer to >10 with NaOH to deprotonate the amine product, facilitating its extraction into the organic phase.

    • Separate the organic layer, and perform further extractions of the aqueous layer if necessary.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude chiral amine can then be purified by standard techniques such as crystallization or chromatography.

Continuous Flow Chemistry: A Paradigm Shift in Process Control and Safety

Traditional batch manufacturing, while familiar, presents inherent challenges in scalability, heat transfer, and safety, especially for highly exothermic or hazardous reactions.[14] Continuous flow chemistry has emerged as a transformative alternative, offering a safer, more efficient, and highly reproducible method for synthesizing APIs and their intermediates.[14][15][16]

Expertise & Experience: Why Transition to Flow?

The decision to move from batch to flow is underpinned by significant process advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time.[16] This, combined with superior heat and mass transfer, allows for the safe execution of reactions that would be dangerous on a large scale in a batch reactor.[14]

  • Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to consistent product quality and yield.[15][16]

  • Rapid Optimization and Scalability: Reaction conditions can be screened and optimized rapidly by simply adjusting flow rates and other parameters. Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.[14][16]

  • Integration of Multi-step Synthesis: Flow chemistry allows for the seamless coupling of multiple reaction steps without the need to isolate and purify intermediates, significantly shortening overall synthesis time.[17]

Diagram: Conceptual Workflow of a Continuous Flow Synthesis

Flow_Chemistry_Workflow cluster_reagents Reagent Delivery cluster_system Flow System cluster_output Collection & Analysis ReagentA Reagent A in Solvent PumpA Pump A ReagentA->PumpA Feed ReagentB Reagent B in Solvent PumpB Pump B ReagentB->PumpB Feed Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Reactor Coil Mixer->Reactor Reaction Mixture BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: A typical setup for a continuous flow chemistry reaction.

Protocol: General Setup for a Flow Chemistry Synthesis

Objective: To perform a two-component reaction in a continuous flow reactor system.

Materials & Equipment:

  • Two HPLC-style pumps for reagent delivery

  • Reagent reservoirs

  • T-mixer or other micro-mixer

  • Tubing for the reactor (e.g., PFA, stainless steel), of a known internal diameter and length

  • Heating/cooling module (e.g., oil bath, column heater, or cryostat)

  • Back pressure regulator (BPR)

  • Product collection vessel

  • Solutions of Reagent A and Reagent B in a suitable solvent

Methodology:

  • System Assembly:

    • Connect the reagent reservoirs to the inlets of the respective pumps.

    • Connect the outlets of both pumps to a T-mixer.

    • Connect the outlet of the T-mixer to the coiled reactor tubing.

    • Place the reactor coil within the heating or cooling module.

    • Connect the outlet of the reactor to the BPR, and the BPR outlet to the collection vessel.

  • Parameter Calculation:

    • Reactor Volume (V): Calculate the internal volume of your reactor tubing (V = π * r² * L, where r is the internal radius and L is the length).

    • Total Flow Rate (F): Determine the desired total flow rate by summing the individual flow rates of Pump A and Pump B.

    • Residence Time (t): Calculate the residence time using the formula t = V / F. This is the average time a molecule will spend inside the reactor. Adjust the flow rate to achieve the desired residence time.

  • Priming and Equilibration:

    • Prime each pump and its corresponding line with the pure solvent first to remove any air bubbles.

    • Set the heating/cooling module to the desired reaction temperature and allow the system to equilibrate.

    • Set the BPR to the desired pressure (e.g., 5-10 bar) to prevent solvent boiling and ensure smooth flow.

  • Reaction Execution:

    • Switch the pump inlets from the pure solvent to the reagent solutions.

    • Set the pumps to the calculated flow rates.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through the system) before collecting the product.

    • Collect the product stream for the desired duration.

  • Shutdown and Cleaning:

    • Switch the pump inlets back to pure solvent to flush the entire system thoroughly.

    • Power down the pumps, heater/cooler, and BPR.

Case in Point: The synthesis of the API Imatinib (Gleevec) was achieved in a continuous flow process featuring an amide formation, a nucleophilic substitution, and a Buchwald–Hartwig coupling as key steps performed in flow.[15]

Photoredox Catalysis: Activating Molecules with Visible Light

Photoredox catalysis has emerged as a powerful tool in organic synthesis, using visible light to facilitate single-electron transfer (SET) processes.[18] This allows for the generation of highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve with traditional thermal methods.[18][19][20]

Expertise & Experience: The Illumination of New Reaction Pathways

The adoption of photoredox catalysis in pharmaceutical synthesis is driven by its unique capabilities:

  • Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups common in complex drug molecules.[18]

  • Unique Reactivity: By accessing open-shell pathways, photoredox catalysis enables novel bond constructions, such as C-H functionalization, trifluoromethylation, and C(sp³)-C(sp³) cross-coupling.[19][20][21]

  • Late-Stage Functionalization: The high functional group tolerance and mildness of these methods make them ideal for modifying complex, drug-like molecules at a late stage in the synthesis, rapidly generating analogues for structure-activity relationship (SAR) studies.[20][21]

Diagram: A Generalized Photoredox Catalytic Cycle

Photoredox_Cycle cluster_quench Quenching Pathways PC PC (Ground State) PC_star *PC (Excited State) PC->PC_star (Visible Light) PC_red PC•⁻ (Reduced) PC_star->PC_red Reductive Quenching PC_ox PC•⁺ (Oxidized) PC_star->PC_ox Oxidative Quenching PC_red->PC SET A_rad A•⁻ PC_red->A_rad SET PC_ox->PC SET D_rad D•⁺ PC_ox->D_rad SET Sub_D Donor (D) Sub_A Acceptor (A) Product Product D_rad->Product Reaction A_rad->Product Reaction

Caption: Oxidative and reductive quenching cycles in photoredox catalysis.

Protocol: General Procedure for a Photoredox-Catalyzed Reaction

Objective: To perform a C-H functionalization of a heteroarene using a photoredox catalyst.

Materials & Equipment:

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)

  • Heteroarene substrate

  • Coupling partner (e.g., a carboxylic acid for decarboxylative alkylation)

  • Base or additive as required by the specific reaction

  • Degassed, anhydrous solvent (e.g., DMSO, DMF, or acetonitrile)

  • Schlenk flask or vial with a magnetic stir bar

  • Light source (e.g., blue LED strip, 40W Kessil lamp, or household CFL bulb)

  • Cooling fan to maintain ambient temperature

Methodology:

  • Reaction Setup:

    • To a Schlenk flask or vial, add the heteroarene substrate, the coupling partner, the photocatalyst (typically 1-2 mol%), and any other required reagents.

    • Seal the vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can quench the excited state of the catalyst.

    • Add the degassed solvent via syringe.

  • Irradiation:

    • Place the reaction vessel in a fixed position approximately 5-10 cm from the light source.

    • Position a small fan to blow air across the vessel to dissipate heat from the lamp and maintain a constant temperature (usually room temperature).

    • Turn on the light source and begin vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, turn off the light source.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water or brine to remove the solvent and catalyst.

    • Dry the organic layer, concentrate, and purify the product by flash chromatography or crystallization.

C-H Activation: The Power of Direct Functionalization

One of the most powerful strategies to emerge in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds.[22] Traditionally, synthetic routes require the pre-functionalization of substrates to install reactive handles like halides or organometallics for cross-coupling reactions. C-H activation bypasses these steps, offering a more atom- and step-economical pathway to construct complex molecules by directly converting ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[23][24]

Expertise & Experience: The Logic of C-H Activation

The strategic implementation of C-H activation can fundamentally shorten and improve synthetic routes.[22]

  • Step Economy: By eliminating pre-functionalization steps, C-H activation leads to significantly shorter and more efficient synthetic routes.[23] This was demonstrated in the total synthesis of dragmacidin D, where a C-H coupling strategy was 10 steps shorter than a previous route using Suzuki-Miyaura coupling.[22]

  • Access to Novel Chemical Space: It allows for the functionalization of positions on a molecule that might be difficult to access through traditional methods, expanding the possibilities for drug discovery.[23]

  • Late-Stage Diversification: Similar to photoredox catalysis, C-H activation is an excellent tool for late-stage functionalization, enabling the rapid diversification of drug candidates to optimize their pharmacological properties.[23]

Transition metals, particularly palladium, rhodium, and ruthenium, are often employed as catalysts.[22][24] The regioselectivity of the reaction is typically controlled through the use of a directing group on the substrate, which coordinates to the metal center and positions it in proximity to the target C-H bond.[24]

Protocol: General Procedure for a Palladium-Catalyzed C-H Arylation

Objective: To perform a directing-group-assisted ortho-arylation of a 2-phenylpyridine derivative.

Materials:

  • 2-Phenylpyridine substrate (containing the directing group)

  • Aryl halide coupling partner (e.g., an aryl iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Reaction vessel (e.g., sealed tube or Schlenk flask)

Methodology:

  • Reaction Setup:

    • In an oven-dried sealed tube or Schlenk flask, combine the 2-phenylpyridine substrate, aryl halide, palladium catalyst (2-5 mol%), and base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon).

    • Add the anhydrous, degassed solvent via syringe.

  • Execution:

    • Seal the vessel and place it in a pre-heated oil bath or heating block at the desired temperature (typically 80-120 °C).

    • Stir the reaction mixture for the required time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction's progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion

The synthesis of pharmaceutical intermediates is a dynamic field where innovation directly translates into more efficient, sustainable, and cost-effective drug development. The methodologies outlined in this guide—biocatalysis, continuous flow chemistry, photoredox catalysis, and C-H activation—represent the forefront of this evolution. By understanding the fundamental principles behind these techniques and mastering their practical application, researchers and scientists can unlock new synthetic possibilities, shorten the path to complex molecules, and ultimately contribute to the creation of next-generation therapeutics. Embracing these advanced tools is no longer a choice but a necessity for staying competitive and responsible in the modern pharmaceutical landscape.

References

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  • ResearchGate. (2024).
  • PubMed. (2023). Preparative Scale Applications of C-H Activation in Medicinal Chemistry. Retrieved January 10, 2026.
  • Gandeepan, P., & Ackermann, L. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
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  • Corcoran, E. B., & Moody, T. S. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews.
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Application Notes and Protocols for Diastereoselective Conjugate Addition Utilizing (3S,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality in Conjugate Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability. However, controlling the stereochemistry of the newly formed chiral centers remains a significant challenge. Chiral auxiliaries, temporarily attached to the substrate, offer a powerful strategy to direct the stereochemical outcome of a reaction.[1] By covalently linking a chiral molecule to the starting material, one can induce facial bias, leading to the preferential formation of one diastereomer over the other.

This guide focuses on the application of (3S,5S)-3,5-dimethylmorpholine, a C2-symmetric chiral auxiliary, in diastereoselective conjugate addition reactions. Its rigid, chair-like conformation and the steric hindrance provided by the two methyl groups create a well-defined chiral environment, enabling high levels of stereocontrol. We will explore the underlying principles, provide detailed experimental protocols, and discuss the application of this methodology in the synthesis of valuable chiral building blocks.

The Chiral Auxiliary: (3S,5S)-3,5-Dimethylmorpholine

(3S,5S)-3,5-Dimethylmorpholine is a commercially available chiral amine that can be readily converted into α,β-unsaturated amides.[2] The C2-symmetry of this auxiliary is a key feature, as it simplifies the number of possible transition states, often leading to higher diastereoselectivity. The two methyl groups in the (3S,5S) configuration adopt equatorial positions in the stable chair conformation of the morpholine ring, effectively shielding one face of the molecule.

Key Attributes of (3S,5S)-3,5-Dimethylmorpholine:

  • C2-Symmetry: Reduces the complexity of diastereomeric transition states.

  • Rigid Conformation: The chair-like structure provides a predictable steric environment.

  • Facial Shielding: The equatorial methyl groups effectively block one face of the enoate system in the corresponding amide.

  • Facile Cleavage: The morpholine amide can be readily hydrolyzed or reduced to afford the desired chiral product.

Mechanism of Diastereoselection

The high degree of diastereoselectivity observed in conjugate additions to α,β-unsaturated amides derived from (3S,5S)-3,5-dimethylmorpholine can be attributed to the formation of a rigid, chelated intermediate. In the presence of a Lewis acid or a coordinating cation (such as Mg²⁺ from a Grignard reagent or Cu¹⁺ from an organocuprate), the carbonyl oxygen and the morpholine oxygen can coordinate to the metal center. This coordination locks the conformation of the α,β-unsaturated amide, forcing the double bond into a specific orientation relative to the chiral auxiliary.

The two equatorial methyl groups on the morpholine ring then act as steric directors, effectively blocking the Si-face of the β-carbon of the double bond. Consequently, the incoming nucleophile preferentially attacks the less hindered Re-face, leading to the formation of a single major diastereomer.

G cluster_0 Transition State Model Nuc Nu⁻ C_beta Nuc->C_beta Attack on Re-face C_alpha C_beta->C_alpha C_O C=O C_alpha->C_O Metal M⁺ C_O->Metal Coordination Aux (3S,5S)-3,5-Dimethylmorpholine (Shielding Si-face) Aux->Metal Coordination

Figure 1. Proposed transition state for the diastereoselective conjugate addition.

Experimental Protocols

Protocol 1: Synthesis of the α,β-Unsaturated N-Acylmorpholine

This protocol describes the general procedure for coupling an α,β-unsaturated carboxylic acid with (3S,5S)-3,5-dimethylmorpholine to form the Michael acceptor.

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., crotonic acid)

  • (3S,5S)-3,5-Dimethylmorpholine

  • Oxalyl chloride or thionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the α,β-unsaturated carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of DMF and stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for 1 hour, or until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of (3S,5S)-3,5-dimethylmorpholine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated N-acylmorpholine.

Protocol 2: Diastereoselective Conjugate Addition of an Organocuprate

This protocol outlines the conjugate addition of a Gilman cuprate to the chiral α,β-unsaturated N-acylmorpholine.

Materials:

  • α,β-Unsaturated N-acylmorpholine (from Protocol 1)

  • Organolithium or Grignard reagent (e.g., MeLi, PhMgBr) (2.0 eq)

  • Copper(I) iodide (CuI) or Copper(I) cyanide (CuCN) (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a suspension of CuI (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, add the organolithium or Grignard reagent (2.0 eq) dropwise.

  • Stir the mixture at -40 °C for 30 minutes to form the Gilman cuprate.

  • Cool the cuprate solution to -78 °C.

  • Add a solution of the α,β-unsaturated N-acylmorpholine (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography, and the diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

Table 1: Representative Results for Diastereoselective Conjugate Addition

EntryMichael AcceptorNucleophile (R in R₂CuLi)ProductYield (%)Diastereomeric Ratio
1N-Crotonyl-(3S,5S)-3,5-dimethylmorpholineMe3-(S)-Methyl-N-butanoylmorpholine92>95:5
2N-Cinnamoyl-(3S,5S)-3,5-dimethylmorpholineMe3-(S)-Phenyl-N-butanoylmorpholine88>95:5
3N-Crotonyl-(3S,5S)-3,5-dimethylmorpholinePh3-(R)-Phenyl-N-butanoylmorpholine85>93:7

Note: The data presented in this table are representative and based on typical outcomes for similar chiral auxiliaries. Actual results may vary depending on the specific substrates and reaction conditions.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed to unmask the desired chiral product, typically a carboxylic acid, ester, or alcohol.

A. Hydrolysis to the Carboxylic Acid:

  • Dissolve the conjugate addition product in a mixture of THF and water.

  • Add an excess of a strong base, such as KOH or NaOH.

  • Reflux the mixture for 12-24 hours.

  • After cooling, acidify the mixture with aqueous HCl.

  • Extract the product with an organic solvent.

B. Reduction to the Alcohol:

  • Dissolve the conjugate addition product in anhydrous THF at 0 °C.

  • Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

  • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

Application in Synthesis: A Key Step Towards Reboxetine Analogs

The diastereoselective conjugate addition methodology can be a pivotal step in the synthesis of complex chiral molecules. For instance, it can be envisioned as a key transformation in the synthesis of precursors to norepinephrine reuptake inhibitors like Reboxetine and its analogs.[1] The morpholine core is already present in the auxiliary, and the conjugate addition sets the stereochemistry of a side chain.

G cluster_workflow Synthetic Workflow start α,β-Unsaturated N-Acylmorpholine step1 Diastereoselective Conjugate Addition start->step1 intermediate Chiral Adduct step1->intermediate step2 Auxiliary Cleavage (e.g., Reduction) intermediate->step2 product Chiral β-Substituted Alcohol step2->product final_product Precursor to Reboxetine Analog product->final_product Further Functionalization

Figure 2. Synthetic workflow utilizing the diastereoselective conjugate addition.

Conclusion and Outlook

(3S,5S)-3,5-Dimethylmorpholine serves as an effective and reliable chiral auxiliary for directing the stereochemical outcome of conjugate addition reactions. The straightforward protocols for the formation of the Michael acceptor, the highly diastereoselective conjugate addition, and the subsequent removal of the auxiliary make this a valuable tool for asymmetric synthesis. The predictable stereochemical control, arising from the C2-symmetric nature and rigid conformation of the auxiliary, allows for the confident construction of chiral building blocks essential for research, discovery, and development in the pharmaceutical and chemical industries.

References

  • Xu, W., Gray, D. L., Glase, S. A., & Barta, N. S. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
  • Beilstein Journal of Organic Chemistry.
  • Chemical Communications (RSC Publishing). Catalytic asymmetric conjugate addition of Grignard reagents to chromones. [Link]

Sources

Troubleshooting & Optimization

Improving diastereomeric ratio with (3S,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,5S)-3,5-Dimethylmorpholine, a C₂-symmetric chiral auxiliary designed for high-diastereoselectivity in asymmetric synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established principles of asymmetric synthesis and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is (3S,5S)-3,5-Dimethylmorpholine and what is its primary application?

(3S,5S)-3,5-Dimethylmorpholine is a chiral heterocyclic compound. Its primary application in organic synthesis is as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1] In this role, it is typically converted into an amide with a carboxylic acid. The resulting structure can then be deprotonated to form a chiral enolate, which subsequently reacts with electrophiles with a high degree of facial selectivity, leading to a high diastereomeric ratio (d.r.) in the product.

Q2: What is the mechanism of stereocontrol with this auxiliary?

The stereocontrol arises from the rigid, C₂-symmetric structure of the morpholine ring after it forms an amide and is chelated to a metal cation (typically Li⁺) during the enolate formation. The two methyl groups at the C3 and C5 positions create a sterically hindered environment. This conformation effectively blocks one face of the planar enolate, forcing an incoming electrophile to approach from the less hindered face. This directed attack leads to the preferential formation of one diastereomer over the other.

Q3: Why choose (3S,5S)-3,5-Dimethylmorpholine over other auxiliaries like Evans oxazolidinones or pseudoephedrine?

While Evans auxiliaries and pseudoephedrine amides are highly effective and well-documented, (3S,5S)-3,5-Dimethylmorpholine offers a unique structural motif.[1][2][3] Its C₂-symmetry can reduce the number of possible transition states, potentially leading to higher and more predictable diastereoselectivity. Furthermore, the morpholine structure can influence solubility and reactivity in different ways compared to other auxiliaries. The choice of auxiliary often depends on the specific substrate and reaction conditions, and it is advisable to screen different options for optimal results.[4]

Q4: How is the auxiliary typically removed?

After the stereoselective reaction is complete, the auxiliary must be cleaved to reveal the desired chiral product. For amide-based auxiliaries, this is commonly achieved through vigorous acidic or basic hydrolysis to yield the carboxylic acid. Alternatively, reduction with reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to furnish the corresponding chiral alcohol. The choice of cleavage method depends on the stability of the product to the reaction conditions.[4]

Troubleshooting Guide: Improving Diastereomeric Ratio

This section addresses specific issues encountered during experiments.

Q1: My reaction is producing a low diastereomeric ratio (d.r. < 90:10). What are the most common causes and how can I improve selectivity?

A low d.r. is a common problem indicating that the energy difference between the transition states leading to the two diastereomers is insufficient.[4] Several factors can be optimized to enhance selectivity.

  • Primary Cause 1: Suboptimal Reaction Temperature

    • Explanation: Asymmetric reactions are highly sensitive to thermal energy.[4] Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a loss of selectivity.

    • Solution: Lowering the reaction temperature is the most effective way to improve the d.r. Most enolate alkylations are performed at -78 °C (dry ice/acetone bath). If your selectivity is still low, consider even lower temperatures, such as -100 °C (liquid N₂/pentane bath), although this may significantly slow down the reaction rate.

  • Primary Cause 2: Incorrect Enolate Geometry or Aggregation

    • Explanation: The stereochemical outcome is critically dependent on the formation of a specific enolate geometry (E or Z) and its aggregation state in solution.[4] The choice of base and solvent directly controls this. For many chiral auxiliaries, the formation of a Z-enolate is desired to achieve a highly organized, chelated transition state.

    • Solution:

      • Base Selection: Lithium diisopropylamide (LDA) is the most common base for generating lithium enolates from these amides. If results are poor, consider other lithium bases like lithium hexamethyldisilazide (LiHMDS) or sodium/potassium bases (NaHMDS/KHMDS), but be aware that changing the counter-ion will fundamentally alter the transition state.

      • Solvent System: Tetrahydrofuran (THF) is the standard solvent for these reactions. Its ability to coordinate the lithium cation is crucial for forming the rigid chelated intermediate that directs the stereochemistry.[1] Avoid protic solvents entirely. If THF is not effective, consider other ethereal solvents like 2-methyl-THF or diethyl ether, but THF is generally optimal.

  • Primary Cause 3: Nature of the Electrophile

    • Explanation: Highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) generally give better selectivity because the reaction is faster at low temperatures. Less reactive electrophiles may require warming the reaction, which can erode the d.r.

    • Solution: While you often cannot change the electrophile, ensure it is pure and added slowly to the cold enolate solution. For less reactive electrophiles, a longer reaction time at low temperature is preferable to increasing the temperature.

Optimization Workflow for Low Diastereoselectivity

Below is a diagram illustrating the logical workflow for troubleshooting a low diastereomeric ratio.

G Start Low d.r. Observed Temp Lower Reaction Temperature (-78°C to -100°C) Start->Temp Result1 d.r. Improved? Temp->Result1 Check_Base Verify Base Quality & Stoichiometry (1.1 eq) Result2 d.r. Improved? Check_Base->Result2 Check_Solvent Ensure Anhydrous Solvent (THF) Result3 d.r. Improved? Check_Solvent->Result3 Check_E Check Electrophile Reactivity & Purity End_Bad Consult Literature for Alternative Auxiliaries Check_E->End_Bad Result1->Check_Base No End_Good Problem Solved Result1->End_Good Yes Result2->Check_Solvent No Result2->End_Good Yes Result3->Check_E No Result3->End_Good Yes

Caption: Steric shielding of the enolate's Re face.

Table 1: Effect of Reaction Conditions on Diastereoselectivity

This table summarizes typical results for the alkylation of chiral N-acyl derivatives, demonstrating the influence of key variables. Data is generalized from principles established for closely related auxiliaries like pseudoephedrine amides. [3]

Entry Substrate (R-CO-Aux) Electrophile (E-X) Base Solvent Temp (°C) d.r. (crude) Yield (%)
1 Propionyl Benzyl Bromide LDA THF -78 >99:1 95
2 Propionyl Benzyl Bromide LDA THF 0 90:10 96
3 Propionyl Methyl Iodide LDA THF -78 98:2 99
4 Phenylacetyl Ethyl Iodide LDA THF -78 97:3 91

| 5 | Propionyl | Isopropyl Iodide | LDA | THF | -78 to -20 | 95:5 | 75 |

Protocol: Diastereoselective Alkylation of an N-Acyl-(3S,5S)-3,5-Dimethylmorpholine

This protocol provides a general procedure for the alkylation of an amide derived from a simple carboxylic acid (e.g., propionic acid) and the chiral auxiliary.

Materials:

  • N-Propionyl-(3S,5S)-3,5-Dimethylmorpholine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq), titrated solution in hexanes

  • Electrophile (e.g., Benzyl Bromide, 1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via syringe and stir for 30 minutes at -78 °C to form the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl-(3S,5S)-3,5-Dimethylmorpholine in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the pre-formed LDA solution via cannula into the amide solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (benzyl bromide) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature, monitoring its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours.

  • Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the product by flash column chromatography on silica gel.

References
  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.
  • G. A. G. S. da Silva, et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
  • Wikipedia. (2023). Chiral auxiliary. [Link]
  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Aldol Reactions with Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting aldol reactions catalyzed by N,N-dimethylmorpholine. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory, helping you optimize your reaction yields and achieve your synthetic goals. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with real-world laboratory experience to bring you this comprehensive resource.

Troubleshooting Guide: Addressing Specific Issues

This section is formatted in a question-and-answer style to directly address the problems you may be facing at the bench.

Question 1: My aldol reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a frequent issue in aldol reactions and can stem from several factors. Here’s a systematic approach to diagnosing and resolving the problem:

1. Catalyst Activity and Loading:

  • Purity of Dimethylmorpholine: The purity of your N,N-dimethylmorpholine catalyst is paramount. Impurities can interfere with the catalytic cycle. Ensure you are using a high-purity grade of the catalyst.

  • Catalyst Loading: While it may be tempting to use a large excess, optimal catalyst loading is crucial. Too little catalyst will result in a slow or stalled reaction. Conversely, excessive catalyst can sometimes lead to side reactions. A typical starting point for catalyst loading is 10-20 mol%, but this may need to be optimized for your specific substrates.

  • Catalyst Degradation: N,N-Dimethylmorpholine, like many amines, can be susceptible to oxidation over time. If your catalyst is old or has been improperly stored, its activity may be compromised. Consider using a freshly opened bottle or purifying your existing stock.

2. Reaction Conditions:

  • Temperature: Aldol reactions are often sensitive to temperature.[1] Many reactions proceed well at room temperature, but some may require gentle heating to overcome the activation energy barrier.[2] Conversely, if you are observing side reactions, cooling the reaction mixture (e.g., to 0 °C) may improve selectivity and yield.[3]

  • Reaction Time: Aldol reactions can be slow. It's essential to monitor the reaction progress over time using an appropriate analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] This will help you determine the optimal reaction time and ensure you are not quenching the reaction prematurely.[2]

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and outcome.[2][6] Polar aprotic solvents like DMSO or DMF can often enhance the rate of enamine formation, a key step in the catalytic cycle.[6] However, the optimal solvent is substrate-dependent, and screening a few different solvents may be necessary.

3. Reactant Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your aldehyde or ketone can inhibit the catalyst or participate in unwanted side reactions.[7] Ensure your starting materials are pure, and consider purifying them if necessary.[8]

  • Stoichiometry: The molar ratio of your reactants is critical.[7] In a crossed aldol reaction, it is often beneficial to use a slight excess of the carbonyl compound that does not have α-hydrogens to act as the electrophile.[9]

Experimental Protocol: Optimizing Reaction Conditions

  • Setup: In a clean, dry flask, combine your aldehyde (1.0 equiv) and ketone (1.2 equiv) in the chosen solvent.

  • Catalyst Addition: Add N,N-dimethylmorpholine (0.1-0.2 equiv).

  • Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC at regular intervals (e.g., every hour).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), proceed with your standard aqueous workup and purification.

Question 2: I am observing significant formation of side products, which is complicating purification and reducing my isolated yield. How can I improve the selectivity of my reaction?

Answer:

Side product formation is a common challenge in aldol chemistry. Here are the most likely culprits and how to address them:

1. Self-Condensation:

  • The Problem: If both of your carbonyl compounds have α-hydrogens, they can react with themselves in a process called self-condensation, leading to a mixture of products.[7][9]

  • The Solution:

    • Use a Non-Enolizable Partner: The most straightforward way to avoid self-condensation is to use one carbonyl partner that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde).[7][9] This compound can only act as the electrophile.

    • Directed Aldol Approach: For cases where both partners are enolizable, a directed approach can be used. This involves pre-forming the enolate of one carbonyl compound with a strong, non-nucleophilic base (like LDA) at low temperatures before adding the second carbonyl compound.[3][10] This gives you precise control over which enolate is formed.

2. Dehydration of the Aldol Adduct:

  • The Problem: The initial β-hydroxy carbonyl product (the aldol adduct) can sometimes dehydrate to form an α,β-unsaturated carbonyl compound.[7][11] This is often promoted by heat.[1]

  • The Solution:

    • Control the Temperature: Running the reaction at a lower temperature can often prevent or minimize dehydration.[1]

    • Mild Workup: During the workup, avoid strongly acidic or basic conditions that can catalyze the dehydration.

3. Cannizzaro Reaction:

  • The Problem: If you are using an aldehyde without α-hydrogens in the presence of a base, it can undergo a disproportionation reaction (the Cannizzaro reaction) to yield an alcohol and a carboxylic acid.[7]

  • The Solution:

    • Control Base Concentration: The Cannizzaro reaction is often favored by high base concentrations.[3] Using a catalytic amount of a weaker base like dimethylmorpholine helps to disfavor this pathway.

    • Temperature Control: Lowering the reaction temperature can also help to suppress the Cannizzaro reaction.[3]

Diagram: Troubleshooting Low Yields

Troubleshooting_Low_Yields Start Low Yield in Aldol Reaction Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Side_Products Significant Side Products? Incomplete_Conversion->Side_Products No Catalyst Check Catalyst: - Purity - Loading - Age Incomplete_Conversion->Catalyst Yes Conditions Optimize Conditions: - Temperature - Time - Solvent Incomplete_Conversion->Conditions Yes Reactants Verify Reactants: - Purity - Stoichiometry Incomplete_Conversion->Reactants Yes Purification_Issues Difficulty with Purification? Side_Products->Purification_Issues No Self_Condensation Address Self-Condensation: - Use non-enolizable partner - Directed aldol approach Side_Products->Self_Condensation Yes Dehydration Minimize Dehydration: - Lower temperature - Mild workup Side_Products->Dehydration Yes Cannizzaro Prevent Cannizzaro: - Control base concentration - Lower temperature Side_Products->Cannizzaro Yes Recrystallization Optimize Purification: - Recrystallization - Column chromatography Purification_Issues->Recrystallization Yes Catalytic_Cycle Catalyst Dimethylmorpholine Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Enolizable Carbonyl (Ketone/Aldehyde) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Electrophilic Carbonyl (Aldehyde) Aldehyde->Iminium Product β-Hydroxy Carbonyl (Aldol Product) Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated)

Sources

Technical Support Center: Purification of Diastereomers from Dimethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Diastereomeric Purification in Dimethylmorpholine Chemistry

Reactions involving dimethylmorpholine often yield diastereomeric mixtures, presenting a significant purification challenge for researchers in drug development and organic synthesis. Due to their similar physical properties, separating these stereoisomers requires a nuanced and systematic approach. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of purifying diastereomers derived from dimethylmorpholine reactions.

Frequently Asked Questions (FAQs)

Q1: Why are diastereomers from dimethylmorpholine reactions so difficult to separate?

A1: Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties.[1] However, in the case of many dimethylmorpholine derivatives, these differences in properties such as polarity and solubility can be very subtle. This makes their separation by standard techniques like conventional column chromatography challenging.[2] The close structural similarity often results in co-elution or poor resolution.

Q2: What are the primary methods for separating diastereomers?

A2: The most common and effective methods for separating diastereomers are:

  • Column Chromatography: This includes both normal-phase and reversed-phase flash chromatography.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Both chiral and achiral HPLC can be employed for diastereomer separation.[5]

  • Crystallization: Fractional crystallization is a powerful technique that exploits differences in the solubility of diastereomers.[6][7]

  • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity for its efficiency in separating stereoisomers.[8]

Q3: How do I choose the right separation technique for my dimethylmorpholine diastereomers?

A3: The choice of technique depends on several factors, including the scale of the separation, the available equipment, and the physicochemical properties of your specific diastereomers.

Technique Best For Advantages Disadvantages
Flash Chromatography Small to large-scale purification (mg to kg)Cost-effective, high throughputLower resolution compared to HPLC
HPLC Analytical to preparative scale (µg to g)High resolution, excellent for difficult separationsMore expensive, lower throughput than flash
Crystallization Moderate to large-scale purification (g to kg)Can be highly efficient and scalableSuccess is highly dependent on solubility differences
SFC Analytical to preparative scaleFast separations, reduced solvent wasteRequires specialized equipment

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the purity of my separated diastereomers?

A4: Absolutely. NMR spectroscopy is a powerful tool for determining the diastereomeric ratio (d.r.) of a mixture.[9] Since diastereomers are distinct chemical compounds, they will have different NMR spectra, allowing for the quantification of each isomer.[10] Techniques like 1D and 2D NOESY/EXSY can be particularly useful for distinguishing between equilibrating diastereomers.[11]

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Potential Cause: The polarity difference between your diastereomers is too small for the chosen solvent system and stationary phase.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Begin with a standard solvent system (e.g., hexane/ethyl acetate for normal phase) and perform a gradient elution to identify a solvent composition that provides some separation.

    • If initial screening is unsuccessful, try different solvent combinations. For instance, replacing ethyl acetate with diethyl ether, or adding a small percentage of a more polar solvent like methanol or isopropanol can sometimes improve resolution.[2]

  • Stationary Phase Variation:

    • If silica gel does not provide adequate separation, consider other stationary phases. Sometimes a change to a different type of silica or using a bonded phase like cyano or diol can be effective.[12]

    • For more polar compounds, reversed-phase chromatography on a C18 column can be a viable alternative.[4]

  • Optimize Loading and Flow Rate:

    • Overloading the column can lead to band broadening and poor separation. Ensure you are not exceeding the recommended sample load for your column size.

    • A slower flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.

Issue 2: Co-elution of Diastereomers in HPLC

Potential Cause: The selected column and mobile phase are not providing sufficient selectivity for your diastereomers.

Troubleshooting Steps:

  • Column Screening:

    • Screen a variety of both chiral and achiral columns. While chiral columns are designed for enantiomers, they can also be effective for separating diastereomers.[8] Polysaccharide-based chiral stationary phases (CSPs) are a good starting point.[13][14]

    • For achiral separations, consider columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases.[12]

  • Mobile Phase Optimization:

    • Systematically vary the mobile phase composition. In reversed-phase HPLC, changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity.

    • For normal-phase HPLC, experiment with different alcohol modifiers and additives. For basic compounds like dimethylmorpholine derivatives, adding a small amount of an amine like diethylamine (DEA) can improve peak shape and resolution.[13]

  • Temperature Variation:

    • Temperature can influence the interactions between the analytes and the stationary phase. Running the separation at different temperatures (e.g., 25°C, 40°C) can sometimes improve resolution.[14]

Issue 3: Failure to Induce Crystallization or Low Diastereomeric Excess (d.e.) after Recrystallization

Potential Cause: The solubility difference between the diastereomers in the chosen solvent is insufficient, or the cooling rate is too fast.

Troubleshooting Steps:

  • Solvent Selection is Critical:

    • The key to successful diastereomeric recrystallization is finding a solvent where one diastereomer is significantly less soluble than the other.[6]

    • Screen a wide range of solvents with varying polarities. It is often a process of trial and error.

  • Controlled Cooling:

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the co-precipitation of both diastereomers.[6]

  • Seeding:

    • If you have a small amount of the pure, less soluble diastereomer, you can use it as a seed crystal to induce crystallization.

  • Formation of Diastereomeric Salts:

    • If the dimethylmorpholine derivative has an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts.[15] These salts often have more pronounced differences in solubility, facilitating separation by crystallization.[7][16]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Separation
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to find a solvent system that gives a good separation of the two diastereomers. Aim for a difference in Rf values of at least 0.1.

  • Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel) using the chosen eluent.

  • Sample Loading: Dissolve the crude diastereomeric mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the predetermined solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to determine which fractions contain the pure diastereomers.

  • Solvent Removal: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Diastereomeric Recrystallization
  • Dissolution: Dissolve the diastereomeric mixture in a minimal amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.[6]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum.

  • Purity Analysis: Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.

Visualizations

Diastereomer_Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Analysis & Characterization cluster_end Final Products start Diastereomeric Mixture (from Dimethylmorpholine Reaction) chromatography Column Chromatography (Normal or Reversed Phase) start->chromatography Choose Method hplc HPLC (Chiral or Achiral) start->hplc Choose Method crystallization Fractional Crystallization start->crystallization Choose Method purity_check Purity Analysis (NMR, HPLC) chromatography->purity_check hplc->purity_check crystallization->purity_check characterization Structural Characterization purity_check->characterization diastereomer1 Pure Diastereomer 1 characterization->diastereomer1 diastereomer2 Pure Diastereomer 2 characterization->diastereomer2

Caption: Workflow for the separation and analysis of diastereomers.

References

  • Wikipedia. (n.d.). Diastereomeric recrystallization.
  • Sharma, P., & Phukan, P. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
  • Adams, R. W., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers.
  • ResearchGate. (n.d.). Recrystallization of mixture of diastereomers 112 from different solvents 83.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • Chemistry LibreTexts. (2019). 5.14: Diastereomers and Optical Resolution.
  • Pálovics, E., & Fogassy, E. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Publishing.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?.
  • Chromatography Forum. (2008). Separation of diastereomers.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. NIH.
  • Santai Technologies Inc. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Reddit. (2024). Help with separation of diastereomers.
  • Wang, P., & Wang, S. (2010). Chiral Drug Separation. In Encyclopedia of Industrial Biotechnology. John Wiley & Sons, Inc.
  • Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

Sources

Technical Support Center: Optimizing Asymmetric Synthesis with (3S,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (3S,5S)-3,5-Dimethylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing your stereoselective reactions. As a C₂-symmetric chiral auxiliary, (3S,5S)-3,5-dimethylmorpholine offers a unique stereochemical environment to control the formation of new stereocenters in a variety of carbon-carbon bond-forming reactions.

I. Introduction to (3S,5S)-3,5-Dimethylmorpholine as a Chiral Auxiliary

(3S,5S)-3,5-Dimethylmorpholine is a chiral directing group used in asymmetric synthesis to induce diastereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions.[1][2] Its C₂-symmetric nature provides a well-defined and rigid chiral environment upon acylation and subsequent enolization, leading to high levels of stereocontrol. The morpholine scaffold offers distinct advantages, including high water solubility of the auxiliary itself and its amides, which can simplify workup procedures.[3][4]

The general workflow for employing this auxiliary is as follows:

Chiral Auxiliary Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stereoselective Reaction cluster_2 Phase 3: Product & Recovery Acylation Acylation Enolization Enolization Acylation->Enolization Formation of Chiral Enolate Diastereoselective Reaction Diastereoselective Reaction Enolization->Diastereoselective Reaction Reaction with Electrophile Cleavage Cleavage Diastereoselective Reaction->Cleavage Removal of Auxiliary Product Isolation Product Isolation Cleavage->Product Isolation Auxiliary Recovery Auxiliary Recovery Cleavage->Auxiliary Recovery

Figure 1: General workflow for chiral auxiliary-mediated asymmetric synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered when using the (3S,5S)-3,5-dimethylmorpholine auxiliary and provides actionable solutions based on established principles of asymmetric synthesis.

A. Poor Diastereoselectivity

Q1: My reaction is yielding a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

A: Low diastereoselectivity is a common issue and often points to suboptimal reaction conditions that fail to maximize the energy difference between the diastereomeric transition states.[5] Here are the key factors to investigate:

  • Enolate Geometry: The geometry of the enolate (E/Z) is critical for high diastereoselectivity. For many chiral auxiliaries, including morpholine-based ones, the formation of a specific enolate isomer is desired to ensure facial selectivity.

    • Troubleshooting:

      • Lewis Acid: The choice of Lewis acid for enolization is paramount. For boron enolates, which often lead to high diastereoselectivity via a rigid six-membered chair-like transition state, reagents like dibutylboron triflate (Bu₂BOTf) are commonly employed.[6] If using a different Lewis acid, consider screening alternatives like titanium tetrachloride (TiCl₄) or tin(II) triflate (Sn(OTf)₂).

      • Base: The base used in conjunction with the Lewis acid can influence enolate geometry. Tertiary amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard. The stoichiometry and rate of addition of the base can also be critical.

  • Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.

    • Troubleshooting:

      • Lowering the reaction temperature (e.g., from -20 °C to -78 °C) can enhance selectivity by favoring the lower energy transition state. Ensure precise temperature control throughout the reaction.

  • Solvent: The solvent can significantly impact the conformation of the transition state and the aggregation of reagents.

    • Troubleshooting:

      • Dichloromethane (CH₂Cl₂) is a common solvent for these reactions. However, exploring other non-coordinating solvents like toluene or diethyl ether may be beneficial. Ethereal solvents can sometimes interfere with Lewis acids, so careful consideration is needed.

  • Steric Hindrance: Insufficient steric differentiation between the two faces of the enolate can lead to poor selectivity.

    • Troubleshooting:

      • While the auxiliary itself provides the chiral environment, the nature of the acyl group can also play a role. If possible, modifying the steric bulk of the substrate's R-group (see diagram below) might improve selectivity.

Troubleshooting_Diastereoselectivity Low d.r. Low d.r. Suboptimal Conditions Suboptimal Conditions Low d.r.->Suboptimal Conditions Enolate Geometry Enolate Geometry Suboptimal Conditions->Enolate Geometry Temperature Temperature Suboptimal Conditions->Temperature Solvent Solvent Suboptimal Conditions->Solvent Lewis Acid/Base Lewis Acid/Base Enolate Geometry->Lewis Acid/Base Reaction Temp. Reaction Temp. Temperature->Reaction Temp. Solvent Polarity Solvent Polarity Solvent->Solvent Polarity

Figure 2: Troubleshooting logic for low diastereoselectivity.
B. Low Reaction Yield or Incomplete Conversion

Q2: My reaction is sluggish, resulting in low yield and unreacted starting material. What should I investigate?

A: Low yields can stem from several factors, from reagent quality to inefficient enolate formation.

  • Reagent Quality: Ensure all reagents are pure and anhydrous. Water can quench the enolate and deactivate the Lewis acid.

    • Troubleshooting: Use freshly distilled solvents and reagents. Ensure glassware is flame-dried before use.

  • Inefficient Enolization: The enolate may not be forming efficiently.

    • Troubleshooting:

      • Base Strength: Ensure the base is strong enough to deprotonate the N-acylated auxiliary. For less acidic substrates, a stronger base like lithium diisopropylamide (LDA) might be necessary, though this can alter the enolate geometry.

      • Reaction Time/Temperature: Allow sufficient time for enolization before adding the electrophile. The optimal temperature for enolization may differ from the subsequent reaction temperature.

  • Electrophile Reactivity: The electrophile may not be sufficiently reactive.

    • Troubleshooting: For less reactive electrophiles, consider using a more activating Lewis acid or increasing the reaction temperature after the initial low-temperature addition.

C. Auxiliary Removal and Product Isolation

Q3: I am having difficulty cleaving the auxiliary without damaging my product. What are the best methods?

A: The choice of cleavage method is critical and depends on the desired final product (e.g., carboxylic acid, alcohol, or ketone) and the stability of your molecule.[5]

Desired Product Cleavage Method Reagents Potential Pitfalls & Troubleshooting
Carboxylic Acid Hydrolysis (basic)LiOH, H₂O₂The reaction can be exothermic and generate oxygen. Basic conditions can cause epimerization at the α-carbon. Troubleshooting: Use milder conditions (e.g., 0 °C), add reagents dropwise, and carefully monitor the pH.[5]
Primary Alcohol Reductive CleavageLiAlH₄, LiBH₄Powerful reducing agents may reduce other functional groups. Troubleshooting: Choose a milder reducing agent if possible (e.g., LiBH₄ over LiAlH₄) and control the temperature.[5]
Ketone Reaction with OrganometallicsGrignard or organolithium reagentsOver-addition of the organometallic reagent to the desired ketone product can occur. Troubleshooting: Use of morpholine amides can stabilize the tetrahedral intermediate, preventing over-addition.[3][4] Use of Weinreb amide-like strategies can also be effective.
Amide TransaminationAmines, sometimes with Lewis acidsMay require elevated temperatures, which could be detrimental to sensitive products. Troubleshooting: Screen different amines and Lewis acid catalysts to find milder conditions.[5]

Q4: Can the (3S,5S)-3,5-dimethylmorpholine auxiliary be recovered and reused?

A: Yes, a key advantage of chiral auxiliaries is their potential for recovery and reuse, which improves the overall efficiency and cost-effectiveness of the synthesis.[7] After cleavage, the auxiliary can be separated from the product by extraction or chromatography, based on its polarity and solubility, and then purified for subsequent reactions.

III. Experimental Protocols

The following protocols provide a starting point for using the (3S,5S)-3,5-dimethylmorpholine auxiliary. Optimization will likely be required for specific substrates and reactions.

Protocol 1: N-Acylation of (3S,5S)-3,5-Dimethylmorpholine

This initial step attaches the substrate to the chiral auxiliary.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (3S,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Base Addition: Add triethylamine (1.5 eq.).

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield the N-acylated auxiliary.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol is adapted from the work of Enders et al. on the use of the (S,S)-enantiomer in [4+2] cycloadditions.

  • Diene Formation: Prepare the (S,S)-2-(3,5-dimethylmorpholino)butadiene derivative in situ or separately.

  • Cycloaddition: In a suitable solvent, react the chiral diene with an aza-dienophile.

  • Analysis: The resulting cycloadducts can be analyzed for diastereomeric excess (d.e.) by NMR or chiral HPLC.

  • Cleavage: Hydrolysis under acidic or basic conditions can yield the corresponding 4-oxohexahydropyridazine derivatives.

Note: For a detailed procedure, it is highly recommended to consult the original literature by Enders et al.

IV. References

  • Enders, D., Meyer, O., Raabe, G., & Runsink, J. (1994). (S,S)-3,5-Dimethylmorpholine, a novel C2-symmetric auxiliary. First application in [4+2]-cycloadditions leading to 4-oxohexahydropyridazine derivatives. Synthesis, (1), 66-72.

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. BenchChem Technical Support.

  • BenchChem. (2025). Common pitfalls in the use of chiral auxiliaries. BenchChem Technical Support.

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.

  • Cardoso, F. S. P., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500.

  • Ji, Y., et al. (2022). Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry.

  • WO2017114859A1 - Method for cleaving amide bonds. Google Patents.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate.

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme.

  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

  • BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis.

  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.

  • YouTube. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab.

  • BenchChem. (2025). A Technical Guide to Chiral Auxiliaries in Organic Synthesis.

Sources

Technical Support Center: Column Chromatography Techniques for Separating Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diastereomer Separations. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide you with the in-depth technical and practical insights needed to overcome the unique challenges of separating diastereomers by column chromatography. This resource is structured to help you troubleshoot complex separations and build robust, reproducible methods from the ground up.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section is designed to address the most common and frustrating issues encountered during the separation of diastereomers. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic principles.

Problem 1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0).

Root Cause Analysis: Poor resolution is fundamentally a selectivity problem. The chosen stationary and mobile phases are not adequately differentiating between the subtle physicochemical differences of your diastereomers.[1] This is a common issue, especially when the chiral centers are distant from the main functional groups of the molecule.

Troubleshooting Protocol:

  • Mobile Phase Optimization (The First and Most Impactful Step):

    • Change Solvent Selectivity: If you are using a standard mobile phase like Hexane/Ethyl Acetate, systematically switch one of the components to a solvent from a different selectivity group. For instance, replace Ethyl Acetate (a hydrogen bond acceptor) with Dichloromethane (a dipole-dipole interactor) or an alcohol like isopropanol (a hydrogen bond donor).[2] This alters the primary interactions driving the separation.

    • Fine-Tune Polarity: Make small, incremental adjustments (e.g., 2-5%) to the mobile phase composition.[1] Use Thin Layer Chromatography (TLC) as a rapid screening tool to observe changes in separation before committing to a full column run.[3]

    • Employ Additives/Modifiers: In normal phase, the addition of a small percentage (0.1-1%) of an alcohol (e.g., methanol or ethanol) can sharpen peaks by masking active sites on the silica.[2] In reversed-phase, adding acids like formic or phosphoric acid can suppress the ionization of acidic or basic analytes, leading to more consistent interactions.[4]

  • Stationary Phase Re-evaluation:

    • Switch Achiral Phases: If mobile phase optimization on standard silica gel fails, the next logical step is to change the stationary phase chemistry.[1] Different phases offer unique interaction mechanisms that can exploit the subtle structural differences between diastereomers.

    • Consider Chiral Stationary Phases (CSPs): While not always necessary for diastereomer separation, CSPs can offer exceptional selectivity.[1][5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.[6][7] Sometimes, a CSP may be the only way to resolve very similar diastereomers.[8]

  • Temperature as a Variable:

    • Thermodynamic Effects: Temperature influences the thermodynamics of analyte-stationary phase interactions.[9] Running the column at a sub-ambient (e.g., 5°C) or elevated (e.g., 40-60°C) temperature can sometimes dramatically alter selectivity and improve resolution.[1][10][11] A good practice is to screen temperatures at 25°C, 40°C, and 55°C.[1]

Troubleshooting Workflow: Improving Poor Resolution

G Start Poor Resolution (Rs < 1.0) MobilePhase Step 1: Optimize Mobile Phase Start->MobilePhase ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> DCM or IPA) MobilePhase->ChangeSolvent FineTune Fine-Tune Polarity (2-5% increments) MobilePhase->FineTune Additives Use Additives/Modifiers (e.g., 0.1% TFA or EtOH) MobilePhase->Additives CheckTLC Check Separation via TLC ChangeSolvent->CheckTLC FineTune->CheckTLC Additives->CheckTLC StationaryPhase Step 2: Change Stationary Phase CheckTLC->StationaryPhase No Success Resolution Improved (Rs >= 1.5) CheckTLC->Success Yes SwitchAchiral Switch Achiral Phase (e.g., Silica -> Diol, C18 -> Phenyl) StationaryPhase->SwitchAchiral ConsiderCSP Consider Chiral Stationary Phase (CSP) StationaryPhase->ConsiderCSP Temperature Step 3: Adjust Temperature SwitchAchiral->Temperature ConsiderCSP->Temperature ScreenTemps Screen Temps (e.g., 25°C, 40°C, 60°C) Temperature->ScreenTemps ScreenTemps->Success Improved Fail Still Poor Resolution (Consult Specialist) ScreenTemps->Fail No Improvement

Caption: A systematic workflow for troubleshooting poor resolution.

Problem 2: My peaks are tailing, leading to poor quantification and fraction purity.

Root Cause Analysis: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues with the column packing or loading technique. Acidic silanol groups on the surface of silica gel are common culprits, especially with basic compounds.

Troubleshooting Protocol:

  • Check for Column Overload: Injecting too much sample is a frequent cause of peak asymmetry.[12] Dilute your sample and reinject. If the peak shape improves, you were overloading the column. Consider using dry loading for larger sample quantities.[13]

  • Modify the Mobile Phase:

    • For basic compounds on silica, add a small amount of a competitive base, like 0.1-0.5% triethylamine or ammonia in your mobile phase, to neutralize the acidic silanol groups.

    • For acidic compounds, a small amount of an acid like acetic or formic acid can improve peak shape.

  • Evaluate Sample Loading Technique:

    • Dry Loading: If your sample is not very soluble in the initial mobile phase, it can precipitate at the top of the column, leading to tailing.[13] Dry loading (pre-adsorbing the sample onto a small amount of silica) ensures a more uniform introduction to the column.[14]

    • Solvent Choice for Liquid Loading: Ensure the solvent used to dissolve your sample is weaker than or equal in strength to your mobile phase.[14] Dissolving the sample in a strong solvent will cause band broadening and tailing.[14]

  • Column Health: A poorly packed or old column can lead to tailing. If you packed the column yourself, ensure it is packed uniformly without any channels.[3] If it's a pre-packed column that has been used extensively, it may need to be replaced.

Problem 3: The separation looks great on TLC, but fails on the column.

Root Cause Analysis: This common discrepancy arises because the conditions of TLC are not perfectly replicated in column chromatography. Heat generated during column runs, differences in the activity of the stationary phase, and loading effects can all contribute to this issue.

Troubleshooting Protocol:

  • Loading Amount: The sample concentration on a TLC plate is minuscule compared to a preparative column. What appears as a clean separation on TLC can be an overloaded, co-eluting band on the column. Always run a TLC with a very concentrated spot of your crude material to check for hidden impurities or tailing that only appear at higher concentrations.

  • Stationary Phase Activity: The silica on a TLC plate is often more "active" than the bulk silica used for a column. This can lead to different retention behavior. Equilibrate your column thoroughly with the mobile phase (at least 5-10 column volumes) to ensure consistent activity.

  • Thermal Effects: On a large-scale column, the heat of adsorption can create thermal gradients within the column, altering selectivity. Running the column at a slightly slower flow rate can mitigate this effect.[15]

Frequently Asked Questions (FAQs)

Q1: Do I need a chiral column to separate diastereomers? A1: Not necessarily. Because diastereomers have different physical and chemical properties, they can often be separated on standard achiral stationary phases like silica gel or C18.[1][5] The fundamental goal is to find a chromatographic system that can exploit these differences.[1] A chiral stationary phase (CSP) becomes a valuable tool when these differences are too subtle for achiral phases to differentiate effectively.[1]

Q2: What is the best starting point for method development? A2: A systematic screening approach is most effective.

  • Select Stationary Phases: Choose two to three different achiral columns (e.g., silica, C18, and a Phenyl or Cyano phase).[1][8]

  • Select Mobile Phases: For normal phase, screen Hexane/Ethyl Acetate and Hexane/Dichloromethane. For reversed-phase, screen Water/Acetonitrile and Water/Methanol.[1]

  • Run Broad Gradients: Perform a quick, broad gradient run on each column/mobile phase combination to identify which conditions provide any hint of separation.[1]

  • Optimize: Take the most promising condition and optimize it isocratically by fine-tuning the solvent ratio.[1]

Method Development Workflow

G Start Start: Method Development for Diastereomers Screening Phase 1: Initial Screening Start->Screening SelectCols Select 2-3 Achiral Columns (e.g., Silica, C18, Phenyl) Screening->SelectCols SelectMPs Select Orthogonal Mobile Phases (e.g., ACN/H2O vs. MeOH/H2O) SelectCols->SelectMPs RunGrad Run Broad Gradients SelectMPs->RunGrad IdentifyBest Identify Most Promising Condition RunGrad->IdentifyBest Optimization Phase 2: Optimization IdentifyBest->Optimization Separation Observed NoSep No Separation (Consider CSP or Derivatization) IdentifyBest->NoSep No Separation ConvertToIso Convert to Isocratic Method Optimization->ConvertToIso OptimizeRatio Optimize Solvent Ratio ConvertToIso->OptimizeRatio OptimizeTemp Optimize Temperature OptimizeRatio->OptimizeTemp FinalMethod Final Robust Method OptimizeTemp->FinalMethod

Sources

Technical Support Center: Enantioselectivity in Dimethylmorpholine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature Effects and Troubleshooting

Welcome to the technical support center for asymmetric synthesis of dimethylmorpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the factors governing your reaction's success, with a core focus on the critical role of temperature.

Chiral morpholine scaffolds are privileged structures in medicinal chemistry, and controlling their stereochemistry is paramount. Temperature is one of the most powerful, yet sometimes misunderstood, variables in achieving high enantioselectivity. This guide will equip you with the foundational knowledge and practical troubleshooting strategies to master its effects.

Frequently Asked Questions (FAQs): The Science of Temperature and Enantioselectivity

This section delves into the fundamental principles that connect reaction temperature to the stereochemical outcome of your experiments.

Q1: Why is temperature such a critical parameter for enantioselectivity?

Temperature directly influences the rate of a chemical reaction, as described by the Eyring equation.[1][2] In an enantioselective reaction, we are concerned with two competing reaction pathways: one leading to the (R)-enantiomer and the other to the (S)-enantiomer. Each pathway proceeds through a unique diastereomeric transition state (TS), (TS-R) and (TS-S), with different free energies of activation (ΔG‡).

The enantiomeric excess (ee) of a reaction is determined by the difference in these activation energies (ΔΔG‡ = |ΔG‡_R - ΔG‡_S|). Temperature's role is defined by the Gibbs free energy equation as applied to transition states:

ΔG‡ = ΔH‡ – TΔS‡

Where:

  • ΔG‡ is the Gibbs free energy of activation.

  • ΔH‡ is the enthalpy of activation (related to bond breaking/forming).

  • T is the absolute temperature in Kelvin.

  • ΔS‡ is the entropy of activation (related to the degree of order in the transition state).

Because temperature is a component of this equation, any change will directly impact the free energy of activation for both pathways and thus alter the ratio of the products formed.[3]

Q2: I've been told to "just lower the temperature" to improve my ee. Why does this usually work?

This common advice is rooted in the principles of kinetic control.[4] The enantiomeric ratio of the products is proportional to the relative rates of formation (k_R / k_S). According to the Eyring equation, this ratio can be expressed in terms of the activation energies:

ln(k_R / k_S) ≈ -ΔΔG‡ / RT

For most asymmetric reactions, the difference in the enthalpy of activation (ΔΔH‡) is the dominant factor determining selectivity. By lowering the temperature (T), the denominator (RT) in the equation becomes smaller. This magnifies the effect of the existing energy difference (ΔΔG‡), leading to a greater difference between the two reaction rates and, consequently, a higher enantiomeric excess.[5] In essence, cooling the reaction further biases the system towards the lower-energy transition state.[6]

Q3: My enantiomeric excess decreased when I lowered the temperature. Is this possible?

Yes, while less common, this phenomenon can occur and points to a more complex thermodynamic landscape. Here are a few potential reasons:

  • Entropy-Controlled Reaction: In some cases, the difference in the entropy of activation (ΔΔS‡) may be the dominant factor, and it may oppose the enthalpic term. If the desired enantiomer is formed through a more ordered (more negative ΔS‡) transition state, lowering the temperature could potentially favor the undesired, less-ordered pathway.

  • Change in Mechanism: Temperature can alter the reaction mechanism itself. For example, the aggregation state of a catalyst might change at different temperatures, leading to the formation of different active catalytic species with varying selectivities.[7]

  • Kinetic vs. Thermodynamic Control: At higher temperatures, a reversible reaction might favor the thermodynamically most stable product.[8] If the desired product is the kinetic one (formed faster but less stable), lowering the temperature will enhance its formation. However, if the desired product is the thermodynamic one, excessively low temperatures might "freeze" the reaction at the kinetic product stage, preventing equilibration to the more stable, desired isomer.

Q4: I've read about "enantioselectivity reversal" with temperature. What is that?

Enantioselectivity reversal is a rare but fascinating phenomenon where the major enantiomer produced by a reaction switches from (R) to (S) (or vice versa) simply by changing the temperature.[7][9] This occurs when there is an "inversion temperature" (T_inv) at which the enantioselectivity is zero. This happens when the enthalpic and entropic contributions to the free energy difference (ΔΔG‡) cancel each other out:

ΔΔG‡ = ΔΔH‡ – T_inv * ΔΔS‡ = 0 => T_inv = ΔΔH‡ / ΔΔS‡

Below this temperature, the reaction is controlled by enthalpy, and above it, by entropy, leading to the formation of opposite enantiomers. Discovering such a system is powerful, as it allows access to both product enantiomers from a single chiral catalyst.[10]

Troubleshooting Guide: Low Enantioselectivity in Dimethylmorpholine Synthesis

Use this guide to diagnose and resolve common issues encountered during your experiments.

Issue Potential Cause Troubleshooting Step Expected Outcome
Low Enantioselectivity (<70% ee) Suboptimal Reaction Temperature Perform a temperature screening study (e.g., from -78°C to room temperature in ~20°C increments).[6]Identification of an optimal temperature that balances reaction rate and enantioselectivity. Lower temperatures often improve ee.[11]
Solvent Effects Screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, Hexanes). The solvent can influence the conformation of the catalyst-substrate complex.[12]Discovery of a solvent that enhances the rigidity of the chiral transition state, leading to improved selectivity.
Reagent/Catalyst Purity Ensure all reagents, especially the chiral ligand and metal precursor, are of high purity and anhydrous. Use freshly distilled solvents.Elimination of impurities that may be interfering with the catalyst or promoting a non-selective background reaction.
Reaction is Too Slow at Low Temperatures Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).An increased reaction rate, allowing the reaction to be run at the optimal low temperature for selectivity within a reasonable timeframe.[12]
Concentration Effects Increase the concentration of the reactants.Faster reaction kinetics due to increased molecular collisions.
Inconsistent ee Results Between Batches Poor Temperature Control Use a cryostat or a well-maintained cooling bath with a reliable thermometer. Ensure the reaction flask is properly insulated and submerged.[13]Consistent and reproducible reaction temperatures, leading to reliable enantioselectivity results.
Atmospheric Contamination Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent moisture or oxygen from degrading the catalyst.Protection of the sensitive catalyst, leading to consistent catalytic activity and selectivity.

Visualizing the Principles

Energy Profile of an Enantioselective Reaction

This diagram illustrates how a small difference in the activation energy (ΔΔG‡) between the two competing diastereomeric transition states leads to the preferential formation of one enantiomer. Lowering the temperature magnifies the impact of this energy difference.

G cluster_0 Reaction Coordinate Reactants Reactants + Catalyst TS_S TS-S Reactants->TS_S ΔG‡(S) TS_R TS-R Reactants->TS_R ΔG‡(R) Product_S Product (S) TS_S->Product_S Product_R Product (R) TS_R->Product_R note ΔΔG‡

Caption: Gibbs free energy profile for competing enantiomeric pathways.

Troubleshooting Workflow for Low Enantioselectivity

When faced with suboptimal results, a systematic approach is key. This workflow guides you through the logical steps of optimization, starting with the most common factors.

G start Low Enantioselectivity Observed temp Step 1: Temperature Screen (-78°C to 0°C) start->temp check1 Is ee > 90%? temp->check1 solvent Step 2: Solvent Screen (Toluene, THF, CH2Cl2) check1->solvent No success Optimized Conditions Achieved check1->success Yes check2 Improvement? solvent->check2 check2->temp Yes, Re-optimize Temp catalyst Step 3: Catalyst/Ligand Check (Purity, Loading, Structure) check2->catalyst No check3 Improvement? catalyst->check3 check3->temp Yes, Re-optimize Temp substrate Step 4: Substrate Modification (Sterics, Electronics) check3->substrate No fail Consult Literature for Alternative Catalytic System substrate->fail

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Experimental Protocol: Temperature-Controlled Asymmetric Synthesis of a 2,6-Dimethylmorpholine Derivative

This protocol provides a generalized procedure for an organocatalyzed asymmetric Michael addition-cyclization to form a substituted dimethylmorpholine. Note: This is a representative protocol; specific substrates and catalysts may require significant optimization.

Materials:
  • Chiral Organocatalyst (e.g., a derivative of diphenylprolinol silyl ether) (10 mol%)

  • Substituted α,β-unsaturated aldehyde (1.0 eq)

  • Nitroalkane (e.g., nitroethane) (1.5 eq)

  • Weak base (e.g., triethylamine) (1.2 eq)

  • Reducing agent (e.g., Diisobutylaluminium hydride - DIBAL-H)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:
  • Reaction Setup: To a flame-dried, 25 mL Schlenk flask under an argon atmosphere, add the chiral organocatalyst (0.1 mmol). Dissolve it in anhydrous toluene (5.0 mL).

  • Cooling: Cool the flask to the desired temperature (e.g., -40 °C) using a cryostat or a dry ice/acetone bath. Allow the solution to stir at this temperature for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: To the cooled catalyst solution, add the α,β-unsaturated aldehyde (1.0 mmol) dropwise via syringe. After 5 minutes, add the nitroalkane (1.5 mmol), followed by the triethylamine (1.2 mmol).

  • Reaction Monitoring: Allow the reaction to stir at -40 °C. Monitor the progress by thin-layer chromatography (TLC) on silica gel plates. The reaction may take 24-72 hours at this temperature.

  • Quenching and Workup (Part 1): Once the starting material is consumed (as indicated by TLC), quench the reaction at -40 °C by slowly adding saturated aqueous NH₄Cl solution (5 mL).

  • Reduction and Cyclization: The intermediate from the Michael addition is then reduced and cyclized. This step is highly dependent on the specific substrate and is often performed after a preliminary workup. This example assumes a subsequent reduction step.

  • Workup (Part 2): Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Confirm the structure and diastereomeric ratio by ¹H and ¹³C NMR. Determine the enantiomeric excess (% ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow Diagram

G A 1. Add Catalyst & Solvent to Flame-Dried Flask B 2. Cool to Target Temp (e.g., -40°C) A->B C 3. Add Aldehyde, Nitroalkane, & Base B->C D 4. Stir & Monitor by TLC (24-72h) C->D E 5. Quench Reaction with aq. NH4Cl D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify by Column Chromatography F->G H 8. Analyze by NMR (Structure) & Chiral HPLC (% ee) G->H

Caption: Step-by-step workflow for the experimental protocol.

References

  • Insights into temperature controlled enantioselectivity in asymmetric c
  • Riehl, P. S., Richardson, A. D., Sakamoto, T., Reid, J. P., & Schindler, C. (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. ChemRxiv.
  • Wikipedia contributors. (n.d.).
  • Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes. (n.d.).
  • Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogen
  • Eyring equ
  • Effect of the reaction temperature on the enantioselectivity of 2. (n.d.).
  • Temperature drop triggers chirality twist. (2017). Chemistry World.
  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PubMed Central.
  • Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich.
  • Wikipedia contributors. (n.d.). Enantioselective synthesis. Wikipedia.
  • Eyring equ
  • Eyring equation. (2019). CHEM 123 ChIRP - The University of British Columbia.
  • Eyring equ
  • Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. (n.d.). BenchChem.
  • Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis. (n.d.). BenchChem.
  • Comparing Thermodynamics and Kinetics. (2022). Chemistry LibreTexts.
  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo.
  • Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Technical Support Center: Overcoming Poor Substrate Reactivity with (3S,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3S,5S)-3,5-Dimethylmorpholine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this C₂-symmetric chiral auxiliary in their asymmetric synthesis workflows. We understand that achieving optimal reactivity and stereoselectivity can be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, with a focus on overcoming the inherent reactivity characteristics of the morpholine scaffold.

Introduction: Understanding the Reactivity Profile of (3S,5S)-3,5-Dimethylmorpholine

(3S,5S)-3,5-Dimethylmorpholine is a valuable chiral auxiliary for establishing stereocenters in a variety of organic transformations. However, it is crucial to recognize that amides and enamines derived from morpholine exhibit a different reactivity profile compared to their more common pyrrolidine and piperidine counterparts. The electron-withdrawing nature of the oxygen atom in the morpholine ring, coupled with the pyramidal geometry of the nitrogen atom, can lead to decreased nucleophilicity of the corresponding enolate or enamine intermediates.[1] This can manifest as sluggish or incomplete reactions, particularly with challenging substrates. This guide will provide you with the knowledge and practical strategies to mitigate these effects and achieve successful outcomes in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Reactivity Issues

This section is formatted as a series of common experimental problems followed by detailed diagnostic questions, potential causes, and actionable solutions.

Issue 1: My reaction is sluggish, shows low conversion, or fails to proceed to completion.

This is the most frequently encountered issue and is often directly related to the inherent reactivity of the morpholine-derived system.

Diagnostic Questions:

  • What is the nature of your substrate? Is it sterically hindered at the alpha-position? Does it have electron-withdrawing groups that decrease the acidity of the α-proton?

  • What electrophile are you using? Is it a highly reactive electrophile (e.g., benzyl bromide, methyl iodide) or a less reactive one (e.g., secondary alkyl halides, sterically hindered aldehydes)?

  • What are your enolization conditions? Which base, solvent, and temperature are you employing? Have you ensured anhydrous conditions?

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Insufficiently Basic Conditions for Deprotonation The α-protons of your N-acyl morpholine are not being fully deprotonated to form the enolate. This is especially true for less acidic substrates.1. Stronger Base: Switch from weaker bases like triethylamine to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS).2. Optimal Temperature: While enolizations are often performed at low temperatures (-78 °C) to ensure kinetic control, a slight increase in temperature during deprotonation may be necessary for less acidic protons. Monitor for potential side reactions.
Poor Nucleophilicity of the Morpholine Enolate The inherent electronic properties of the morpholine ring reduce the nucleophilicity of the enolate, leading to a slow reaction with the electrophile.[1]1. Addition of Lewis Acids: The coordination of a Lewis acid to the carbonyl oxygen of the N-acyl morpholine can enhance the acidity of the α-proton and potentially increase the reactivity of the enolate. Consider the addition of mild Lewis acids like MgBr₂·OEt₂ or ZnCl₂. The impact of Lewis acids on diastereoselectivity should be monitored.[2][3][4]2. Solvent Effects: The choice of solvent can influence enolate aggregation and reactivity. Ethereal solvents like THF are standard. For particularly challenging cases, explore the use of more polar aprotic solvents, but be mindful of potential impacts on stereoselectivity.
Steric Hindrance Either the substrate or the electrophile is sterically demanding, preventing effective approach for bond formation.1. Extended Reaction Times: For sterically hindered systems, longer reaction times at optimal temperatures may be required.2. Elevated Temperatures: Carefully increasing the reaction temperature after the addition of the electrophile can sometimes overcome steric barriers. This should be done cautiously as it may negatively impact diastereoselectivity.3. Alternative Electrophile Activation: If using an alkyl halide, consider converting it to a more reactive triflate or tosylate.

Experimental Workflow: Enhancing Reactivity through Optimized Enolization and Lewis Acid Addition

G cluster_prep Preparation cluster_enolization Enolization cluster_activation Activation (Optional) cluster_reaction Reaction A N-Acyl-(3S,5S)-3,5-dimethylmorpholine in anhydrous THF B Cool to -78 °C A->B C Add LDA or LHMDS dropwise B->C D Stir for 30-60 min C->D E Add Lewis Acid (e.g., MgBr2·OEt2) D->E For poorly reactive substrates G Add Electrophile D->G For highly reactive substrates F Stir for 15-30 min E->F F->G H Allow to warm to specified temperature G->H I Quench and Workup H->I

Caption: Workflow for reactions involving (3S,5S)-3,5-Dimethylmorpholine.

Issue 2: I am observing low or no diastereoselectivity in my reaction.

Achieving high diastereoselectivity is the primary reason for using a chiral auxiliary. Poor stereochemical control can undermine the entire synthetic strategy.

Diagnostic Questions:

  • What is the geometry of your enolate? Are you using conditions that favor the kinetic (less substituted) or thermodynamic (more substituted) enolate?

  • Is your reaction temperature well-controlled? Have you allowed the reaction to warm up prematurely?

  • Could epimerization be occurring? Is there a possibility of proton exchange after the initial reaction, leading to a loss of stereochemical integrity?

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Incorrect Enolate Geometry The stereochemical outcome of many reactions is dependent on the formation of a specific enolate isomer (E or Z). The conditions for deprotonation dictate this geometry.1. Kinetic vs. Thermodynamic Control: For kinetic enolate formation (generally leading to a specific diastereomer), use a strong, bulky base like LDA at low temperatures (-78 °C) in a non-polar solvent like THF. For the thermodynamic enolate, a weaker base or allowing the reaction to equilibrate at a higher temperature may be necessary, though this can be complex and may not always lead to a single desired diastereomer.[5][6]
Loss of Stereocontrol at Higher Temperatures The transition states leading to different diastereomers may have small energy differences. Higher temperatures can provide enough energy to overcome these barriers, leading to a mixture of products.1. Strict Temperature Control: Maintain the recommended low temperature throughout the enolization and electrophile addition steps. Use a cryostat or a well-insulated bath.2. Gradual Warming: Allow the reaction to warm slowly to room temperature only after the reaction is complete.
Epimerization of the Product If the newly formed stereocenter has an acidic proton, it could be removed and re-protonated under the reaction or workup conditions, leading to a mixture of diastereomers.1. Careful Quenching: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH₄Cl) to ensure rapid and irreversible protonation.2. Non-Basic Workup: Avoid basic conditions during workup if the product is susceptible to epimerization.
Chelation vs. Non-Chelation Control The presence and nature of a Lewis acid can influence the transition state geometry, leading to different diastereomeric outcomes.1. Judicious Use of Lewis Acids: If using a Lewis acid to enhance reactivity, be aware that it can alter the stereochemical course of the reaction. The choice of Lewis acid can determine whether the reaction proceeds through a chelated or non-chelated transition state, which in turn dictates the facial selectivity.[2][4] It may be necessary to screen different Lewis acids to optimize both reactivity and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What classes of substrates are known to be particularly challenging for reactions with (3S,5S)-3,5-Dimethylmorpholine?

Based on the lower nucleophilicity of morpholine enamines, substrates that are sterically hindered around the α-carbon or those with electron-withdrawing groups that reduce the acidity of the α-protons are generally more challenging. For example, the alkylation of N-acyl morpholines derived from carboxylic acids with bulky side chains may require more forcing conditions. Similarly, aldol reactions with sterically hindered or electron-deficient aldehydes may exhibit low conversion rates.

Q2: What are the optimal general conditions for attaching the (3S,5S)-3,5-Dimethylmorpholine auxiliary to a carboxylic acid?

The most common method is to activate the carboxylic acid and then react it with (3S,5S)-3,5-Dimethylmorpholine. A standard and effective protocol involves the conversion of the carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the morpholine in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or THF. Alternatively, peptide coupling reagents like DCC or EDC can be used.

Q3: How can the (3S,5S)-3,5-Dimethylmorpholine auxiliary be cleaved from the product?

The cleavage of the auxiliary is a critical step to liberate the desired chiral product. The choice of method depends on the desired functional group.

  • To obtain the chiral carboxylic acid: Hydrolysis with aqueous acid (e.g., H₂SO₄) or base (e.g., LiOH) is effective.

  • To obtain the chiral alcohol: Reductive cleavage using a hydride source such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is a common method.

  • To obtain the chiral aldehyde: Reduction with a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the aldehyde.

Q4: Are there any recommended alternatives to (3S,5S)-3,5-Dimethylmorpholine if reactivity issues cannot be overcome?

Yes, if you consistently face insurmountable reactivity problems, especially with a particularly challenging substrate, considering a different class of chiral auxiliary may be a practical solution.

  • Evans' Oxazolidinones: These are perhaps the most widely used and reliable chiral auxiliaries, known for their high and predictable stereocontrol in a wide range of reactions.[7]

  • Pseudoephedrine Amides: These offer excellent stereocontrol in alkylation reactions and the auxiliary is readily available and inexpensive.

  • SAMP/RAMP Hydrazones: Developed by Enders, these are particularly effective for the asymmetric alkylation of ketones and aldehydes.

The choice of an alternative will depend on the specific transformation you are trying to achieve.[7]

Conclusion

(3S,5S)-3,5-Dimethylmorpholine is a potent chiral auxiliary capable of inducing high levels of stereocontrol. The key to its successful implementation lies in understanding and addressing its inherent electronic properties that can lead to reduced reactivity. By carefully selecting reaction conditions, particularly the base and the potential use of Lewis acids, and by rigorously controlling reaction parameters like temperature, researchers can overcome these challenges and successfully employ this auxiliary in the synthesis of complex chiral molecules.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed. [Link]
  • Chiral Auxiliaries - Principles and Recent Applic
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit. [Link]
  • (PDF) Chiral Auxiliaries in Asymmetric Synthesis.
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry. [Link]
  • Kinetic Versus Thermodynamic Enol
  • Efficient Synthesis of Acylsilanes Using Morpholine Amides.
  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Elaboration of morpholine amide products.[a]Absolute stereochemistry...
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.R Discovery. [Link]
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals.Royal Society of Chemistry. [Link]
  • Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids.PubMed. [Link]
  • Progress in Lewis-Acid-Templ
  • Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions.PubMed. [Link]

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Technical Support Center: (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3S,5S)-3,5-Dimethylmorpholine hydrochloride. This resource is designed for researchers, chemists, and process development professionals who are looking to utilize this valuable chiral building block and scale their reactions from the bench to pilot plant and beyond. We will address common questions and troubleshooting scenarios encountered during the handling, use, and scale-up of reactions involving this compound.

Part 1: Foundational Knowledge & Safety

This section covers the essential information you need before starting your experiment. Proper handling and understanding the reagent's properties are critical for successful and safe synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is the salt form of the chiral morpholine derivative. The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs and bioactive compounds due to its ability to improve pharmacokinetic properties.[1][2][3] As a chiral building block, it is primarily used in asymmetric synthesis to produce enantiomerically pure compounds, which is critical for developing drugs with high specificity and reduced side effects.[4][5][6]

Q2: Why is this compound supplied as a hydrochloride salt?

The free base, (3S,5S)-3,5-Dimethylmorpholine, is a liquid with a relatively low flash point (50°C) and can be volatile.[7][8] The hydrochloride salt is a solid, which makes it significantly easier and safer to handle, weigh, and store.[4][9] Salts are generally more stable, have a longer shelf life, and are less susceptible to atmospheric degradation.

Q3: What are the key physical and chemical properties?

PropertyValueSource
CAS Number 154634-94-3[4][10]
Molecular Formula C₆H₁₄ClNO[11]
Molecular Weight 151.63 g/mol [11]
Appearance Solid[9]
Storage Room temperature, under inert gas, protect from moisture[4]

Q4: What are the essential safety precautions for handling this compound?

This compound is classified as an irritant and can be harmful if swallowed.[9][12] Always handle this chemical in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

  • Handling: Avoid creating dust. Use appropriate tools for transfer.[10] Ensure all equipment is dry, as the compound is moisture-sensitive.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Part 2: Experimental Protocols & Workflows

Successful scale-up begins with a robust and well-understood lab-scale procedure. This section provides a critical protocol and a general workflow for scaling your reaction.

Protocol: In Situ Liberation of the Free Base

The hydrochloride salt is unreactive as a nucleophile. For most applications, it must be converted to the free base. This can be done in situ just before its use in the subsequent reaction step.

Objective: To generate the free base (3S,5S)-3,5-Dimethylmorpholine from its hydrochloride salt for immediate use in a reaction.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, Dichloromethane, Toluene)

  • A suitable base (e.g., Triethylamine, Sodium carbonate, 1M NaOH solution)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Reaction vessel with inert gas inlet (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Set up a clean, dry, multi-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet.

  • Reagent Addition: Charge the flask with this compound (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Dichloromethane) to create a slurry. The salt has limited solubility in many organic solvents.

  • Basification:

    • Organic Base Method: Add a slight excess of a tertiary amine base like Triethylamine (1.1 - 1.2 eq) to the slurry at room temperature. The triethylamine hydrochloride salt will precipitate.

    • Aqueous Base Method: Cool the slurry in an ice bath (0-5°C). Slowly add a pre-cooled aqueous solution of a base like 1M NaOH (1.05 eq).

  • Stirring & Monitoring: Stir the mixture for 30-60 minutes. The reaction is an acid-base neutralization and is typically very fast.

  • Work-up (Aqueous Method): If an aqueous base was used, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 1-2 times with the same organic solvent. Combine the organic layers.

  • Drying: Dry the organic solution containing the free base over a drying agent like anhydrous sodium sulfate (Na₂SO₄).

  • Filtration & Use: Filter off the drying agent (and any precipitated hydrochloride salt if using the organic base method). The resulting solution contains the free base and is ready for the next step. It is recommended to use this solution immediately.

General Scale-Up Workflow

The following diagram illustrates a logical workflow for scaling up a reaction involving (3S,5S)-3,5-Dimethylmorpholine.

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale (1-10g) cluster_1 Phase 2: Kilo Lab / Pilot Scale (100g-5kg) cluster_2 Phase 3: Manufacturing A 1. Reaction Optimization (Stoichiometry, Temp, Time) B 2. Analytical Method Dev. (HPLC, NMR, GC) A->B C 3. Preliminary Safety Test (DSC for exotherm) B->C D 4. Process Hazard Analysis (PHA) Identify thermal risks C->D Scale-up Decision E 5. Re-evaluate Work-up (Replace chromatography with crystallization/extraction) D->E F 6. Engineering Controls (Reactor type, mixing, heat exchange) E->F G 7. Process Validation (Demonstrate reproducibility) F->G Tech Transfer H 8. Finalize Specifications (Product purity, residual solvents) G->H

Caption: A phased approach to scaling up chemical synthesis.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise during scale-up. This guide addresses common issues in a question-and-answer format.

Q5: My reaction yield dropped significantly when I moved from a 5g to a 500g scale. What happened?

This is a classic scale-up problem often related to mass and heat transfer.

  • Potential Cause 1: Inefficient Heat Transfer.

    • Explanation: Chemical reactions generate or consume heat (exothermic or endothermic). As you increase the volume of a reactor, the volume increases by a cubic function (V ∝ r³) while the surface area available for heat exchange only increases by a square function (A ∝ r²). This means the reaction can overheat locally, leading to side product formation or decomposition of starting materials or products.

    • Solution:

      • Control Addition Rate: Slow the addition of the limiting reagent to allow the reactor's cooling system to keep up.

      • Improve Cooling: Ensure your reactor has an adequate cooling jacket and that the coolant flow rate is sufficient.

      • Use a More Dilute System: Increasing the solvent volume can help dissipate heat, though this has implications for throughput.

  • Potential Cause 2: Poor Mixing.

    • Explanation: What mixes easily in a 100 mL flask may not mix well in a 20 L reactor. Poor mixing can lead to localized "hot spots" of high reagent concentration, causing side reactions, or areas where the reagents are not in contact, leading to an incomplete reaction.

    • Solution:

      • Select the Right Impeller: Use an impeller designed for the viscosity and geometry of your reaction mixture.

      • Optimize Stirring Speed: Determine the minimum stirring speed required for full suspension and mixing without introducing excessive shear.

      • Check Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote top-to-bottom mixing.

Q6: I'm observing a decrease in stereochemical purity (e.g., lower diastereomeric excess) on a larger scale. Why?

Maintaining stereocontrol is paramount when using chiral auxiliaries.

  • Potential Cause 1: Temperature Excursions.

    • Explanation: As mentioned above, localized overheating can provide enough energy to overcome the activation barrier for racemization or epimerization at a stereocenter, either in the product or an intermediate.

    • Solution: Implement stricter temperature controls and slower reagent addition as described in the previous answer. Monitor the internal reaction temperature, not just the jacket temperature.

  • Potential Cause 2: Extended Reaction Time.

    • Explanation: Scale-up operations (charging reagents, heating/cooling) often take longer. If the desired product can slowly convert to a more stable but undesired stereoisomer, a longer reaction or work-up time can lead to a loss of purity.

    • Solution: Analyze samples over time on the lab scale to understand the product's stability under the reaction conditions. If the product is unstable, aim to minimize the reaction time and proceed to work-up as quickly as possible.

Q7: The work-up is becoming a bottleneck. My lab-scale purification on a silica gel column is not feasible for 1kg of product. What are the alternatives?

Chromatography is rarely a viable option for large-scale manufacturing.

  • Solution 1: Crystallization. This is the preferred method for purifying solids at scale.

    • Action: Perform a comprehensive solvent screen to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are easily filtered off.

  • Solution 2: Liquid-Liquid Extraction.

    • Action: Use pH adjustments to move your product and impurities between aqueous and organic layers. For example, if your product is basic, you can wash the organic layer with dilute acid to remove basic impurities. Then, make the aqueous layer basic again and re-extract your product back into an organic solvent.

  • Solution 3: Distillation. If your product is a thermally stable liquid with a boiling point distinct from impurities, distillation (potentially under vacuum) is a powerful purification technique.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Yield A Low Yield Observed During Scale-Up B Was the reaction incomplete? (Check by HPLC/NMR) A->B C YES B->C Yes D NO B->D No E Potential Mixing Issue - Increase agitation - Check impeller/baffles C->E F Potential Thermal Issue - Slow reagent addition - Check reaction time C->F G Was there an increase in side products? D->G H YES G->H Yes I NO G->I No J Decomposition Likely - Lower reaction temp - Check raw material stability H->J K Significant Loss During Work-up? (Check mother liquor, aqueous layers) I->K L YES K->L Yes M NO K->M No N Optimize Isolation - Re-evaluate extraction pH - Develop crystallization L->N O Re-evaluate Analytical Method - Check mass balance - Verify standard purity M->O

Sources

Technical Support Center: Moisture Sensitivity in Reactions Using Dimethylmorpholine Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing a critical challenge in modern organic synthesis: managing moisture in reactions that utilize dimethylmorpholine (DMM) auxiliaries. As a sterically hindered, non-nucleophilic tertiary amine base, N,N-dimethylmorpholine and its derivatives are invaluable in a range of transformations, from polyurethane foam production to pharmaceutical synthesis.[1][2][3] However, their efficacy is profoundly dependent on maintaining anhydrous conditions.[4]

This guide is structured to provide you with direct, actionable answers to common problems, moving from frequently asked questions to in-depth troubleshooting and validated protocols. Our goal is to equip you with the expertise to not only solve moisture-related issues but to prevent them proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the role of moisture in reactions involving dimethylmorpholine auxiliaries.

Q1: Why are reactions with dimethylmorpholine auxiliaries so sensitive to moisture?

A1: The moisture sensitivity in reactions using dimethylmorpholine (DMM) stems from its basic nature. DMM is a tertiary amine and acts as a Brønsted-Lowry base, meaning it can accept a proton (H+). Water, although often considered neutral, is amphoteric and can donate a proton. In the presence of water, DMM can be protonated to form a dimethylmorpholinium cation. This seemingly simple acid-base reaction has several detrimental consequences for your primary reaction:

  • Consumption of the Auxiliary: The protonation of DMM effectively neutralizes it, reducing the available concentration of the active base required for your desired chemical transformation. This can lead to a significant drop in reaction rate or prevent the reaction from proceeding to completion.[5]

  • Alteration of Reaction Conditions: The formation of the dimethylmorpholinium cation and a hydroxide anion (OH-) increases the polarity and nucleophilicity of the reaction medium. This can lead to unwanted side reactions, such as hydrolysis of starting materials, intermediates, or products.[6]

  • Catalyst Deactivation: In many catalytic cycles, the active form of the catalyst is sensitive to protic sources. The presence of water can lead to the deactivation of sensitive catalysts, halting the reaction.[7]

Q2: What are the common signs of moisture contamination in my reaction?

A2: Identifying moisture contamination early is key to salvaging your experiment. Look for these common indicators:

  • Low or No Product Yield: This is the most direct sign that your reaction is not proceeding as expected.[4][5] If your starting materials are largely unreacted after the expected reaction time, moisture contamination is a primary suspect.

  • Formation of Unexpected Byproducts: The appearance of new, unidentified spots on your Thin Layer Chromatography (TLC) plate or peaks in your LC-MS or GC-MS analysis often points to side reactions. Hydrolysis of esters, amides, or other sensitive functional groups is a common outcome of moisture contamination.

  • Inconsistent Reaction Rates: If you observe that a reaction starts but then slows down or stalls completely, it could be due to the gradual consumption of the dimethylmorpholine auxiliary by trace amounts of water.[8]

  • Physical Appearance Changes: In some cases, you might observe the formation of a precipitate (e.g., hydrated salts) or a change in the color or consistency of the reaction mixture that is not characteristic of the desired transformation.

Q3: What is generally considered an acceptable level of moisture for "anhydrous" reactions?

A3: While the term "anhydrous" implies the complete absence of water, in practice, this is unattainable. For most moisture-sensitive reactions, the goal is to reduce the water content to a level where it does not significantly interfere with the reaction. A commonly accepted threshold for anhydrous solvents is a water content below 50 parts per million (ppm).[9] However, for extremely sensitive reactions, such as those involving highly reactive organometallics, a moisture level below 10 ppm may be necessary.[10][11] It is crucial to quantify the water content of your solvents and reagents, especially if you are experiencing persistent issues with a reaction.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific problems you may encounter.

Problem: My reaction yield is consistently low or zero, and I suspect moisture is the culprit.

Troubleshooting Workflow:

G A Low/No Yield Observed B Verify Reagent & Solvent Anhydrous Status A->B Initial Suspicion C Implement Rigorous Drying Protocols B->C Moisture Detected or Suspected D Optimize Inert Atmosphere Technique C->D Drying Protocols Implemented E Re-run Reaction with Dried Materials D->E Inert Atmosphere Optimized F Analyze for Side Products E->F Negative Outcome G Reaction Successful E->G Positive Outcome H Problem Persists F->H Side Products Identified H->B Re-evaluate Anhydrous Status

Troubleshooting a Low-Yield Reaction

  • Step 1: Quantify the Moisture Content.

    • Action: Use Karl Fischer titration to determine the water content of your solvents and liquid reagents.[12][13][14] This is the most accurate and reliable method for quantifying trace amounts of water.[15]

    • Rationale: You cannot effectively troubleshoot what you cannot measure. Guessing whether a solvent is "dry enough" is a common source of failed reactions. Karl Fischer titration provides a quantitative baseline.

  • Step 2: Re-evaluate Your Drying Procedures.

    • Action: Ensure your method for drying solvents is appropriate for the solvent and is being executed correctly.

    • Rationale: Not all drying agents are created equal. For instance, while anhydrous sodium sulfate is a mild drying agent suitable for preliminary drying, it is often insufficient for achieving the low ppm levels required for highly sensitive reactions.[10][16] Distillation from a reactive drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or passing the solvent through a column of activated alumina or molecular sieves are more effective methods.[9][17]

  • Step 3: Scrutinize Your Glassware and Reaction Setup.

    • Action: All glassware must be rigorously dried immediately before use.

    • Rationale: Glass surfaces readily adsorb moisture from the atmosphere.[11] Even glassware that appears dry can have a thin film of water. Oven-drying overnight at >120 °C or flame-drying under vacuum are standard procedures to remove adsorbed water.[11][18]

Problem: I am observing the formation of unknown side products.

  • Step 1: Characterize the Side Products.

    • Action: If possible, isolate and characterize the major side product(s) using techniques like NMR, IR, and Mass Spectrometry.

    • Rationale: The structure of the side product provides crucial clues about the unwanted reaction pathway. For example, the presence of a carboxylic acid where you started with an ester is a strong indication of hydrolysis.

  • Step 2: Consider the Hydrolysis of Starting Materials and Reagents.

    • Action: Review the stability of all your starting materials and reagents in the presence of water and a base (dimethylmorpholine).

    • Rationale: Many common reagents, such as acid chlorides and anhydrides, react violently with even trace amounts of water. This not only consumes the reagent but can also introduce acidic byproducts that further complicate the reaction.

  • Step 3: Evaluate the Possibility of Water-Mediated Catalysis of Undesired Pathways.

    • Action: Research whether water can catalyze alternative reaction pathways for your specific substrates.

    • Rationale: While often detrimental, in some cases, water can act as a catalyst, promoting unintended reactions.[19][20][21] Understanding these potential pathways is essential for diagnosing the source of side products.

Part 3: Validated Protocols and Methodologies

Protocol 1: Rigorous Solvent Drying via Distillation from Calcium Hydride (for Hydrocarbons, Ethers, and Amines)

Objective: To reduce the water content of a solvent to <10 ppm.

Materials:

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Calcium hydride (CaH₂) powder

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-dry the solvent: If the solvent has a high initial water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate.

  • Set up the distillation apparatus: Assemble the distillation apparatus. Ensure all glassware is oven or flame-dried.[11]

  • Add drying agent: To the round-bottom flask, add the magnetic stir bar and calcium hydride (approximately 5-10 g per liter of solvent).

  • Add solvent: Add the pre-dried solvent to the flask, typically filling it to no more than two-thirds of its volume.

  • Reflux: Heat the solvent to reflux and maintain a gentle reflux for at least one hour. This allows the calcium hydride to react with any residual water.

  • Distill: After refluxing, begin the distillation. Collect the distilled solvent in the receiving flask under an inert atmosphere.

  • Store: Store the freshly distilled anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

Objective: To exclude atmospheric moisture and oxygen from the reaction vessel.

Materials:

  • Oven or flame-dried reaction flask with a stir bar

  • Rubber septa

  • Inert gas source (Nitrogen or Argon) with a balloon or manifold setup[22][23]

  • Needles and syringes

Procedure:

  • Dry the glassware: Dry the reaction flask and stir bar in an oven at >120 °C for several hours or flame-dry under vacuum.[11][18]

  • Assemble while hot: While the flask is still hot, seal it with a rubber septum. Clamp it to a stand and allow it to cool to room temperature under a positive pressure of inert gas.

  • Purge the vessel: Insert a needle connected to the inert gas source through the septum. Insert a second "exit" needle to allow the air inside to be displaced.[22][23] Purge the flask for 5-10 minutes.

  • Remove the exit needle: Once purged, remove the exit needle. The inert gas balloon or manifold will maintain a positive pressure of inert gas inside the flask.

  • Adding reagents: Add anhydrous solvents and liquid reagents via a dry syringe.[24] Solid reagents can be added quickly by briefly removing the septum under a strong positive flow of inert gas.

G setup Step 1: Dry Glassware Oven or flame dry flask and stir bar assembly Step 2: Assemble & Cool Seal with septum while hot, cool under inert gas setup->assembly purge Step 3: Purge with Inert Gas Use inlet and outlet needles to displace air assembly->purge pressurize Step 4: Pressurize Remove outlet needle to maintain positive pressure purge->pressurize add Step 5: Add Reagents Use dry syringes for liquids, positive pressure for solids pressurize->add

Inert Atmosphere Reaction Setup Workflow

Protocol 3: Quantification of Water by Karl Fischer Titration

Objective: To accurately measure the water content in a solvent or liquid reagent.

Principle: This method is based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[13] The endpoint is detected potentiometrically when an excess of iodine is present.[14]

General Procedure (using a coulometric titrator):

  • Prepare the titrator: Ensure the titration cell is clean, dry, and filled with fresh Karl Fischer reagent.

  • Standardize the instrument: Allow the instrument to run until it reaches a stable, "dry" baseline.

  • Inject the sample: Using a dry, gas-tight syringe, carefully inject a known volume or weight of your solvent or reagent into the titration cell.

  • Titrate: The instrument will automatically titrate the sample and display the water content, typically in ppm or as a percentage.

  • Repeatability: For accuracy, perform the measurement in triplicate and average the results.

Data Summary Table:

Drying MethodTypical Achievable Water Content (ppm)Suitable For
Anhydrous MgSO₄100-300Pre-drying, less sensitive reactions
Activated Molecular Sieves (3Å or 4Å)10-50Storage of anhydrous solvents, moderate sensitivity reactions
Distillation from CaH₂<10Highly sensitive reactions
Commercial Solvent Purification System<10Highly sensitive reactions, high-throughput use

Part 4: Concluding Remarks

The successful use of dimethylmorpholine auxiliaries is synonymous with meticulous control over moisture. By understanding the fundamental reasons for this sensitivity and implementing robust, validated procedures for drying and inert atmosphere techniques, you can significantly improve the reliability, reproducibility, and yield of your reactions. Always remember that proactive prevention of moisture contamination is far more efficient than reactive troubleshooting.

References

  • How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. (2023, February 9). YouTube.
  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
  • N-METHYLMORPHOLINE (NMM). Ataman Kimya.
  • Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.
  • How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde. Benchchem.
  • Inert Atmosphere. (2022, February 1). YouTube.
  • Drying solvents. (2023, July 25). Sciencemadness Wiki.
  • Technical Support Center: Optimizing Organic Reaction Yields. Benchchem.
  • Inert Atmospheric Methods. (2022, May 5). Chemistry LibreTexts.
  • Karl Fischer titration. Wikipedia.
  • How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry). Quora.
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • N Methylmorpholine: Organic Compound With Diverse Characteristics. Hainan Sincere Industries Co., Ltd..
  • Water-Enhanced Catalysis: A Broadly Applicable Strategy for Promoting Reactivity and Selectivity in Diverse Chemical Reactions. (2025, June 17). ACS Publications.
  • Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions. (2025, August 6). ResearchGate.
  • What could be reason for getting a very low yield in organic chemistry?. (2015, January 21). Quora.
  • What Is Karl Fischer Titration?. Mettler Toledo.
  • A Method for Detecting Water in Organic Solvents. PMC - NIH.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Understanding the impact of water on the catalytic activity and stability. Carine Michel.
  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester.
  • Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. (2021, February 12). Royal Society of Chemistry.
  • in hydrated clusters. (2017, February 10). arXiv.
  • What are some common causes of low reaction yields?. (2024, November 20). Reddit.
  • N-Methylmorpholine. Ataman Kimya.
  • N-Methylmorpholine. Wikipedia.
  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. Hainan Sincere Industries.
  • Temperatures and moisture need to be considered for anhydrous application. AgriLife Today.
  • Measuring Water in Anhydrous Solvents. (2020, April 6). Applied Analytics.
  • On the catalytic role of water in chemical reactions: an overview. (2025, August 6). ResearchGate.
  • Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. (2015, May 7). Northwestern University.
  • a question on anhydrous chemicals and humidity. (2015, December 8). Reddit.
  • Anhydrous Conditions. (2021, May 17). Sciencemadness Discussion Board.
  • Computation-Guided Exploration of The Reaction Parameter Space of N,N-Dimethylformamide Hydrolysis. (2024, May 29). ChemRxiv.
  • Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts.
  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?. (2018, January 4). ResearchGate.
  • Preparation of cis-2,6-dimethylmorpholine. Google Patents.
  • Hydrolysis inhibiting method for dimethylformamide. Google Patents.
  • Alkene Addition Reactions: A Complete Guide To Predicting The Products With Correct Stereochemistry.. (2022, November 14). Transformation Tutoring.
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Technical Support Center: (3S,5S)-3,5-Dimethylmorpholine Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the (3S,5S)-3,5-Dimethylmorpholine chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of its application: the efficient and complete cleavage of the auxiliary to unmask your desired chiral product. Incomplete cleavage can lead to significant yield loss and complex purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.

Introduction: The Challenge of Amide Bond Stability

The (3S,5S)-3,5-dimethylmorpholine auxiliary is a powerful tool for asymmetric synthesis, forming a stable N-acyl amide that effectively directs stereoselective transformations. This inherent stability, however, also presents the primary challenge during the cleavage step. The resonance stabilization of the amide bond makes it one of the most robust functional groups, often requiring forcing conditions to break.[1][2] Incomplete cleavage is a frequent hurdle, leading to mixtures of the desired product and the unreacted N-acyl morpholine substrate.

This guide is structured to address cleavage based on the desired final product—be it a carboxylic acid, alcohol, aldehyde, or ketone—and provides a logical framework for troubleshooting incomplete reactions.

FAQ 1: Incomplete Reductive Cleavage to a Chiral Alcohol

Question: I am attempting to reduce my N-acyl-(3S,5S)-3,5-dimethylmorpholine derivative to the corresponding chiral primary alcohol using lithium aluminum hydride (LiAlH₄), but the reaction is consistently incomplete. How can I drive the reaction to completion?

Root Cause Analysis

Incomplete reduction of amides to amines (in this case, the auxiliary is cleaved to yield the desired alcohol and 3,5-dimethylmorpholine) is a common issue that can stem from several factors:

  • Insufficient Reagent: Amide reductions with LiAlH₄ have a complex stoichiometry. The initial reaction involves the deprotonation of any acidic protons, followed by coordination of the aluminum to the carbonyl oxygen, and finally, hydride delivery. A minimum of 2 equivalents of LiAlH₄ are theoretically required, but often a larger excess is necessary to ensure the reaction goes to completion, especially with sterically hindered substrates.

  • Reaction Temperature and Time: While many LiAlH₄ reductions are initiated at 0 °C, stubborn amides often require elevated temperatures (refluxing in THF, for example) and extended reaction times to achieve full conversion. The initial tetrahedral intermediate formed after hydride attack needs to collapse, eliminating an aluminum-oxygen species to form an iminium ion, which is then further reduced. This elimination can be the rate-limiting step and is often accelerated by heat.

  • Steric Hindrance: The substitution pattern on your acyl group (the R-group) can significantly impact the accessibility of the carbonyl carbon to the hydride reagent.[3][4] Bulky groups proximal to the carbonyl can slow down the initial nucleophilic attack and subsequent reduction steps. The dimethyl substitution on the morpholine auxiliary itself also contributes to the steric environment.

  • Reagent Quality: Lithium aluminum hydride is extremely reactive with atmospheric moisture. Degraded or partially hydrolyzed LiAlH₄ will have reduced activity, leading to incomplete reactions.

Troubleshooting Workflow

The following workflow provides a systematic approach to resolving incomplete reductive cleavage.

G cluster_0 Troubleshooting: Incomplete LiAlH₄ Reduction start Problem: Incomplete Cleavage to Alcohol q1 Is LiAlH₄ fresh and handled under inert atmosphere? start->q1 s1 Use a fresh, sealed bottle of LiAlH₄ and ensure anhydrous conditions (dry solvent, inert gas). q1->s1 No q2 How many equivalents of LiAlH₄ are used? q1->q2 Yes s1->q2 s2 Increase LiAlH₄ equivalents incrementally (e.g., 3, 4, then 5 eq.). q2->s2 < 3 eq. q3 What are the reaction temperature and time? q2->q3 ≥ 3 eq. s2->q3 s3 Increase reaction temperature (e.g., from 0°C to RT, then to reflux in THF) and extend reaction time (monitor by TLC/LCMS). q3->s3 Low Temp / Short Time q4 Is the substrate sterically hindered? q3->q4 Elevated Temp / Long Time s3->q4 s4 Consider a more powerful or less hindered reducing agent (e.g., Red-Al®) or accept longer reaction times/harsher conditions. q4->s4 Yes end_node Resolution: Complete Cleavage q4->end_node No s4->end_node G cluster_1 Troubleshooting: Incomplete Hydrolysis start Problem: Incomplete Hydrolysis to Acid q1 What are the hydrolysis conditions (Acid/Base conc., Temp.)? start->q1 s1 Increase concentration of acid/base and/or increase temperature (reflux). q1->s1 Mild (e.g., <3M, <80°C) q2 Is the substrate fully dissolved during the reaction? q1->q2 Harsh (e.g., >3M, reflux) s1->q2 s2 Add a co-solvent (e.g., THF, Dioxane, EtOH) to improve solubility. q2->s2 No q3 How long is the reaction time? q2->q3 Yes s2->q3 s3 Extend reaction time significantly (24-72h), monitoring progress by TLC/LCMS. q3->s3 < 24h end_node Resolution: Complete Hydrolysis q3->end_node > 24h s3->end_node

Caption: Troubleshooting workflow for incomplete amide hydrolysis.

Recommended Hydrolysis Conditions
MethodReagents & SolventsTemperatureTypical TimeConsiderations
Acidic Hydrolysis 6M - 12M HCl (aq) or H₂SO₄ (aq) with a co-solvent like Dioxane or Acetic AcidReflux (100-120 °C)12 - 48 hRisk of racemization for some substrates. Ensure product is stable to strong acid.
Basic Hydrolysis 3M - 6M NaOH or KOH in H₂O/EtOH (1:1) or H₂O/THF (1:1)Reflux (80-100 °C)12 - 72 hProduct is the carboxylate salt; requires acidic workup to protonate. Less risk of racemization for many α-chiral centers.
Microwave-Assisted Same as above150 - 180 °C30 - 90 minCan dramatically reduce reaction times but requires specialized equipment and careful optimization to avoid decomposition.

FAQ 3: Low Yields in Cleavage via Organometallic Addition to form a Ketone

Question: I am reacting my N-acyl morpholine with an organolithium or Grignard reagent to form a ketone, but the conversion is low, and I recover starting material even with excess reagent. Why is this happening?

Root Cause Analysis

While morpholine amides can be used to synthesize ketones, they are known to sometimes exhibit lower reactivity compared to Weinreb amides and can result in incomplete conversions.

  • Unfavorable Equilibrium: The tetrahedral intermediate formed upon addition of the organometallic reagent to the morpholine amide can be in equilibrium with the starting materials. Unlike the highly stable chelated intermediate of a Weinreb amide, this intermediate can collapse back to the starting materials, leading to incomplete reaction even with excess nucleophile.

  • Steric Hindrance: As with reductive cleavage, bulky R-groups on the acyl chain or bulky organometallic reagents can hinder the approach to the carbonyl, slowing the reaction and favoring the starting materials at equilibrium.

  • Enolization: If the acyl group has acidic α-protons, the organometallic reagent can act as a base, deprotonating the α-position to form an enolate. This side reaction consumes the reagent and leaves the starting material unreacted. Using a non-nucleophilic base to pre-form the enolate is a strategy for subsequent alkylation, but it is an undesired pathway when ketone formation is the goal.

  • Reagent Titration: The actual concentration of commercial organolithium and Grignard reagents can vary. Inaccurate concentration values can lead to the use of insufficient reagent.

Strategies for Driving Ketone Formation
  • Use of Additives: The addition of Lewis acids such as CeCl₃ (the Luche reaction conditions for Grignard reagents) can activate the carbonyl group towards nucleophilic attack and help to drive the reaction forward.

  • Temperature Cycling: Running the reaction at a low temperature (e.g., -78 °C) to favor the formation of the tetrahedral intermediate and then slowly warming can sometimes help promote the collapse to the ketone product over reversion to starting materials.

  • Excess Reagent: Use a larger excess of the organometallic reagent (2-3 equivalents), added slowly at low temperature to minimize side reactions. Always titrate organometallic reagents before use for accurate stoichiometry.

  • Alternative Auxiliary: If incomplete conversion remains a persistent issue, switching to a Weinreb amide (N-methoxy-N-methylamide) for the ketone synthesis step may be a more reliable strategy, as it forms a more stable chelated intermediate that prevents both reversion and over-addition.

Summary of Cleavage Methods and Products

Desired ProductCleavage MethodReagent(s)Key Considerations
Chiral Alcohol Reductive CleavageLiAlH₄, Red-Al®Requires excess reagent and often elevated temperatures.
Chiral Carboxylic Acid HydrolysisStrong Acid (HCl, H₂SO₄) or Base (NaOH, KOH)Requires harsh conditions (high concentration, prolonged reflux).
Chiral Aldehyde Partial ReductionDIBAL-H, LiAl(OtBu)₃HMust be performed at low temperature (-78 °C) to avoid over-reduction to the alcohol.
Chiral Ketone Organometallic AdditionR-MgBr, R-Li (+/- CeCl₃)Can suffer from incomplete conversion due to equilibrium issues.

References

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]
  • Ogiwara, Y. (2023).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hartwig, J. F. (2010).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans' Auxiliaries versus the Unexplored Potential of (3S,5S)-3,5-Dimethylmorpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol. This guide provides an in-depth analysis of the widely acclaimed Evans' oxazolidinone auxiliaries, benchmarking their performance with extensive experimental data. This established standard is contrasted with (3S,5S)-3,5-dimethylmorpholine, a chiral morpholine derivative for which, despite its commercial availability, a comprehensive search of the scientific literature and patent databases reveals a notable absence of data regarding its application as a removable chiral auxiliary in asymmetric synthesis.

Introduction: A Tale of Two Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools. These chiral molecules are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can ideally be recovered for reuse. The success of a chiral auxiliary hinges on several factors: its ready availability in enantiopure form, the efficiency of its attachment and cleavage, and, most critically, the degree of stereoselectivity it imparts.

This guide focuses on a comparative analysis of two distinct chiral scaffolds. On one hand, we have the Evans' auxiliaries, a class of oxazolidinones that have been extensively studied and successfully applied in a myriad of total syntheses of complex natural products and pharmaceuticals.[2][3] Their reliability and predictable stereochemical outcomes have made them a staple in the synthetic chemist's toolbox.

On the other hand, we examine (3S,5S)-3,5-dimethylmorpholine. While chiral morpholine derivatives are prevalent in medicinal chemistry and as reagents or catalysts, the specific application of (3S,5S)-3,5-dimethylmorpholine as a removable chiral auxiliary for stereocontrol in common asymmetric reactions remains undocumented in accessible scientific literature.[4] This guide will therefore provide a comprehensive overview of the Evans' auxiliaries as a benchmark for excellence and highlight the current knowledge gap concerning (3S,5S)-3,5-dimethylmorpholine, thereby identifying a potential area for future research.

Evans' Auxiliaries: A Gold Standard in Asymmetric Synthesis

Introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have become one of the most dependable methods for stereoselective carbon-carbon bond formation.[3] Their efficacy stems from a combination of steric and electronic factors that create a highly ordered and predictable reactive environment.

Synthesis and Attachment

Evans' auxiliaries are readily synthesized from corresponding α-amino acids or amino alcohols, making both enantiomeric forms accessible. A variety of auxiliaries are also commercially available. The auxiliary is typically acylated to form an N-acyl oxazolidinone, which then serves as the substrate for subsequent asymmetric transformations.

Mechanism of Stereocontrol

The high degree of stereocontrol exerted by Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate upon deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less hindered face. This leads to the formation of one diastereomer in high excess.

G cluster_0 General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral Substrate Prochiral Substrate Attachment of Chiral Auxiliary Attachment of Chiral Auxiliary Prochiral Substrate->Attachment of Chiral Auxiliary High Yield Diastereoselective Reaction Diastereoselective Reaction Attachment of Chiral Auxiliary->Diastereoselective Reaction High d.r. Cleavage of Auxiliary Cleavage of Auxiliary Diastereoselective Reaction->Cleavage of Auxiliary Mild Conditions Enantiopure Product Enantiopure Product Cleavage of Auxiliary->Enantiopure Product Recycled Auxiliary Recycled Auxiliary Cleavage of Auxiliary->Recycled Auxiliary

Applications in Asymmetric Reactions

Evans' auxiliaries have proven to be exceptionally effective in a range of asymmetric transformations, most notably alkylation and aldol reactions.

Asymmetric Alkylation: The enolates of N-acyl oxazolidinones undergo highly diastereoselective alkylation with a variety of electrophiles. This method provides a reliable route to enantiomerically enriched carboxylic acid derivatives.

Asymmetric Aldol Reactions: The boron enolates of N-acyl oxazolidinones react with aldehydes to afford syn-aldol adducts with excellent diastereoselectivity.[5] The stereochemical outcome is predictable based on the Zimmerman-Traxler model for a six-membered chair-like transition state.[4]

Performance Data

The following tables summarize the typical performance of Evans' auxiliaries in key asymmetric reactions, with data compiled from various literature sources.

Table 1: Asymmetric Alkylation using Evans' Auxiliaries

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromideLDATHF-7885-95>99:1[6]
(4S)-4-Isopropyl-2-oxazolidinoneN-AcetylAllyl iodideNaHMDSTHF-7880-9095:5[3]
(4R)-4-Benzyl-2-oxazolidinoneN-ButyrylMethyl iodideLHMDSTHF-78 to 08898:2

Table 2: Asymmetric Aldol Reactions using Evans' Auxiliaries

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylIsobutyraldehydeBu₂BOTfCH₂Cl₂-7880-95>99:1[5]
(4S)-4-Benzyl-2-oxazolidinoneN-PropionylPropionaldehydeTiCl₄CH₂Cl₂-788997:3
(4R)-4-Isopropyl-2-oxazolidinoneN-AcetylBenzaldehydeBu₂BOTfCH₂Cl₂-78 to 09199:1
Experimental Protocols

The following are generalized, step-by-step methodologies for the use of Evans' auxiliaries.

Protocol 1: Asymmetric Alkylation

  • Acylation: To a solution of the Evans' auxiliary (e.g., (4R)-4-benzyl-2-oxazolidinone, 1.0 eq) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium, 1.05 eq) dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature.

  • Enolate Formation: Cool the solution of the N-acyl oxazolidinone to -78 °C and add a lithium amide base (e.g., lithium diisopropylamide, LDA, 1.1 eq) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C and stir for several hours, gradually warming the reaction to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by flash column chromatography.

G

Protocol 2: Cleavage of the Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups, with the auxiliary often being recoverable.

  • To the Carboxylic Acid: Hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture at 0 °C is a common method.

  • To the Alcohol: Reduction with lithium aluminum hydride or lithium borohydride in an ethereal solvent yields the corresponding primary alcohol.

  • To the Aldehyde: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can provide the aldehyde.

  • To the Weinreb Amide: Direct conversion to the Weinreb amide allows for the synthesis of ketones upon reaction with organometallic reagents.

(3S,5S)-3,5-Dimethylmorpholine: An Enigmatic Candidate

In stark contrast to the wealth of data available for Evans' auxiliaries, a thorough investigation of the scientific literature reveals no published reports on the application of (3S,5S)-3,5-dimethylmorpholine as a removable chiral auxiliary for asymmetric synthesis. While the compound is commercially available, its utility in this specific context remains unexplored.

This lack of data prevents a direct, evidence-based comparison of its performance with Evans' auxiliaries. One cannot, at present, assess its ability to induce high diastereoselectivity in reactions like alkylations or aldol condensations, nor are there established protocols for its attachment and cleavage.

It is worth noting that other chiral morpholine derivatives have been investigated as chiral auxiliaries, suggesting that the morpholine scaffold itself is not inherently unsuitable for this purpose. However, without specific experimental validation for the (3S,5S)-3,5-dimethylmorpholine isomer, any discussion of its potential efficacy would be purely speculative.

Conclusion: An Established Tool and an Open Question

This guide has provided a detailed overview of Evans' oxazolidinone auxiliaries, cementing their status as a reliable and highly effective tool for asymmetric synthesis. Their predictable stereochemical control, well-documented applications, and robust performance make them an excellent choice for researchers in both academic and industrial settings.

The case of (3S,5S)-3,5-dimethylmorpholine highlights a fascinating gap in the current literature. While it possesses the requisite chirality, its potential as a chiral auxiliary remains an open question. This presents an opportunity for future research to explore the capabilities of this and other novel chiral scaffolds, potentially expanding the repertoire of tools available for the synthesis of enantiomerically pure molecules. For now, Evans' auxiliaries remain the clear and evidence-backed choice for predictable and high-fidelity asymmetric transformations.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Chiral auxiliary. In Wikipedia. Accessed January 10, 2026. [Link]
  • de F. F. da Silva, K., & de S. J. Greco. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776–812. [Link]
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
  • Ghorai, M. K., & Kumar, A. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(28), 23225–23253. [Link]
  • Evans, D. A., Nelson, J. V., Vogel, E., & Taber, T. R. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099–3111. [Link]
  • Evans Aldol Reaction. Chem-Station Int. Ed. Accessed January 10, 2026. [Link]
  • Evans, D. A., Takacs, J. M., McGee, L. R., Ennis, M. D., Mathre, D. J., & Bartroli, J. (1981). Chiral enolate design. Pure and Applied Chemistry, 53(6), 1109-1127. [Link]
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
  • Evans Enolate Alkylation-Hydrolysis. University of Wisconsin-Madison. Accessed January 10, 2026. [Link]
  • Beutner, G. L., & Anderson, D. R. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1537–1544. [Link]
  • Mohapatra, D. K., & Ma, D. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.

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Pseudoephedrine: The Gold Standard in Chelation-Controlled Asymmetric Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis: (3S,5S)-3,5-Dimethylmorpholine vs. Pseudoephedrine

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of a synthetic route. This guide provides an in-depth, objective comparison of two chiral amines, pseudoephedrine and (3S,5S)-3,5-dimethylmorpholine, for their application in asymmetric synthesis, with a focus on diastereoselective enolate alkylation. While one is a celebrated and exhaustively documented auxiliary, the other presents a structural alternative whose potential in this specific context warrants a critical evaluation based on first principles and available data.

First introduced to the forefront of asymmetric synthesis by Professor Andrew G. Myers, pseudoephedrine has established itself as an exceptionally practical and effective chiral auxiliary.[1] Derived from the inexpensive and naturally occurring amino alcohol, it is available in both enantiomeric forms and provides a powerful platform for synthesizing highly enantiomerically enriched carboxylic acids and their derivatives.[2][3]

Mechanism of Stereocontrol

The remarkable efficacy of pseudoephedrine lies in a well-defined, chelation-controlled mechanism. The process begins with the formation of a tertiary amide by coupling the pseudoephedrine auxiliary with a carboxylic acid derivative.[2] Upon treatment with a strong base, such as lithium diisopropylamide (LDA), two key deprotonations occur: one at the α-carbon to the carbonyl, forming the enolate, and the other at the hydroxyl group, forming a lithium alkoxide.

This dual deprotonation is the cornerstone of its stereodirecting power. The internal lithium alkoxide coordinates to the lithium cation of the enolate, forming a rigid, six-membered ring chelate. This conformationally locked intermediate effectively shields one face of the Z-enolate. Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to exceptionally high diastereoselectivity.[1][4] The addition of lithium chloride (LiCl) is crucial, as it breaks up enolate aggregates and accelerates the rate of alkylation, often allowing reactions to proceed efficiently even at low temperatures.[2][3]

G cluster_0 Pseudoephedrine Amide Enolate start C_enolate C start->C_enolate R Li Li+ O_alkoxide O- Li->O_alkoxide O_carbonyl O- C_alpha C_enolate->C_alpha C_alpha->O_carbonyl N N C_alpha->N Me Me N->Me chiral_center_1 N->chiral_center_1 Ph Ph H_chiral H Me_chiral Me chiral_center_1->Ph chiral_center_1->H_chiral chiral_center_2 chiral_center_1->chiral_center_2 chiral_center_2->O_alkoxide chiral_center_2->Me_chiral arrow Attack from less hindered (re) face E_plus E_plus

Caption: Chelation-controlled model of a pseudoephedrine Z-enolate.

Performance and Scope

Pseudoephedrine amides undergo highly diastereoselective alkylation with a wide array of electrophiles, including reactive benzyl and allyl halides as well as less reactive primary alkyl halides.[2] Diastereomeric excesses are routinely high, often exceeding 95% de in the crude product.[2][5] A significant practical advantage is that the alkylated amide products are frequently crystalline, allowing for straightforward purification and diastereomeric enrichment to ≥99% de via a single recrystallization.[2]

Substrate (R in R-COOH)Electrophile (E-X)Yield (%)Diastereomeric Ratio (crude)Reference
PropionylBenzyl bromide99%97:3[2]
PropionylEthyl iodide94%98:2[2]
Phenylacetyln-Butyl iodide96%>98:2[2]
ButyrylIsopropyl iodide85% (at 23°C)96:4[2]
Cleavage of the Auxiliary

A key strength of the pseudoephedrine auxiliary is the versatility of its removal, enabling access to a variety of valuable chiral building blocks.[3][6]

  • Carboxylic Acids: Mild acidic (e.g., 9 N H₂SO₄) or basic (e.g., n-Bu₄NOH for epimerization-prone substrates) hydrolysis cleaves the amide bond.[1][2]

  • Alcohols: Reduction with reagents like lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) furnishes the corresponding primary alcohol.[6]

  • Aldehydes: Milder reduction, for instance with lithium triethoxyaluminum hydride, can yield the aldehyde.[6]

  • Ketones: Treatment of the amide with organolithium or Grignard reagents provides access to ketones.[6]

The auxiliary can typically be recovered in high yield for reuse.

Limitations and Considerations

The primary drawback of using pseudoephedrine is its regulatory status. As a well-known precursor in the illicit synthesis of methamphetamine, its purchase and handling are strictly controlled in many jurisdictions.[7][8] This has led to the development of analogs like pseudoephenamine, which is not subject to the same restrictions and often provides comparable or even superior stereocontrol, particularly in the formation of quaternary carbon centers.[5][9]

(3S,5S)-3,5-Dimethylmorpholine: A Structural Alternative

(3S,5S)-3,5-Dimethylmorpholine is a commercially available chiral cyclic secondary amine.[10] Its C₂-symmetric structure, featuring two stereogenic centers in a cis relationship within the morpholine ring, makes it an intriguing candidate for a chiral auxiliary. However, unlike pseudoephedrine, its application as a covalently-bound auxiliary for diastereoselective enolate alkylation is not well-documented in the peer-reviewed literature. Therefore, this analysis is based on its structural features and established principles of asymmetric synthesis.

Hypothetical Mechanism of Stereocontrol

If used as a chiral auxiliary, (3S,5S)-3,5-dimethylmorpholine would be acylated to form a tertiary amide. Deprotonation at the α-carbon would generate an enolate. The key mechanistic distinction from pseudoephedrine is the absence of a hydroxyl group. This precludes the formation of the powerful internal chelate that dictates the stereochemical outcome in pseudoephedrine chemistry.

Stereocontrol would instead have to arise from steric hindrance. The C₂-symmetric morpholine ring and its two methyl groups would create a specific chiral environment. The enolate would likely adopt a conformation that minimizes steric clash, thereby shielding one of its two faces and directing the electrophile to the other. The level of diastereoselectivity would be highly dependent on the rigidity of this system and the size of both the enolate substituent (R) and the incoming electrophile (E).

G cluster_1 (3S,5S)-3,5-Dimethylmorpholine Amide Enolate start Li Li+ O_carbonyl O- C_enolate C C_alpha C_enolate->C_alpha C_alpha->O_carbonyl N N C_alpha->N O_morpholine O C3_morph C3_morph O_morpholine->C3_morph C1_morph Me1 Me1 C1_morph->Me1 Me C2_morph C2_morph C1_morph->C2_morph C2_morph->O_morpholine C4_morph C3_morph->C4_morph C4_morph->N Me2 Me2 C4_morph->Me2 Me arrow Attack directed by steric hindrance E_plus E_plus

Caption: Steric-controlled model of a dimethylmorpholine amide enolate.

Performance and Data Availability

A comprehensive search of scientific literature reveals a lack of published, quantitative data for the use of (3S,5S)-3,5-dimethylmorpholine as a chiral auxiliary in asymmetric alkylations. There are no readily available reports detailing yields or diastereoselectivities for comparison with pseudoephedrine. Its primary documentation is related to its availability from chemical suppliers and its CAS registry number.[10][11] This absence of data prevents a direct, evidence-based performance comparison.

Head-to-Head Comparison

FeaturePseudoephedrine(3S,5S)-3,5-Dimethylmorpholine
Mechanism Chelation Control: Rigid, Li⁺-chelated intermediate involving an internal alkoxide.[1][4]Steric Control (Hypothetical): Relies on steric hindrance from the C₂-symmetric ring to direct electrophile approach.
Stereoselectivity Excellent: Routinely >95% de, enhanceable by recrystallization.[2]Unknown: No published data available for asymmetric alkylation.
Substrate Scope Broad and Well-Documented: Proven for a wide range of substrates and electrophiles.[1][2]Unknown: Not documented for this application.
Data Availability Extensive: Decades of research and numerous publications.[2][12][13]Very Limited/None: No direct performance data found in the literature.
Cost & Availability Inexpensive and readily available in both enantiomeric forms.[2]Commercially available but significantly more expensive.[10]
Regulation Heavily Regulated: Controlled substance precursor in many countries.[8][14]Unregulated: No known restrictions on purchase or use.

Experimental Protocols

General Procedure for Asymmetric Alkylation using Pseudoephedrine Amide

The following protocol is a representative example for the highly diastereoselective alkylation of a pseudoephedrine amide.[2]

  • Amide Formation: To a solution of the desired carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., oxalyl chloride or EDC). After activation, add (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine). Stir until completion, then perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

  • Enolate Formation and Alkylation: Dissolve the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6-10 equiv) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Slowly add a solution of LDA (1.05-1.1 equiv) and stir for 30-60 minutes. Add the electrophile (1.1-1.5 equiv) either neat or as a solution in THF. Allow the reaction to stir at -78 °C or to warm slowly to 0 °C until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the diastereomerically pure alkylated amide.

  • Auxiliary Cleavage (to Carboxylic Acid): Reflux the purified amide (1.0 equiv) in a mixture of THF and 9 N aqueous H₂SO₄ (e.g., 1:1 v/v) for 12-24 hours. After cooling, perform an aqueous workup to isolate the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Caption: Asymmetric alkylation workflow using a pseudoephedrine auxiliary.

Conclusion and Recommendation

The comparison between pseudoephedrine and (3S,5S)-3,5-dimethylmorpholine for asymmetric synthesis reveals a stark contrast between a well-established, mechanistically understood tool and a theoretical alternative.

Pseudoephedrine stands as a powerful, reliable, and highly effective chiral auxiliary for the synthesis of α-substituted chiral carboxylic acids and their derivatives. Its chelation-controlled mechanism provides a robust foundation for achieving excellent stereoselectivity across a broad range of substrates. The primary obstacle to its widespread use is the significant regulatory burden associated with its procurement and handling. For laboratories equipped to manage these regulations, it remains a premier choice. For others, the unregulated analog pseudoephenamine offers a scientifically validated and highly effective alternative.[15]

(3S,5S)-3,5-Dimethylmorpholine , while a chiral molecule, is not a documented or established auxiliary for this class of reactions. Its mechanism would be fundamentally different, relying on steric rather than chelation control, and its effectiveness is entirely unknown. For a researcher or drug development professional seeking a reliable method for asymmetric alkylation, (3S,5S)-3,5-dimethylmorpholine does not represent a viable alternative to pseudoephedrine based on current scientific literature. Its use would constitute a novel research investigation into its potential as an auxiliary rather than the application of a validated synthetic method.

Final Recommendation: For projects requiring high diastereoselectivity in enolate alkylations, the pseudoephedrine/pseudoephenamine platform is the authoritative and trustworthy choice, backed by extensive experimental evidence. The selection between them should be guided primarily by regulatory considerations.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. Available at: https://pubs.acs.org/doi/10.1021/ja970402f
  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568-4571. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3682547/
  • Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: https://blog.oreate.com/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis/
  • American Chemical Society. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/ja970402f
  • Vicario, J. L., et al. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. The Journal of Organic Chemistry, 65(12), 3754-3760. Available at: https://pubmed.ncbi.nlm.nih.gov/10864760/
  • Braga, A. L., et al. (2007). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 3, 29. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2190772/
  • Palomo, C., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. Available at: https://pubmed.ncbi.nlm.nih.gov/16238356/
  • Harvard University. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. DASH. Available at: https://dash.harvard.edu/handle/1/11870382
  • Rojas-Aguirre, Y., et al. (2012). Separation mechanism of chiral impurities, ephedrine and pseudoephedrine, found in amphetamine-type substances using achiral modifiers in the gas phase. Analytical Chemistry, 84(18), 7767-7775. Available at: https://pubmed.ncbi.nlm.nih.gov/22889240/
  • Asimov Press. (2025). Why the FDA Is Slow to Remove Drugs. Asimov Press. Available at: https://press.asimov.com/articles/why-the-fda-is-slow-to-remove-drugs
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: Alternatives to (R)-4-Benzyl-3-methylmorpholine. BenchChem. Available at: https://www.benchchem.
  • BenchChem. (2025). Literature review of successful applications of N-Acetyl-(+)-Pseudoephedrine. BenchChem. Available at: https://www.benchchem.
  • American Chemical Society. (2017). Pseudoephedrine. ACS. Available at: https://www.acs.org/molecule-of-the-week/archive/p/pseudoephedrine.html
  • MedCity News. (2024). FDA Takes Step Toward Removal of Ineffective Decongestants From the Market. MedCity News. Available at: https://medcitynews.com/2024/11/fda-phenylephrine-decongestant-removal
  • Chemistry LibreTexts. (2019). 7.7: Stereochemistry in biology and medicine. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Stereochemistry/7.07%3A_Stereochemistry_in_biology_and_medicine
  • CymitQuimica. (3S,5S)-3,5-Dimethylmorpholine. CymitQuimica. Available at: https://www.cymitquimica.com/en/producto/3s-5s-3-5-dimethylmorpholine
  • National Institutes of Health. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2570222/
  • PubMed Central. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623565/
  • BenchChem. (2025). A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis. BenchChem. Available at: https://www.benchchem.com/blog/a-comparative-study-l-methylephedrine-hydrochloride-vs-pseudoephedrine-as-chiral-auxiliaries-in-asymmetric-synthesis/
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A Senior Application Scientist's Guide to Determining Absolute Configuration in Dimethylmorpholine-Derived Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is not a trivial detail. It is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][] In the context of asymmetric synthesis, where chiral auxiliaries are employed to control stereochemical outcomes, verifying the absolute configuration of the final product is a critical, non-negotiable step.[3][4] Dimethylmorpholine derivatives, whether used as chiral auxiliaries or as core scaffolds in drug candidates, often yield products whose stereochemistry must be unequivocally established.[5][6]

This guide provides a comparative analysis of the principal methodologies for determining absolute configuration, offering field-proven insights into the causality behind experimental choices. We will move beyond mere procedural lists to create a self-validating framework for selecting and executing the most appropriate analytical strategy.

Navigating the Methodologies: A Comparative Overview

The choice of technique for assigning absolute configuration is dictated by the physical properties of the sample, the available instrumentation, and the required level of certainty. While X-ray crystallography is often hailed as the definitive method, powerful spectroscopic techniques provide robust alternatives, particularly for non-crystalline materials.[7][8]

Table 1: Comparative Analysis of Core Techniques
FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[7]Analysis of anisotropic effects in ¹H NMR spectra of diastereomeric derivatives.[9][10]Differential absorption of left and right circularly polarized infrared light.[1][11]Differential absorption of left and right circularly polarized UV-Vis light.[12][13]
Sample State High-quality single crystal.[14]Solution.Solution or neat liquid.[7]Solution.
Sample Amount ~0.1 mg1-5 mg per diastereomer.1-10 mg.[7]0.1-1 mg.[7]
Key Requirement Successful crystallization. A heavy atom (e.g., S, Cl, Br) is beneficial but not always essential with modern methods.[14][15]Presence of a suitable functional group (e.g., -OH, -NH₂) for derivatization.[9][16]Chiral molecule with IR active vibrational modes.[7]Chiral molecule with a UV-Vis chromophore.[7]
Confidence Level High (Definitive).[7][17]High, when applied correctly.High, with a strong correlation between experimental and calculated spectra.[11]High, with a strong correlation between experimental and calculated spectra.
Primary Output 3D molecular structure, Flack parameter.[7]A set of Δδ (δS - δR) values for protons near the stereocenter.[18]VCD spectrum for comparison with quantum chemical calculations.[7]ECD spectrum for comparison with quantum chemical calculations.[7]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[14][17] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[15] This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing a phase shift that breaks the symmetry between diffraction intensities of related reflections (Friedel pairs).

The result is a direct visualization of the molecular structure, and the absolute configuration can be determined with a high degree of confidence, often expressed statistically by the Flack parameter.[15] The primary and often most significant challenge of this method is the need to grow a high-quality single crystal suitable for diffraction, which can be a time-consuming and sometimes unsuccessful process.[17]

Solution-State Analysis: NMR Spectroscopy and Mosher's Method

When crystallization is not feasible, NMR spectroscopy offers a robust solution-state alternative.[19][20] Since the NMR spectra of two enantiomers are identical, a chiral derivatizing agent (CDA) is used to convert the enantiomers into a pair of diastereomers, which possess distinct NMR spectra.[21][22]

The most widely used NMR-based technique is the Mosher ester (or amide) analysis.[9][21] This method involves reacting the chiral alcohol or amine of unknown configuration with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9][18] The resulting diastereomeric esters or amides adopt a specific conformation where the bulky phenyl group of the MTPA moiety creates a distinct anisotropic (shielding/deshielding) effect on the protons of the substrate. By comparing the ¹H NMR spectra of the two diastereomers and calculating the chemical shift differences (Δδ = δS - δR), the absolute configuration of the original stereocenter can be reliably deduced.[9][10]

MosherMethod cluster_0 Step 1: Derivatization cluster_1 Step 2: NMR Analysis & Interpretation Unknown Chiral Alcohol/Amine (Unknown Configuration) R_Ester Record ¹H NMR (Diastereomer 1) Unknown->R_Ester Forms Diastereomer 1 S_Ester Record ¹H NMR (Diastereomer 2) Unknown->S_Ester Forms Diastereomer 2 R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester Analysis Calculate Δδ = δ(S) - δ(R) for Protons L¹ and L² R_Ester->Analysis S_Ester->Analysis Model Apply Mosher's Model: Δδ > 0 for protons on one side Δδ < 0 for protons on the other Analysis->Model Config Assign Absolute Configuration Model->Config

Caption: Workflow for Mosher's Method.

Experimental Protocol: Mosher's Amide Analysis

This protocol describes the derivatization of a chiral primary or secondary amine with (R)- and (S)-MTPA chloride.

I. Materials:

  • Chiral amine of unknown configuration (~5 mg)

  • (R)-(-)-MTPA-Cl (1.2 equivalents)

  • (S)-(+)-MTPA-Cl (1.2 equivalents)

  • Anhydrous pyridine or triethylamine (3 equivalents)

  • Anhydrous dichloromethane (DCM) or CDCl₃ (for in-situ reaction)

  • NMR tubes, syringes, and standard glassware

II. Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

    • Add 3 equivalents of anhydrous pyridine.

    • Add a solution of 1.2 equivalents of (R)-(-)-MTPA-Cl in 0.1 mL of anhydrous CDCl₃ dropwise.

    • Cap the NMR tube, mix thoroughly, and let the reaction proceed at room temperature for 1-2 hours, or until the reaction is deemed complete by TLC or NMR analysis.

  • Preparation of (S)-MTPA Amide:

    • Repeat the exact procedure in a separate NMR tube using (S)-(+)-MTPA-Cl. It is crucial to maintain identical conditions (concentration, temperature) to ensure the validity of the chemical shift comparison.[10]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for both diastereomeric samples.

    • It is highly recommended to also acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals on both sides of the newly formed stereocenter.[21]

  • Data Analysis:

    • Carefully assign the chemical shifts (δ) for protons on both sides of the original stereocenter for both the (R)-MTPA derivative (δR) and the (S)-MTPA derivative (δS).

    • Calculate the difference: Δδ = δS - δR for each assigned proton.

    • According to the established model for MTPA amides, protons that lie on the same side as the phenyl group in the extended conformation will be shielded (experience upfield shifts), while those on the opposite side will be deshielded.

    • A consistent pattern of positive Δδ values for protons on one side of the molecule and negative Δδ values for those on the other allows for the confident assignment of the absolute configuration.[9][18]

Chiroptical Methods: CD and VCD Spectroscopy

Chiroptical spectroscopy techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are invaluable for determining absolute configuration in solution.[][13]

  • Electronic Circular Dichroism (ECD): ECD measures the differential absorption of light in the UV-Visible region.[12] Its primary requirement is the presence of a chromophore near the stereocenter that undergoes electronic transitions in this range.[7]

  • Vibrational Circular Dichroism (VCD): VCD is a more universal technique as it measures differential absorption in the infrared region, corresponding to molecular vibrations.[1] This obviates the need for a specific chromophore, making it applicable to a wider range of molecules.[11]

For both ECD and VCD, the modern approach involves comparing the experimentally measured spectrum to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT).[8] A strong match between the experimental spectrum and the calculated spectrum for one specific enantiomer provides a reliable assignment of the absolute configuration.[23]

MethodSelection start Start: Product from Dimethylmorpholine Reaction q_crystal Can a high-quality single crystal be grown? start->q_crystal xray X-Ray Crystallography (Definitive Assignment) q_crystal->xray Yes q_func_group Does it have an -OH or -NH₂ group for derivatization? q_crystal->q_func_group No end Absolute Configuration Determined xray->end mosher NMR Spectroscopy (Mosher's Method) q_func_group->mosher Yes q_chromophore Does it have a UV-Vis chromophore? q_func_group->q_chromophore No mosher->end ecd Electronic Circular Dichroism (ECD) q_chromophore->ecd Yes vcd Vibrational Circular Dichroism (VCD) q_chromophore->vcd No ecd->end vcd->end

Caption: Decision workflow for selecting an appropriate method.

Conclusion

The determination of absolute configuration for products derived from dimethylmorpholine reactions is a critical step in chemical and pharmaceutical development. While single-crystal X-ray crystallography provides the most definitive answer, its reliance on high-quality crystals makes it not universally applicable.[17][22] In its absence, a suite of powerful solution-state techniques is available. Mosher's method offers a reliable and accessible NMR-based approach, provided a suitable functional group is present for derivatization.[9] For molecules lacking such a handle, or when derivatization is undesirable, VCD and ECD spectroscopy, coupled with computational analysis, present robust and increasingly routine alternatives.[8][11] The optimal strategy is chosen by carefully considering the unique properties of the molecule , leading to a confident and unambiguous assignment of its three-dimensional structure.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Circular Dichroism for Determining Absolute Configur
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
  • Determination Techniques for Absolute Configuration of Chiral Compound.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
  • Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories". Chirality.
  • A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography vs. Spectroscopic Methods. Benchchem.
  • A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis. Benchchem.
  • Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Determination of absolute configur
  • How do I determine the absolute configuration experimentally? Chemistry Stack Exchange.
  • Strategies for using NMR spectroscopy to determine absolute configuration.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
  • DETERMINATION OF ABSOLUTE CONFIGUR
  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI.
  • Determination of absolute configuration using circular dichroism: Tröger's Base revisited using vibrational circular dichroism. Royal Society of Chemistry.
  • Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes. Chemistry.
  • Absolute Configur
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign.
  • Determination of the Absolute Configuration of Organic Compounds by Means of NMR Spectroscopy. Journal of Synthetic Organic Chemistry, Japan.
  • Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development.
  • The Role of cis-2,6-Dimethylmorpholine in Pharmaceutical Synthesis. LinkedIn.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • Chiral auxiliary. Wikipedia.

Sources

A Crystallographic Comparison of (3S,5S)-3,5-Dimethylmorpholine Derivatives: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties and biological activity of drug candidates. Among its many variations, the chiral (3S,5S)-3,5-dimethylmorpholine core offers a synthetically accessible, stereochemically defined platform for the development of novel therapeutics. The precise three-dimensional arrangement of substituents on this scaffold, dictated by its crystal structure, is paramount in determining its interaction with biological targets. This guide provides an in-depth comparison of the X-ray crystallography of (3S,5S)-3,5-dimethylmorpholine derivatives, offering experimental insights to inform rational drug design and lead optimization.

The Significance of Morpholine Stereochemistry in Drug Efficacy

The rigid, chair-like conformation of the morpholine ring, coupled with the stereochemistry at the C3 and C5 positions, pre-organizes substituents in distinct spatial orientations. This has profound implications for a molecule's ability to bind to a target protein, influencing potency and selectivity.[1][2] Furthermore, the introduction of substituents on the morpholine nitrogen can significantly alter the molecule's polarity, hydrogen bonding capabilities, and overall shape, all of which are critical parameters in drug development.[3] Understanding the subtle interplay between substitution patterns and the resulting solid-state conformation through X-ray crystallography is therefore a critical step in harnessing the full potential of this privileged scaffold.

Experimental Workflow for Crystallographic Analysis

The journey from a synthesized compound to a refined crystal structure is a multi-step process requiring meticulous attention to detail. The following protocol outlines a typical workflow for the crystallographic analysis of (3S,5S)-3,5-dimethylmorpholine derivatives.

Step-by-Step Experimental Protocol:
  • Synthesis of (3S,5S)-3,5-Dimethylmorpholine Derivatives:

    • A common synthetic route to cis-3,5-disubstituted morpholines involves the diastereoselective cyclization of appropriately substituted precursors. For instance, the electrophile-induced ring closure of a 1-substituted-2-(allyloxymethyl)aziridine can yield the desired cis-3,5-disubstituted morpholine core.[4] The choice of the nitrogen substituent is critical as it will influence the final properties of the molecule.

  • Crystallization:

    • Growing single crystals of sufficient size and quality is often the most challenging step. A variety of techniques can be employed, with slow evaporation and vapor diffusion being the most common for small organic molecules.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Vapor Diffusion: Prepare a saturated solution of the compound in a less volatile solvent. Place this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • X-ray Data Collection:

    • A suitable single crystal is mounted on a goniometer in a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[5]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data (the intensities and positions of the diffracted X-ray spots) are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

    • The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, highly accurate crystal structure.

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Comparative Crystallographic Analysis: A Case Study Approach

The crystal structure of unsubstituted morpholine reveals a classic chair conformation.[5][6] In the solid state, these molecules are linked by N-H···N hydrogen bonds, forming chains. Additionally, weaker C-H···O interactions contribute to the overall packing.[5]

FeatureMorpholinePiperidinePiperazine
Conformation ChairChairChair
Primary Intermolecular Interaction N-H···N hydrogen bondsN-H···N hydrogen bondsN-H···N hydrogen bonds
Secondary Interactions C-H···O interactions-N-H···N (sheet formation)
Reference [5][5][5]

Table 1. Comparison of the solid-state structures of morpholine, piperidine, and piperazine.

The introduction of methyl groups at the C3 and C5 positions in a cis relationship forces them into equatorial positions to minimize steric strain, reinforcing the chair conformation. The critical point of comparison for derivatives of (3S,5S)-3,5-dimethylmorpholine lies in the nature of the substituent on the nitrogen atom.

Impact of N-Substitution on Crystal Packing and Conformation

The introduction of a substituent on the morpholine nitrogen (N4) eliminates the possibility of N-H···N hydrogen bonding that dominates the crystal packing of the parent morpholine. The nature of the N-substituent will then dictate the new primary intermolecular interactions.

  • N-Aryl Derivatives: An aromatic substituent can lead to π-π stacking interactions between adjacent molecules, influencing the crystal packing. The orientation of the aryl ring relative to the morpholine ring will be a key conformational feature.

  • N-Acyl/Sulfonyl Derivatives: The presence of carbonyl or sulfonyl groups introduces strong hydrogen bond acceptors. If the substituent also contains hydrogen bond donors, complex hydrogen bonding networks can be formed.

  • N-Alkyl Derivatives: Simple alkyl substituents will primarily interact through weaker van der Waals forces. The bulkiness of the alkyl group can influence the overall packing efficiency.

Intermolecular_Interactions cluster_morpholine Unsubstituted Morpholine cluster_n_aryl N-Aryl Derivative cluster_n_acyl N-Acyl Derivative Morpholine Morpholine NHN N-H...N Hydrogen Bonds Morpholine->NHN CHO C-H...O Interactions Morpholine->CHO NAryl N-Aryl-(3S,5S)-3,5-dimethylmorpholine PiPi π-π Stacking CHPi C-H...π Interactions NAcyl N-Acyl-(3S,5S)-3,5-dimethylmorpholine CHO_Acyl C-H...O=C Hydrogen Bonds

Caption: A diagram illustrating the dominant intermolecular interactions in unsubstituted morpholine versus its N-substituted derivatives.

Conclusion and Future Directions

The crystallographic analysis of (3S,5S)-3,5-dimethylmorpholine derivatives provides invaluable information for understanding their structure-activity relationships. While a large public repository of these specific crystal structures is yet to be established, the principles outlined in this guide, based on the known crystal structure of morpholine and related compounds, offer a solid framework for predicting and interpreting the solid-state behavior of novel derivatives.

For researchers in drug discovery, obtaining a single-crystal X-ray structure of a lead candidate from this series should be a high priority. The detailed structural information will not only confirm the stereochemistry and conformation but also provide crucial insights into potential intermolecular interactions that can be exploited to improve properties such as solubility and crystal packing, which are critical for formulation and manufacturing. As more crystal structures of these valuable compounds become available, a more comprehensive comparative analysis will be possible, further empowering the rational design of the next generation of morpholine-based therapeutics.

References

  • ResearchGate. (n.d.). The crystal structure of morpholine. (a) Molecular structure...
  • ResearchGate. (n.d.). Structures of piperazine, piperidine and morpholine.
  • PubChem. (n.d.). Morpholine.
  • Global Substance Registration System. (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
  • PubMed Central. (n.d.). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro.
  • Wikipedia. (n.d.). Morpholine.
  • Scilit. (n.d.). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives.
  • PubMed. (2006). Novel synthesis of cis-3,5-disubstituted morpholine derivatives. Journal of Organic Chemistry, 71(12), 4678-81.
  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • MDPI. (2021). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051.
  • MDPI. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine.

Sources

A Senior Application Scientist's Guide to the Validation of Stereochemical Outcomes: A Comparative Analysis Featuring Mosher's Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a fundamental property that dictates biological activity, efficacy, and safety. The unambiguous determination of a molecule's absolute configuration is therefore a critical, non-negotiable step in the journey from chemical synthesis to therapeutic application. This guide provides an in-depth, experience-driven comparison of methodologies for stereochemical validation, with a detailed focus on the enduring and powerful NMR-based technique: Mosher's acid analysis.

The Principle of Mosher's Acid Analysis: From Indistinguishable to Differentiable

Enantiomers, being non-superimposable mirror images, are notoriously difficult to distinguish spectroscopically as they possess identical physical properties in an achiral environment. Standard NMR spectroscopy, for instance, will produce identical spectra for both enantiomers of a chiral alcohol. The genius of the Mosher method, first developed by Harry S. Mosher and colleagues, lies in converting these NMR-indistinguishable enantiomers into diastereomers, which have distinct physical and chemical properties.[1][2]

This is achieved by reacting the chiral alcohol (or amine) of unknown configuration with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[3][4] The more reactive acid chloride form, MTPA-Cl, is often used to ensure the reaction proceeds to completion.[3]

The core of the analysis involves two parallel reactions: one portion of the unknown alcohol is reacted with (R)-MTPA-Cl and another portion with (S)-MTPA-Cl. This creates a pair of diastereomeric esters. Because these diastereomers are different compounds, their constituent protons will experience slightly different magnetic environments, leading to distinct chemical shifts in their ¹H NMR spectra.[5][6]

The key to assigning the absolute configuration lies in a systematic analysis of the differences in these chemical shifts (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage.[7]

The Mechanistic Basis: Anisotropic Shielding

The predictive power of Mosher's method is grounded in the preferred conformation of the resulting MTPA esters. In solution, the ester adopts a conformation where the bulky trifluoromethyl (-CF₃), the methoxy (-OCH₃), and the carbonyl (C=O) groups of the MTPA moiety are arranged to minimize steric hindrance. This consistently places the phenyl group in a position where it exerts a significant anisotropic (directionally dependent) magnetic effect on the nearby protons of the derivatized alcohol.

Protons that lie in the shielding cone of the phenyl ring will exhibit an upfield shift (lower ppm) in the ¹H NMR spectrum, while those outside the cone are deshielded and shifted downfield (higher ppm). By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, a clear pattern of upfield and downfield shifts emerges, which can be correlated to the absolute configuration of the original alcohol stereocenter.[8][9]

A Field-Proven Protocol for Mosher's Ester Analysis

This protocol details a reliable, microscale procedure for Mosher's ester analysis, emphasizing the causality behind each step. Running both (R) and (S) derivatizations is mandatory, as the comparison between the two is the foundation of the method.

Materials and Reagents:
  • Chiral alcohol of unknown configuration (~1-5 mg)

  • (R)-(-)-MTPA chloride (1.2 equivalents)

  • (S)-(+)-MTPA chloride (1.2 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃, Benzene-d₆)

  • Anhydrous pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst

  • High-quality NMR tubes (2)

  • Standard laboratory glassware, syringes, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Experimental Procedure:
  • Preparation (Two Parallel Reactions):

    • Rationale: Running two separate, simultaneous reactions is crucial for a direct and reliable comparison, minimizing variability from reaction conditions or time.

    • Reaction A (R-MTPA Ester): In a clean, dry NMR tube, dissolve ~1.0 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a catalytic amount of anhydrous pyridine (~5 µL). To this solution, add a slight molar excess (~1.2 equivalents) of (R)-MTPA chloride.[1][10]

    • Reaction B (S-MTPA Ester): In a second NMR tube, repeat the exact procedure using (S)-MTPA chloride.

  • Reaction and Monitoring:

    • Rationale: The reaction must proceed to completion to ensure that the observed NMR signals accurately represent the diastereomeric esters and not a mixture including unreacted starting material.[2] Incomplete conversion could lead to erroneous integration and assignment.

    • Cap both NMR tubes securely and gently agitate to mix. Allow the reactions to proceed at room temperature for 1-4 hours. The progress can be monitored by TLC or by acquiring periodic ¹H NMR spectra until the signal for the carbinol proton of the starting material disappears.

  • NMR Data Acquisition:

    • Rationale: High-resolution spectra are essential for accurate chemical shift determination and unambiguous peak assignment. 2D NMR experiments are invaluable for complex molecules.

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. For molecules with complex or overlapping signals, acquiring 2D correlation spectra (e.g., COSY, HSQC) is highly recommended to aid in the unambiguous assignment of all relevant protons.[11][12]

  • Data Analysis and Configuration Assignment:

    • Assign Signals: Carefully assign the ¹H NMR signals for both diastereomers, focusing on the protons on both sides of the carbinol carbon.[13]

    • Calculate Δδ: For each assigned proton (or proton group), calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .[7]

    • Apply the Mnemonic Model: Create a 2D projection of the molecule. Protons with a positive Δδ value are placed on one side of the MTPA plane, and those with a negative Δδ value are placed on the other.[13] This spatial arrangement, when correlated with the known conformation of the Mosher's ester, reveals the absolute configuration of the alcohol.

Visualizing the Workflow

The entire process, from sample preparation to final assignment, can be visualized as a systematic workflow.

Mosher_Workflow cluster_prep Step 1: Parallel Derivatization cluster_analysis Step 2: NMR Analysis cluster_interpretation Step 3: Interpretation Unknown_Alcohol Chiral Alcohol (Unknown Config) Reaction_R React with (R)-MTPA-Cl Unknown_Alcohol->Reaction_R Reaction_S React with (S)-MTPA-Cl Unknown_Alcohol->Reaction_S Ester_R (R)-MTPA Ester Reaction_R->Ester_R Ester_S (S)-MTPA Ester Reaction_S->Ester_S NMR_R Acquire ¹H NMR Spectrum (R) Ester_R->NMR_R NMR_S Acquire ¹H NMR Spectrum (S) Ester_S->NMR_S Assign Assign Proton Signals NMR_R->Assign NMR_S->Assign Calculate Calculate Δδ = δS - δR Assign->Calculate Model Apply Mnemonic Model Calculate->Model Result Assign Absolute Configuration Model->Result Mosher_Logic cluster_model Conformational Model of (S)-Alcohol-(R)-MTPA Ester cluster_logic Logic of Assignment Model_Image Delta_Positive Protons in Group L1 Δδ = δS - δR > 0 Conclusion Consistent Pattern Confirms (S)-Configuration of Alcohol Delta_Positive->Conclusion indicates L1 is deshielded by Ph in (S)-ester Delta_Negative Protons in Group L2 Δδ = δS - δR < 0 Delta_Negative->Conclusion indicates L2 is shielded by Ph in (S)-ester

Sources

A Senior Application Scientist's Guide to 1H NMR Analysis for Determining Diastereomeric Ratio (d.r.)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise quantification of stereoisomers is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful, non-destructive, and often rapid method for determining the diastereomeric ratio (d.r.) of a sample. This guide provides an in-depth exploration of the principles, a robust experimental protocol, and a comparative analysis of 1H NMR for d.r. determination, tailored for researchers, scientists, and drug development professionals.

The Foundational Principle: Magnetic Non-Equivalence

The ability of 1H NMR to distinguish between diastereomers hinges on a fundamental concept: diastereomers are distinct chemical compounds with different physical properties.[1] This distinction extends to the magnetic environment of their respective nuclei. Protons in one diastereomer will experience a slightly different local magnetic field compared to the analogous protons in the other diastereomer. This difference, however subtle, is often sufficient to cause them to resonate at different frequencies, resulting in separate, distinguishable signals in the 1H NMR spectrum.[2]

This phenomenon is rooted in the concept of diastereotopicity . Even in an achiral solvent, protons (or other nuclei) within a chiral molecule that are not related by a plane of symmetry or a center of inversion are considered diastereotopic.[3][4] The presence of one or more chiral centers in a molecule renders nearby protons diastereotopic, leading to different chemical shifts (δ).[3][5] It is the analysis of these distinct signals that allows for the quantification of each diastereomer.

A Comparative Overview of Analytical Techniques

While 1H NMR is a premier tool for d.r. determination, it is essential to understand its position relative to other common analytical methods. The choice of technique is often dictated by the nature of the sample, the required precision, and available instrumentation.

TechniquePrincipleAdvantagesDisadvantages
1H NMR Spectroscopy Exploits the magnetic non-equivalence of diastereotopic protons.[2]- Non-destructive- Rapid analysis (often <30 mins)- Provides structural information simultaneously- Minimal sample preparation- Universal detector for protons.[6]- May suffer from signal overlap in complex molecules.[7]- Lower sensitivity compared to chromatographic methods.- Requires soluble samples.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of diastereomers between a stationary and mobile phase.[1]- High sensitivity and resolution- Well-established and widely available- Can be used for preparative separation.[8]- Requires method development for each compound- Can be time-consuming- Destructive unless fractions are collected.
Gas Chromatography (GC) Separation of volatile diastereomers based on their boiling points and interactions with a stationary phase.[1]- Excellent resolution for volatile and thermally stable compounds- High sensitivity.- Limited to volatile and thermally stable analytes- Derivatization may be required, adding complexity.
Experimental Protocol: A Self-Validating Workflow for Accurate d.r. Determination

The integrity of a d.r. measurement by 1H NMR is contingent upon a meticulously executed experimental protocol. The following steps are designed to ensure accuracy and reproducibility.

1. Sample Preparation: The Foundation of Quality Data

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that fully dissolves the sample and does not have signals that overlap with the analyte's signals of interest.[9]

  • Concentration: Prepare a solution with a concentration sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans. Typically, 5-10 mg of the sample in 0.6-0.7 mL of solvent is adequate for most modern NMR spectrometers.[10]

  • Internal Standard (Optional but Recommended for Absolute Quantification): While not strictly necessary for determining a ratio, an internal standard can be useful for assessing the overall sample purity.[11] If used, the standard should be stable, non-reactive with the sample, and have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

2. NMR Data Acquisition: Optimizing for Quantification

The parameters used for data acquisition are critical for ensuring that the signal integrals are directly proportional to the number of protons they represent.[12]

  • Field Strength: Higher field strengths (e.g., 400 MHz and above) generally provide better signal dispersion, which is crucial for resolving closely spaced signals from different diastereomers.

  • Relaxation Delay (d1): This is arguably the most critical parameter for quantitative NMR (qNMR).[12] The relaxation delay is the time allowed for the protons to return to their equilibrium state after being excited by an RF pulse. To ensure full relaxation of all protons, a d1 of at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated is required.[11] For many small to medium-sized organic molecules, a d1 of 10-30 seconds is often sufficient. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.

  • Pulse Angle: A 90° pulse angle maximizes the signal for a single scan. However, if a shorter relaxation delay is necessary to save time, a smaller flip angle (e.g., 30° or 45°) can be used, though this may come at the cost of signal-to-noise.[10]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated to keep integration errors below 1%.[12]

  • Acquisition Time (aq): Ensure the acquisition time is long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation artifacts that can distort the baseline.

3. Data Processing and Analysis: From Spectrum to Ratio

  • Fourier Transform and Phasing: After data acquisition, the FID is Fourier transformed to generate the frequency-domain spectrum. The spectrum must be accurately phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is essential for accurate integration.[13] Most NMR software packages have automated baseline correction routines, but manual adjustment may be necessary.

  • Signal Selection and Integration:

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. Ideally, these signals should be singlets or simple multiplets arising from the same number of protons in each diastereomer (e.g., a methyl group or a methine proton).

    • Carefully integrate the selected signals. The integration region should encompass the entire peak, from baseline to baseline.

  • Calculation of Diastereomeric Ratio (d.r.): The d.r. is calculated as the ratio of the integral values of the selected signals.

    d.r. = (Integral of Diastereomer A) / (Integral of Diastereomer B)

    For example, if the integral of the signal for Diastereomer A is 5.0 and for Diastereomer B is 2.5, the d.r. is 5.0 / 2.5 = 2:1.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into NMR Spectrometer B->C D Set Quantitative Parameters (d1, ns, aq) C->D E Acquire 1H NMR Spectrum (FID) D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Identify Diagnostic Signals G->H I Integrate Signals H->I J Calculate Diastereomeric Ratio I->J

Caption: Workflow for d.r. determination by 1H NMR.

Troubleshooting and Advanced Considerations
  • Signal Overlap: This is a common challenge, especially in complex molecules.[7] Potential solutions include:

    • Using a higher-field NMR spectrometer to improve signal dispersion.

    • Varying the solvent or temperature, which can sometimes alter the chemical shifts of the diastereomers differently.

    • Employing advanced NMR techniques like band-selective pure shift NMR, which can collapse multiplets into singlets, simplifying crowded spectral regions.[7]

  • No Observable Signal Separation: If the chiral centers are remote from the observed protons, the difference in their magnetic environments may be too small to resolve. In such cases:

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent can induce separation of signals by forming transient diastereomeric complexes with the analyte, thereby amplifying the magnetic non-equivalence.[14][15]

    • Chiral Derivatizing Agents (CDAs): Reacting the mixture of diastereomers with a chiral derivatizing agent can create new diastereomers with potentially greater chemical shift differences.[16] This, however, is a destructive method and requires that the reaction goes to completion without kinetic resolution.

Conclusion

1H NMR spectroscopy is an indispensable tool for the determination of diastereomeric ratios, offering a blend of speed, accuracy, and structural insight.[2][7] Its non-destructive nature and the direct proportionality between signal intensity and molar concentration make it a highly reliable quantitative method when performed correctly.[6][17] By adhering to a rigorous experimental protocol that prioritizes proper sample preparation and the use of quantitative acquisition parameters, researchers can have high confidence in the d.r. values obtained. Understanding the principles of magnetic non-equivalence and being aware of the comparative strengths and weaknesses of alternative techniques further empowers the scientist to make informed analytical decisions in the pursuit of stereochemically pure compounds.

References

  • A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs.
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  • An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy. Benchchem. URL
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  • NMR Spectroscopy: Diastereotopism. YouTube. URL
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  • Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and Chiral HPLC. Wiley Online Library. URL
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  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. URL
  • 1H NMR Protocol for Beginners DRX-400. URL
  • 5.4: The 1H-NMR experiment. Chemistry LibreTexts. URL
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  • NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. URL
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. URL
  • One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination.

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The Principle of Chiral Recognition: The "Three-Point" Interaction Model

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral HPLC Methods for Enantiomeric Excess (e.e.) Determination

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of ensuring a drug's safety, efficacy, and quality. Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) has long emphasized the need for stereospecific assays, recognizing that one enantiomer may be therapeutically active while the other could be inactive or even harmful.[3][4] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this critical analysis, offering unparalleled accuracy and reliability.[5][6]

This guide provides an in-depth comparison of chiral HPLC methods, moving beyond a simple listing of techniques to explain the fundamental principles and causality behind experimental choices. We will explore the diverse landscape of CSPs, detail a systematic approach to method development, and ground these protocols in the principles of scientific integrity and regulatory compliance.

The foundation of chiral chromatography lies in the differential interaction between enantiomers and a chiral stationary phase.[7] Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard HPLC methods.[1][8] By introducing a chiral environment—the CSP—we create transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[9][10]

The "three-point interaction model" is the generally accepted mechanism for chiral recognition.[11] For a stable diastereomeric complex to form and for separation to occur, there must be at least three points of interaction between one of the enantiomers and the chiral selector. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole, electrostatic, or steric hindrance.[11][12] One enantiomer will engage in a more stable, higher-energy interaction (e.g., a three-point interaction), leading to a longer retention time, while its counterpart will have a weaker interaction (e.g., only two points of interaction), resulting in earlier elution.[11]

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Enantiomer A (Stronger Interaction) cluster_2 Enantiomer B (Weaker Interaction) CSP Chiral Selector E_A Enantiomer A E_A->CSP 3-Point Interaction (H-bond, π-π, Steric) = Longer Retention E_B Enantiomer B E_B->CSP 2-Point Interaction = Shorter Retention

Caption: The Three-Point Interaction Model for Chiral Recognition.

A Comparative Guide to Chiral Stationary Phases (CSPs)

The choice of CSP is the single most critical decision in developing a chiral separation method.[5] The diverse chemistry of available CSPs provides a powerful toolkit, but also necessitates a systematic approach to selection. The most widely used and successful CSPs are based on polysaccharides, but other types offer unique selectivities for specific classes of compounds.[13][14]

Chiral Stationary Phase (CSP) TypeCommon Chiral SelectorsPrimary Interaction Mechanism(s)Typical Applications & StrengthsLimitations
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole, and steric inclusion within chiral grooves of the helical polymer structure.[9][15]Broadest applicability ; effective for a vast range of chiral compounds. Considered the first choice for screening.[5][14]Coated versions have solvent limitations; immobilized versions are more robust but can exhibit different selectivity.[16]
Pirkle-Type (Brush-Type) π-acidic or π-basic aromatic rings with functional groups (e.g., 3,5-dinitrobenzoyl phenylglycine).[17]π-π interactions, hydrogen bonding, dipole stacking.[12]Good for compounds with aromatic rings. Robust, covalently bonded phases compatible with a wide range of solvents.[9][17]Generally lower success rates in initial screenings compared to polysaccharide phases.[9]
Cyclodextrin-Based α-, β-, or γ-cyclodextrins (cyclic oligosaccharides).[8]Inclusion complexation, where the analyte fits into the hydrophobic chiral cavity.[8][12]Effective for separating aromatic compounds and molecules that can fit within the cyclodextrin "bucket" structure.[9][12]Selectivity is highly dependent on the analyte's size and shape relative to the cavity.
Protein-Based Proteins like α1-acid glycoprotein (AGP), ovomucoid, or bovine serum albumin (BSA).[1]Hydrophobic and electrostatic interactions, hydrogen bonding.[12]Broad selectivity, particularly useful for separating chiral drugs in biological matrices under reversed-phase conditions.Sensitive to pH, temperature, and organic modifier concentration; lower sample capacity.
Macrocyclic Glycopeptide Antibiotics like Teicoplanin or Vancomycin.Hydrogen bonding, ionic interactions, inclusion complexation.[12][16]Versatile, can operate in normal-phase, reversed-phase, and polar organic modes. Good for amino acids.[14][16]Complex interaction mechanisms can make method development less predictable.

A Systematic Workflow for Chiral Method Development

A trial-and-error approach to chiral method development is inefficient and time-consuming.[14] A systematic screening strategy using a small, diverse set of columns and mobile phases is the most effective path to success. Polysaccharide-based columns are the cornerstone of modern screening protocols due to their high success rates.[14]

G cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization start Define Analyte (Acidic, Basic, Neutral) screen_cols Select 3-4 Polysaccharide CSPs (e.g., Amylose & Cellulose derivatives) start->screen_cols screen_mps Screen with 2-3 Mobile Phase Systems (Normal, Polar Organic, Reversed-Phase) screen_cols->screen_mps evaluate Separation Achieved? screen_mps->evaluate evaluate->screen_cols No, Try Different CSPs/Modes optimize Optimize Best Condition: - Mobile Phase Ratio - Additives (e.g., TFA, DEA) - Flow Rate - Temperature evaluate->optimize Yes validate Validate Method (ICH/USP Guidelines) optimize->validate final_method Final e.e. Determination Method validate->final_method

Caption: Systematic Workflow for Chiral HPLC Method Development.

Experimental Protocol: Systematic Chiral Method Development Screening

This protocol describes a robust, self-validating screening process designed to efficiently identify a suitable chiral separation method.

1. Analyte and Sample Preparation

  • Dissolution: Accurately weigh and dissolve the racemic analyte in a suitable solvent to a final concentration of approximately 1 mg/mL.[5] The mobile phase is the ideal solvent; if solubility is an issue, use a compatible strong solvent like ethanol or isopropanol.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column and system.[18]

2. HPLC System and Initial Conditions

  • HPLC System: A standard HPLC or UHPLC system with a UV/DAD detector.

  • Column Temperature: 25 °C.[5]

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).[5]

  • Detection Wavelength: Select a wavelength where the analyte has maximum absorbance (e.g., 230 nm or 254 nm).[5]

  • Injection Volume: 5-10 µL.

3. The Screening Protocol The objective is to test a diverse set of selectivities. A highly effective primary screen involves two to three polysaccharide columns with two normal-phase mobile phases.[14]

Screening SetColumn (CSP)Mobile Phase AMobile Phase BAdditive (if needed)
1 Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)n-Hexane/Ethanol (90:10)0.1% TFA for acids, 0.1% DEA for bases[14]
2 Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)n-Hexane/Ethanol (90:10)0.1% TFA for acids, 0.1% DEA for bases[14]
3 Cellulose tris(4-methylbenzoate)n-Hexane/Isopropanol (90:10)n-Hexane/Ethanol (90:10)0.1% TFA for acids, 0.1% DEA for bases
  • Rationale: Using both isopropanol and ethanol as modifiers is critical, as they can produce significantly different, and sometimes inverted, elution orders.[14] Adding a small amount of an acidic (trifluoroacetic acid) or basic (diethylamine) modifier is crucial for improving the peak shape of ionizable analytes.[19]

4. Data Evaluation and Optimization

  • Evaluation: Review the chromatograms from the screen. Look for the condition that provides the best resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

  • Optimization: Once a promising condition is identified, optimization can begin.

    • Mobile Phase Ratio: Fine-tune the ratio of the alcohol modifier. Increasing the alcohol content typically reduces retention time but may decrease resolution.[5]

    • Temperature: Varying the column temperature can impact selectivity. Lower temperatures often improve resolution but increase analysis time.[19]

    • Flow Rate: Lowering the flow rate can sometimes improve peak efficiency and resolution.[19]

Method Validation and Enantiomeric Excess (e.e.) Calculation

Once an optimized method is established, it must be validated to ensure its accuracy, precision, and robustness, following regulatory guidelines from bodies like the ICH or USP.[20][21] Validation parameters for a chiral purity method include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantitation (LOQ) for the minor enantiomer, and robustness.[20][22]

Calculating Enantiomeric Excess (% e.e.)

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.[18]

% e.e. = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

This calculation provides a direct measure of the enantiomeric purity of the sample, a critical quality attribute for any chiral drug substance or product.

Conclusion

The determination of enantiomeric excess by chiral HPLC is a sophisticated and indispensable task in the pharmaceutical industry. Success is not a matter of chance but the result of a systematic and scientifically grounded approach. By understanding the principles of chiral recognition, making informed choices about chiral stationary phases, and employing a structured method development workflow, researchers can develop robust, reliable, and validated methods. This ensures that the stereochemical integrity of chiral molecules is accurately characterized, ultimately contributing to the development of safer and more effective medicines.[23]

References

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 710-716. [Link]
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex Inc. [Link]
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  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex Inc. [Link]
  • Wikipedia. (2023). Chiral column chromatography.
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  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1146. [Link]
  • Ali, I., & Aboul-Enein, H. Y. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies, Inc. [Link]
  • Eseyin, O. A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
  • Wainer, I. W. (1987). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. LCGC Magazine. [Link]
  • Olsen, B. A. (2000). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Chrominfo. (2020).
  • OMICS International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]
  • Aslan, S. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Nazareth, C., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
  • Layton, S. E. (2003). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
  • Chiralpedia. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia. [Link]
  • Tamang, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]
  • Ilisz, I., et al. (2020). Chiral Mobile Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology. [Link]
  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn. [Link]
  • Scott, R. P. W. (2001).
  • Welch, C. J. (2011). Review of Chiral Stationary Phase Development and Chiral Applications.
  • Al-Aani, H., & Al-Saeed, A. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Regis Technologies, Inc. (2023).
  • Kuppan, C., et al. (2025).
  • Agilent Technologies. (2013). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies. [Link]
  • Ilisz, I., et al. (2020). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]
  • YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. [Link]
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A Researcher's Guide to Chiral Auxiliaries: Evaluating the Potential of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily impart their chirality to a prochiral substrate, directing subsequent chemical transformations to yield a desired stereoisomer. This guide provides a comprehensive overview of the principles governing chiral auxiliaries, benchmarked against the well-established Evans oxazolidinones. We will then turn our focus to (3S,5S)-3,5-Dimethylmorpholine hydrochloride , a chiral morpholine derivative, and outline a detailed roadmap for evaluating its scope and limitations in the absence of extensive published performance data.

The Archetype of Asymmetric Induction: Evans Oxazolidinone Auxiliaries

Pioneered by David A. Evans, oxazolidinones have become one of the most reliable and versatile classes of chiral auxiliaries.[1] Their efficacy stems from a combination of factors: straightforward attachment to and removal from the substrate, and a rigid, predictable conformational bias that directs the approach of incoming reagents with high fidelity. This high degree of stereocontrol is particularly evident in asymmetric alkylation and aldol reactions.

The underlying principle of stereochemical control in Evans auxiliaries lies in the formation of a rigid, chelated Z-enolate. The substituents at the 4 and 5 positions of the oxazolidinone ring create a sterically hindered environment, compelling incoming electrophiles to approach from the less hindered face. This predictable mode of action has made Evans auxiliaries a benchmark for assessing the performance of new chiral auxiliaries.[2]

This compound: An Untapped Potential?

This compound presents an intriguing scaffold for a chiral auxiliary. The C2 symmetry imparted by the two methyl groups at the 3 and 5 positions, in a cis-configuration, offers a defined chiral environment. The morpholine ring itself is a common motif in bioactive molecules, suggesting that derivatives incorporating this auxiliary might offer unique solubility or reactivity profiles.

However, a thorough review of the scientific literature reveals a notable absence of studies detailing the application of this compound as a chiral auxiliary in asymmetric synthesis. While the synthesis and general properties of chiral morpholines are documented, their performance data in key stereoselective transformations, such as alkylation or aldol reactions, remain largely unreported.[3] This lack of empirical data represents a significant limitation but also an opportunity for new research.

Head-to-Head: A Proposed Framework for a Comparative Study

To rigorously assess the potential of this compound, a direct comparison with a well-understood system is essential. The following sections outline a proposed experimental workflow to evaluate its performance against a standard Evans oxazolidinone auxiliary in a benchmark asymmetric alkylation reaction.

Table 1: Hypothetical Performance Comparison in Asymmetric Alkylation
Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(4S)-4-Benzyl-2-oxazolidinone (Benchmark) N-Propionyl-(4S)-4-benzyl-2-oxazolidinoneBenzyl bromide>95:5~85-95
(3S,5S)-3,5-Dimethylmorpholine (Test) N-Propionyl-(3S,5S)-3,5-dimethylmorpholineBenzyl bromideTo be determinedTo be determined

Experimental Workflows: A Roadmap for Evaluation

The following protocols provide a step-by-step guide for conducting a comparative study.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G cluster_0 Step 1: Coupling cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage cluster_3 Step 4: Product & Recovery Substrate Substrate Coupling Coupling Substrate->Coupling Chiral Auxiliary Diastereoselective_Reaction Diastereoselective_Reaction Coupling->Diastereoselective_Reaction Reagents Cleavage Cleavage Diastereoselective_Reaction->Cleavage Cleavage Reagents Chiral_Product Chiral_Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered_Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Benchmark Protocol: Asymmetric Alkylation with Evans Oxazolidinone

This protocol details the asymmetric alkylation of an N-acyl oxazolidinone, a standard procedure that serves as a reliable benchmark.[4][5][6]

1. Acylation of the Chiral Auxiliary:

  • Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise, and stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 eq.) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-propionyl-(4S)-4-benzyl-2-oxazolidinone by flash column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., as a 1.0 M solution in THF) dropwise to form the sodium enolate. Stir for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the alkylated product by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (LiOH) (2.0 eq.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl and extract the chiral carboxylic acid with an organic solvent.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer.[7][8]

Proposed Protocol for Evaluating (3S,5S)-3,5-Dimethylmorpholine

This hypothetical protocol is designed to assess the viability of (3S,5S)-3,5-Dimethylmorpholine as a chiral auxiliary under conditions analogous to the Evans auxiliary benchmark.

1. Acylation of (3S,5S)-3,5-Dimethylmorpholine:

  • Combine this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add propionyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting N-propionyl-(3S,5S)-3,5-dimethylmorpholine by flash column chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the purified N-propionyl morpholine derivative (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool to -78 °C.

  • Add a strong base such as lithium diisopropylamide (LDA) or NaHMDS (1.1 eq.) and stir for 30-60 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq.) and maintain the temperature at -78 °C, monitoring the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification as described for the Evans auxiliary.

3. Cleavage of the Morpholine Auxiliary:

  • Investigate various hydrolytic conditions (e.g., acidic or basic hydrolysis) to cleave the amide bond and liberate the chiral carboxylic acid. The stability of the morpholine auxiliary under these conditions will be a key parameter to evaluate.

Analysis and Interpretation of Results

A critical component of this evaluation is the accurate determination of the reaction's stereochemical outcome.

Determination of Diastereomeric Ratio (d.r.)

The diastereomeric ratio of the alkylated product can be determined using ¹H NMR spectroscopy.[9][10] The distinct magnetic environments of the diastereomers should result in separate, quantifiable signals for specific protons, such as those alpha to the carbonyl group or on the chiral auxiliary itself. Careful integration of these signals will provide the d.r.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing cluster_3 Ratio Calculation Crude_Product Crude_Product Dissolve_in_Deuterated_Solvent Dissolve_in_Deuterated_Solvent Crude_Product->Dissolve_in_Deuterated_Solvent Acquire_1H_NMR_Spectrum Acquire_1H_NMR_Spectrum Dissolve_in_Deuterated_Solvent->Acquire_1H_NMR_Spectrum Baseline_Correction Baseline_Correction Acquire_1H_NMR_Spectrum->Baseline_Correction Integration Integration Baseline_Correction->Integration Identify_Diastereotopic_Signals Identify_Diastereotopic_Signals Integration->Identify_Diastereotopic_Signals Calculate_Integral_Ratio Calculate_Integral_Ratio Identify_Diastereotopic_Signals->Calculate_Integral_Ratio d.r.

Caption: Workflow for diastereomeric ratio determination by ¹H NMR.

Determination of Enantiomeric Excess (e.e.)

After cleavage of the chiral auxiliary, the enantiomeric excess of the resulting chiral carboxylic acid must be determined. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[11][2][3][12]

G cluster_0 Method Development cluster_1 Sample Analysis cluster_2 Data Analysis Select_Chiral_Column Select_Chiral_Column Optimize_Mobile_Phase Optimize_Mobile_Phase Select_Chiral_Column->Optimize_Mobile_Phase Prepare_Sample_Solution Prepare_Sample_Solution Optimize_Mobile_Phase->Prepare_Sample_Solution Inject_onto_HPLC Inject_onto_HPLC Prepare_Sample_Solution->Inject_onto_HPLC Integrate_Peak_Areas Integrate_Peak_Areas Inject_onto_HPLC->Integrate_Peak_Areas Calculate_ee Calculate_ee Integrate_Peak_Areas->Calculate_ee e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Scope and Limitations: A Forward Look

The primary limitation in assessing this compound is the current lack of empirical data. The proposed experimental framework provides a clear path to generating this crucial information. Key aspects to investigate to define its scope and limitations include:

  • Efficiency of Acylation and Cleavage: The ease of attaching and removing the auxiliary is paramount for its practical utility.

  • Diastereoselectivity: The level of stereochemical control it exerts in various reactions (e.g., alkylations, aldol reactions, Michael additions) needs to be quantified.

  • Substrate Scope: Its effectiveness with a range of substrates and electrophiles will determine its broader applicability.

  • Recoverability and Recyclability: The ability to recover the auxiliary in high yield and purity is crucial for cost-effectiveness.

By systematically addressing these points, the scientific community can build a comprehensive understanding of the potential of this compound as a valuable tool in the asymmetric synthesis toolbox.

References

  • Aguilar, J., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis.
  • Dave, R., & Sasaki, N. A. (2004). Facile route to 3,5-disubstituted morpholines: enantioselective synthesis of O-protected trans-3,5-bis(hydroxymethyl)morpholines. Organic Letters, 6(1), 15-8.
  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gusso, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 714-719.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1), 1-4.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 8.
  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR.
  • BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
  • Williams College. (n.d.).
  • ResearchGate. (2014).
  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1382-1391.
  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂.

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Myers' Pseudoephedrine Amides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal decision in the synthesis of enantiomerically pure molecules.[1][2][3] This choice directly influences the stereochemical outcome, overall yield, and practicality of a synthetic route. This guide provides an in-depth, data-driven comparison of two titans in the field of asymmetric alkylation: the Evans' oxazolidinone auxiliaries and the Myers' pseudoephedrine-based auxiliaries.[4][5][6] We will explore their mechanisms, compare their performance in a classic transformation, and provide detailed, field-proven protocols.

Introduction: The Logic of Chiral Auxiliaries

Asymmetric synthesis is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic effect or toxicity.[1] Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction, leading to the formation of one diastereomer in excess over the other.[6] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making it a powerful and economical strategy.[6]

The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically defined environment that forces an incoming reagent to attack from a specific trajectory. This guide will focus on the asymmetric alkylation of a propionate moiety, a common structural motif in many natural products and active pharmaceutical ingredients.

General Workflow for Asymmetric Alkylation

The overall strategy for employing a chiral auxiliary in an asymmetric alkylation follows a three-stage process. This workflow ensures the creation of the desired chiral center, followed by the liberation of the target molecule and recovery of the valuable auxiliary.

G sub Prochiral Carboxylic Acid Derivative couple Auxiliary Attachment sub->couple aux Chiral Auxiliary aux->couple inter Chiral Intermediate couple->inter react Diastereoselective Alkylation inter->react prod_inter Alkylated Intermediate react->prod_inter cleave Auxiliary Cleavage prod_inter->cleave prod Final Chiral Product cleave->prod rec_aux Recovered Auxiliary cleave->rec_aux

Caption: General workflow for chiral auxiliary-mediated synthesis.

Case Study: Asymmetric Benzylation of a Propionate Enolate

We will compare the performance of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (an Evans' auxiliary) and (1S,2S)-pseudoephedrine (a Myers' auxiliary) in the diastereoselective alkylation of a propionyl group with benzyl bromide. This reaction is a benchmark for evaluating the efficacy of chiral auxiliaries.

Evans' Oxazolidinone Auxiliary

Introduced by David A. Evans, oxazolidinone auxiliaries are renowned for their high levels of stereocontrol, predictable outcomes, and the extensive literature supporting their use.[5][6]

Mechanism of Stereocontrol: The high diastereoselectivity is achieved through the formation of a rigid, lithium-chelated Z-enolate.[7] The bulky substituent at the C4 position of the oxazolidinone ring (a phenyl group in our case study) effectively shields one face of the enolate. Consequently, the electrophile (benzyl bromide) is directed to attack from the less sterically hindered face, leading to the observed high diastereoselectivity.[6][7]

Caption: Stereocontrol in Evans' auxiliary-mediated alkylation.

Experimental Protocol:

  • Step 1: Acylation of the Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl oxazolidinone.

  • Step 2: Diastereoselective Alkylation: The resulting imide is dissolved in anhydrous THF and cooled to -78 °C.[7] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added to generate the lithium enolate. Benzyl bromide is then added, and the reaction is stirred at -78 °C.[7]

  • Step 3: Cleavage of the Auxiliary: The auxiliary is typically cleaved by hydrolysis. A common method involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.[7][8][9] This provides the chiral carboxylic acid and recovers the oxazolidinone auxiliary.[7][10]

Myers' Pseudoephedrine Auxiliary

Developed by Andrew G. Myers, the pseudoephedrine auxiliary offers a practical and cost-effective alternative.[2][4][11] Both enantiomers of pseudoephedrine are readily available and inexpensive commodity chemicals.[11][12]

Mechanism of Stereocontrol: The Myers' method involves the formation of a pseudoephedrine amide.[11] Deprotonation with a strong base like LDA in the presence of anhydrous lithium chloride (LiCl) generates a highly organized, internally chelated lithium enolate.[2][11] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone. This rigid structure, combined with the steric hindrance from the phenyl group, directs the incoming electrophile to one face of the enolate with high fidelity.[1][2]

Experimental Protocol:

  • Step 1: Amide Formation: The carboxylic acid (propionic acid) is converted to its acid chloride (e.g., with oxalyl chloride) and then reacted with (1S,2S)-pseudoephedrine to form the corresponding tertiary amide.[11]

  • Step 2: Asymmetric Alkylation: The pseudoephedrine amide and anhydrous lithium chloride are dissolved in THF and cooled to -78 °C.[11] LDA is added to form the enolate slurry, followed by the addition of benzyl bromide. The reaction is typically allowed to warm slowly to 0°C.[2]

  • Step 3: Auxiliary Cleavage: The auxiliary can be cleaved under various conditions to yield different functional groups.[12] For instance, acidic hydrolysis (e.g., refluxing in aqueous sulfuric acid) yields the carboxylic acid.[11] Alternatively, reduction with reagents like lithium aluminum hydride (LiAlH₄) can directly produce the corresponding chiral alcohol.[13][14][15]

Performance Comparison

The choice between these two premier auxiliaries often depends on the specific synthetic challenge, desired final product, and economic considerations. Below is a summary of typical performance data for the benzylation of a propionate derivative.

ParameterEvans' OxazolidinoneMyers' PseudoephedrineSource(s)
Diastereomeric Excess (d.e.) >98%>97%[5][6],[11][12]
Typical Yield (Alkylation) High (often >85%)High (often >90%)[7],[11]
Auxiliary Cleavage to Acid LiOH / H₂O₂H₂SO₄ / H₂O, reflux[7][8],[11]
Auxiliary Cleavage to Alcohol LiAlH₄ or LiBH₄LiAlH₄ or LiH₂NBH₃[16],[13]
Auxiliary Cost HigherLower[11][12]
Versatility of Cleavage Good (acid, alcohol, ester)Excellent (acid, alcohol, aldehyde, ketone)[8][16],[12][13]

Discussion and Field Insights

Expertise & Experience: From a practical standpoint, both systems are exceptionally robust and reliable. The Evans' method is arguably one of the most well-documented and predictable systems in asymmetric synthesis.[7] Its transition state model is well-understood, making it a go-to choice for ensuring high diastereoselectivity. The primary drawback can be the cost of the auxiliary, especially for large-scale synthesis.

The Myers' auxiliary, on the other hand, is significantly more economical.[12] A key operational advantage is the typical crystallinity of the pseudoephedrine amides, which often simplifies purification by recrystallization, avoiding the need for chromatography. The addition of LiCl is critical for achieving high reactivity and selectivity in the alkylation step.[2] Furthermore, the Myers' protocol offers remarkable flexibility in the cleavage step, allowing direct access to a wider range of functional groups from a single intermediate.[12][13]

Trustworthiness: The protocols described are self-validating through decades of successful application in both academic and industrial laboratories. The high diastereoselectivities reported are consistently achievable when using high-quality reagents and anhydrous, oxygen-free conditions. For the Evans' auxiliary, careful control of the enolization temperature (-78 °C) is crucial.[7] For the Myers' method, the purity of the LDA and the anhydrous nature of LiCl are paramount for success.[2][11]

Authoritative Grounding: The mechanisms and protocols presented are grounded in the seminal works of Evans and Myers and have been validated in countless peer-reviewed publications.[5][11] The stereochemical models have been supported by extensive experimental data and computational studies, providing a high degree of confidence in their predictive power.

Conclusion

Both Evans' oxazolidinones and Myers' pseudoephedrine amides are elite tools for asymmetric alkylation, each offering distinct advantages.

  • Choose Evans' Auxiliaries when: The highest possible and most predictable diastereoselectivity is required, cost is a secondary concern, and the target is a chiral carboxylic acid or a simple derivative.

  • Choose Myers' Auxiliaries when: Cost-effectiveness and scalability are critical, ease of purification is desired, and direct access to a variety of final products (acids, alcohols, aldehydes, ketones) from a common intermediate is advantageous.[12]

Ultimately, the optimal choice will be dictated by the specific goals of the research program or development campaign. This guide provides the foundational data and protocols to make an informed decision based on scientific merit and practical considerations.

References

  • Karton, A. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland.
  • Gourlay, B. S., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • SynArchive. (n.d.). Myers Asymmetric Alkylation.
  • Oreate AI Blog. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115.
  • Crimmins, M. T., et al. (2021). Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. The Journal of Organic Chemistry.
  • Organic Syntheses Procedure. (n.d.). Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones.
  • Bsharat, O. (2025). Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. Request PDF.
  • ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Download Scientific Diagram.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines.
  • Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Crimmins, M. T., et al. (2021). Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester. NIH.
  • University of York. (n.d.). Asymmetric Synthesis.
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.
  • Dr. P. (2023). Reduction of Amides with LiAlH4. YouTube.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.
  • RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

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A Guide to Ensuring Reproducibility in Asymmetric Synthesis: A Comparative Evaluation of (3S,5S)-3,5-Dimethylmorpholine as a Potential Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries have long stood as a robust and reliable tool for achieving high levels of stereocontrol in asymmetric transformations.[1][2] However, the successful implementation of any chiral auxiliary hinges on the reproducibility of its performance. This guide provides a comprehensive framework for evaluating a potential new chiral auxiliary, using (3S,5S)-3,5-Dimethylmorpholine as a focal point. While this specific morpholine derivative is commercially available, its application as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature.[3] Therefore, this document will serve as a practical guide for researchers on how to rigorously assess a novel chiral auxiliary, with a steadfast focus on the principles of scientific integrity, experimental validation, and reproducibility.

The Critical Role of Chiral Auxiliaries and the Imperative of Reproducibility

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with a high degree of diastereoselectivity.[1] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert powerful stereocontrol, and be removable under mild conditions without compromising the stereochemical integrity of the product, all while being recoverable for reuse.[4]

Reproducibility in this context is not merely about obtaining the same result twice; it is about understanding the critical parameters that govern the stereochemical outcome of a reaction. Factors such as the purity of the auxiliary and substrate, the precise control of reaction conditions (temperature, solvent, stoichiometry), and the method of analysis all play a crucial role in achieving consistent and reliable results.

(3S,5S)-3,5-Dimethylmorpholine: A Candidate for Evaluation

(3S,5S)-3,5-Dimethylmorpholine presents an interesting scaffold for a chiral auxiliary. Its C2 symmetry, imparted by the two stereogenic centers at the 3 and 5 positions, could offer a well-defined steric environment to influence the facial selectivity of an approaching electrophile. The morpholine ring itself is a conformationally biased structure, which could further contribute to predictable stereochemical outcomes.

To ascertain its viability as a chiral auxiliary, a systematic evaluation is necessary. This guide proposes a series of experiments to characterize its performance in a well-understood and synthetically valuable transformation: the asymmetric aldol reaction. For comparative purposes, its hypothetical performance will be benchmarked against the widely used and extensively studied Evans' oxazolidinone auxiliaries.[5][6]

Experimental Evaluation Workflow

The following sections outline a detailed experimental workflow for the evaluation of (3S,5S)-3,5-Dimethylmorpholine as a chiral auxiliary in an asymmetric aldol reaction.

Acylation of the Chiral Auxiliary

The first step is to attach the chiral auxiliary to a prochiral substrate, in this case, propanoic acid, to form the corresponding N-acyl derivative.

Protocol for N-Propionyl-(3S,5S)-3,5-dimethylmorpholine Synthesis

  • To a solution of (3S,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert argon atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl-(3S,5S)-3,5-dimethylmorpholine.

Causality behind Experimental Choices: The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride and the acylated product. DMAP is a highly effective acylation catalyst. The workup procedure is designed to remove unreacted starting materials and byproducts.

Diastereoselective Aldol Reaction

The N-acylated auxiliary is then used to perform a diastereoselective aldol reaction with an aldehyde, for instance, isobutyraldehyde.

Protocol for Asymmetric Aldol Reaction

  • To a solution of N-propionyl-(3S,5S)-3,5-dimethylmorpholine (1.0 eq.) in anhydrous DCM at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 eq.).

  • Add diisopropylethylamine (DIPEA, 1.2 eq.) dropwise, and stir the solution for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add freshly distilled isobutyraldehyde (1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of a pH 7 phosphate buffer.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

Causality behind Experimental Choices: The formation of a rigid, chelated Z-enolate with dibutylboron triflate is key to achieving high diastereoselectivity in Evans' aldol reactions, and a similar principle is being tested here.[5] Low temperatures are essential to minimize side reactions and enhance stereoselectivity.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the chiral auxiliary to yield the chiral β-hydroxy acid product.

Protocol for Auxiliary Cleavage

  • Dissolve the aldol adduct in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide, followed by a 1 M aqueous solution of lithium hydroxide.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Separate the chiral auxiliary by extraction with an organic solvent.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral β-hydroxy acid.

  • The recovered chiral auxiliary can be purified for reuse.

Causality behind Experimental Choices: The use of lithium hydroperoxide generated in situ provides a mild method for the cleavage of the amide bond without causing epimerization of the newly formed stereocenters.

Comparative Data and Reproducibility Analysis

To assess the performance of (3S,5S)-3,5-Dimethylmorpholine, the yield and diastereomeric ratio (d.r.) of the aldol reaction should be compared with a well-established chiral auxiliary under identical conditions.

Table 1: Hypothetical Performance Comparison in Asymmetric Aldol Reaction

Chiral AuxiliaryYield (%)Diastereomeric Ratio (syn:anti)
(S)-4-Benzyl-2-oxazolidinone (Evans)95>99:1
(3S,5S)-3,5-Dimethylmorpholine8595:5

Factors Influencing Reproducibility:

  • Purity of (3S,5S)-3,5-Dimethylmorpholine: The enantiomeric and diastereomeric purity of the auxiliary is paramount. Impurities can lead to a decrease in the diastereoselectivity of the reaction. Chiral HPLC or GC analysis is essential to confirm purity.[7]

  • Reaction Temperature: Precise temperature control, especially at the enolization and aldol addition steps, is critical. Fluctuations in temperature can significantly impact the diastereomeric ratio.

  • Reagent Stoichiometry: The exact stoichiometry of the base, Lewis acid, and aldehyde must be carefully controlled to ensure consistent results.

  • Solvent Purity: The use of high-purity, anhydrous solvents is non-negotiable to prevent side reactions that can lower both the yield and the stereoselectivity.

Visualization of Key Processes

Diagram 1: Experimental Workflow for Chiral Auxiliary Evaluation

G cluster_0 Preparation cluster_1 Core Reaction cluster_2 Product Isolation & Analysis Acylation 1. Acylation of (3S,5S)-3,5-Dimethylmorpholine Aldol_Reaction 2. Diastereoselective Aldol Reaction Acylation->Aldol_Reaction N-Acyl Auxiliary Cleavage 3. Auxiliary Cleavage Aldol_Reaction->Cleavage Aldol Adduct Cleavage->Acylation Recovered Auxiliary Analysis 4. Analysis of Yield and Diastereoselectivity Cleavage->Analysis Chiral Product

Caption: Workflow for evaluating a new chiral auxiliary.

Diagram 2: Proposed Mechanism of Stereocontrol

G Enolate [Z-Enolate] TS Chair-like Transition State Enolate->TS + Aldehyde Product syn-Aldol Adduct TS->Product High Diastereoselectivity

Caption: Proposed stereochemical model for the aldol reaction.

Conclusion

While (3S,5S)-3,5-Dimethylmorpholine remains a largely unexplored candidate as a chiral auxiliary, this guide provides a robust framework for its systematic evaluation. By adhering to the principles of meticulous experimental design, precise control of reaction parameters, and thorough analysis, researchers can confidently assess its potential and, more broadly, apply this methodology to the evaluation of any novel chiral auxiliary. The ultimate goal is to expand the toolbox of reliable and reproducible methods for asymmetric synthesis, thereby accelerating the discovery and development of new chiral molecules for the benefit of science and society.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis.
  • Wikipedia. (2023). Chiral auxiliary.
  • Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate.
  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.
  • ACS Publications. (2003). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters.
  • SpringerLink. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology.
  • BenchChem. (2025). The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • PubChem. (n.d.). 3,5-Dimethylmorpholine.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality.
  • IntechOpen. (2012). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Chiral Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone.
  • University of Windsor. (n.d.). Asymmetric Synthesis.
  • PMC - NIH. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules.
  • PMC - NIH. (2017). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. Organic Letters.
  • University of York. (n.d.). Asymmetric Synthesis.

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A Comparative Guide for the Modern Synthetic Chemist: Benchmarking Morpholine-Based Catalysts Against Next-Generation Chiral Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical decision that dictates the efficiency, stereoselectivity, and overall viability of a synthetic route. For years, foundational catalysts have served as reliable workhorses. Among these, chiral morpholine derivatives have carved out a significant niche. However, the field of asymmetric organocatalysis is in a state of constant evolution, with new catalysts emerging that promise superior performance.[1]

This guide provides an in-depth, objective comparison of catalysts based on the (3S,5S)-3,5-Dimethylmorpholine scaffold against the current state-of-the-art in chiral organocatalysis. We will move beyond simple data listing to explore the mechanistic underpinnings and practical considerations that inform catalyst selection, supported by experimental data and detailed protocols.

The Enduring Legacy of the Chiral Morpholine Scaffold

The chiral morpholine unit, exemplified by compounds like (3S,5S)-3,5-Dimethylmorpholine, has been a cornerstone in asymmetric synthesis.[2][3] These catalysts, typically functioning as secondary amines, operate primarily through an enamine activation mechanism. By reacting with a ketone or aldehyde, they form a transient, nucleophilic enamine intermediate. The inherent chirality of the morpholine backbone then sterically directs the subsequent reaction with an electrophile, controlling the formation of the desired stereocenter.[4]

The primary appeal of these catalysts lies in their straightforward synthesis, stability, and proven track record in various C-C bond-forming reactions, including aldol and Michael additions.[5]

The New Contenders: A Revolution in Organocatalysis

While effective, traditional morpholine catalysts are often challenged by a new generation of organocatalysts designed for higher efficacy and broader applicability.[6] These modern alternatives often operate with lower catalyst loadings and deliver superior stereoselectivity across a wider range of substrates. Key classes include:

  • Proline and its Derivatives: L-proline is arguably the simplest amino acid organocatalyst, but its derivatives, such as (S)-Diphenylprolinol silyl ethers, exhibit dramatically enhanced reactivity and selectivity.[7][8] They also operate via enamine catalysis but feature bulky substituents that create a more defined and sterically demanding chiral pocket.[7]

  • MacMillan Catalysts (Imidazolidinones): Developed by David MacMillan, these catalysts excel in activating α,β-unsaturated aldehydes and ketones through the formation of an iminium ion . This activation mode lowers the LUMO of the electrophile, making it highly susceptible to attack by even weak nucleophiles. This mechanism is complementary to the enamine activation of morpholines.

  • Bifunctional Thioureas and Squaramides: Often derived from cinchona alkaloids, these sophisticated catalysts operate through non-covalent interactions.[9][10] They possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor moiety (the thiourea or squaramide). This dual-activation capability allows them to simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and exceptional levels of stereocontrol.[9][10]

Performance Benchmark: The Asymmetric Michael Addition

To provide a clear, data-driven comparison, we will benchmark these catalyst classes in a cornerstone reaction: the asymmetric Michael addition of an aldehyde to a nitroalkene.[11] This transformation is pivotal for constructing chiral γ-nitro aldehydes, which are versatile intermediates in pharmaceutical synthesis.[12]

The following table summarizes the performance of a modern, highly efficient morpholine-based catalyst alongside prominent examples from the newer catalyst classes in the reaction between various aldehydes and nitrostyrene derivatives.

Catalyst TypeRepresentative CatalystAldehydeNitroalkeneCat. Loading (mol%)Time (h)Yield (%)d.r. (syn:anti)e.e. (%) (syn)Reference
Morpholine Derivative (2S,5R)-5-benzyl-morpholine-2-carboxylic acidPropanal(E)-β-nitrostyrene112>9995:599[5]
Proline Derivative (S)-Diphenylprolinol TMS EtherPropanal(E)-β-nitrostyrene1029593:799[13]
MacMillan Catalyst (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-oneCinnamaldehyde(Diene)202499N/A99 (exo)
Bifunctional Squaramide Squaramide derived from Cinchona AlkaloidCyclohexanone(E)-β-nitrostyrene102499>95:5>99[10]

Key Insights from the Data:

  • Efficiency: Modern morpholine-based catalysts, such as the carboxylic acid derivative shown, demonstrate remarkable efficiency, achieving quantitative conversion with just 1 mol% loading .[5] This is a significant improvement over many proline derivatives and MacMillan catalysts which often require 10-20 mol% loading for comparable results.[13]

  • Speed: Proline derivatives, particularly the silyl ether variants, can drive reactions to completion in a fraction of the time required by other catalysts.[13]

  • Selectivity: While all listed catalyst classes can achieve outstanding enantioselectivity (≥99% e.e.), the bifunctional squaramides and modern morpholines show particularly high diastereoselectivity.[5][10]

  • Versatility: MacMillan catalysts are exceptionally versatile, enabling a wide range of transformations beyond Michael additions, including Diels-Alder and Friedel-Crafts reactions, by operating through the distinct iminium ion pathway.

Mechanistic Pathways and Experimental Workflow

Understanding the underlying mechanism is crucial for troubleshooting and optimization. Chiral secondary amines like morpholine derivatives and proline catalyze the Michael addition via an enamine-based cycle.

Catalytic Cycle of Morpholine-Catalyzed Michael Addition

The diagram below illustrates the generally accepted enamine activation cycle for the Michael addition of an aldehyde to a nitroalkene catalyzed by a chiral secondary amine like a morpholine derivative.

G cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Morpholine Catalyst (R₂NH) Enamine Chiral Enamine (Nucleophile) Catalyst->Enamine + Aldehyde Aldehyde Aldehyde (R'-CHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene (Stereoselective Attack) Water_out - H₂O Enamine->Water_out Nitroalkene Nitroalkene (Electrophile) Product γ-Nitro Aldehyde (Product) Iminium->Product + H₂O (Hydrolysis) Water_in H₂O Iminium->Water_in Product->Catalyst Regeneration

Caption: Enamine activation cycle for a morpholine-catalyzed Michael addition.

General Workflow for Catalyst Screening

A systematic approach is essential when selecting and optimizing a catalyst for a new transformation. The following workflow provides a logical progression from initial screening to final optimization.

G cluster_workflow Catalyst Screening & Optimization Workflow Start Define Transformation: Substrate & Product Screen Screen Catalyst Classes (Morpholine, Proline, MacMillan, etc.) @ Standard Conditions Start->Screen 1. Initial Tests Select Identify 'Hit' Catalyst(s) (Best initial conversion/selectivity) Screen->Select 2. Analyze Results Solvent Optimize Solvent Select->Solvent 3. Refine Conditions Temp Optimize Temperature & Concentration Solvent->Temp Loading Optimize Catalyst Loading & Reaction Time Temp->Loading Final Validated Protocol Loading->Final 4. Finalize

Caption: A generalized workflow for asymmetric catalyst screening and optimization.

Experimental Protocols

The following protocols provide a framework for conducting and analyzing the benchmark asymmetric Michael addition.

A. General Protocol for Asymmetric Michael Addition

Materials:

  • Chiral Organocatalyst (e.g., (2S,5R)-5-benzyl-morpholine-2-carboxylic acid)

  • Aldehyde (e.g., Propanal, 1.1 - 2.0 eq.)

  • Nitroalkene (e.g., (E)-β-nitrostyrene, 1.0 eq.)

  • Anhydrous Solvent (e.g., Toluene, CH2Cl2, or as optimized)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried reaction vial under an inert atmosphere, add the nitroalkene (e.g., 0.5 mmol, 1.0 eq.) and the chiral organocatalyst (1-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).

  • Reaction Initiation: Add the aldehyde (e.g., 0.55 mmol, 1.1 eq.) dropwise at the desired reaction temperature (e.g., room temperature or 4 °C).

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR analysis of aliquots.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Causality Note: The use of an inert atmosphere and anhydrous solvent is critical to prevent unwanted side reactions and catalyst deactivation, particularly when dealing with sensitive enamine or iminium intermediates. The choice of solvent can significantly impact both reaction rate and stereoselectivity by influencing the solubility of intermediates and the stability of the transition state.[7]

B. Protocol for Stereoselectivity Analysis

This protocol is a self-validating system to determine the success of the asymmetric synthesis.

1. Diastereomeric Ratio (d.r.) Determination:

  • Technique: ¹H NMR Spectroscopy.

  • Procedure: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: Identify distinct, well-resolved proton signals corresponding to each diastereomer. The ratio of the integrals for these signals directly provides the diastereomeric ratio. For γ-nitro aldehydes, the signals for the aldehydic proton or the proton alpha to the nitro group are often suitable for this analysis.

2. Enantiomeric Excess (e.e.) Determination:

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC).[7]

  • Procedure:

    • Column Selection: Select a suitable chiral column (e.g., Chiralpak® AD-H, OD-H). Polysaccharide-based columns are often effective for this class of compounds.[13]

    • Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol. The exact ratio (e.g., 90:10 Hexane:IPA) must be optimized to achieve baseline separation of the enantiomers.

    • Sample Preparation: Prepare a dilute solution of the purified product (major diastereomer) in the mobile phase.

    • Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the formula: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Conclusion and Future Outlook

The landscape of asymmetric organocatalysis is rich and diverse. While the classic (3S,5S)-3,5-Dimethylmorpholine scaffold has been foundational, modern iterations of morpholine-based catalysts demonstrate that this structural motif remains highly competitive, offering exceptional efficiency even at very low catalyst loadings.[5]

However, newer classes of catalysts, such as proline derivatives, MacMillan catalysts, and bifunctional thioureas/squaramides, provide the modern chemist with an expanded toolkit.[9][14] The choice of catalyst is not merely about finding a "better" molecule, but about selecting the right tool for the specific synthetic challenge. For reactions requiring rapid conversion, a prolinol silyl ether might be preferred. For transformations benefiting from dual activation or iminium ion catalysis, a bifunctional squaramide or a MacMillan catalyst would be the logical choice.

The continued development of novel chiral catalysts is a testament to the power of rational design in solving complex synthetic problems, ultimately accelerating the discovery and development of new therapeutics.[15][16]

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A Researcher's Guide to Correlating NMR Shifts with Diastereomer Identity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and complex organic synthesis, the unambiguous assignment of a molecule's relative stereochemistry is not merely an academic exercise—it is a critical determinant of function, efficacy, and safety. Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties, a characteristic that Nuclear Magnetic Resonance (NMR) spectroscopy is exquisitely sensitive to.[1][2] This guide provides an in-depth, experience-driven comparison of NMR-based methods for differentiating diastereomers, moving from fundamental principles to advanced, problem-solving techniques.

Part 1: The Physical Basis of Diastereomeric Distinction in NMR

Unlike enantiomers, which are indistinguishable in an achiral solvent, diastereomers have different spatial arrangements of atoms.[1] This fundamental difference means that the local electronic environment around a given nucleus (e.g., a proton or carbon-13) will be different for each diastereomer. This variation in the local magnetic field directly translates to differences in NMR chemical shifts (δ) and scalar coupling constants (J).[3]

The primary drivers for these observable differences are:

  • Through-Space Anisotropic Effects: Spatially close functional groups (like aromatic rings or carbonyls) generate their own local magnetic fields. The orientation of a nucleus relative to these fields will alter its resonance frequency. Since diastereomers have different 3D geometries, the distances and angles between nuclei and anisotropic groups will vary, leading to distinct chemical shifts.

  • Conformational Preferences: Diastereomers often exhibit different conformational preferences to minimize steric strain.[3] As NMR provides a time-averaged spectrum of all populated conformers, a different conformational equilibrium for each diastereomer will result in a unique set of averaged chemical shifts and coupling constants.

Part 2: The NMR Toolkit: A Workflow for Stereochemical Assignment

The process of assigning relative stereochemistry is a stepwise investigation. One should begin with the simplest, most direct methods before progressing to more complex or time-intensive experiments.

G start Diastereomeric Mixture nmr_1d Acquire 1D ¹H NMR start->nmr_1d distinct_signals Are key signals distinct and resolved? nmr_1d->distinct_signals j_coupling Analyze ³JHH Coupling Constants (Karplus Eq.) distinct_signals->j_coupling  Yes advanced Proceed to Advanced Techniques distinct_signals->advanced No (Overlap) noe Perform 2D NOESY/ROESY j_coupling->noe Ambiguous assign_success Relative Stereochemistry Assigned j_coupling->assign_success Unambiguous noe->assign_success noe->advanced No Clear NOEs

Caption: A decision workflow for assigning diastereomer identity using NMR.

The First Look: 1D ¹H and ¹³C NMR

The simplest starting point is a high-resolution 1D ¹H NMR spectrum. For many diastereomeric pairs, especially those with stereocenters near bulky or anisotropic groups, you will observe a doubling of signals or at least distinct chemical shifts for analogous protons.[4] The ratio of these diastereomers can be determined by careful integration of non-overlapping signals.[5]

While ¹³C NMR has lower sensitivity, its wider chemical shift range can often resolve signals for diastereomeric carbons that are overlapped in the proton spectrum.[6]

Through-Bond Correlations: J-Coupling and Dihedral Angles

For acyclic systems or conformationally restricted rings, three-bond proton-proton coupling constants (³JHH) are invaluable. The magnitude of ³JHH is directly related to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation .[7][8]

  • Causality: The Karplus relationship arises from the overlap of the molecular orbitals that constitute the H-C-C-H bond path. This overlap, and thus the efficiency of the spin-spin coupling interaction, is maximal at dihedral angles of 0° and 180° (syn- and anti-periplanar) and minimal near 90° (synclinal).[7]

  • Application: By measuring the ³JHH values, one can infer the dominant dihedral angles and thus the relative stereochemistry (e.g., syn vs. anti).[9][10] For example, in cyclohexane chairs, axial-axial couplings are typically large (~10-13 Hz, φ ≈ 180°), while axial-equatorial and equatorial-equatorial couplings are small (~2-5 Hz).

Through-Space Correlations: The Power of NOESY and ROESY

When J-coupling analysis is ambiguous, the Nuclear Overhauser Effect (NOE) is the most powerful tool for determining relative stereochemistry.[11][12] The NOE is the transfer of nuclear spin polarization between two nuclei that are close in space (< 5 Å), irrespective of whether they are connected by bonds.[11][13]

  • NOESY vs. ROESY: The choice between NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) depends on the molecule's size (molecular weight).[11][13]

    • Small Molecules (< ~700 Da): Use NOESY. The NOE effect is positive. It is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE.[13]

    • Medium Molecules (~700 - 1200 Da): Use ROESY. In this range, the NOE for NOESY can be near zero. The ROE is always positive, making it reliable.[11][13]

    • Large Molecules (> ~1200 Da): Use NOESY. The NOE is negative and strong.[13]

  • Interpretation: A cross-peak in a NOESY or ROESY spectrum provides direct evidence that two protons are spatially proximate. By systematically identifying these correlations, a 3D model of the molecule's relative configuration can be constructed. For example, observing a strong NOE between a methyl group and a methine proton on a neighboring stereocenter is strong evidence for a syn relationship.

TechniqueInformation GainedKey StrengthsCommon Pitfalls
1D ¹H NMR Chemical shifts (δ), J-couplings, diastereomeric ratioFast, simple, quantitative for ratioSignal overlap can obscure information
J-Coupling Analysis Dihedral angles (via Karplus Eq.)Provides precise geometric constraintsRequires resolved multiplets; ambiguous for flexible molecules
NOESY/ROESY Through-space proximities (<5 Å)The gold standard for relative stereochemistryCan be slow; NOE can be zero for mid-sized molecules (NOESY)
RDC Analysis Bond vector orientations relative to magnetic fieldProvides long-range structural informationRequires an alignment medium; complex data analysis
Computational (DFT) Predicted δ and J values for candidate structuresPowerful predictive tool; resolves ambiguityComputationally intensive; accuracy depends on method/basis set

Part 3: Advanced and Complementary Strategies

When the standard methods above fail to provide a conclusive answer, several advanced techniques can be employed.

Chemical Derivatization: Creating Resolvable Differences

In cases of severe signal overlap, or for determining the absolute configuration of a chiral center, the use of a Chiral Derivatizing Agent (CDA) is a classic and robust strategy.[14][15][16]

  • Principle of Operation: The diastereomeric mixture is reacted with a single enantiomer of a CDA (e.g., Mosher's acid chloride) to form a new mixture of diastereomers.[16][17][18] These new diastereomers often have significantly larger chemical shift differences (Δδ) in their NMR spectra, facilitating analysis.[15]

  • Mosher's Acid Analysis: The most well-known method involves creating Mosher's esters or amides.[16][17][19] By preparing derivatives with both (R)- and (S)-MTPA and analyzing the Δδ (δS - δR) values for protons on either side of the newly formed ester/amide linkage, the absolute configuration can often be assigned.[20][21]

Residual Dipolar Couplings (RDCs): A Global View of Structure

For rigid molecules, Residual Dipolar Couplings (RDCs) offer a powerful alternative that provides long-range structural information.[22][23][24]

  • Principle of Operation: In a standard solution NMR experiment, the anisotropic dipolar couplings between nuclei average to zero due to rapid molecular tumbling.[25][26] By dissolving the analyte in a weakly aligning medium (e.g., a liquid crystal or stretched gel), this tumbling is slightly restricted, and a small, measurable "residual" dipolar coupling can be observed.[22][25]

  • Causality and Application: The magnitude of an RDC depends on the orientation of the internuclear vector (e.g., a C-H bond) relative to the external magnetic field.[23][26] By measuring a set of RDCs throughout the molecule, one can determine the relative orientation of different bonds, even those far apart, providing powerful constraints for determining the correct diastereomer.[26]

Computational NMR: Predicting the Right Answer

The increasing accuracy of quantum mechanical calculations, particularly Density Functional Theory (DFT), has made computational NMR an indispensable tool.[27][28][29]

  • Workflow:

    • Generate low-energy 3D conformers for all possible diastereomers.

    • Use DFT (often with the GIAO method) to calculate the NMR chemical shifts and coupling constants for each conformer.[28][29]

    • Compute a Boltzmann-averaged spectrum for each candidate diastereomer.

    • Compare the calculated spectra to the experimental data. The correct diastereomer is the one whose calculated spectrum shows the best fit.[9][30][31]

  • Trustworthiness: This method is self-validating. A correct assignment will typically show a high correlation coefficient (r²) and low mean absolute error (MAE) between the predicted and experimental shifts for the entire molecule, not just the stereogenic centers.[32]

Experimental Protocols

Protocol 1: 2D ROESY for a Mid-Sized Molecule
  • Sample Preparation: Dissolve ~5-10 mg of the diastereomeric mixture in 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a high-quality NMR tube.

  • Degassing (Critical): Degas the sample thoroughly using the freeze-pump-thaw method (at least three cycles) to remove dissolved oxygen, which can interfere with the ROE.

  • Instrument Setup:

    • Lock and shim the instrument to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum and calibrate the reference peak.

    • Measure the 90° pulse width for the sample.

  • ROESY Experiment Acquisition:

    • Load a standard 2D ROESY pulse sequence (e.g., roesyesgp).

    • Set the spectral width to encompass all proton signals.

    • Set the mixing time (p15): This is a key parameter. For mid-sized molecules, a mixing time of 200-300 ms is a good starting point.

    • Set the number of scans (ns) and dummy scans (ds) to achieve adequate signal-to-noise (typically ns=8 or 16, ds=4).

    • Set the number of increments in the indirect dimension (t1) to achieve the desired resolution (typically 256 to 512).

  • Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Phase the spectrum carefully. ROESY cross-peaks should have the opposite phase to the diagonal peaks.[13]

    • Assign the diagonal peaks and systematically identify off-diagonal cross-peaks, which indicate spatial proximity between the correlated protons.

Protocol 2: Mosher's Ester Analysis for a Chiral Alcohol
  • Reaction Setup (Two Parallel Reactions):

    • Tube A ((R)-MTPA Ester): In a dry NMR tube, dissolve ~2 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated pyridine-d₅. Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.

    • Tube B ((S)-MTPA Ester): In a separate dry NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.[17]

  • Reaction: Cap the tubes and allow the reactions to proceed at room temperature. Monitor by ¹H NMR periodically until the signal for the carbinol proton of the starting material is no longer visible (typically 1-4 hours).[17]

  • NMR Analysis:

    • Acquire high-resolution 1D ¹H NMR spectra for both Tube A and Tube B.

    • Carefully assign all relevant proton signals for both diastereomeric esters. 2D experiments (COSY, HSQC) may be necessary for unambiguous assignment.

  • Data Tabulation and Interpretation:

    • Identify pairs of analogous protons (L¹ and L²) on either side of the stereocenter.

    • Calculate the chemical shift difference: Δδ = δS - δR for each pair of protons.

    • Apply the Mosher model: Protons that lie on the same side as the phenyl group of the MTPA moiety in its extended conformation will be shielded (have a more negative Δδ), while those on the same side as the -CF₃ group will be deshielded (have a positive Δδ). This pattern allows for the assignment of the absolute configuration at the carbinol center.

Conclusion

Correlating NMR shifts with diastereomer identity is a core competency in modern chemical research. It is a logical, stepwise process that leverages the fundamental principles of how molecular geometry influences the magnetic environment of nuclei. By starting with simple 1D NMR and progressing through J-coupling analysis, NOESY/ROESY, and, when necessary, advanced methods like RDC or computational chemistry, researchers can confidently and accurately assign the relative stereochemistry of even the most complex molecules.

References

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A Senior Application Scientist's Guide to the Certificate of Analysis for (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes, and the purity and efficacy of the final active pharmaceutical ingredient (API). (3S,5S)-3,5-Dimethylmorpholine hydrochloride has emerged as a valuable intermediate, prized for its specific stereochemistry which is crucial for producing enantiomerically pure compounds with targeted biological activities.[1] This guide provides an in-depth, comparative analysis of the Certificate of Analysis (CoA) for this compound, offering insights into its quality assessment and performance relative to its diastereomeric alternatives.

Deconstructing the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is the foundational document that guarantees the quality and purity of a chemical reagent.[2][3] For a chiral molecule like this compound, the CoA transcends a simple purity statement; it is a comprehensive dossier that validates its stereochemical integrity. Sourcing high-quality starting materials is paramount, as enantiomeric impurities can be difficult and costly to remove in later synthetic stages.[4]

Below is a representative Certificate of Analysis for a high-purity batch of this compound, detailing the critical quality attributes and the analytical methodologies employed for their verification.

Table 1: Representative Certificate of Analysis for this compound

Parameter Specification Result Test Method
Identification
¹H NMRConforms to structureConformsIn-house
¹³C NMRConforms to structureConformsIn-house
Mass SpectrometryConforms to structureConformsESI-MS
Infrared SpectroscopyConforms to structureConformsFT-IR (KBr)
Appearance White to off-white solidWhite crystalline solidVisual
Purity
Purity by HPLC (achiral)≥ 98.0%99.5%HPLC-UV
Chiral Purity
Enantiomeric Excess≥ 99.0% ee99.8% eeChiral HPLC
Specific Rotation Report value+8.5° (c=1, MeOH)Polarimetry
Residual Solvents ≤ 5000 ppm< 1000 ppmGC-HS
Water Content ≤ 0.5%0.1%Karl Fischer
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS

The Cornerstone of Quality: A Deep Dive into Analytical Methodologies

The specifications detailed in the CoA are validated through a suite of sophisticated analytical techniques. Understanding the principles behind these methods is crucial for interpreting the data and appreciating the quality of the reagent.

Workflow for Comprehensive Quality Assessment

The following diagram illustrates the logical flow of analytical procedures undertaken to ensure the quality of this compound.

Quality_Assessment_Workflow cluster_Identification Identification cluster_Purity Purity & Stereochemistry cluster_Impurities Impurity Profile NMR ¹H & ¹³C NMR CoA CoA NMR->CoA MS Mass Spectrometry MS->CoA IR Infrared Spectroscopy IR->CoA Achiral_HPLC Achiral HPLC Chiral_HPLC Chiral HPLC Achiral_HPLC->Chiral_HPLC Isomer Separation Achiral_HPLC->CoA Polarimetry Specific Rotation Chiral_HPLC->Polarimetry Optical Activity Confirmation Chiral_HPLC->CoA Polarimetry->CoA GC_HS GC-HS (Residual Solvents) GC_HS->CoA KF Karl Fischer (Water) KF->CoA ICP_MS ICP-MS (Heavy Metals) ICP_MS->CoA Sample Sample Sample->NMR Structural Confirmation Sample->MS Molecular Weight Sample->IR Functional Groups Sample->Achiral_HPLC Overall Purity Sample->GC_HS Sample->KF Sample->ICP_MS

Caption: Workflow for the comprehensive quality assessment of this compound.

Experimental Protocols: Ensuring Self-Validating Systems

1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess is arguably the most critical parameter for a chiral building block.[5] Chiral HPLC is the gold standard for this analysis, offering high resolution and sensitivity.[6]

  • Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). This leads to different retention times for each enantiomer, allowing for their individual quantification.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or equivalent, is commonly used for the separation of chiral amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.

  • Protocol:

    • Prepare a standard solution of the this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and providing insights into the stereochemistry of the molecule.

  • Principle: The chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry. Two-dimensional NMR techniques like COSY, HSQC, and NOESY can further elucidate the relative stereochemistry. For dimethylmorpholine derivatives, the relative orientation of the two methyl groups (cis or trans) can be determined by analyzing the coupling constants and through-space interactions observed in NOESY spectra.

  • Protocol:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • For detailed stereochemical analysis, acquire 2D NMR spectra (COSY, NOESY).

    • Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and the trans configuration of the methyl groups in the (3S,5S) isomer.

Comparative Analysis: this compound vs. Its Diastereomers

The primary alternatives to this compound are its diastereomers, particularly the cis-isomers, such as (3R,5S)-3,5-Dimethylmorpholine hydrochloride. The choice between these isomers is dictated by the desired stereochemical outcome of the target molecule. In many pharmaceutical applications, only one specific stereoisomer exhibits the desired therapeutic effect, while others may be inactive or even cause adverse effects.

Table 2: Comparative Overview of Dimethylmorpholine Hydrochloride Isomers

Property (3S,5S)-3,5-Dimethylmorpholine HCl (trans) (3R,5S)-3,5-Dimethylmorpholine HCl (cis) Significance in Drug Development
Stereochemistry transcisThe relative orientation of the methyl groups influences the three-dimensional shape of the molecule, which is critical for its interaction with chiral catalysts or biological targets.
Symmetry C₂ symmetryCₛ symmetryThe presence or absence of a plane of symmetry can affect the molecule's chiroptical properties and its packing in the solid state.
Reactivity The trans configuration can lead to different steric hindrance and conformational preferences compared to the cis isomer, potentially influencing reaction rates and diastereoselectivity in subsequent synthetic steps.The cis isomer may exhibit different reactivity profiles due to its distinct stereochemistry.The choice of isomer can be a strategic decision to control the stereochemical outcome of a reaction.
Biological Activity Often used in the synthesis of specific enantiomers of APIs where the trans backbone is required for optimal target binding.May be used in the synthesis of different diastereomers of an API, or in cases where the cis configuration is preferred for biological activity.The pharmacological activity of many chiral drugs is highly dependent on their stereochemistry.[7]
Performance in a Synthetic Context: A Case Study

The utility of a chiral building block is ultimately demonstrated in its performance in a synthetic route. Chiral morpholine derivatives are integral components of numerous FDA-approved drugs.[8][9] For instance, the morpholine moiety is often introduced to improve the pharmacokinetic properties of a drug candidate.

Consider a hypothetical synthetic step where (3S,5S)-3,5-Dimethylmorpholine is used as a chiral amine in a key coupling reaction.

Synthetic_Application Reactant_A Electrophilic Partner (e.g., R-X) Coupling Coupling Reaction Reactant_A->Coupling Amine (3S,5S)-3,5-Dimethylmorpholine Amine->Coupling Product Chiral Product with defined stereocenter Coupling->Product

Caption: Use of (3S,5S)-3,5-Dimethylmorpholine in a key synthetic coupling reaction.

In such a reaction, the high enantiomeric purity of the this compound is directly translated to the high enantiomeric purity of the product. The use of a lower-purity starting material would necessitate a challenging and often low-yielding purification step later in the synthesis. Furthermore, the trans stereochemistry of the building block will dictate the spatial arrangement of the morpholine ring in the final product, which can be critical for its binding to a biological target.

Conclusion

The Certificate of Analysis for this compound is a critical tool for ensuring the quality and stereochemical integrity of this valuable chiral building block. A thorough understanding of the analytical methods used to generate the CoA data empowers researchers to make informed decisions about the suitability of a given batch of material for their specific application. When compared to its diastereomeric alternatives, the choice of the (3S,5S) isomer is a strategic one, driven by the desired stereochemical outcome of the final drug candidate. By demanding and critically evaluating a comprehensive Certificate of Analysis, drug development professionals can mitigate risks, streamline their synthetic processes, and ultimately contribute to the development of safer and more effective medicines.

References

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Pharmaceutical Technology.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2025, August 6). ResearchGate.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review.
  • Selected examples of drugs containing chiral morpholine moieties Chiral... (n.d.). ResearchGate.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (n.d.). Journal of AOAC INTERNATIONAL.
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012, May 22). National Institutes of Health.
  • Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. (2009, September 18). PubMed.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.
  • Enantioselective Syntheses of Morpholines and Their Homologues via S(N)2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols. (2025, August 10). ResearchGate.
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. (2009, December 24). PubMed.
  • A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate.
  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). LCGC North America.
  • This compound. (n.d.). MySkinRecipes.
  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). ChemistrySelect.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed.
  • Certificate of Compliance vs. Certificate of Analysis: Their Key Differences. (2023, December 20). ACT-LAB.
  • Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. (n.d.). Scilit.
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  • Chiral Purity in Drug Analysis. (n.d.). ResearchGate.
  • The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. (n.d.). gmp-compliance.org.
  • (3R,5R)-3,5-dimethylmorpholine. (n.d.). PubChem.
  • 3,5-Dimethylmorpholine hydrochloride. (n.d.). PubChem.
  • Enantiomeric impurities in chiral catalysts, auxiliaries, and synthons used in enantioselective syntheses. Part 5. (n.d.). PubMed.
  • Whats more stable? cis-1,3-dimethylcyclohexane or trans-1,2-dimethylcyclohexane?. (2025, October 11). Reddit.

Sources

A Framework for Inter-Laboratory Performance Evaluation of (3S,5S)-3,5-Dimethylmorpholine in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary or organocatalyst is paramount to achieving high stereoselectivity and product yields.[1][2] (3S,5S)-3,5-Dimethylmorpholine is a chiral synthetic building block with applications in the development of therapeutic agents and as a component of organocatalysts.[3] This guide presents a framework for an inter-laboratory comparison of (3S,5S)-3,5-Dimethylmorpholine's performance, providing a standardized protocol for its evaluation against other chiral catalysts in the asymmetric Michael addition of aldehydes to nitroolefins. Such comparisons are crucial for establishing robust and reproducible synthetic methodologies.[4]

The low reactivity of morpholine-enamines, attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen, has historically presented a challenge in organocatalysis.[5][6][7] However, recent studies have demonstrated the potential of substituted morpholines as efficient catalysts.[5][8] This guide aims to provide a clear, objective methodology for laboratories to assess the performance of (3S,5S)-3,5-Dimethylmorpholine and contribute to a broader understanding of its catalytic capabilities.

Comparative Performance Analysis

To ensure a comprehensive evaluation, the performance of a catalyst derived from (3S,5S)-3,5-Dimethylmorpholine is compared against two widely recognized classes of organocatalysts: a proline-based catalyst and a primary amine catalyst. The following table summarizes hypothetical performance data from a simulated inter-laboratory study to illustrate the comparative framework.

CatalystLaboratoryAverage Yield (%)Standard Deviation (Yield)Average Enantiomeric Excess (ee, %)Standard Deviation (ee)
(3S,5S)-3,5-Dimethylmorpholine derivative Lab A882.1921.5
Lab B853.5902.0
Lab C891.8931.2
(S)-Proline Lab A921.5852.5
Lab B902.0833.1
Lab C931.2862.2
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Lab A951.0980.8
Lab B941.3971.1
Lab C960.8990.5

Note: The data presented in this table is hypothetical and intended for illustrative purposes within this guide. Actual experimental results may vary.

Experimental Protocols

A detailed and standardized experimental protocol is essential for a meaningful inter-laboratory comparison. The following sections outline the necessary procedures for catalyst preparation, the model reaction, and the analytical methods for performance determination.

General Workflow for Asymmetric Michael Addition

The following diagram illustrates the overall workflow for the comparative study.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Michael Addition cluster_analysis Performance Analysis prep_morpholine (3S,5S)-3,5-Dimethylmorpholine Derivative Synthesis reaction_setup Reaction Setup: - Aldehyde - Nitroolefin - Catalyst - Solvent prep_morpholine->reaction_setup prep_proline (S)-Proline (Commercial) prep_proline->reaction_setup prep_diphenyl (S)-(-)-α,α-Diphenyl-2- pyrrolidinemethanol (Commercial) prep_diphenyl->reaction_setup reaction_monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_monitoring workup Work-up and Purification (Quenching, Extraction, Chromatography) reaction_monitoring->workup yield_calc Yield Calculation workup->yield_calc ee_det Enantiomeric Excess Determination (Chiral HPLC) workup->ee_det

Caption: Workflow for the inter-laboratory comparison of chiral catalysts.

Catalyst Preparation: N-((3S,5S)-3,5-Dimethylmorpholino)acetamide

For the purpose of this guide, a simple derivative of (3S,5S)-3,5-Dimethylmorpholine is proposed for use as a catalyst. The synthesis of more complex and potentially more effective catalysts is also possible.[5][6]

  • To a solution of (3S,5S)-3,5-Dimethylmorpholine (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Model Reaction: Asymmetric Michael Addition

The asymmetric Michael addition of propanal to trans-β-nitrostyrene is a well-established model reaction for evaluating the performance of organocatalysts.[5][8]

  • To a vial, add the chiral catalyst (10 mol%).

  • Add the solvent (e.g., toluene, 1.0 mL).

  • Add trans-β-nitrostyrene (1.0 mmol).

  • Add propanal (3.0 mmol).

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by TLC or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Determination of Yield and Enantiomeric Excess

Accurate determination of yield and enantiomeric excess is critical for assessing catalyst performance.[9][10]

  • Yield: The yield is calculated based on the mass of the purified product relative to the theoretical maximum mass.

  • Enantiomeric Excess (ee): The ee of the product is determined by chiral HPLC analysis.[11][12] A suitable chiral stationary phase (e.g., Chiralcel OD-H) and mobile phase (e.g., a mixture of hexane and isopropanol) should be used to achieve baseline separation of the enantiomers. The ee is calculated using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100.

Mechanistic Considerations

The stereochemical outcome of the Michael addition is dictated by the transition state geometry. The chiral catalyst forms an enamine with the aldehyde, which then attacks one face of the nitroolefin preferentially. The structure of the catalyst sterically shields one face of the enamine, leading to the observed enantioselectivity.

G cluster_catalytic_cycle Catalytic Cycle catalyst Chiral Morpholine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde adduct Iminium Ion Adduct enamine->adduct + Nitroolefin nitroolefin Nitroolefin product Chiral Product adduct->product + H₂O product->catalyst - Catalyst water H₂O

Caption: Generalized catalytic cycle for the asymmetric Michael addition.

Conclusion

This guide provides a standardized framework for the inter-laboratory comparison of (3S,5S)-3,5-Dimethylmorpholine-derived catalysts in asymmetric Michael additions. By adhering to the detailed protocols for catalyst preparation, reaction execution, and product analysis, researchers can generate comparable and reliable data. This will facilitate a more accurate assessment of the performance of (3S,5S)-3,5-Dimethylmorpholine in the broader context of asymmetric organocatalysis and aid in the rational design of new and more efficient catalysts for stereoselective transformations.

References

  • Barbas, C. F., 3rd, Hoffmann, T., & List, B. (2006). 3,3'-bimorpholine derivatives as a new class of organocatalysts for asymmetric Michael addition. Organic letters, 8(12), 2559–2562. [Link]
  • Bortolami, M., Ste-Marie, L., & Schmitzer, A. R. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. RSC advances, 11(32), 19897–19902. [Link]
  • Fielenbach, D., & Gloger, A. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society, 133(12), 4344–4347. [Link]
  • Khmili, H., & Anzenbacher, P., Jr. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature protocols, 15(7), 2327–2344. [Link]
  • Pérez-Sena, K. V., de Souza, R. M., & Secchi, A. R. (2020). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research, 59(49), 21547–21560. [Link]
  • Sementa, D., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1229334. [Link]
  • Sementa, D., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11. [Link]
  • Sementa, D., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in chemistry, 11, 1229334. [Link]
  • Wikipedia. (2023, December 29). Chiral auxiliary. In Wikipedia. [Link]
  • Bäckvall, J. E., & Juntunen, S. K. (2002). A divergent asymmetric synthesis of 3,5-disubstituted piperidines. Journal of the American Chemical Society, 124(13), 3144–3145. [Link]
  • Durgut, Y. (2021). Inter-laboratory Comparisons and Their Roles in Accreditation. European Journal of Science and Technology, (28), 402-406. [Link]
  • Kumar, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (3S,5S)-3,5-Dimethylmorpholine hydrochloride (CAS No. 154634-94-3), ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not just on the "how," but the fundamental "why," empowering you to make informed decisions that uphold the principles of laboratory safety and regulatory compliance.

Understanding the Hazard Profile: The "Why" Behind Cautious Disposal

This compound is a compound that demands respect. A thorough understanding of its hazard profile, as outlined in its Safety Data Sheet (SDS), is the bedrock of its safe handling and disposal.

This compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2][3]

  • H315: Causes skin irritation [1][2][3]

  • H319: Causes serious eye irritation [1][2][3]

  • H335: May cause respiratory irritation [1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles, chemical-resistant gloves, and a lab coat.[1][4] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]

The core principle of its disposal is straightforward: do not dispose of this compound down the drain or in regular solid waste .[1][4][5] This is due to its potential ecotoxicity and the fact that wastewater treatment facilities may not be equipped to neutralize such compounds. The recommended and required method of disposal is through a licensed professional waste disposal service.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste. This workflow is designed to be compliant with general hazardous waste regulations as stipulated by agencies such as the Environmental Protection Agency (EPA).[6][7][8]

Phase 1: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental and potentially hazardous reactions.[9][10]

For Solid Waste:

  • Carefully transfer any solid this compound waste into a designated, chemically compatible container with a secure, screw-top lid.

  • Avoid creating dust during the transfer.[1]

  • This container must be clearly labeled.

For Solutions:

  • Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

Phase 2: Labeling and Documentation

Accurate and thorough labeling is a cornerstone of safe waste management.[7]

  • Affix a "Hazardous Waste" label to your waste container.

  • The label must include:

    • The full chemical name: "this compound"

    • The CAS Number: "154634-94-3"[11]

    • An accurate list of all components in the container, including solvents and their approximate percentages.

    • The hazard pictograms corresponding to the GHS classifications (e.g., irritant).[2]

Phase 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs) for the temporary storage of waste.[9][12]

  • Store the sealed and labeled waste container in your designated SAA.

  • The SAA must be located at or near the point of generation and under the control of laboratory personnel.[12]

  • Ensure the SAA is a well-ventilated and secure area, away from incompatible materials.[13] For example, store amine hydrochlorides separately from strong oxidizing agents and bases.[10]

Phase 4: Arranging for Professional Disposal

The final step is to coordinate with your institution's EHS department or a certified hazardous waste disposal company for the pickup and ultimate disposal of the waste.[1][4] These professional services are equipped to handle and dispose of chemical waste in a manner that is safe and compliant with all local and national regulations.[14]

Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular waste.[4]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).

  • Collect Rinsate: Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste in the appropriate, labeled container. Do not pour the rinsate down the drain. [4]

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original product label.

  • Final Disposal: Once properly decontaminated and defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading and from entering drains.[1][5]

  • Clean-up: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste Generated CollectSolid Place in Labeled Hazardous Waste Container SolidWaste->CollectSolid LiquidWaste Liquid Waste (Solutions) Generated CollectLiquid Place in Separate, Labeled Hazardous Liquid Waste Container LiquidWaste->CollectLiquid EmptyContainer Empty Product Container TripleRinse Triple Rinse with Appropriate Solvent EmptyContainer->TripleRinse SAA Store in Designated Satellite Accumulation Area (SAA) CollectSolid->SAA CollectLiquid->SAA CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate Deface Deface Original Label TripleRinse->Deface After drying CollectRinsate->CollectLiquid EHS Contact EHS for Pickup by Licensed Disposal Company SAA->EHS Trash Dispose of Container in Regular Trash/Recycling Deface->Trash

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of their laboratory environment. The principles of careful handling, proper segregation, thorough documentation, and professional disposal are the pillars of a robust and safe chemical hygiene plan.

References

  • Ivy Fine Chemicals. (n.d.). 3,5-DiMethylMorpholine hydrochloride [CAS: 154634-94-3].
  • Angene Chemical. (2025, July 31). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride.
  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.

Sources

Mastering the Safe Handling of (3S,5S)-3,5-Dimethylmorpholine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of (3S,5S)-3,5-Dimethylmorpholine hydrochloride (CAS No. 154634-94-3). As a chiral building block integral to the synthesis of advanced pharmaceutical compounds, its proper management in the laboratory is paramount to ensuring both personnel safety and experimental integrity[1]. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with confidence and precision.

The causality behind these protocols is straightforward: this compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), leads to serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[2]. Therefore, every step, from receipt to disposal, is designed to minimize exposure through inhalation, ingestion, or skin and eye contact.

Section 1: Hazard Assessment and Engineering Controls

Before any handling begins, a thorough understanding of the risks is critical. The primary hazards associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system[2].

Engineering Controls: Your First Line of Defense

The most effective way to mitigate these risks is to use engineering controls that isolate the handler from the chemical.

  • Chemical Fume Hood: All weighing and handling of this compound solid must be conducted inside a certified chemical fume hood[3][4]. This prevents the inhalation of fine dust particles and aerosols[2].

  • Ventilation: Ensure the laboratory is equipped with adequate general and local exhaust ventilation to keep airborne concentrations as low as possible[5]. Facilities should be equipped with an eyewash fountain and a safety shower in case of accidental exposure[5].

Section 2: Personal Protective Equipment (PPE) - The Essential Barrier

While engineering controls are primary, PPE provides the immediate barrier between you and the chemical. The selection of PPE must be deliberate and based on the specific hazards of skin contact and eye irritation[2].

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling[2].
Eye Protection Safety glasses with side-shields or goggles.To protect against dust particles and splashes causing serious eye irritation. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU)[2].
Skin & Body Protection Laboratory coat.A complete suit protecting against chemicals may be necessary depending on the scale of work, to prevent skin contact[2].
Respiratory Protection NIOSH-approved P95 (US) or P1 (EU) particle respirator.Required if working outside a fume hood or if dust formation is likely, to prevent respiratory tract irritation[2].

Below is a workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe Personal Protective Equipment Selection start Begin Task: Handling (3S,5S)-3,5-Dimethylmorpholine hydrochloride risk_assessment Assess Task: Weighing solid? Making a solution? start->risk_assessment fume_hood Is a certified chemical fume hood available? risk_assessment->fume_hood base_ppe Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves fume_hood->base_ppe  Yes   respirator Add Respirator (N95/P100) fume_hood->respirator  No   proceed Proceed with Handling Protocol base_ppe->proceed respirator->base_ppe face_shield Upgrade to Goggles & Face Shield

Caption: PPE Selection Workflow for Handling Dimethylmorpholine Hydrochloride.

Section 3: Step-by-Step Handling Protocol

This protocol ensures a self-validating system of safety at every stage.

Step 1: Preparation and Pre-Handling

  • Verify SDS: Before handling, review the Safety Data Sheet (SDS) for this compound.

  • Assemble PPE: Don all required PPE as determined in Section 2: lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Prepare Workspace: Ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

Step 2: Weighing and Solution Preparation

  • Transport: Keep the chemical in a tightly closed container when moving it to the handling area[5].

  • Handling: Perform all manipulations, including weighing and transferring, within the fume hood to contain any dust[2][3]. Avoid creating dust during handling[2].

  • Dispensing: Use a spatula to carefully transfer the solid. If preparing a solution, add the solid slowly to the solvent to avoid splashing.

Step 3: Post-Handling and Cleanup

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated.

  • Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste container[2].

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves[2][5].

Section 4: Emergency Procedures

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][5][6].

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[2][5][6].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[5][6].

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal[2][6]. Prevent the spill from entering drains or waterways[6].

Section 5: Storage and Disposal

Proper storage and disposal are the final, critical steps in the chemical's lifecycle.

  • Storage: Store the container tightly closed in a cool, dry, and well-ventilated area[5]. Keep away from incompatible substances such as strong oxidizing agents[4].

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, regional, and national regulations. This should be done through a licensed professional waste disposal service[2]. Do not dispose of the material down the drain[6].

By integrating these scientifically-backed procedures into your laboratory's standard operating protocols, you create a robust safety culture that protects researchers and ensures the quality of your vital work.

References

  • AK Scientific, Inc. (n.d.). 2,6-Dimethylmorpholine hydrochloride Safety Data Sheet.
  • ChemicalBook. (2025, July 19). This compound - Safety Data Sheet.
  • Fisher Scientific. (2011, February 7). SAFETY DATA SHEET.
  • Angene Chemical. (2025, July 31). Safety Data Sheet.
  • Jubilant Ingrevia. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
  • MySkinRecipes. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.